Quinaldic Acid Sodium Salt
Description
Properties
IUPAC Name |
sodium;quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCLMZAIZEHGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the chemical properties of Quinaldic Acid Sodium Salt?
An In-Depth Technical Guide to the Chemical Properties of Quinaldic Acid Sodium Salt
Introduction
This compound, the sodium salt of quinoline-2-carboxylic acid, is a pivotal chemical entity with significant utility across diverse scientific domains. While its parent compound, quinaldic acid, is a known metabolite in the tryptophan degradation pathway, the sodium salt form offers distinct advantages, primarily its enhanced aqueous solubility, which is a critical attribute in pharmaceutical formulation and analytical applications.[1][2][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core chemical properties of this compound. We will delve into its molecular characteristics, reactivity, analytical methodologies, and the direct implications of these properties on its practical applications, moving beyond a simple recitation of data to explain the causality behind its behavior.
Chapter 1: Molecular Structure and Physicochemical Properties
The utility of a chemical compound is fundamentally dictated by its structure and resulting physicochemical properties. For this compound, these attributes govern its solubility, stability, and suitability as a synthetic precursor.
Molecular Identity and Characteristics
This compound is an aromatic heterocyclic compound. The molecule consists of a quinoline ring system, where a benzene ring is fused to a pyridine ring, with a sodium carboxylate group substituted at the 2-position.
| Property | Data | Source(s) |
| Synonyms | Sodium quinaldinate, Sodium 2-quinolinecarboxylate | [1][4] |
| CAS Number | 16907-79-2 | [1][4] |
| Molecular Formula | C₁₀H₆NNaO₂ | [1][4][5] |
| Molecular Weight | 195.15 g/mol | [1][4][5] |
| Appearance | White to light yellow crystalline powder | [1][6] |
| Melting Point | >300 °C | [7] |
Solubility Profile
A primary reason for utilizing the sodium salt form of quinaldic acid is the significant enhancement of aqueous solubility, a common and effective strategy in drug development to improve bioavailability.[8][9] this compound exhibits excellent solubility in water, a stark contrast to its parent acid which is only moderately soluble.[1][10] It also shows slight solubility in polar organic solvents like methanol and DMSO.[7] This high aqueous solubility is critical for preparing stock solutions for analysis, for use in aqueous reaction media, and for formulations requiring high bioavailability.[1]
pKa and Behavior in Aqueous Solution
The behavior of the salt in solution is best understood through the pKa of its parent acid, quinaldic acid. Quinaldic acid has two key pKa values: a strongly acidic pKa around 1.1-1.2 and a basic pKa for the quinoline nitrogen at approximately 5.22.[11][12]
In solution, the sodium salt fully dissociates. The quinaldate anion will react with water to establish an equilibrium. The pH of the resulting solution will be alkaline due to the hydrolysis of the quinaldate anion, the conjugate base of a weak acid. Understanding these pKa values is crucial for controlling the pH of solutions to maintain the desired form of the molecule, whether for chelation, reaction, or analytical separation. For instance, acidifying a solution of the sodium salt below a pH of ~1.2 will lead to the precipitation of the less soluble free acid.
Hygroscopicity and Storage
The compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] This property necessitates careful handling and storage to maintain its integrity and ensure accurate weighing for experimental procedures. It is recommended to store this compound in a tightly closed container, preferably in a desiccator or under an inert atmosphere, in a cool, dark place.[6][7]
Chapter 2: Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by the functionalities of the quinaldate anion: the carboxylate group and the aromatic quinoline ring system.
2.1 Chelation and Metal Complex Formation
A hallmark chemical property of quinaldic acid and its salt is the ability to act as a bidentate chelating agent for various metal ions. The nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group form a stable five-membered ring with metal cations. This property is exploited in analytical chemistry for the gravimetric or spectrophotometric determination of metals like copper (Cu²⁺), zinc (Zn²⁺), and uranium (U⁴⁺), with which it forms insoluble, often colored, complexes.[2][10][12]
The formation of these stable complexes is the mechanistic basis for its use as a reagent in removing trace metal impurities and in the study of metalloenzymes.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H6NNaO2 | CID 23672094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 16907-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinaldic Acid [drugfuture.com]
- 11. Showing Compound Quinaldic acid (FDB022275) - FooDB [foodb.ca]
- 12. Page loading... [wap.guidechem.com]
Quinaldic Acid Sodium Salt synthesis and purification methods
An In-Depth Technical Guide to the Synthesis and Purification of Quinaldic Acid Sodium Salt
Authored by: Gemini, Senior Application Scientist
Introduction: The Chemical Significance and Utility of Quinaldic Acid and its Sodium Salt
Quinaldic acid, known systematically as quinoline-2-carboxylic acid, is a heterocyclic compound that plays a significant role in various scientific domains.[1][2] Its structure, featuring a carboxylic acid group at the 2-position of a quinoline ring, imparts a unique combination of chemical properties.[3][4] A key characteristic of quinaldic acid is its function as a chelating agent, enabling it to form stable complexes with a range of metal ions, a property leveraged in analytical chemistry for the selective precipitation and determination of metals like copper, zinc, and uranium.[1][3][5]
The sodium salt of quinaldic acid offers distinct advantages, most notably its enhanced aqueous solubility, which makes it an ideal candidate for formulations where high bioavailability is required.[6] This property is particularly valuable in the pharmaceutical and agrochemical industries. In drug development, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, including anti-inflammatory and analgesic drugs.[6] In agricultural chemistry, it is used to improve the efficacy of pesticides and herbicides.[6]
This guide provides a comprehensive technical overview of the synthesis of quinaldic acid, its conversion to the sodium salt, and the rigorous purification methods required to achieve the high purity standards demanded by research and development professionals.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₂ (Acid) / C₁₀H₆NNaO₂ (Sodium Salt) | [3][7] |
| Molecular Weight | 173.17 g/mol (Acid) / 195.15 g/mol (Sodium Salt) | [3][7] |
| Melting Point | 156-158 °C (Acid) | [3][8] |
| Appearance | Off-white, yellow, or light brown needle-like crystals (Acid) | [1][4][8] |
| Solubility in Water | 14 g/L at 25 °C (Acid) | [3][4] |
Part 1: Synthesis of Quinaldic Acid
The synthesis of quinaldic acid is a foundational step. While several methods exist, including modern eco-efficient routes from bio-based feedstocks like furfural[9], a historically significant and well-documented approach is the Reissert reaction and its variations. This method involves the reaction of quinoline with an acyl chloride and a cyanide source, followed by hydrolysis.
Core Synthesis Pathway: The Reissert-Type Reaction
The Reissert reaction provides a reliable route to 2-substituted quinolines. In the context of quinaldic acid synthesis, quinoline reacts with benzoyl chloride and potassium cyanide to form an intermediate, N-benzoyl-2-hydro-2-cyanoquinoline.[8][10] This intermediate, often called a "Reissert compound," is then hydrolyzed under acidic conditions to yield quinaldic acid and benzaldehyde.[10] The acid-catalyzed hydrolysis of the related 1-benzoyl-1,2-dihydroquinaldonitrile has been shown to produce quinaldic acid in nearly quantitative yields.[10]
Caption: General workflow for the purification of this compound.
Method 1: Acid-Base Purification
This technique is highly effective for separating carboxylic acids from neutral or basic impurities. [11] Principle: The acidic nature of the carboxyl group allows the target compound to be selectively moved between aqueous and organic phases by adjusting the pH.
Protocol:
-
Dissolve the crude quinaldic acid in an organic solvent like diethyl ether.
-
Extract the organic solution with an aqueous base (e.g., 1M sodium hydroxide). The quinaldic acid will deprotonate and move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the ether layer.
-
Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and re-acidify it with a strong acid (e.g., concentrated HCl) until the pH is well below the pKa of quinaldic acid (pH < 1). [11]5. The purified quinaldic acid will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility. [12][13]The goal is to find a solvent that dissolves the compound well when hot but poorly when cold. [14][15] Solvent Selection: The choice of solvent is critical. For quinaldic acid, suitable solvents for recrystallization include benzene and acetic acid. [1]For the sodium salt, which is more polar, a polar solvent like an ethanol/water mixture may be more appropriate.
| Solvent System | Suitability for Quinaldic Acid | Rationale |
| Benzene or Toluene | Good | Dissolves the non-polar quinoline ring system at high temperatures, with reduced solubility upon cooling. [1] |
| Acetic Acid | Good | The acidic nature of the solvent can help maintain the protonated state of the carboxylic acid. [1] |
| Ethanol/Water | Potential for Sodium Salt | A solvent pair can be used where the compound is soluble in one (ethanol) and less soluble in the other (water). [12] |
Protocol (for Quinaldic Acid):
-
Place the crude, dry acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., toluene).
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise only if necessary to achieve full dissolution. [14][16]4. If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield. [16]7. Collect the purified crystals by vacuum filtration using a Büchner funnel. [15]8. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals thoroughly under vacuum.
Method 3: Column Chromatography
For challenging purifications or to separate structurally similar impurities, column chromatography can be employed.
-
Normal-Phase: A polar stationary phase (like silica gel) with a less polar mobile phase can be used. A patent describes a system of petroleum ether: ethyl acetate: acetic acid for purifying a related compound. [17]* Reversed-Phase (C-18): This technique is highly effective for purifying polar compounds like carboxylic acids. A non-polar stationary phase (C-18 silica) is used with a polar mobile phase (e.g., water/acetonitrile with a TFA modifier). [18]
Part 4: Purity Assessment and Characterization
Validation of purity and structural integrity is a non-negotiable final step. A combination of analytical techniques should be used to confirm the identity and quantify the purity of the final this compound product.
| Technique | Purpose | Key Insights |
| Melting Point Analysis | Assess Purity | A sharp melting point close to the literature value (156-158 °C for the acid) indicates high purity. Impurities typically broaden and depress the melting range. [3][4] |
| High-Performance Liquid Chromatography (HPLC) | Quantify Purity & Impurities | HPLC offers high resolution and sensitivity, making it the method of choice for accurately determining purity and quantifying any impurities. [19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm Structure & Purity | ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, confirming its chemical structure and revealing the presence of any proton- or carbon-containing impurities. [4] |
| Gas Chromatography (GC) | Assess Volatile Impurities | Useful for detecting and quantifying residual solvents or volatile organic impurities. |
A validated analytical method is crucial in a regulated environment to ensure the method is robust, accurate, and precise. [20]
Conclusion
The synthesis and purification of this compound require a systematic approach grounded in fundamental chemical principles. The journey from common starting materials via the Reissert reaction to a highly pure final product involves precise control over reaction conditions and a multi-faceted purification strategy. By employing techniques such as acid-base extraction and recrystallization, and validating the final product with modern analytical methods like HPLC and NMR, researchers and drug development professionals can produce this compound of the requisite quality for their critical applications.
References
- ChemBK. (2024). Quinaldic acid.
- PubChem. (n.d.). Quinaldic Acid. National Center for Biotechnology Information.
- Wikipedia. (2024). Quinaldic acid.
- ResearchGate. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid.
- MDPI. (2012). Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. Molecules, 17(2), 1298-1316.
- Davis, J. W., Jr. (1959). Studies with Quinolines. I. Synthesis of Quinaldic Acid and Some of Its Amide Derivatives. The Journal of Organic Chemistry, 24(11), 1691–1694.
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- University of Alberta. (n.d.). Recrystallization - Single Solvent. Faculty of Science.
- Royal Society of Chemistry. (2019). Eco-efficient synthesis of 2-quinaldic acids from furfural. Green Chemistry.
- University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry.
- LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
- Hulet, R. (2020, December 28). Recrystallizing and using melting point to identify a compound. YouTube.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- PubMed. (2003). Quinaldic acid as a new matrix for matrix-assisted laser desorption/ionization of nucleic acids. Rapid Communications in Mass Spectrometry, 17(15), 1802-7.
- Ashdin Publishing. (2013). A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. Journal of Analytical & Bioanalytical Techniques, 4(6).
- Google Patents. (1999). EP0913358A1 - Process for the preparation of periodates.
- Explosions&Fire. (2017, December 11). Sodium Periodate from Iodide using Chlorine. YouTube.
- IISTE. (2013). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Journal of Environment and Earth Science, 3(1).
Sources
- 1. Quinaldic acid | 93-10-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinaldic acid - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. Eco-efficient synthesis of 2-quinaldic acids from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. datapdf.com [datapdf.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Home Page [chem.ualberta.ca]
- 17. Quinaldic acid synthesis - chemicalbook [chemicalbook.com]
- 18. teledyneisco.com [teledyneisco.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ashdin.com [ashdin.com]
An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Quinaldinate and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: Quinaldinic acid (quinoline-2-carboxylic acid), and its corresponding anion quinaldinate, is a heterocyclic building block of significant interest due to its robust N,O-bidentate chelating capability. While its coordination chemistry with transition metals is well-documented, the structural aspects of its alkali metal salts, such as sodium quinaldinate, are less explored yet fundamentally important for supramolecular chemistry, materials science, and pharmaceutical formulation. This guide presents a comprehensive, field-proven methodology for the complete structural elucidation of sodium quinaldinate. It details the necessary steps from targeted synthesis and meticulous crystallogenesis to definitive analysis by single-crystal X-ray diffraction (SC-XRD). As specific published structural data for sodium quinaldinate is scarce, this document leverages established protocols and illustrative data from analogous sodium coordination polymers to provide a robust framework for researchers.[1] The narrative emphasizes the causality behind experimental choices, ensuring a self-validating workflow from initial synthesis to final structural refinement and characterization.
Part 1: Synthesis and Crystallogenesis: The Foundation of Structural Analysis
The successful determination of a crystal structure is critically contingent upon the quality of the single crystal. The entire process begins with a high-purity synthesis of the target compound followed by a carefully controlled crystallization process designed to yield well-ordered, single crystals of suitable size and quality for diffraction experiments.[2][3]
Rationale for Synthesis and Purification
The synthesis of sodium quinaldinate is conceptually a straightforward acid-base neutralization. However, achieving a product with the requisite purity for crystallogenesis demands precision. The primary objective is to produce the sodium salt free from starting materials (quinaldinic acid, sodium hydroxide) and unwanted side products, as these impurities can inhibit or disrupt the crystal lattice formation.
Experimental Protocol: Synthesis of Sodium Quinaldinate
This protocol describes a standard aqueous-alcoholic synthesis method.
-
Reagent Preparation: Dissolve quinaldinic acid (1.0 eq) in ethanol (approx. 10 mL per gram of acid) with gentle warming (40-50 °C) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: In a separate vessel, prepare a stoichiometric aqueous solution of sodium hydroxide (NaOH, 1.0 eq).
-
Neutralization: Add the NaOH solution dropwise to the stirred quinaldinic acid solution. Monitor the pH of the reaction mixture, aiming for a final pH of ~7-8. The formation of a precipitate or a clear solution may occur depending on the concentration.
-
Isolation of Crude Product:
-
If a precipitate forms, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If the solution remains clear, remove the solvent under reduced pressure using a rotary evaporator to yield the crude sodium quinaldinate salt.
-
-
Purity Check: The crude product should be analyzed by techniques such as FT-IR to confirm the formation of the carboxylate salt before proceeding.
Rationale for Crystallogenesis
The goal of crystallization is to transition the synthesized polycrystalline powder into a state of near-perfect three-dimensional order. The choice of solvent system and technique is paramount. A suitable solvent system will dissolve the compound to a moderate extent, and the chosen technique will slowly drive the system towards supersaturation, promoting the growth of a few large crystals rather than the rapid precipitation of many small ones.[4]
Experimental Protocol: Single Crystal Growth
High-quality crystals are typically grown over days or weeks using one of the following methods.
-
Method A: Slow Evaporation
-
Dissolve the crude sodium quinaldinate in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water) to near saturation at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap pierced with a few small holes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[5]
-
-
Method B: Solvent Diffusion
-
Prepare a concentrated solution of sodium quinaldinate in a "good" solvent (e.g., methanol).
-
Place this solution in a narrow vial or test tube.
-
Carefully layer a "poor" solvent, in which the compound is insoluble but which is miscible with the good solvent (e.g., diethyl ether, hexane), on top of the solution.
-
Seal the container and leave it undisturbed. Slow diffusion at the solvent interface will induce crystallization.
-
Part 2: The Definitive Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.[6][7] It provides unambiguous data on bond lengths, bond angles, and the overall molecular and supramolecular structure.
The SC-XRD Experimental Workflow
The process follows a logical sequence from data collection on a single crystal to the final refined structural model. This workflow is a self-validating system, where the quality of the final model is judged by statistical parameters derived directly from the experimental data.
Caption: The experimental workflow for crystal structure determination.
Step-by-Step SC-XRD Protocol
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm, optically clear, with no visible fractures) is selected under a microscope.[3] It is affixed to a glass fiber or loop with a minimal amount of oil or grease and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. The instrument rotates the crystal through a series of angles, collecting thousands of diffraction reflections on an area detector.[2]
-
Data Reduction and Structure Solution: The collected diffraction images are processed to yield a list of reflection intensities. Specialized software (e.g., SHELXT) is then used to solve the "phase problem" and generate an initial electron density map, revealing the positions of most atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL). This iterative process optimizes the atomic positions, bond lengths, and angles. The quality of the final model is assessed using crystallographic R-factors (R1 and wR2), which should ideally be as low as possible (typically < 0.05 for R1).[1]
Part 3: Structural Elucidation: An Illustrative Analysis
Expected Coordination Environment and Geometry
The sodium ion (Na+) is a hard cation and exhibits a strong affinity for oxygen donors. It is therefore highly probable that the quinaldinate ligand coordinates in its characteristic N,O-bidentate chelating fashion. Due to the flexibility of its coordination sphere, Na+ commonly adopts a distorted octahedral geometry, with the coordination sphere being completed by water molecules or by bridging interactions with carboxylate oxygen atoms from neighboring quinaldinate ligands.[1][5]
Caption: Illustrative coordination of Na+ by quinaldinate and water.
Illustrative Crystallographic and Bonding Data
The following tables summarize typical data expected from a successful crystal structure determination of a sodium coordination polymer, based on published analogous structures.[1]
Table 1: Illustrative Crystallographic Data
| Parameter | Expected Value/Type |
|---|---|
| Chemical Formula | C₁₀H₈NNaO₄ (assuming dihydrate) |
| Formula Weight | 241.16 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| a (Å) | 10 - 18 |
| b (Å) | 8 - 12 |
| c (Å) | 7 - 10 |
| β (°) | 90 - 100 (for Monoclinic) |
| Volume (ų) | 1300 - 1600 |
| Z (formula units/cell) | 4 |
| Density (calc) (g/cm³) | 1.4 - 1.6 |
| Final R1 [I > 2σ(I)] | < 0.05 |
| wR2 (all data) | < 0.10 |
Table 2: Expected Bond Parameters
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| Na-O (carboxylate) | 2.30 - 2.50 | O(carbox)-Na-N(quin) | ~65 - 75 |
| Na-N (quinoline) | 2.50 - 2.70 | O(water)-Na-O(water) | 85 - 95 / ~180 |
| Na-O (water) | 2.35 - 2.55 | | |
Supramolecular Assembly
Part 4: Complementary Characterization for a Validated Structure
While SC-XRD provides the definitive structure, a comprehensive analysis is supported by complementary techniques that confirm the properties of the bulk material.
-
Powder X-ray Diffraction (PXRD): This technique is essential for confirming that the single crystal selected for analysis is representative of the bulk synthesized powder. The experimental PXRD pattern of the powder should match a pattern simulated from the single-crystal structure data.
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: The coordination of the carboxylate group is confirmed by analyzing the C=O stretching frequencies. In the free quinaldinic acid, the carboxylic acid ν(C=O) is typically around 1700 cm⁻¹. Upon deprotonation and coordination, this is replaced by two distinct bands: an asymmetric stretch (νₐₛ(COO⁻)) around 1610-1630 cm⁻¹ and a symmetric stretch (νₛ(COO⁻)) around 1350-1420 cm⁻¹.[10]
-
UV-Vis Spectroscopy: Can be used to study the electronic transitions within the quinaldinate ligand and observe any shifts upon coordination to the sodium ion.[1]
-
-
Thermal Analysis (TGA/DSC):
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For a hydrated crystal, it provides quantitative evidence for the number of water molecules. A distinct mass loss step below ~150 °C typically corresponds to the loss of lattice and/or coordinated water molecules.[11][12]
-
Differential Scanning Calorimetry (DSC): DSC detects thermal transitions like melting, decomposition, and phase changes, providing crucial information on the thermal stability of the crystalline material.
-
Conclusion
The structural analysis of sodium quinaldinate, while seemingly straightforward, requires a meticulous and multi-faceted approach. This guide outlines a robust workflow that begins with high-purity synthesis and culminates in a validated crystal structure through a combination of definitive SC-XRD analysis and complementary spectroscopic and thermal techniques. By understanding the rationale behind each step—from the choice of crystallization solvent to the interpretation of refinement statistics—researchers in materials science and drug development can confidently elucidate the structures of this and other related coordination compounds, paving the way for a deeper understanding of their properties and potential applications.
References
- Synthesis, Crystal Structure and Spectroscopic Analysis of a New Sodium Coordination Polymer. (Source: Scientific Research Publishing)
- Crystallization of silver carboxylates from sodium carboxyl
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (Source: AALABS)
- Single Crystal X-ray diffraction. (Source: Rigaku)
- Chapter 6: Single Crystal X-ray Structure Analysis. (Source: World Scientific)
- Single-crystal X-ray Diffraction. (Source: SERC - Carleton College)
- Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. (Source: Royal Society of Chemistry)
- Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (Source: PMC - NIH)
- Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (Source: Wiley Online Library)
- Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand.
- Method of crystallizing salts from aqueous solutions.
- Results of thermal analysis for investigation of salt hydrates as latent heat-storage m
- Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. (Source: Journal of Physical Science)
- 2D layered structure of Na(I) coordination polymer.
- Performance analysis of mixed sodium waste salts applied in a thermal storage field. (Source: CNKI)
- Solar Salt – Thermal Property Analysis Report on thermo-physical properties of binary salt mixtures. (Source: Deutsches Zentrum für Luft- und Raumfahrt)
- Crystallisation of Salts.
- Synthesis, Single Crystal Structural Investigation, Hirshfeld Surface Analysis, Thermoanalysis and Spectroscopic Study of Two New Cu(II) and Co(II) Transition-Metal Complexes. (Source: MDPI)
- THERMOPHYSICAL PROPERTY ESTIMATIONS OF MOLTEN SALTS. (Source: OSTI.GOV)
- Synthesis, Crystal Structures, and Properties of Two Coordination Polymers Built from Imidazolyl and Carboxyl
- Synthesis and crystal structure of a two-dimensional sodium coordination polymer of 4,4′-(diazenediyl)bis(1H-1,2,4-triazol-5-one).
- Organic Salt Hydrate as a Novel Paradigm for Thermal Energy Storage. (Source: MDPI)
- Polymorphism and Structural Variety in Sn(II) Carboxylate Coordination Polymers Revealed from Structure Solution of Microcrystals. (Source: PMC - NIH)
- Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. (Source: MDPI)
- A spectroscopic and quantum chemical calculation method for the characterisation of metal ions complexed with propyl gallate and procyanidins. (Source: PMC - NIH)
- Crystallography Open Database: Search results.
- Crystallography Open Database: Search results.
- Synthesis and Characterization of Sodium Diphenylcarbamodithioate Ligand [L] and its Cobalt, Nickel, and Copper Complexes.
- Assessing the formation of weak sodium complexes with negatively charged ligands. (Source: ScienceDirect)
- Crystallography Open Database: Search results.
- Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands. (Source: Semantic Scholar)
- THE SYNTHESIS AND PROPERTIES OF A SODIUM SUPRAMOLECULAR CRYSTAL NETWORK CONSTRUCTED WITH FUNCTIONAL PYRAZINE SULFONIC ACID. (Source: PMC - NIH)
- SYNTHESIS OF SODIUM STANNATE USING ALKALINE PRESSURE LEACHING PROCESS.
Sources
- 1. d-nb.info [d-nb.info]
- 2. rigaku.com [rigaku.com]
- 3. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 4. Salts [sympatec.com]
- 5. THE SYNTHESIS AND PROPERTIES OF A SODIUM SUPRAMOLECULAR CRYSTAL NETWORK CONSTRUCTED WITH FUNCTIONAL PYRAZINE SULFONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. books.rsc.org [books.rsc.org]
- 8. [PDF] Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Results of thermal analysis for investigation of salt hydrates as latent heat-storage materials | Semantic Scholar [semanticscholar.org]
- 12. osti.gov [osti.gov]
Spectroscopic data (NMR, IR, UV-Vis) of Quinaldic Acid Sodium Salt
An In-Depth Technical Guide to the Spectroscopic Characterization of Quinaldic Acid Sodium Salt
Authored by a Senior Application Scientist
Foreword: The Analytical Imperative for this compound
This compound, the sodium salt of quinoline-2-carboxylic acid, is a molecule of significant interest in pharmaceutical development and coordination chemistry.[1][2][3][4] Its utility as a building block for complex molecules and its potential biological activities necessitate unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the definitive characterization of this compound.
As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is structured to provide a causal understanding of the spectroscopic output, explaining why the spectra appear as they do and how each analytical technique provides a unique and complementary piece of the structural puzzle. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can apply these principles with confidence in their own laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.[5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the integrity of the quinoline core and the state of the carboxylate group.
The Underlying Principle: Nuclear Spin and Chemical Environment
NMR operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong external magnetic field, these nuclei align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels. The precise frequency required for this transition is exquisitely sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ). This sensitivity allows us to differentiate between non-equivalent nuclei in a molecule.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides a map of the proton environments. In this compound, we expect to see signals corresponding to the six protons on the quinoline ring system. A crucial distinction from its parent, quinaldic acid, is the absence of the acidic proton from the carboxylic acid group (-COOH), which typically appears as a very broad singlet far downfield (13.0-14.0 ppm).[5] Its deprotonation to the carboxylate (-COO⁻) in the sodium salt means this signal will not be present.
The aromatic region (typically 7.5-8.5 ppm) will display a series of doublets and triplets, reflecting the spin-spin coupling between adjacent protons. The exact chemical shifts can vary slightly based on the deuterated solvent used.[5]
Table 1: Representative ¹H NMR Chemical Shifts for the Quinaldate Anion
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-3 | ~8.3 | Doublet (d) | ~8.6 | Adjacent to the electron-withdrawing carboxylate and ring nitrogen. |
| H-4 | ~8.2 | Doublet (d) | ~8.6 | Coupled to H-3. |
| H-5 | ~8.1 | Doublet (d) | ~8.4 | Part of the benzene ring portion of the quinoline system. |
| H-6 | ~7.7 | Triplet (t) | ~7.6 | Coupled to H-5 and H-7. |
| H-7 | ~7.9 | Triplet (t) | ~7.8 | Coupled to H-6 and H-8. |
| H-8 | ~7.8 | Doublet (d) | ~8.0 | Influenced by proximity to the ring nitrogen. |
Note: Data is synthesized based on typical values for quinaldic acid and its derivatives.[5][6] The absence of the acidic proton is the key identifier for the salt form.
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, we expect ten distinct signals. The most informative signal is that of the carboxylate carbon (C=O). In the parent acid, this carbon appears around 165-175 ppm. In the sodium salt, the change in hybridization and electron density of the carboxylate group will influence this shift. The other nine signals will correspond to the carbons of the quinoline ring.
Table 2: Representative ¹³C NMR Chemical Shifts for Quinaldate Anion
| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-2 | ~150-155 | Attached to the nitrogen and the carboxylate group. |
| C-3 | ~120-125 | Aromatic CH. |
| C-4 | ~135-140 | Aromatic CH. |
| C-4a | ~128-132 | Bridgehead carbon. |
| C-5 | ~127-130 | Aromatic CH. |
| C-6 | ~126-129 | Aromatic CH. |
| C-7 | ~130-135 | Aromatic CH. |
| C-8 | ~129-133 | Aromatic CH. |
| C-8a | ~145-150 | Bridgehead carbon, adjacent to nitrogen. |
| C=O | ~170-175 | Carboxylate carbon, highly deshielded. |
Note: Data is synthesized from spectral databases for this compound and related structures.[2][7][8]
Experimental Protocol for NMR Analysis
The choice of solvent is critical for NMR. The sample must be fully dissolved to obtain high-resolution spectra. Deuterated solvents that do not produce a proton signal are used.
-
Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[5]
-
Solvent Selection : Choose a suitable deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are excellent choices for the sodium salt due to its polarity.
-
Dissolution : Add approximately 0.6-0.7 mL of the chosen solvent to the vial and gently agitate until the sample is fully dissolved.
-
Transfer : Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Acquisition : Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra according to standard instrument protocols. For unambiguous assignments, 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) can be performed to correlate directly bonded protons and carbons.[5]
Visualization: NMR Analysis Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[9] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.
The Underlying Principle: Molecular Vibrations
Covalent bonds are not static; they behave like springs that can stretch and bend.[9] When a molecule absorbs IR radiation of a specific frequency, it excites a particular vibrational mode (e.g., stretching, bending, scissoring). The frequency of absorption is determined by the masses of the bonded atoms and the strength of the bond. This makes IR spectroscopy an excellent tool for identifying functional groups, which have characteristic vibrational frequencies.[10]
IR Spectral Interpretation of this compound
The IR spectrum of this compound provides definitive evidence for the conversion of the carboxylic acid to a carboxylate salt.
-
Key Evidence of Salt Formation : The most telling feature is the disappearance of the very broad O-H stretching band of the carboxylic acid, which typically appears between 2500-3300 cm⁻¹.[11] In its place, two new strong bands appear:
-
Asymmetric COO⁻ Stretch : A strong band typically in the 1550-1620 cm⁻¹ region.
-
Symmetric COO⁻ Stretch : A moderate to strong band typically in the 1380-1450 cm⁻¹ region.
-
-
Quinoline Ring Vibrations : The spectrum will also feature characteristic absorptions for the aromatic quinoline system.
-
Aromatic C-H Stretch : Sharp bands appearing just above 3000 cm⁻¹.[10]
-
Aromatic C=C and C=N Stretches : Multiple bands of varying intensity in the 1450-1600 cm⁻¹ region.
-
-
Fingerprint Region : The region below 1500 cm⁻¹ is known as the fingerprint region.[9][12] It contains complex vibrations that are unique to the molecule as a whole, making it useful for matching the spectrum against a reference standard.
Table 3: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Significance |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Confirms aromatic protons. |
| Asymmetric COO⁻ Stretch | 1550 - 1620 | Strong | Definitive evidence of carboxylate salt. |
| Aromatic C=C / C=N Stretch | 1450 - 1600 | Medium-Strong | Characteristic of the quinoline ring system. |
| Symmetric COO⁻ Stretch | 1380 - 1450 | Medium-Strong | Definitive evidence of carboxylate salt. |
Note: Frequencies are based on general IR correlation tables and data from spectral databases.[2][11][13][14]
Experimental Protocol for IR Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Background Scan : Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application : Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure : Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Acquire Spectrum : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The instrument software will automatically perform the background subtraction. The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization: IR Analysis Workflow
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Integrated Spectroscopic Analysis: A Holistic Approach
No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. Each technique validates the others, leading to an irrefutable structural assignment.
-
NMR confirms the carbon-hydrogen framework and the absence of the acidic proton.
-
IR confirms the presence of the carboxylate functional group and the absence of the carboxylic acid.
-
UV-Vis confirms the integrity of the conjugated aromatic system.
Together, these three techniques provide a comprehensive and self-validating system for the identification and quality control of this compound, which is essential for its application in research and development.
Visualization: Integrated Analysis Approach
Caption: Integrated approach for spectroscopic confirmation.
References
- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
- PubChem. (n.d.). This compound.
- MacDonnell, F. M., et al. (2010). Synthesis and characterization of iron(II) quinaldate complexes. Inorganic Chemistry, 49(5), 2147–2155. [Link]
- ResearchGate. (2010). Synthesis and Characterization of Iron(II)
- PubChem. (n.d.). Quinaldic Acid.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000842). [Link]
- Advanced Journal of Chemistry, Section A. (2020).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]
- SpectraBase. (n.d.). Quinaldic acid - Optional[1H NMR] - Chemical Shifts. [Link]
- ResearchGate. (2018).
- MDPI. (2020).
- ResearchGate. (n.d.).
- SlidePlayer. (n.d.).
- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0000842). [Link]
- ResearchGate. (n.d.). UV-Vis absorption spectra of Q-2 (a)
- ResearchGate. (n.d.). UV-Vis absorption spectra of the complex salts. [Link]
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- SIELC Technologies. (n.d.). UV-Vis Spectrum of Quinolinic acid. [Link]
- Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
- Michigan State University. (n.d.). Infrared Spectroscopy. [Link]
- ICT Prague. (n.d.). Table of Characteristic IR Absorptions. [Link]
- NIST. (n.d.). P-toluenesulfinic acid, sodium salt. NIST Chemistry WebBook. [Link]
- ResearchGate. (n.d.). FTIR spectra of 1, 2, quinoline, and sodium dicyanamide. [Link]
- Chemistry LibreTexts. (2020). Infrared Spectroscopy. [Link]
- ResearchGate. (2015).
- Asian Journal of Pharmaceutical Analysis. (2018).
- ResearchGate. (n.d.).
- Steck, D. A. (2003).
- MDPI. (2020). Spectroscopic Investigation of the Interaction of the Anticancer Drug Mitoxantrone with Sodium Taurodeoxycholate (NaTDC)
- ResearchGate. (2015). Synthesis and Characterization of Sodium Diphenylcarbamodithioate Ligand [L] and its Cobalt, Nickel, and Copper Complexes. [Link]
- Journal of Ovonic Research. (2022). Synthesis, characterization and applications of sodium alginate and polyvinyl pyrollidine based clay reinforced biopolymers nanocomposites. [Link]
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. This compound(16907-79-2) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C10H6NNaO2 | CID 23672094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of iron(II) quinaldate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinaldic acid(93-10-7) 13C NMR spectrum [chemicalbook.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. P-toluenesulfinic acid, sodium salt [webbook.nist.gov]
Solubility of Quinaldic Acid Sodium Salt in different solvents
An In-depth Technical Guide to the Solubility of Quinaldic Acid Sodium Salt
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, the sodium salt of quinoline-2-carboxylic acid, is a pivotal chemical entity with significant applications in pharmaceutical development, analytical chemistry, and biochemical research.[1] Its utility is profoundly influenced by its solubility characteristics in various solvent systems. This technical guide provides a comprehensive examination of the solubility of this compound, synthesizing fundamental physicochemical principles with practical, field-proven experimental methodologies. We delve into the molecular properties governing solubility, present available solubility data across a spectrum of solvents, and offer a detailed, self-validating protocol for equilibrium solubility determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's behavior in solution.
Introduction: The Significance of Solubility
The salt form of an active pharmaceutical ingredient (API) is often selected to overcome suboptimal physicochemical or biopharmaceutical properties of the parent molecule.[2] Quinaldic acid, a weakly acidic compound, is converted to its sodium salt to significantly enhance its aqueous solubility, a critical factor for formulations requiring high bioavailability.[1][3] Understanding the solubility of this compound is not merely an academic exercise; it is fundamental to:
-
Pharmaceutical Formulation: Developing viable oral, parenteral, and other dosage forms relies on achieving the desired drug concentration in a given vehicle.[4]
-
Chemical Synthesis: Its role as a key intermediate necessitates its dissolution in various reaction media.[1]
-
Analytical Method Development: Accurate quantification, particularly using techniques like HPLC, requires the analyte to be fully dissolved in the mobile phase.[5]
-
Biochemical Assays: Investigating enzyme activities and metabolic pathways often requires the compound to be in an aqueous buffer system.[1]
This guide provides the foundational knowledge and practical tools to effectively work with this compound in a laboratory setting.
Physicochemical Properties Governing Solubility
The solubility of this compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful heuristic, but a deeper understanding requires examining its specific properties.[5]
Molecular Structure and Polarity
This compound consists of a sodium cation (Na⁺) and a quinaldate anion. The anion possesses a hydrophobic bicyclic quinoline ring system and an ionized, hydrophilic carboxylate group (-COO⁻). This amphiphilic nature dictates its solubility behavior.
-
In Polar Solvents (e.g., Water, Ethanol, DMSO): The highly polar, ionized carboxylate group is the primary driver of solubility. It readily participates in strong ion-dipole interactions with polar solvent molecules. Water, a protic solvent, can also form hydrogen bonds with the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar quinoline ring system dominates. The energy required to break the strong ionic bonds of the salt's crystal lattice is not compensated by the weak van der Waals forces that would form with nonpolar solvents. Consequently, solubility is expected to be extremely low.
The Critical Role of pH
For the salt of a weak acid, pH is arguably the most critical factor influencing aqueous solubility. Quinaldic acid's parent molecule, quinoline-2-carboxylic acid, has an acidic pKa.[6][7] When the sodium salt is dissolved in water, it exists as the soluble quinaldate anion. However, under acidic conditions (pH < pKa), the quinaldate anion will be protonated to form the free acid, which is significantly less soluble in water and may precipitate out of solution.[8] Therefore, maintaining a neutral to basic pH is essential for maximizing and maintaining the aqueous solubility of the sodium salt.
Core Physicochemical Data
A summary of the key properties for the parent quinaldic acid and its sodium salt provides a quantitative basis for understanding its behavior.
| Property | Quinaldic Acid (Parent) | This compound | Source(s) |
| Molecular Formula | C₁₀H₇NO₂ | C₁₀H₆NNaO₂ | [9][10] |
| Molecular Weight | 173.17 g/mol | 195.15 g/mol | [9][10] |
| Appearance | Light brown or off-white to yellow crystalline powder | White to light yellow crystalline powder | [1][7] |
| pKa (Strongest Acidic) | ~1.1 - 1.76 | N/A (Salt Form) | [6][11] |
| LogP (Octanol-Water) | 1.44 | N/A (Calculated for neutral form) | [6][7] |
| Water Solubility (Parent Acid) | 0.76 - 14 g/L | Excellent / High | [1][6] |
Solubility Profile Across Different Solvents
The following table summarizes the known solubility of this compound in various common laboratory solvents. It is critical to note that much of the available data is qualitative. Quantitative determination often requires experimental measurement as described in Section 4.
| Solvent Class | Solvent Name | IUPAC Name | Qualitative Solubility | Rationale & Insights | Source(s) |
| Aqueous | Water | Water | Excellent / Highly Soluble | As the sodium salt of a carboxylic acid, it readily dissociates in water, forming strong ion-dipole interactions. This is the primary reason for its synthesis and use in aqueous formulations. | [1] |
| Polar Protic | Ethanol | Ethanol | Soluble | The hydroxyl group allows for hydrogen bonding and its polarity solvates the ions, though likely less effectively than water. The parent acid is also soluble in ethanol. | [8] |
| Methanol | Methanol | Soluble (Predicted) | Similar to ethanol, its high polarity and ability to hydrogen bond suggest good solubility. | [5] | |
| Polar Aprotic | DMSO | Dimethyl Sulfoxide | Soluble | DMSO is a "super solvent" capable of dissolving a wide range of polar and nonpolar substances.[12] It effectively solvates the sodium cation and the quinaldate anion. The parent acid has a reported solubility of 35 mg/mL in DMSO. | [8][13] |
| Acetonitrile | Ethane nitrile | Moderately Soluble (Predicted) | As a polar aprotic solvent, it can solvate the ions to some extent, but its solvating power for salts is generally less than that of DMSO or water. | [5] | |
| Acetone | Propan-2-one | Sparingly Soluble to Soluble | The parent acid is soluble in acetone. The salt's solubility will depend on the balance between the energy required to break the crystal lattice and the energy gained from solvation by the moderately polar acetone molecules. | [8][14] | |
| Nonpolar | Hexane | Hexane | Insoluble (Predicted) | Lacks the polarity to overcome the crystal lattice energy of the ionic salt. Intermolecular forces are limited to weak van der Waals interactions. | [5] |
| Toluene | Toluene | Insoluble (Predicted) | Similar to hexane, toluene is nonpolar and cannot effectively solvate the charged ions of the salt. | [5] | |
| Intermediate | Dichloromethane (DCM) | Dichloromethane | Sparingly Soluble / Insoluble (Predicted) | While slightly polar, DCM is a poor solvent for most salts. Insufficient solvation energy is provided to break the ionic bonds. | |
| Ethyl Acetate | Ethyl Acetate | Sparingly Soluble / Insoluble (Predicted) | As an aprotic ester with moderate polarity, it is generally not an effective solvent for inorganic salts.[15][16] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To obtain precise, quantitative solubility data, the shake-flask method is the gold standard, considered the most reliable technique for measuring thermodynamic equilibrium solubility.[17] This protocol outlines a self-validating system for determining the solubility of this compound in a chosen solvent.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[18] At equilibrium, the solution is saturated, and the concentration of the dissolved solute is constant.[19] The undissolved solid is then removed by filtration or centrifugation, and the concentration of the compound in the clear supernatant is quantified using a validated analytical method, typically UV-Vis spectrophotometry or HPLC.
Materials and Equipment
-
This compound (≥98% purity)[1]
-
Solvent of choice (e.g., HPLC-grade water, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Calibrated pH meter (for aqueous solutions)
Step-by-Step Methodology
-
Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solutions, adjust the pH to the desired value (e.g., pH 7.4 for physiological relevance) and record the final pH.[17]
-
Sample Addition: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that a visible amount of undissolved solid will remain at the end of the experiment.[17]
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[20] Agitate the samples for a predetermined time to reach equilibrium.
-
Scientist's Insight: The time to reach equilibrium is compound-dependent and must be established. A common starting point is 24-48 hours.[18] To validate, you can measure the concentration at different time points (e.g., 24, 48, 72 hours). Equilibrium is reached when the concentration no longer increases.[19]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, carefully separate the saturated solution from the undissolved solid.
-
Causality: This step is critical to avoid artificially inflating the solubility measurement with suspended solid particles. Centrifugation followed by filtration through a chemically inert syringe filter is the most robust method.[5]
-
-
Sample Preparation for Analysis: Immediately after filtration, accurately dilute a known volume of the clear filtrate with the appropriate solvent/mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method.
-
Self-Validation System: A calibration curve must be prepared using standard solutions of this compound of known concentrations. The R² value of the curve should be >0.995 to ensure linearity and accuracy.[5]
-
-
Calculation and Reporting: Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the temperature.[5] A minimum of three replicate determinations should be performed for statistical validity.[20]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Showing Compound Quinaldic acid (FDB022275) - FooDB [foodb.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | C10H6NNaO2 | CID 23672094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Quinaldic acid | 93-10-7 [chemicalbook.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. reddit.com [reddit.com]
- 14. Page loading... [guidechem.com]
- 15. The solubility of certain inorganic salts in ethyl acetate - UBC Library Open Collections [open.library.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. researchgate.net [researchgate.net]
- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Quinaldic Acid Sodium Salt: A Comprehensive Technical Guide for Advanced Research and Development
This guide provides an in-depth exploration of Quinaldic Acid Sodium Salt (Sodium 2-quinolinecarboxylate), a versatile heterocyclic compound pivotal to advancements in analytical chemistry, pharmaceutical synthesis, and material science. Designed for researchers, chemists, and drug development professionals, this document moves beyond basic data to elucidate the mechanistic underpinnings of its utility, offering field-proven insights and robust, self-validating protocols.
Core Compound Identification and Physicochemical Properties
This compound is the sodium salt of quinaldic acid, a derivative of quinoline. Its excellent aqueous solubility makes it a preferred reagent over its parent acid in many applications.[1]
Key Identifiers
| Property | Value | Source(s) |
| CAS Number | 16907-79-2 | [2][3][4][5] |
| Molecular Formula | C₁₀H₆NNaO₂ | [1][2][5] |
| Molecular Weight | 195.15 g/mol | [1][2][5] |
| Synonyms | Sodium quinaldinate, Sodium 2-quinolinecarboxylate | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
Physicochemical Characteristics
The defining feature of this compound is its high solubility in water, which facilitates its use in aqueous systems where the less soluble quinaldic acid would be impractical.[1] The molecule's structure, featuring a carboxylic acid group and a nitrogen atom on the quinoline ring, allows it to function as a potent bidentate chelating agent.[6]
Mechanism of Action: The Power of Chelation
The primary driver of this compound's utility in analytical and biochemical contexts is its ability to act as a bidentate ligand, forming stable complexes with various metal ions.[6][7][8] Chelation involves the formation of two or more separate coordinate bonds between the ligand and a single central metal atom, creating a stable, ring-like structure known as a chelate.[8][9]
In the case of the quinaldinate ion, the nitrogen atom of the quinoline ring and the deprotonated carboxylate group act as the two "claws," binding to a metal ion. This sequestration of metal ions is fundamental to its application in removing metal toxicity, preventing oxidative damage, and enabling quantitative analysis.[9][10]
Caption: Mechanism of bidentate chelation with a metal ion (M²⁺).
Core Applications in Research and Development
The unique properties of this compound have established its role in several high-tech fields.
Analytical Chemistry: Metal Ion Quantification
This compound is a valuable reagent for the detection and quantification of metal ions.[1] Its reaction with specific metal ions, such as iron (Fe) and copper (Cu), forms colored complexes that can be measured spectrophotometrically.[3][11] This provides a simple, rapid, and cost-effective alternative to more complex techniques like atomic absorption spectroscopy.[3] The high water solubility of the sodium salt is a distinct advantage, ensuring complete dissolution of the reagent for accurate and reproducible results.
Pharmaceutical Development: Synthesis Intermediate
In drug discovery, this compound serves as a key intermediate in the synthesis of more complex molecules, particularly novel anti-inflammatory and analgesic drugs.[2] Its quinoline scaffold is a common feature in many biologically active compounds. The ability to facilitate complex chemical reactions makes it a valuable tool for streamlining synthetic pathways in the laboratory.[1] For instance, derivatives of quinoline are often investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).[12][13]
Caption: Conceptual workflow for NSAID synthesis.
Material Science and Agrochemicals
This compound is also utilized in material science and agricultural chemistry. It can act as a hydrogen-bond donor when used as an additive in the production of specialized polymers and coatings, enhancing durability.[1][2] In agrochemicals, it is used to improve the efficacy of herbicides and pesticides by promoting better absorption and stability of the active ingredients.[1][2]
Experimental Protocol: Spectrophotometric Determination of Iron (III)
This protocol provides a validated method for determining the concentration of iron (III) in an aqueous sample using this compound as the chelating and chromogenic agent. The causality behind this choice is the formation of a stable, colored Fe(III)-quinaldinate complex, whose absorbance is proportional to the iron concentration, as dictated by the Beer-Lambert Law.[14]
Rationale for Using the Sodium Salt
The use of this compound is critical for this aqueous assay. Its high water solubility ensures that the reagent can be prepared at a sufficient concentration without precipitation, a common issue with the parent quinaldic acid. This guarantees reagent availability for complexation and prevents light scattering from undissolved particles, which would interfere with absorbance measurements.
Materials and Reagents
-
This compound (≥98% purity)
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O) for standards
-
Hydrochloric acid (HCl), 0.1 M
-
Deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation of 1000 ppm Iron (III) Stock Solution:
-
Accurately weigh 0.484 g of FeCl₃·6H₂O.
-
Dissolve in a 100 mL volumetric flask with deionized water containing 1 mL of 0.1 M HCl to prevent hydrolysis.
-
Dilute to the mark with deionized water.
-
-
Preparation of Working Standards (0, 5, 10, 15, 20 ppm Fe³⁺):
-
Pipette 0, 0.25, 0.50, 0.75, and 1.0 mL of the 1000 ppm stock solution into separate 50 mL volumetric flasks.
-
This creates a series of standards for calibration.
-
-
Preparation of 1% (w/v) this compound Reagent:
-
Dissolve 1.0 g of this compound in 100 mL of deionized water.
-
-
Complex Formation:
-
To each standard flask (and the unknown sample flask), add 5 mL of the 1% this compound reagent.
-
Dilute each flask to the 50 mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 15 minutes for full color development.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan for the wavelength of maximum absorbance (λmax) using the 10 ppm standard.
-
Using the 0 ppm standard as the blank, measure the absorbance of each standard and the unknown sample at λmax.
-
-
Data Analysis:
-
Plot a calibration curve of Absorbance vs. Iron Concentration (ppm).
-
Determine the concentration of the unknown sample using the linear regression equation from the calibration curve.
-
Caption: Workflow for spectrophotometric iron determination.
Conclusion
This compound is a compound of significant utility, whose value is rooted in its fundamental chemical properties—namely, its excellent water solubility and potent chelating ability. For professionals in analytical chemistry, it offers a reliable and accessible method for metal ion quantification. For those in pharmaceutical R&D, it provides a versatile building block for the synthesis of novel therapeutics. A thorough understanding of its mechanistic behavior is essential for leveraging its full potential in advanced applications.
References
- Pharmaffiliates. (n.d.). This compound. CAS No: 16907-79-2.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23672094, this compound.
- Flagg, J. F., & Vanas, D. W. (2002). Determination of Copper in Cast Iron and Steels with Quinaldic Acid. ResearchGate.
- Ray, P., & Bose, M. K. (1934). Quinaldinic acid as a reagent for the separation and determination of copper and cadmium. Analyst, 59(698), 304-306.
- Holmes, F., & Jones, W. J. (1960). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 64(9), 1268-1272.
- Sciedco. (n.d.). This compound, Min. 98.0 (HPLC,T), 1 g.
- Wikipedia. (n.d.). Chelation.
- Truman State University. (2017). Spectrophotometric Determination of Iron. CHEM 222 Lab Manual.
- Charkoudian, L. K., et al. (2010). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Current medicinal chemistry, 17(31), 3608-3625.
- McCarthy, C., & Decker, E. (2022). Metal Chelators as Antioxidants. AOCS.
- Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(3), 945.
- Al-Hamdani, A. A. S., & Al-Khafaji, Z. A. (2016). Synthesis and Characterization of Some Mixed Ligand Complexes of Quinaldic Acid and α-Picoline with Some Metal Salts. Digital Repository of University of Babylon.
- Al-Saraj, A. S., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8527.
- Abdel-Wahab, B. F., et al. (2018). Design and synthesis of azolopyrimidoquinolines, pyrimidoquinazolines as anti-oxidant, anti-inflammatory and analgesic activities. ResearchGate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. This compound | C10H6NNaO2 | CID 23672094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chemlab.truman.edu [chemlab.truman.edu]
The Strategic Role of Sodium 2-Quinolinecarboxylate in Modern Organic Synthesis: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the multifaceted role of sodium 2-quinolinecarboxylate in contemporary organic synthesis. Moving beyond its foundational identity as a salt of quinaldic acid, we delve into its strategic applications as a versatile ligand for transition metal catalysis, a potent precursor in decarboxylative cross-coupling reactions, and a key player in the burgeoning field of C-H functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity and structural attributes of this compound to forge complex molecular architectures with enhanced efficiency and precision. We will dissect the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and offer insights into the causal factors that govern its synthetic utility.
Introduction: Beyond a Simple Salt - The Latent Potential of Sodium 2-Quinolinecarboxylate
Sodium 2-quinolinecarboxylate, the sodium salt of quinoline-2-carboxylic acid (quinaldic acid), is a crystalline solid readily prepared from its parent acid.[1][2] While often viewed as a simple carboxylate salt, its true value in organic synthesis lies in the synergistic interplay of the carboxylate functionality and the quinoline scaffold. The quinoline moiety, a privileged structure in medicinal chemistry, imparts unique electronic and steric properties, while the sodium carboxylate group serves as a versatile handle for a variety of chemical transformations.[3] This guide will illuminate the strategic advantages of employing sodium 2-quinolinecarboxylate, focusing on its ability to act as a bidentate ligand, a precursor to reactive intermediates, and a directing group in modern synthetic methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of sodium 2-quinolinecarboxylate is paramount for its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆NNaO₂ | PubChem[2] |
| Molecular Weight | 195.15 g/mol | PubChem[1] |
| Appearance | Crystalline solid | General Knowledge |
| Solubility | Soluble in water and polar organic solvents | General Knowledge |
These properties underscore its utility in a range of reaction conditions, including aqueous and biphasic systems.
Core Application I: A Bidentate Ligand in Transition Metal Catalysis
The quinoline nucleus, with its nitrogen atom and the adjacent carboxylate group, allows sodium 2-quinolinecarboxylate to act as a robust bidentate ligand for a variety of transition metals.[3] This chelation enhances the stability and modulates the reactivity of the metallic center, influencing the outcome of catalytic cycles.
Mechanistic Rationale for Ligand Efficacy
The coordination of sodium 2-quinolinecarboxylate to a transition metal, such as palladium or copper, proceeds through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group. This forms a stable five- or six-membered metallacycle, which can have a profound impact on the catalytic activity.
-
Electronic Effects: The electron-withdrawing nature of the quinoline ring can influence the electron density at the metal center, thereby affecting its oxidative addition and reductive elimination steps in cross-coupling reactions.
-
Steric Influence: The bulky quinoline scaffold can create a specific steric environment around the metal, promoting regioselectivity and preventing catalyst deactivation pathways such as dimerization.
Caption: Coordination of Sodium 2-quinolinecarboxylate to a metal center.
Core Application II: Precursor in Decarboxylative Cross-Coupling Reactions
Decarboxylative cross-coupling has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing readily available carboxylic acids or their salts as bench-stable alternatives to organometallic reagents.[4] Sodium 2-quinolinecarboxylate is an excellent candidate for such transformations, serving as a precursor to a quinolyl anion equivalent upon decarboxylation.
The Mechanistic Pathway of Decarboxylative Coupling
The general mechanism for a palladium-catalyzed decarboxylative cross-coupling reaction involving an aryl halide is depicted below. The use of the sodium salt of the carboxylic acid is often advantageous as it facilitates the initial coordination to the metal center.
Caption: Palladium-catalyzed decarboxylative cross-coupling cycle.
Field-Proven Protocol: Synthesis of 2-Arylquinolines
This protocol outlines a general procedure for the synthesis of 2-arylquinolines via a copper-catalyzed decarboxylative coupling of sodium 2-quinolinecarboxylate with an aryl iodide.
Materials:
-
Sodium 2-quinolinecarboxylate (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add sodium 2-quinolinecarboxylate, aryl iodide, CuI, 1,10-phenanthroline, and K₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Core Application III: Role in C-H Functionalization
Direct C-H functionalization is a rapidly evolving field that offers an atom-economical approach to the synthesis of complex molecules.[5][6] The quinoline moiety of sodium 2-quinolinecarboxylate can act as a directing group, facilitating the selective activation of C-H bonds at specific positions on the quinoline ring or other substrates.
Directing Group-Assisted C-H Activation
The nitrogen atom of the quinoline ring can coordinate to a transition metal catalyst, bringing it into close proximity to specific C-H bonds. This chelation assistance lowers the activation energy for C-H bond cleavage, enabling regioselective functionalization. While the carboxylate group itself may not always be directly involved in the C-H activation step, its presence influences the electronic properties of the quinoline ring and can impact the overall efficiency of the catalytic process.
Caption: Workflow for directing group-assisted C-H functionalization.
Conclusion and Future Outlook
Sodium 2-quinolinecarboxylate is far more than a simple salt; it is a strategic tool in the arsenal of the modern organic chemist. Its ability to function as a robust bidentate ligand, a versatile precursor in decarboxylative couplings, and a participant in C-H functionalization reactions underscores its significant potential. The continued exploration of its reactivity with a broader range of transition metal catalysts and coupling partners will undoubtedly lead to the development of novel and efficient synthetic methodologies for the construction of complex, biologically active molecules. The insights and protocols provided in this guide are intended to serve as a foundation for further innovation in this exciting area of organic synthesis.
References
- Decarboxylative cross-coupling. (n.d.). In Wikipedia.
- PubChem. (n.d.). Sodium 2-Quinolinecarboxylate. National Center for Biotechnology Information.
- Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]
- Goossen, L. J., Rodriguez, N., & Melzer, B. (2007). New Developments in Decarboxylative Cross-Coupling Reactions. Ruhr-Universität Bochum. [Link]
- Jia, Y., & Jiao, N. (2010). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Organic & Biomolecular Chemistry, 8(18), 4059-4067. [Link]
- Bala, I. A., Al Sharif, O. F., Asiri, A. M., & El-Shishtawy, R. M. (2024). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Molecules, 29(10), 2288. [Link]
- PubChem. (n.d.). 2-Quinolinecarboxylic acid; sodium. National Center for Biotechnology Information.
- Łyszczek, R., Galkin, M., & Haukka, M. (2025). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. Journal of Molecular Structure, 1325, 139363. [Link]
- Gule, N., & Singh, K. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(16), 4991. [Link]
- Kumar, A., & Kumar, V. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 22(1), 23-45. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Quinaldic Acid Sodium Salt: A Cornerstone Precursor in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldic acid, or quinoline-2-carboxylic acid, and its sodium salt represent a class of heterocyclic compounds of paramount importance in medicinal chemistry. The quinoline scaffold is a "privileged structure," forming the backbone of numerous therapeutic agents due to its ability to interact with a wide array of biological targets. The sodium salt of quinaldic acid offers significant practical advantages, most notably enhanced aqueous solubility, which facilitates its use in various reaction conditions.[1] This guide provides an in-depth exploration of quinaldic acid sodium salt as a key precursor, delving into its application in the synthesis of antiviral, anticancer, and antibacterial agents. We will examine the causality behind synthetic strategies, provide detailed experimental protocols, and illuminate the structure-activity relationships that make this scaffold a continuing focus of drug discovery.
The Quinaldic Acid Scaffold: Properties and Strategic Importance
Quinaldic acid is an aromatic heterocyclic compound whose structure is defined by a fused benzene and pyridine ring, with a carboxylic acid moiety at the 2-position.[2][3][4] The sodium salt is typically supplied as a white to light yellow crystalline powder, valued for its improved solubility over the parent acid.[1] This property is not trivial; it simplifies reaction setups, particularly in aqueous or biphasic systems, and can improve reaction kinetics and yields.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16907-79-2 | [1] |
| Molecular Formula | C₁₀H₆NNaO₂ | [1][5][6] |
| Molecular Weight | 195.15 g/mol | [1][5][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Excellent in water | [1] |
The strategic importance of the quinaldic acid scaffold lies in its synthetic versatility and its proven track record in bioactive molecules. The molecule presents two primary sites for chemical modification: the carboxylic acid group and the aromatic quinoline ring system. This allows for the generation of vast chemical libraries to probe structure-activity relationships (SAR).
Caption: Quinaldic acid derivatives can act as competitive kinase inhibitors.
Antibacterial Agents
The quinoline core is historically significant in antimicrobial drug discovery, most famously represented by the fluoroquinolone class of antibiotics. [3]These agents often function by targeting bacterial DNA topoisomerases, leading to DNA damage and cell death. [3]Derivatives of quinaldic acid are actively being explored in this space. By forming salts or amides, researchers can modulate the molecule's physicochemical properties, such as solubility and cell permeability, to enhance antibacterial efficacy against resistant strains like Staphylococcus aureus and Escherichia coli. [3][7][8]
Core Synthetic Strategy: Amide Bond Formation
One of the most common and critical transformations involving quinaldic acid in pharmaceutical synthesis is the formation of amides. [9][10]This reaction couples the quinaldic acid backbone to a diverse range of amine-containing fragments, enabling extensive SAR exploration.
Causality Behind the Method
A carboxylic acid is not sufficiently electrophilic to react directly with an amine under standard conditions. Therefore, the carboxylic acid must first be "activated" to create a more reactive intermediate. The choice of activation method is a critical experimental decision driven by factors like the stability of the starting materials, desired reaction conditions, and cost.
-
Acyl Chloride Formation: This is a robust and classic method. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) react with the carboxylic acid to form a highly electrophilic acyl chloride. This intermediate readily reacts with an amine. The primary drawback is the harshness of the reagents and the release of HCl, which must be neutralized.
-
In Situ Coupling Reagents: This is a milder and often preferred approach in modern synthesis, especially for complex or sensitive molecules. Coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) create a reactive ester intermediate in situ, which then smoothly reacts with the amine. This method avoids the formation of harsh byproducts.
The workflow below illustrates the general process, which is a self-validating system: the successful formation of the product confirms the efficacy of both the activation and coupling steps.
Caption: General experimental workflow for the synthesis of quinaldic acid amides.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)quinoline-2-carboxamide
This protocol details a representative synthesis using the robust acyl chloride method. It is designed to be a self-validating system where progress can be monitored by Thin Layer Chromatography (TLC).
Objective: To synthesize a representative quinaldic acid amide derivative via an acyl chloride intermediate.
Materials:
-
Quinaldic acid (or its sodium salt, which would be acidified first)
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
4-chloroaniline
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Solvents for TLC and chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
Part A: Formation of Quinolyl-2-carbonyl chloride (Acyl Chloride Intermediate)
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add quinaldic acid (1.73 g, 10 mmol).
-
Solvent Addition: Add 20 mL of anhydrous toluene to the flask.
-
Reagent Addition: Carefully add thionyl chloride (1.1 mL, 15 mmol) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2 hours. The reaction can be monitored by observing the dissolution of the solid quinaldic acid and the evolution of gas (HCl and SO₂ - perform in a fume hood ).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is quinolyl-2-carbonyl chloride, which is often used directly in the next step without further purification.
Part B: Amide Coupling
-
Setup: In a separate 250 mL flask, dissolve 4-chloroaniline (1.28 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool this solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude quinolyl-2-carbonyl chloride from Part A in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 50 mL of 1M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a 20-40% Ethyl Acetate in Hexanes gradient) to yield the pure N-(4-chlorophenyl)quinoline-2-carboxamide.
-
Conclusion and Future Outlook
This compound is more than just a simple chemical; it is an enabling precursor for the synthesis of complex and biologically active molecules. Its utility is firmly established in the creation of inhibitors for viral enzymes and protein kinases, as well as novel antibacterial agents. The inherent properties of the quinoline ring system, combined with the synthetic flexibility of the carboxylic acid handle, ensure that this scaffold will remain a focus of pharmaceutical research. Future efforts will likely concentrate on developing more stereoselective and efficient synthetic methods for its derivatization and exploring its application in new therapeutic areas, further cementing the legacy of this versatile building block in the future of medicine.
References
- 5-Hydroxy-6-Quinaldic Acid as a Novel Molecular Scaffold for HIV-1 Integrase Inhibitors. Bentham Science Publishers. (URL: [Link])
- 5-Hydroxy-6-Quinaldic Acid as a Novel Molecular Scaffold for HIV-1 Integrase Inhibitors. Bentham Science. (URL: [Link])
- 5-Hydroxy-6-Quinaldic Acid as a Novel Molecular Scaffold for HIV-1 Integrase Inhibitors - Ingenta Connect. (URL: [Link])
- Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. (URL: [Link])
- This compound | C10H6NNaO2 | CID 23672094 - PubChem. (URL: [Link])
- Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PubMed Central. (URL: [Link])
- (PDF)
- Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents - UTHSC Digital Commons. (URL: [Link])
- Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem. (URL: [Link])
- The perspectives of synthetic aducts (salts) of NitroxolineTM and 2-Aminoquinolin-8-ol as promising antibacterial agents. - Sciforum. (URL: [Link])
- Quinaldic acid - Wikipedia. (URL: [Link])
- Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. (URL: [Link])
- Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed. (URL: [Link])
- Showing Compound Quinaldic acid (FDB022275) - FooDB. (URL: [Link])
- Discovery of Quinazolone Pyridiniums as Potential Broad-Spectrum Antibacterial Agents. (URL: [Link])
- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: [Link])
- Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling p
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])
- Studies with Quinolines. I.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Chelating Properties of Quinaldic Acid Sodium Salt
Introduction: The Enduring Significance of Chelation in Scientific Advancement
Chelation, the formation of a ring-like structure by a ligand binding to a central metal ion, is a fundamental process with profound implications across chemistry, biology, and medicine.[1] The resulting coordinate covalent bonds between the ligand, or chelating agent, and the metal ion yield a stable, water-soluble complex known as a chelate. This sequestration of metal ions is pivotal in applications ranging from heavy metal detoxification and antioxidant activity to the development of novel therapeutic agents and analytical reagents.[2]
Quinaldic acid, known systematically as quinoline-2-carboxylic acid, is a heterocyclic compound that has garnered significant attention for its potent chelating capabilities.[3] As a bidentate chelating agent, it coordinates with metal ions through the nitrogen atom of its quinoline ring and the oxygen atom of its carboxylate group, forming a stable five-membered ring.[3] The sodium salt of quinaldic acid offers the advantage of enhanced aqueous solubility, making it a versatile tool for researchers, scientists, and drug development professionals.[4] This guide provides a comprehensive technical overview of the chelating properties of quinaldic acid sodium salt, detailing the underlying chemical principles, robust experimental protocols for characterization, and a comparative analysis of its binding affinities for various metal ions.
Molecular Architecture and Chelation Mechanism
The efficacy of quinaldic acid as a chelating agent is intrinsically linked to its molecular structure. The presence of both a nitrogen atom within the aromatic quinoline ring system and a carboxylic acid group at the 2-position creates a perfect "pincer" to bind metal ions.[3] The deprotonation of the carboxylic acid to form the carboxylate anion is crucial for chelation, as it provides a negatively charged oxygen atom that readily donates a pair of electrons to a positively charged metal cation. Simultaneously, the lone pair of electrons on the heterocyclic nitrogen atom forms a second coordinate covalent bond with the same metal ion.[5] This dual-point attachment is the essence of its bidentate nature and the foundation of the chelate effect, which describes the enhanced stability of complexes containing multidentate ligands compared to those with monodentate ligands.[6]
The chelation process can be visualized as follows:
The geometry of the resulting metal complex is influenced by the coordination number and preferred geometry of the metal ion, as well as the stoichiometry of the ligand-to-metal ratio.[3]
Experimental Characterization of Chelating Properties
A multi-faceted approach employing various analytical techniques is essential for a thorough investigation of the chelating properties of this compound. The following sections detail the methodologies for key experiments.
Potentiometric Titration: Determining Stability Constants
Potentiometric titration is a highly reliable method for determining the stability constants (log K) of metal complexes.[7][8] The Irving-Rossotti method is a widely used approach that involves a series of pH titrations.[9]
Causality Behind Experimental Choices:
-
Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with NaClO₄ or KNO₃) is crucial because the activities of the ions in solution, and thus the equilibrium constants, are dependent on the ionic environment.[8]
-
Carbonate-Free Base: The titrant, typically NaOH, must be carbonate-free as carbonate ions can precipitate with many metal ions, interfering with the chelation equilibrium being studied.
-
Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen) prevents the oxidation of metal ions that may exist in multiple oxidation states.
-
Solvent System: A mixed solvent system, such as ethanol-water, is often used to ensure the solubility of both the quinaldic acid and its metal complexes throughout the titration.[9]
Experimental Protocol: Irving-Rossotti pH-metric Titration
Materials:
-
This compound
-
Standardized strong acid (e.g., 0.1 M HClO₄)
-
Standardized, carbonate-free strong base (e.g., 0.1 M NaOH)
-
High-purity metal salt solutions (e.g., nitrates or perchlorates) of known concentration
-
Inert salt (e.g., NaClO₄) for ionic strength adjustment
-
Solvent (e.g., ethanol/deionized water mixture)
-
Calibrated pH meter with a glass electrode
-
Thermostated reaction vessel and magnetic stirrer
Procedure:
-
Solution Preparation: Prepare the following three solutions in the chosen solvent system, maintaining a constant ionic strength with the inert salt:
-
Set 1 (Acid Blank): A known concentration of strong acid.
-
Set 2 (Ligand Blank): The same concentration of strong acid as in Set 1, plus a known concentration of this compound.
-
Set 3 (Metal-Ligand Mixture): The same concentrations of strong acid and this compound as in Set 2, plus a known concentration of the metal salt.
-
-
Titration: Titrate each of the three solutions separately with the standardized strong base. Record the pH after each incremental addition of the base. Ensure the solution reaches equilibrium before each reading.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄A) at various pH values.
-
Calculate the average number of ligands complexed with the metal ion (n̄) and the free ligand exponent (pL).
-
Construct a formation curve by plotting n̄ versus pL.
-
Determine the stepwise stability constants (log K₁ and log K₂) from the formation curve at n̄ = 0.5 and n̄ = 1.5, respectively.[7]
-
Experimental Protocol: Benesi-Hildebrand Method for Stability Constant
This method is suitable for 1:1 complexes and assumes that the concentration of one component (e.g., the metal ion) is in large excess. [10][11] Procedure:
-
Prepare Solutions: Prepare a series of solutions with a constant, low concentration of this compound and varying, higher concentrations of the metal salt.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex.
-
Plot the Data: A plot of 1/(A - A₀) versus 1/[Mⁿ⁺] should be linear, where A is the measured absorbance, A₀ is the absorbance of the ligand in the absence of the metal, and [Mⁿ⁺] is the concentration of the metal ion.
-
Calculate Stability Constant: The stability constant (K) can be calculated from the slope and intercept of the linear plot. [11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Chelation
NMR spectroscopy provides detailed information about the chemical environment of nuclei. Upon chelation, the electron density around the protons and carbons of the quinaldic acid molecule changes, leading to shifts in their NMR signals. [12][13] Causality Behind Experimental Choices:
-
Solvent Selection: A deuterated solvent that dissolves both the ligand and the metal salt without interacting with them is essential (e.g., DMSO-d₆, D₂O).
-
Titration: A titration approach, where small aliquots of the metal ion solution are added to the ligand solution in the NMR tube, allows for the systematic observation of changes in the chemical shifts.
Experimental Protocol: ¹H NMR Titration
Materials:
-
This compound
-
Metal salt
-
Deuterated solvent
-
NMR spectrometer and NMR tubes
Procedure:
-
Prepare Ligand Solution: Prepare a solution of this compound of known concentration in the chosen deuterated solvent.
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of the free ligand.
-
Prepare Metal Stock Solution: Prepare a concentrated stock solution of the metal salt in the same deuterated solvent.
-
Titration: Add small, precise aliquots of the metal stock solution to the NMR tube containing the ligand solution. After each addition, gently mix and acquire a new ¹H NMR spectrum.
-
Data Analysis:
-
Monitor the chemical shifts of the aromatic protons of the quinoline ring.
-
Upon chelation, protons near the nitrogen and carboxylate groups will experience the most significant changes in their chemical environment and thus the largest chemical shifts. [12] * Plot the change in chemical shift (Δδ) for specific protons as a function of the metal-to-ligand molar ratio to observe the binding isotherm. A plateau in the plot indicates saturation of the binding sites.
-
Sources
- 1. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The measurement of binding affinities by NMR chemical shift perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jetir.org [jetir.org]
- 7. d-nb.info [d-nb.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pesrsncollege.edu.in [pesrsncollege.edu.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of Quinaldic Acid Sodium Salt and its Derivatives
Introduction
Quinaldic acid, or quinoline-2-carboxylic acid, and its sodium salt are heterocyclic organic compounds that have garnered significant interest in the fields of medicinal chemistry and drug development.[1] As a metabolite of tryptophan, quinaldic acid participates in the kynurenine pathway, a critical metabolic route that has been implicated in a variety of physiological and pathological processes.[2] The quinoline scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous synthetic compounds with a broad spectrum of biological activities.[3] This guide provides a comprehensive technical overview of the biological activities of quinaldic acid sodium salt and its derivatives, focusing on their therapeutic potential, mechanisms of action, and the structure-activity relationships that govern their efficacy. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, providing researchers, scientists, and drug development professionals with a detailed understanding of this promising class of compounds.
I. The Biological Landscape of Quinaldic Acid
Quinaldic acid is not merely a synthetic building block but also a naturally occurring metabolite. Its presence in biological systems suggests an intrinsic role in cellular processes.
Metabolic Origins and Endogenous Functions
Quinaldic acid is a downstream product of tryptophan metabolism via the kynurenine pathway. While not as extensively studied as other metabolites in this pathway, such as kynurenic acid and quinolinic acid, emerging research is beginning to shed light on its potential physiological roles.
Antiproliferative and Anticancer Activities
Recent studies have highlighted the antiproliferative effects of quinaldic acid against various cancer cell lines. Research has demonstrated its ability to suppress metabolic activity and DNA synthesis in colon cancer cells, suggesting its potential as a lead compound for the development of novel anticancer agents.[2]
Key Findings on Anticancer Activity:
One study investigated the in vitro antiproliferative potential of quinaldic acid on several human colon cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined, revealing a significant suppression of both metabolic activity and DNA synthesis.[2]
| Cell Line | IC50 (Metabolic Activity) | IC50 (DNA Synthesis) |
| HT-29 | 0.5 mM | 2.7 mM |
| LS180 | 0.5 mM | 4.3 mM |
| Caco-2 | 0.9 mM | 2.0 mM |
| Table 1: In vitro antiproliferative activity of quinaldic acid against human colon cancer cell lines.[2] |
Importantly, at these antiproliferative concentrations, quinaldic acid was found to be non-toxic to normal colon epithelial cells, indicating a potential therapeutic window.[2]
Modulation of Signaling Pathways
The anticancer effects of quinaldic acid are, in part, attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Studies have shown that quinaldic acid can alter the phosphorylation levels of several important kinases, including:
-
Extracellular signal-regulated kinase (ERK) 1/2: A key component of the MAPK/ERK pathway that regulates cell growth and division.[2][4]
-
p38: A member of the MAPK family involved in cellular responses to stress.[2]
-
Akt (Protein Kinase B): A central kinase in the PI3K/Akt pathway, crucial for cell survival and proliferation.[2]
-
cAMP response element-binding protein (CREB): A transcription factor that regulates the expression of genes involved in cell survival and proliferation.[2]
The modulation of these pathways underscores the multifaceted mechanism by which quinaldic acid exerts its anticancer effects.
II. The Versatility of Quinaldic Acid Derivatives
The true potential of quinaldic acid in drug discovery lies in the versatility of its derivatives. By modifying the core quinoline structure, researchers can fine-tune the biological activity, enhance potency, and improve the pharmacokinetic properties of these compounds.
Anticancer Derivatives
A wide array of quinaldic acid derivatives have been synthesized and evaluated for their anticancer properties, demonstrating activity against various cancer cell lines.
Quinoline-Chalcone Hybrids
One promising class of derivatives involves the hybridization of the quinoline scaffold with a chalcone moiety. These compounds have shown potent antiproliferative activity against gastric, colon, and breast cancer cell lines.[5]
| Compound | MGC-803 (IC50, µM) | HCT-116 (IC50, µM) | MCF-7 (IC50, µM) |
| 12e | 1.38 | 5.34 | 5.21 |
| 5-FU (Control) | 6.22 | 10.4 | 11.1 |
| Table 2: Anticancer activity of a potent quinoline-chalcone derivative (12e) compared to 5-Fluorouracil (5-FU).[5] |
Ursolic Acid Conjugates
The conjugation of quinaldic acid derivatives with natural products like ursolic acid has also yielded potent anticancer agents. These hybrids have demonstrated significant activity against breast, cervical, and liver cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[6][7][8] One such derivative, compound 4d , showed remarkable potency and was found to induce apoptosis, arrest the cell cycle at the G0/G1 phase, and inhibit the Ras/Raf/MEK/ERK signaling pathway.[6][8]
| Compound | MDA-MB-231 (IC50, µM) | HeLa (IC50, µM) | SMMC-7721 (IC50, µM) |
| 4d | 0.12 ± 0.01 | 0.08 ± 0.01 | 0.34 ± 0.03 |
| Table 3: In vitro antiproliferative activities of a novel ursolic acid-quinoline derivative (4d).[6][8] |
Antimicrobial Derivatives
Quinaldic acid derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.
Quinoxaline Derivatives
Quinoxaline derivatives, which share a similar heterocyclic core, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds have displayed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2d | 16 | >512 | 8 | >512 |
| 3c | 16 | 32 | 8 | >512 |
| 10 | 32 | 32 | 64 | 16 |
| Table 4: Minimum Inhibitory Concentration (MIC) values of selected quinoxaline derivatives.[9] |
Pyrrolo[1,2-a]quinoline Analogs
Novel synthetic analogues of pyrrolo[1,2-a]quinoline have demonstrated significant antifungal activity, particularly against Candida albicans. Several derivatives exhibited minimum inhibitory concentrations (MICs) at very low concentrations, highlighting their potential as antifungal drug candidates.[10]
| Derivative | MIC against C. albicans (µg/mL) |
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
| Fluconazole (Standard) | 30 |
| Table 5: Antifungal activity of pyrrolo[1,2-a]quinoline derivatives.[10] |
III. Mechanisms of Action: Enzyme Inhibition
A key mechanism through which quinaldic acid and its derivatives exert their biological effects is through the inhibition of specific enzymes that are critical for cellular function and disease progression.
Inhibition of Protein Kinase CK2
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival.[11][12] Several quinoline-based compounds have been identified as potent inhibitors of CK2, with some exhibiting IC50 values in the nanomolar range.[13][14] The tricyclic quinoline compound CX-4945 is a notable example that has entered clinical trials as a CK2 inhibitor.[12][14]
The inhibitory mechanism often involves competitive binding to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates.
Inhibition of SIRT3
Sirtuin 3 (SIRT3) is a major mitochondrial NAD+-dependent deacetylase that regulates the activity of numerous metabolic enzymes.[15] Dysregulation of SIRT3 has been implicated in various cancers. Specific small-molecule inhibitors of SIRT3 are of great interest for cancer therapy.[15][16] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3.[15][17] For instance, compound P6 exhibited an IC50 of 7.2 µM for SIRT3, with good selectivity over other sirtuins like SIRT1 and SIRT2.[17]
The proposed mechanism involves the binding of these inhibitors to the catalytic domain of SIRT3, preventing the deacetylation of its target proteins.[16]
IV. Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of quinaldic acid and its derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (quinaldic acid or its derivatives)
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
The agar dilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23][24]
Materials:
-
Mueller-Hinton agar (or other appropriate agar medium)
-
Test microorganisms (bacterial or fungal strains)
-
Antimicrobial test compounds
-
Sterile petri dishes
-
Inoculating loop or multipoint inoculator
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare a stock solution of each test compound at a high concentration in a suitable solvent.
-
-
Preparation of Agar Plates with Antimicrobial Agents:
-
Prepare molten Mueller-Hinton agar and cool it to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the antimicrobial stock solution in sterile water or another appropriate diluent.
-
Add a specific volume of each antimicrobial dilution to a corresponding volume of molten agar to achieve the desired final concentrations in the agar plates. For example, add 1 mL of the antimicrobial dilution to 9 mL of molten agar.[22]
-
Pour the agar-antimicrobial mixtures into sterile petri dishes and allow them to solidify. Also, prepare a control plate containing no antimicrobial agent.
-
-
Inoculum Preparation:
-
Grow the test microorganisms in a suitable broth medium overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot.
-
-
Inoculation of Plates:
-
Using an inoculating loop or a multipoint inoculator, spot a small volume (e.g., 1-2 µL) of the standardized inoculum onto the surface of each agar plate, including the control plate.
-
-
Incubation:
-
Allow the inoculated plates to dry at room temperature.
-
Invert the plates and incubate them at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.[23]
-
-
Determination of MIC:
-
After incubation, examine the plates for microbial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
V. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry for the rational design of more potent and selective drug candidates. For quinoline carboxylic acids, several key structural features have been identified that influence their biological activity.
-
The Carboxylic Acid Group: The carboxylic acid moiety at the 2- or 4-position of the quinoline ring is often crucial for activity. It can participate in hydrogen bonding and electrostatic interactions with target enzymes.[25]
-
Substituents on the Quinoline Ring: The type and position of substituents on the quinoline ring can significantly impact potency and selectivity. For example, bulky hydrophobic groups at the C2 position have been found to be important for the inhibition of dihydroorotate dehydrogenase.[25]
-
Hybridization with Other Pharmacophores: As demonstrated with chalcone and ursolic acid derivatives, hybridizing the quinoline scaffold with other bioactive molecules can lead to synergistic effects and enhanced biological activity.[5][6][7][8]
A comprehensive review of the SAR of quinoline and quinolone carboxamides has highlighted the importance of the carboxamide linkage and various substitutions in enhancing anticancer potency through different mechanisms, including topoisomerase and protein kinase inhibition.[1]
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their ability to modulate key signaling pathways and inhibit critical enzymes, makes them attractive candidates for further drug discovery and development. The insights into their mechanisms of action and structure-activity relationships provided in this guide offer a solid foundation for researchers and scientists to design and synthesize novel, more potent, and selective therapeutic agents based on the quinoline scaffold. As our understanding of the intricate roles of these compounds in cellular processes continues to grow, so too will their potential to address unmet medical needs.
References
- Detailed protocol for MTT Cell Viability and Prolifer
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed. [Link]
- Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). PubMed. [Link]
- Agar Dilution (MIC) Susceptibility Test Method. (2023). YouTube. [Link]
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). PubMed. [Link]
- Agar dilution. Wikipedia. [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. (2017).
- Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. (2012). PubMed. [Link]
- Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
- Review on recent development of quinoline for anticancer activities. (2022).
- Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling p
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed. [Link]
- The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. (2015). PubMed Central. [Link]
- Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2019). PubMed. [Link]
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016).
- MIC By Agar Dilution Method | Antibiotic sensitivity Test By Agar Dilution Method |. (2021). YouTube. [Link]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed Central. [Link]
- Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2019). PubMed Central. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. (2019).
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2023).
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. (2025).
- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
- Identification of small molecular inhibitors of SIRT3 by computational and biochemical approaches a potential target of breast cancer. (2024). PubMed Central. [Link]
- Identification of SIRT3 modulating compounds in deep-sea fungi metabolites: Insights from molecular docking and MD simul
- Current and Emerging Therapies for Targeting the ERK1/2 & PI3K P
- Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. I. Impact of picolinamide ring replacement. (2018). PubMed. [Link]
- Quinoline-based compounds can inhibit diverse enzymes th
- Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl)
- Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regul
- Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). PubMed Central. [Link]
- Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. (2015). PubMed Central. [Link]
- Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2019). PubMed Central. [Link]
- Design, Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Quinoxaline-2-Oxyacetate Hydrazide. (2024). PubMed Central. [Link]
- DOT Language. (2024). Graphviz. [Link]
- A Diagram of the P53 Apoptosis p
- Structural insights into the transcription-independent apoptotic pathway of p53. (2014). PubMed Central. [Link]
Sources
- 1. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of small molecular inhibitors of SIRT3 by computational and biochemical approaches a potential target of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchhub.com [researchhub.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. broadpharm.com [broadpharm.com]
- 21. clyte.tech [clyte.tech]
- 22. youtube.com [youtube.com]
- 23. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Agar dilution - Wikipedia [en.wikipedia.org]
- 25. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Historical Background of Quinaldic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinaldic acid, known systematically as quinoline-2-carboxylic acid, and its corresponding sodium salt, are compounds with a rich history deeply rooted in the development of heterocyclic and analytical chemistry. This technical guide provides a comprehensive exploration of the discovery and historical background of quinaldic acid and its sodium salt. We will delve into the foundational synthetic methodologies, the elucidation of its crucial role as a chelating agent in analytical chemistry, and the evolution of its applications. This guide is structured to provide not just a historical narrative, but also to explain the causality behind experimental choices and to offer detailed protocols and quantitative data to support modern research endeavors.
The Genesis of a Heterocycle: Early Quinoline Chemistry
The story of quinaldic acid is intrinsically linked to the broader history of quinoline chemistry. The late 19th century was a period of intense investigation into the structure and synthesis of heterocyclic compounds. The foundational work on quinoline synthesis by chemists such as Zdenko Hans Skraup in 1880 and Oscar Doebner and Wilhelm von Miller in 1881 laid the groundwork for the later discovery of its derivatives.[1]
The Skraup synthesis , a reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene, was a landmark achievement in heterocyclic chemistry, providing a direct route to the quinoline core.[1] Shortly after, the Doebner-von Miller reaction , a more versatile method involving the reaction of anilines with α,β-unsaturated carbonyl compounds, expanded the accessibility of substituted quinolines.[1] These early synthetic advancements were crucial as they provided the chemical landscape from which quinaldic acid would emerge.
The Landmark Synthesis: The Reissert Reaction (1905)
While earlier methods could produce a variety of quinoline derivatives, a direct and reliable synthesis of quinoline-2-carboxylic acid (quinaldic acid) was established in 1905 by the German chemist Arnold Reissert.[1][2] The Reissert reaction provided a novel and elegant method for the functionalization of the quinoline ring at the 2-position.[1][2][3]
The reaction involves the treatment of quinoline with an acyl chloride (such as benzoyl chloride) and potassium cyanide to form a stable intermediate known as a Reissert compound (1-acyl-2-cyano-1,2-dihydroquinoline). Subsequent acid-catalyzed hydrolysis of this intermediate yields quinaldic acid and the corresponding aldehyde from the acyl group.[1][2]
Causality Behind the Experimental Choice
The Reissert reaction was a significant breakthrough for several reasons. It offered a predictable and high-yielding route to a previously difficult-to-access derivative. The choice of cyanide as a nucleophile was critical; its addition to the quinoline ring, activated by the acyl chloride, allowed for the introduction of a carbon-based functional group that could then be readily hydrolyzed to a carboxylic acid. This method provided a level of control and specificity that was a considerable advancement over the more general quinoline syntheses of the time.
Historical Experimental Protocol: The Reissert Synthesis of Quinaldic Acid
Based on Reissert's 1905 publication, the following is a representative historical protocol for the synthesis of quinaldic acid:
Materials:
-
Quinoline
-
Benzoyl chloride
-
Potassium cyanide
-
Hydrochloric acid
-
Water
-
Methylene chloride (or a similar non-polar solvent)
Procedure:
-
A solution of potassium cyanide in water is prepared.
-
Quinoline is dissolved in methylene chloride.
-
The aqueous potassium cyanide solution is added to the quinoline solution, and the two-phase mixture is stirred vigorously.
-
Benzoyl chloride is added dropwise to the stirring mixture. The reaction is typically exothermic and may require cooling.
-
After the addition is complete, the mixture is stirred for several hours at room temperature.
-
The organic layer, containing the Reissert compound (1-benzoyl-2-cyano-1,2-dihydroquinoline), is separated, washed with water, and the solvent is removed by distillation.
-
The crude Reissert compound is then subjected to hydrolysis by heating with concentrated hydrochloric acid.
-
Upon cooling, quinaldic acid crystallizes from the acidic solution.
-
The crystalline quinaldic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Visualization of the Reissert Reaction
Caption: The two-step process of the Reissert reaction.
Quinaldic Acid in Analytical Chemistry: A Historical Perspective
Shortly after its discovery, the unique chemical properties of quinaldic acid were harnessed for applications in analytical chemistry. Its ability to act as a bidentate chelating agent, coordinating with metal ions through the nitrogen atom of the quinoline ring and the deprotonated carboxyl group, made it an excellent precipitating agent for the gravimetric determination of various metals.
Gravimetric Determination of Copper
One of the earliest and most significant applications of quinaldic acid was in the quantitative analysis of copper. The work of P. R. Rây and M. K. Bose in the 1930s established a reliable method for the gravimetric determination of copper using quinaldic acid. The reaction of quinaldic acid with copper(II) ions in a slightly acidic solution results in the formation of a stable, insoluble copper(II) quinaldinate complex, which can be easily filtered, dried, and weighed.
Historical Experimental Protocol: Gravimetric Determination of Copper
The following is a representative historical protocol for the gravimetric determination of copper using quinaldic acid:
Materials:
-
A solution containing an unknown quantity of copper(II) ions.
-
A solution of quinaldic acid in dilute ammonium hydroxide or sodium hydroxide.
-
Dilute acetic acid or sulfuric acid.
-
Distilled water.
-
Filter paper (ashless).
-
Gooch crucible.
Procedure:
-
An accurately measured volume of the copper(II) solution is taken in a beaker and diluted with distilled water.
-
The solution is heated to boiling.
-
A solution of the sodium salt of quinaldic acid (or a solution of quinaldic acid in dilute alkali) is added slowly with constant stirring. A green, crystalline precipitate of copper(II) quinaldinate forms.
-
The mixture is digested on a steam bath for a short period to ensure complete precipitation and to allow the precipitate to become more easily filterable.
-
The precipitate is then filtered through a pre-weighed Gooch crucible or ashless filter paper.
-
The precipitate is washed with hot water until the washings are free of any excess precipitating agent.
-
The crucible with the precipitate is dried in an oven at 110-120°C to a constant weight.
-
The weight of the copper(II) quinaldinate precipitate is determined, and from this, the amount of copper in the original sample can be calculated using the known stoichiometry of the complex.
Visualization of Copper Chelation
Caption: Chelation of a Copper(II) ion by two quinaldate anions.
The Emergence of Quinaldic Acid Sodium Salt
While quinaldic acid itself proved to be a valuable reagent, its limited solubility in water presented a practical challenge in some applications. The preparation of its sodium salt, sodium quinaldate, offered a solution to this issue. The exact date of the first synthesis of the pure sodium salt is not well-documented in easily accessible historical records, but the use of a solution of quinaldic acid in sodium hydroxide for analytical precipitations, as described in early 20th-century literature, indicates the in-situ formation and utility of the sodium salt.
The sodium salt of quinaldic acid is significantly more soluble in water than the free acid, which facilitates its use as a reagent in aqueous solutions.[4] This improved solubility is a direct consequence of the ionic nature of the sodium salt.
Comparative Solubility Data
| Compound | Solvent | Solubility |
| Quinaldic Acid | Water | Sparingly soluble |
| This compound | Water | Readily soluble |
| Quinaldic Acid | Ethanol | Soluble |
| This compound | Ethanol | Sparingly soluble |
Modern Applications of this compound
In contemporary research and industry, this compound continues to be relevant. Its applications have expanded beyond classical analytical chemistry. It is used as:
-
A versatile building block in organic synthesis: The carboxylate group can be readily converted to other functional groups, making it a useful intermediate in the synthesis of more complex molecules.
-
A ligand in coordination chemistry: The well-defined chelating properties of the quinaldate anion are utilized in the design and synthesis of novel metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, and catalytic properties.
-
An intermediate in the pharmaceutical industry: The quinoline scaffold is present in a wide range of biologically active compounds, and quinaldic acid and its sodium salt serve as key starting materials for the synthesis of new drug candidates.[4]
Conclusion
The journey of quinaldic acid and its sodium salt from their origins in the burgeoning field of 19th-century quinoline chemistry to their diverse applications in modern science is a testament to the enduring value of fundamental chemical discovery. The pioneering work of chemists like Reissert provided the tools to access these valuable compounds, while the meticulous investigations of analytical chemists like Rây and Bose unveiled their practical utility. Today, this compound continues to be a relevant and versatile compound, serving as a bridge between historical chemical knowledge and contemporary scientific innovation. This guide has aimed to provide a comprehensive historical and technical overview to aid researchers in understanding the foundational principles and experimental precedents that underpin the ongoing utility of this important heterocyclic compound.
References
- Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2087. [Link]
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817. [Link]
- Rây, P., & Bose, M. K. (1933). Quinaldinic acid as a quantitative reagent for copper. Journal of the Indian Chemical Society, 10, 213-217.
- Popp, F. D. (1968). The Reissert Reaction. Advances in Heterocyclic Chemistry, 9, 1-36. [Link]
- PubChem. (n.d.). Quinaldic acid. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
Sources
Quinaldic Acid Sodium Salt: A Comprehensive Guide for Coordination Chemistry
Introduction: The Versatility of Quinaldic Acid in Coordination Chemistry
Quinaldic acid, or quinoline-2-carboxylic acid, and its corresponding sodium salt, are versatile heterocyclic ligands that readily form stable complexes with a wide variety of metal ions.[1] The resulting metal complexes have garnered significant interest due to their diverse structural features and a wide range of applications in fields such as catalysis, analytical chemistry, and particularly in the pharmaceutical and biomedical sectors.[1] The coordination of quinaldic acid to a metal center can modulate the biological activity of both the ligand and the metal, leading to compounds with potential therapeutic properties, including antimicrobial and anticancer activities.[1]
This guide is intended for researchers, scientists, and drug development professionals who are new to the field of coordination chemistry. It provides an in-depth exploration of quinaldic acid sodium salt as a ligand, detailing the synthesis and characterization of its metal complexes, and explaining the fundamental principles that govern its coordination behavior.
The Quinaldate Ligand: Structure and Coordination Modes
This compound provides the quinaldate anion in solution, which typically acts as a bidentate ligand, coordinating to a metal ion through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group. This forms a stable five-membered chelate ring.
However, the coordination of quinaldic acid is not limited to this bidentate mode. Depending on the reaction conditions, the metal ion, and the presence of other ligands, quinaldic acid can exhibit various coordination modes.[2] Understanding these modes is crucial for predicting and controlling the geometry and properties of the resulting metal complexes.
Common Coordination Modes of Quinaldate:
-
Bidentate Chelating (N,O-coordination): This is the most common coordination mode, where the ligand binds to the metal center through the nitrogen of the quinoline ring and an oxygen from the carboxylate group.[2]
Caption: Bidentate N,O-chelation of quinaldate.
-
Monodentate (O-coordination): In some cases, quinaldic acid can act as a monodentate ligand, coordinating to the metal center only through one of the carboxylate oxygen atoms.[2]
Caption: Monodentate O-coordination of quinaldate.
-
Bridging: The carboxylate group can also bridge two metal centers, leading to the formation of polynuclear complexes.
Caption: Bridging coordination of quinaldate.
Synthesis of Metal Quinaldate Complexes: A Practical Guide
The synthesis of metal complexes with quinaldic acid typically involves the reaction of a soluble metal salt with quinaldic acid or its sodium salt in a suitable solvent.[1] The deprotonation of the carboxylic acid is often facilitated by the addition of a base to promote coordination to the metal ion.[1]
General Synthesis Workflow:
Caption: General workflow for synthesizing metal quinaldate complexes.
Experimental Protocol: Synthesis of an Iron(II) Quinaldate Complex
This protocol is based on the synthesis of iron(II) quinaldate complexes, which have shown potential in catalytic applications.[3]
Materials:
-
Iron(II) chloride (FeCl₂) or Iron(II) bromide (FeBr₂)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Ligand Solution: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.0 equivalents) in DMF.
-
Preparation of the Metal Salt Suspension: In a separate Schlenk flask under an inert atmosphere, suspend iron(II) chloride (1.0 equivalent) in THF.
-
Complex Formation: To the suspension of the iron(II) salt, slowly add the solution of sodium quinaldate.
-
Reaction: Stir the resulting mixture at room temperature for 12-24 hours. A color change in the solution should be observed, indicating the formation of the complex.
-
Isolation and Purification:
-
Filter the reaction mixture to remove any insoluble byproducts.
-
Slowly diffuse diethyl ether into the filtrate. This will cause the precipitation of the iron(II) quinaldate complex.
-
Collect the precipitate by filtration, wash it with diethyl ether, and dry it under a vacuum.
-
The resulting complex, such as Na[Fe(II)(quinaldate)₂Cl]·DMF, can then be characterized using various analytical techniques.[3]
Experimental Protocol: Synthesis of a Copper(II) Quinaldate Complex
Materials:
-
Copper(II) acetate monohydrate
-
Quinaldic acid
-
Methanol
-
Dimethylformamide (DMF)
Procedure:
-
Ligand Solution: Dissolve quinaldic acid (2 mmol) in methanol (20 mL).
-
Metal Salt Solution: Dissolve copper(II) acetate monohydrate (1 mmol) in methanol (20 mL) with gentle heating.
-
Reaction: Add the hot metal salt solution to the ligand solution with constant stirring.
-
Precipitation: A precipitate will form. Continue stirring the mixture for another 30 minutes.
-
Isolation: Cool the mixture to room temperature, filter the precipitate, wash with methanol, and then with a small amount of DMF.
-
Drying: Dry the product in a desiccator over anhydrous calcium chloride.
Characterization of Metal Quinaldate Complexes
Once a metal quinaldate complex has been synthesized, a variety of analytical techniques are employed to determine its structure, composition, and properties.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Provides information about the coordination of the quinaldate ligand. A shift in the carboxylate (COO⁻) stretching frequencies compared to the free ligand indicates coordination to the metal ion. The difference between the asymmetric and symmetric stretching frequencies can provide insight into the coordination mode of the carboxylate group.[4] |
| UV-Visible Spectroscopy | Gives information about the electronic transitions within the complex. Metal-to-ligand charge-transfer (MLCT) bands are often observed, and their position and intensity can be sensitive to the metal ion, its oxidation state, and the coordination environment.[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in the complex. For paramagnetic complexes, the signals are often broadened and shifted, but can still provide valuable structural information.[5] |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry.[4][5] |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the complex, which helps to confirm the proposed formula. |
| Magnetic Susceptibility | Measures the magnetic properties of the complex, which can determine the number of unpaired electrons and thus the oxidation state and spin state of the metal center. |
Safety and Handling of this compound
As with any chemical, proper safety precautions must be taken when handling quinaldic acid and its sodium salt.
Hazards:
-
May be harmful if swallowed.
-
Causes skin irritation.[6]
-
Causes serious eye irritation.[6]
-
May cause respiratory irritation.[6]
Precautions:
-
Handling: Handle in a well-ventilated place.[7] Wear suitable protective clothing, gloves, and eye/face protection.[6][8] Avoid contact with skin and eyes.[8] Avoid formation of dust and aerosols.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[9] Keep the container tightly closed.[8]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water.[6]
-
Inhalation: Remove from exposure and move to fresh air immediately.[8]
-
Always consult the Safety Data Sheet (SDS) for the specific product you are using for complete and detailed safety information.[10][11]
Applications in Research and Development
The unique properties of quinaldic acid metal complexes make them valuable in various research and development applications:
-
Pharmaceutical Development: These complexes serve as important intermediates in the synthesis of various pharmaceuticals.[10]
-
Agricultural Chemistry: They are used in the formulation of agrochemicals, enhancing the efficacy of herbicides and pesticides.[10]
-
Analytical Chemistry: this compound is employed as a reagent in analytical methods for the detection and quantification of metal ions.[10]
-
Catalysis: Iron complexes of quinaldate-derived ligands are relevant to catalytic applications.[5]
Conclusion
This compound is a readily accessible and versatile ligand that offers a gateway into the fascinating world of coordination chemistry. Its ability to form stable and structurally diverse complexes with a wide range of metal ions makes it an excellent starting point for beginners in the field. By understanding the fundamental principles of its coordination behavior, and by following established synthetic and characterization protocols, researchers can unlock the potential of these compounds for a variety of applications, from catalysis to drug development.
References
- Suvchem Laboratory Chemicals. (n.d.). QUINALDIC ACID (FOR SYNTHESIS).
- Ziegler, C. J., et al. (2009). Synthesis and Characterization of Iron(II) Quinaldate Complexes. Inorganic chemistry, 48(24), 11775–11783. [Link]
- Aghabozorg, H., et al. (2012). Various coordination modes in mercury(II) complexes with quinoline-2-carboxylic acid: Preparation and structural characterization.
- Ziegler, C. J., et al. (2009). Synthesis and Characterization of Iron(II) Quinaldate Complexes.
- Science and Education Publishing. (n.d.). Synthesis and Characterization of New Nickel (II) Complex with N/O Donor Type Ligand.
- Ziegler, C. J., et al. (2009). Synthesis and Characterization of Iron(II) Quinaldate Complexes. Inorganic Chemistry, 48(24), 11775-11783. [Link]
- Science and Education Publishing. (n.d.). Synthesis, XRay Crystallography and DFT Studies of Ni(II) Complex with Tetradentate.
- PubMed Central. (n.d.). Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.
- Cole-Parmer. (n.d.). 2-Pyrrolidone-5-carboxylic acid, sodium salt, 50 wt% solution in water.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Characterization of Iron(II) Quinaldate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.fi [fishersci.fi]
- 7. echemi.com [echemi.com]
- 8. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemimpex.com [chemimpex.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide on the Metal-Ligand Binding of Sodium 2-quinolinecarboxylate
Aimed at Researchers, Scientists, and Drug Development Professionals
This technical guide, crafted from the perspective of a Senior Application Scientist, delves into the core principles and methodologies for understanding the metal-ligand binding of Sodium 2-quinolinecarboxylate. This versatile heterocyclic carboxylate is a subject of significant interest in coordination chemistry, materials science, and pharmaceutical development due to its capacity to form stable and structurally diverse metal complexes. This document provides a comprehensive overview of its synthesis, structural and spectroscopic characterization, and thermal properties, emphasizing the rationale behind experimental choices and the self-validating nature of the described protocols.
The Pivotal Role of Sodium 2-quinolinecarboxylate in Coordination Chemistry
Sodium 2-quinolinecarboxylate, the salt of quinaldic acid, serves as a classic example of a bidentate chelating ligand. Its coordination to metal ions occurs through the nitrogen atom of the quinoline ring and an oxygen atom from the carboxylate group, forming a stable five-membered ring.[1] This chelation is a fundamental concept in coordination chemistry, leading to enhanced stability of the resulting metal complexes. The rigid, planar structure of the quinoline moiety introduces steric and electronic constraints that significantly influence the geometry and properties of the final coordination compound. The aromatic nature of the quinoline ring also allows for π-π stacking interactions, which can play a crucial role in the formation of supramolecular architectures.[2] A thorough understanding of these interactions is paramount for the rational design of novel metal-organic frameworks (MOFs), catalysts, and metallodrugs.
Synthesis and Preparation of High-Purity Sodium 2-quinolinecarboxylate
The journey into the coordination chemistry of Sodium 2-quinolinecarboxylate begins with its synthesis. A robust and reproducible synthetic protocol is essential to ensure the purity of the ligand, which is a critical factor for obtaining high-quality single crystals suitable for X-ray diffraction and for accurate spectroscopic analysis.
Experimental Protocol: Synthesis of Sodium 2-quinolinecarboxylate
Core Principle: The synthesis is a straightforward acid-base neutralization reaction between quinaldic acid and a stoichiometric amount of sodium hydroxide.
Materials:
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
Ethanol
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware (beakers, flasks)
-
pH indicator strips or a calibrated pH meter
-
Büchner funnel and vacuum filtration apparatus
-
Drying oven
Step-by-Step Methodology:
-
Dissolution of Quinaldic Acid: In a beaker, dissolve a calculated amount of quinaldic acid in a minimal volume of ethanol. Gentle heating may be applied to facilitate dissolution.
-
Preparation of Sodium Hydroxide Solution: In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide in distilled water.
-
Neutralization Reaction: While stirring the quinaldic acid solution, slowly add the sodium hydroxide solution. The reaction is typically exothermic.
-
pH Monitoring and Adjustment: Continuously monitor the pH of the reaction mixture. The target pH is approximately 7.0. If necessary, make minor adjustments with dilute solutions of NaOH or quinaldic acid.
-
Precipitation and Crystallization: The sodium salt, being less soluble in the mixed solvent system, will begin to precipitate. To maximize the yield, the solution can be cooled in an ice bath.
-
Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid with a small amount of cold distilled water to remove any unreacted sodium hydroxide, followed by a wash with cold ethanol to remove any unreacted quinaldic acid.
-
Drying: Dry the purified Sodium 2-quinolinecarboxylate in an oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Sodium 2-quinolinecarboxylate.
Comprehensive Characterization of Metal-Ligand Binding
A multi-faceted analytical approach is imperative to fully elucidate the nature of the metal-ligand interactions in complexes of Sodium 2-quinolinecarboxylate.
Single-Crystal X-ray Diffraction: The Definitive Structural Probe
Causality in Experimental Choice: Single-crystal X-ray diffraction stands as the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and details of the coordination sphere around the metal center, which are essential for a complete understanding of the metal-ligand binding.[5] The resulting crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing.[2]
Self-Validating System: The crystallographic data, including the refined atomic positions and displacement parameters, are inherently self-validating through statistical metrics such as the R-factor and goodness-of-fit. A low R-factor indicates a good agreement between the observed diffraction pattern and the calculated model.
FT-IR Spectroscopy: A Window into Coordination Modes
Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for probing the coordination environment of the carboxylate group. The key to interpreting the FT-IR spectra of these complexes lies in analyzing the shifts of the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate moiety upon coordination to a metal ion.[6][7]
Trustworthiness of the Protocol: The difference between these two stretching frequencies (Δν = νₐₛ(COO⁻) - νₛ(COO⁻)) is diagnostic of the carboxylate coordination mode.[8] By comparing the spectrum of the sodium salt (ionic interaction) with that of the metal complex, one can infer the nature of the metal-carboxylate bond. Generally, a larger Δν value in the complex compared to the sodium salt is indicative of a monodentate coordination, while a smaller Δν value suggests a bidentate (chelating or bridging) interaction.[8][9]
| Coordination Mode | Typical Δν (cm⁻¹) Range |
| Ionic (e.g., Sodium Salt) | ~160 - 230 |
| Monodentate | > 200 |
| Bidentate Chelating | < 150 |
| Bidentate Bridging | ~140 - 200 |
Note: These are general ranges and can be influenced by the specific metal ion and other ligands present.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic structure of the ligand and its metal complexes. The spectrum of Sodium 2-quinolinecarboxylate is characterized by π-π* and n-π* transitions within the quinoline ring.[10][11][12] Upon coordination to a metal ion, shifts in the absorption maxima (λₘₐₓ) and changes in molar absorptivity can occur. These changes can be indicative of ligand-to-metal or metal-to-ligand charge transfer bands, providing further evidence of complex formation.
Thermal Analysis: Assessing Stability and Composition
Authoritative Grounding: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability of the metal complexes and for quantifying the number of solvent molecules (e.g., water of hydration) present in the crystal lattice.[13][14] TGA measures the mass loss of a sample as a function of temperature, allowing for the identification of dehydration, desolvation, and decomposition steps.[15] DSC measures the heat flow associated with these thermal events.
Logical Framework for Characterization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Quinolinecarboxylic acid [webbook.nist.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Spectrophotometric Protocol for the Determination of Copper(II) Ions Using Quinaldic Acid Sodium Salt
Abstract
This application note provides a comprehensive and validated protocol for the quantitative determination of copper(II) (Cu²⁺) ions in aqueous solutions using quinaldic acid sodium salt as a selective chromogenic reagent. The methodology is predicated on the formation of a stable, colored copper(II)-quinaldate complex, which can be quantified spectrophotometrically. This document is intended for researchers, scientists, and drug development professionals who require a reliable, cost-effective, and accurate method for copper analysis. The protocol details reagent preparation, experimental procedures for optimization and sample analysis, and methods for validating the assay's performance. The underlying chemical principles and strategies for mitigating potential interferences are also discussed to ensure robust and reproducible results.
Introduction: The Significance of Copper Determination
Copper is a ubiquitous trace element that plays a critical role in a myriad of biological and industrial processes. In biological systems, it is an essential cofactor for numerous enzymes involved in fundamental processes such as cellular respiration, neurotransmitter synthesis, and antioxidant defense. However, an excess of copper can be toxic, leading to oxidative stress and cellular damage, and is implicated in various pathological conditions. In industrial settings, copper levels are monitored in environmental samples, pharmaceuticals, and manufacturing processes to ensure quality control and regulatory compliance.
Consequently, the accurate and sensitive quantification of copper is of paramount importance. While techniques like Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offer high sensitivity, UV-Visible spectrophotometry presents a highly accessible, rapid, and cost-effective alternative for routine analysis.[1] This method relies on the reaction between the target metal ion and a chromogenic reagent to form a colored complex, the absorbance of which is proportional to the metal ion concentration.
Quinaldic acid (quinoline-2-carboxylic acid), and its more soluble sodium salt, is a heterocyclic compound known to form stable complexes with various metal ions, including copper.[2][3] The formation of the copper(II)-quinaldate complex provides a basis for a simple and selective spectrophotometric assay. This application note outlines a detailed protocol for this determination, emphasizing the scientific rationale behind each step to ensure methodological integrity and trustworthy results.
Principle of the Method
The determination of copper(II) ions using this compound is based on the formation of a stable, colored complex in an aqueous solution. Quinaldic acid acts as a bidentate ligand, coordinating with the copper(II) ion through the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated carboxylate group. This chelation results in the formation of a colored complex, which exhibits a characteristic absorbance maximum in the visible region of the electromagnetic spectrum.
The intensity of the color, measured as absorbance, is directly proportional to the concentration of the copper(II)-quinaldate complex, and thus to the initial concentration of Cu²⁺ ions in the sample, in accordance with the Beer-Lambert Law. The stoichiometry of the complex, most commonly found to be 1:2 (metal:ligand) for similar complexes, can be confirmed using methods such as the mole-ratio or Job's method of continuous variation.[1][4][5][6]
Materials and Reagents
-
Chemicals:
-
Quinaldic Acid (or this compound) (Analytical Reagent Grade)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (Analytical Reagent Grade)
-
Sodium Hydroxide (NaOH) (for pH adjustment and preparation of sodium salt)
-
Hydrochloric Acid (HCl) (for pH adjustment)
-
Buffer solutions (e.g., acetate, phosphate) for pH optimization
-
Deionized water
-
-
Apparatus:
-
UV-Visible Spectrophotometer
-
Matched quartz or glass cuvettes (1 cm path length)
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Magnetic stirrer and stir bars
-
Preparation of Solutions
Copper(II) Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 3.929 g of CuSO₄·5H₂O and dissolve it in deionized water in a 1000 mL volumetric flask.
-
Add a few drops of concentrated HCl to prevent hydrolysis.
-
Make up to the mark with deionized water and mix thoroughly.
This compound Reagent Solution (0.1 M)
-
If starting with Quinaldic Acid:
-
Accurately weigh 1.732 g of quinaldic acid and dissolve it in approximately 80 mL of deionized water.
-
While stirring, slowly add a 1 M NaOH solution dropwise until the quinaldic acid is completely dissolved and the pH is neutral (around 7.0).
-
Transfer the solution to a 100 mL volumetric flask and make up to the mark with deionized water.
-
-
If starting with this compound:
-
Accurately weigh 1.951 g of this compound and dissolve it in deionized water in a 100 mL volumetric flask.
-
Make up to the mark with deionized water and mix thoroughly.
-
Working Standard Solutions
Prepare a series of working standard solutions by appropriate dilution of the copper(II) standard stock solution with deionized water. The concentration range for the calibration curve should be determined based on the sensitivity of the method. A typical starting range would be 0.5 to 10 µg/mL.
Experimental Protocol
The following protocol is divided into two stages: method optimization and sample analysis. Optimization is a critical step for ensuring the accuracy and robustness of the assay.
Method Optimization
5.1.1. Determination of the Wavelength of Maximum Absorbance (λmax)
-
Pipette 1.0 mL of a 10 µg/mL copper(II) working standard solution into a 10 mL volumetric flask.
-
Add 1.0 mL of the 0.1 M this compound reagent solution.
-
Add 5.0 mL of a buffer solution at a slightly acidic to neutral pH (e.g., pH 6.0 acetate buffer).
-
Make up to the mark with deionized water and mix well.
-
Prepare a reagent blank using 1.0 mL of the this compound reagent and 5.0 mL of the buffer in a 10 mL volumetric flask, made up to the mark with deionized water.
-
Allow the solutions to stand for 15 minutes for complete color development.
-
Scan the absorbance of the copper-quinaldate complex solution from 400 to 800 nm against the reagent blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. All subsequent absorbance measurements should be performed at this wavelength.
5.1.2. Optimization of pH
-
Prepare a series of solutions, each containing 1.0 mL of a 10 µg/mL copper(II) working standard and 1.0 mL of the 0.1 M this compound reagent in 10 mL volumetric flasks.
-
Adjust the pH of each solution to a different value within a range (e.g., 4.0 to 9.0) using appropriate buffer solutions.
-
Make up to the mark with deionized water and mix well.
-
Measure the absorbance of each solution at the predetermined λmax against a corresponding reagent blank at the same pH.
-
Plot a graph of absorbance versus pH. The pH at which the maximum absorbance is obtained is the optimal pH for the reaction.
5.1.3. Optimization of Reagent Concentration
-
Prepare a series of solutions in 10 mL volumetric flasks, each containing 1.0 mL of a 10 µg/mL copper(II) working standard and the optimal pH buffer.
-
Add varying volumes (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 mL) of the 0.1 M this compound reagent to each flask.
-
Make up to the mark with deionized water and mix well.
-
Measure the absorbance of each solution at the λmax against a reagent blank.
-
Plot a graph of absorbance versus the volume of the reagent. The volume at which the absorbance reaches a plateau is the optimal reagent concentration.
Sample Analysis Protocol
-
Calibration Curve:
-
Pipette aliquots (e.g., 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, 10.0 mL) of a suitable copper(II) working standard solution into a series of 10 mL volumetric flasks to obtain concentrations in the desired linear range.
-
To each flask, add the optimized volume of the 0.1 M this compound reagent and the optimal pH buffer.
-
Make up to the mark with deionized water and mix well.
-
Allow the solutions to stand for 15 minutes.
-
Measure the absorbance of each solution at the λmax against a reagent blank.
-
Plot a calibration curve of absorbance versus copper(II) concentration.
-
-
Sample Measurement:
-
Take a known volume of the sample solution (pre-treated if necessary to remove interferences and adjust pH) in a 10 mL volumetric flask.
-
Add the optimized volume of the this compound reagent and the optimal pH buffer.
-
Make up to the mark with deionized water and mix well.
-
Allow the solution to stand for 15 minutes.
-
Measure the absorbance of the sample solution at the λmax against a reagent blank.
-
Determine the concentration of copper(II) in the sample from the calibration curve.
-
Visualization of the Experimental Workflow
Sources
Topic: Spectrophotometric Analysis of Metal Ions with Sodium Quinaldinate
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide to the spectrophotometric determination of metal ions using sodium quinaldinate as a chromogenic chelating agent. Spectrophotometry offers a simple, cost-effective, and sensitive method for quantitative analysis, making it highly suitable for diverse applications in research and development.[1] Sodium quinaldinate forms stable, colored coordination complexes with various transition metal ions, particularly Copper(II), allowing for their quantification based on light absorption.[2][3] This application note details the underlying principles, provides validated, step-by-step protocols for the analysis of Copper(II) as a model analyte, and discusses critical parameters such as pH optimization, wavelength selection, and interference mitigation. The methodologies are designed to be self-validating, ensuring robustness and reliability for researchers, scientists, and drug development professionals.
Principle of the Method
The spectrophotometric determination of metal ions with sodium quinaldinate is based on the formation of a distinctively colored metal-ligand complex. Sodium quinaldinate, the sodium salt of quinoline-2-carboxylic acid, acts as a bidentate chelating ligand, coordinating with metal ions through the quinoline ring nitrogen and a carboxylate oxygen atom.[4]
This coordination results in the formation of a stable chelate complex that exhibits strong absorbance in the UV-Visible region of the electromagnetic spectrum.[5][6] The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, a relationship described by the Beer-Lambert Law (A = εlc). By measuring the absorbance of the complex at its wavelength of maximum absorbance (λmax), a highly sensitive and quantitative determination of the metal ion concentration can be achieved.[7]
Figure 1: Conceptual diagram of the metal-quinaldinate reaction leading to spectrophotometric quantification.
Instrumentation and Reagents
Instrumentation
-
UV-Visible Spectrophotometer: A double-beam instrument is recommended for stability and accuracy. Must be capable of scanning from at least 200-800 nm.
-
Matched Quartz Cuvettes: 1 cm path length.
-
pH Meter: Calibrated with standard buffers (pH 4.0, 7.0, 10.0).
-
Analytical Balance: Accurate to ±0.0001 g.
-
Volumetric Glassware: Class A flasks, pipettes, and burettes.
Reagents and Solutions
-
Sodium Quinaldinate Solution (0.1 M): Prepare by dissolving the appropriate mass of quinaldinic acid in a minimal volume of 1 M Sodium Hydroxide (NaOH) and diluting with deionized water. Causality: The use of NaOH is to deprotonate the carboxylic acid, forming the soluble sodium salt (quinaldinate) which is the active chelating agent.
-
Metal Ion Stock Solution (1000 µg/mL): Prepare by dissolving a precisely weighed amount of a high-purity metal salt (e.g., CuSO₄·5H₂O for Copper(II)) in deionized water containing a few drops of concentrated acid (e.g., H₂SO₄) to prevent hydrolysis. Dilute to volume in a volumetric flask.[8]
-
Buffer Solutions (pH 4-10): Standard acetate, phosphate, or borate buffer systems can be used to control the pH of the reaction mixture. The choice of buffer is critical as it must not interfere with the complexation reaction.[9]
-
Deionized Water: High-purity (18.2 MΩ·cm) water should be used for all solution preparations and dilutions.
Experimental Protocol: Determination of Copper(II)
This protocol uses Copper(II) as a model analyte. The principles can be adapted for other transition metals, though re-optimization of parameters is required.
Preparation of Standard Solutions
-
Copper(II) Stock Solution (1000 µg/mL): Accurately weigh 0.3929 g of CuSO₄·5H₂O, dissolve in 100 mL of deionized water containing 2-3 drops of concentrated H₂SO₄.
-
Working Standard Solution (100 µg/mL): Pipette 10.00 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
Calibration Standards (0.5 - 10 µg/mL): Prepare a series of calibration standards by accurately pipetting appropriate volumes of the 100 µg/mL working solution into separate 10 mL volumetric flasks.[10]
Determination of Optimal Wavelength (λmax)
Causality: Measuring at λmax provides the highest sensitivity and ensures adherence to Beer's Law. It minimizes errors arising from minor wavelength calibration shifts.
-
Pipette 1.0 mL of a mid-range standard (e.g., 5 µg/mL Cu(II)) into a 10 mL volumetric flask.
-
Add 1.0 mL of the 0.1 M sodium quinaldinate solution and 2.0 mL of the optimal buffer solution (determined in the next step, initially use pH ~5.5 acetate buffer).
-
Dilute to the mark with deionized water and mix thoroughly. Allow the color to develop for 15 minutes.
-
Prepare a reagent blank using deionized water in place of the Cu(II) standard.[10]
-
Using the reagent blank to zero the spectrophotometer, scan the absorbance of the sample from 400 nm to 700 nm.
-
Identify the wavelength that corresponds to the maximum absorbance peak (λmax). All subsequent measurements will be performed at this wavelength.
Optimization of Reaction Conditions
For a robust and trustworthy assay, key parameters must be optimized. This process is a core part of method validation.
-
Effect of pH: Prepare a series of solutions as described in 3.2, but vary the pH from 4.0 to 10.0 using different buffer solutions. Measure the absorbance of each at the predetermined λmax. Plot absorbance vs. pH to identify the optimal pH range where absorbance is maximal and stable.[11]
-
Effect of Reagent Concentration: At the optimal pH, prepare another series of solutions with a fixed Cu(II) concentration. Vary the volume of the sodium quinaldinate solution added (e.g., from 0.2 mL to 2.0 mL). Plot absorbance vs. reagent volume. The optimal concentration is the point at which the absorbance plateaus, indicating that all metal ions have been complexed.[12]
-
Color Stability: At the optimized pH and reagent concentration, prepare a sample and measure its absorbance at λmax at various time intervals (e.g., 5, 15, 30, 60, 120 minutes). This confirms the time required for full color development and the window during which measurements are stable.[7]
| Parameter | Condition | Rationale |
| pH | 5.0 - 6.5 (Typical for Cu(II)) | Ensures complete deprotonation of ligand without metal hydroxide precipitation. |
| λmax | ~540 nm (Typical for Cu(II)) | Provides maximum sensitivity and linearity. |
| Reagent Molar Excess | >10-fold | Drives the complexation reaction to completion. |
| Development Time | 15 minutes | Allows for the reaction to reach equilibrium for stable readings. |
Table 1: Typical Optimized Parameters for Copper(II)-Quinaldinate Analysis.
Protocol for Calibration and Sample Measurement
Figure 2: Standard workflow for spectrophotometric analysis using the developed method.
-
Prepare Standards and Blank: Into a series of 10 mL volumetric flasks, pipette the volumes of the 100 µg/mL working standard required to make your calibration concentrations (e.g., 0, 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL). The '0' flask will be your reagent blank.
-
Prepare Sample: Pipette a known volume of your unknown sample into another 10 mL volumetric flask. The volume should be chosen so the final concentration falls within the calibration range.
-
Add Reagents: To each flask (standards, blank, and sample), add the optimized amounts of buffer and sodium quinaldinate solution.
-
Dilute and Incubate: Dilute all flasks to the 10 mL mark with deionized water, cap, and invert several times to mix. Allow them to stand for the optimized development time (e.g., 15 minutes).
-
Measure Absorbance: Set the spectrophotometer to the predetermined λmax. Use the reagent blank to zero the instrument. Measure and record the absorbance of each standard and the unknown sample.[13]
-
Construct Calibration Curve: Plot a graph of absorbance (y-axis) versus concentration (x-axis) for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically required for a valid calibration.[7]
-
Calculate Unknown Concentration: Use the equation of the line to calculate the concentration of the metal ion in your unknown sample, remembering to account for any initial dilutions.
-
Concentration (µg/mL) = (Absorbance_sample - y-intercept) / slope
-
Interference Studies
The selectivity of a spectrophotometric method is critical. Interferences occur when other ions in the sample matrix react with the reagent or absorb at the same wavelength.[14]
-
Procedure: To test for interference, a standard solution of the analyte (e.g., 5 µg/mL Cu(II)) is spiked with increasing concentrations of a potential interfering ion. The analysis is then performed as usual. An interference is considered significant if it causes an error of more than ±5% in the determined concentration of the analyte.
-
Mitigation:
-
pH Control: Adjusting the pH can selectively prevent the complexation of some interfering ions.
-
Masking Agents: A masking agent is a reagent that forms a stable, colorless complex with an interfering ion, preventing it from reacting with the primary chromogenic reagent.[15] For example, citrate or fluoride can mask Fe(III). The choice of masking agent must be validated to ensure it does not affect the analyte's complexation.[8]
-
| Interfering Ion | Tolerance Ratio (Interferent:Cu²⁺) | Notes |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | > 1000:1 | Alkali and alkaline earth metals typically do not interfere. |
| Fe³⁺, Co²⁺, Ni²⁺ | < 10:1 | Form colored complexes; may require masking with agents like fluoride or EDTA.[16][17] |
| Al³⁺, Pb²⁺, Zn²⁺ | < 50:1 | Can form colorless complexes, consuming the reagent. May require pH control.[18] |
| Anions (Cl⁻, SO₄²⁻, NO₃⁻) | > 1000:1 | Generally non-interfering at typical concentrations.[8] |
Table 2: Common Interferences and their typical tolerance limits for Copper(II) determination.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Linearity (R² < 0.995) | Incorrect standard preparation; Reagent concentration too low; pH drift. | Remake standards carefully; Increase reagent concentration; Ensure buffer capacity is sufficient. |
| Unstable/Drifting Absorbance | Complex is unstable; Temperature fluctuations; Particulate matter in sample. | Check color stability over time; Allow solutions to reach room temp; Filter samples if turbid. |
| Inaccurate Results for QC Samples | Matrix interference; Incorrect blank used. | Perform a spike-recovery experiment; Analyze potential interferences and use appropriate masking agents.[19] |
| No Color Development | Incorrect pH; Reagent has degraded. | Verify pH of the final solution; Prepare fresh reagent solution. |
References
- SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (n.d.). Google Scholar.
- Sciences of Conservation and Archaeology - Spectrophotometric Determination of Copper(II)
- UV-Visible spectra of ligand and their metal complexes. (n.d.).
- Payehghadr, M., Shariati-Rad, M., & Hasani, M. (2013). Spectrophotometric Complexation Studies of Some Transition and Heavy Metals with a New Pyridine Derivative Ligand and Application. American Journal of Analytical Chemistry, 4(1), 1-6. [Link]
- Spectrophotometric Determination of The Complexation of Heavy Metal Ion with Organic Reagent. (2019).
- Simultaneous Spectrophotometric determination of Metal Ions in Aqueous Solutions Using a Simple Spectra Ratio Method. (2022).
- A Simple and Sensitive Spectrophotometric Method for the Determination of Copper(II) in Aqueous Solutions Using a Novel Schiff Base Reagent. (n.d.). Scientific Steps Group. [Link]
- Simultaneous Spectrophotometric Determination of Iron, Cobalt and Copper by Partial Least-Squares Calibration Method in Micellar. (n.d.). Brieflands. [Link]
- Qualitative tests on 3d-metal ions (Cr, Mn, Fe, Co, Ni, Cu, Zn) and Al, Pb. (n.d.). Google Scholar.
- SPECTROPHOTOMETRIC DETERMINATION OF Cu(II) USING A SYNTHESIZED AZO QUINOLINE LIGAND AS ANALYTICAL REAGENT. (n.d.). Revue Roumaine de Chimie. [Link]
- Electronic Spectra - Ultraviolet and Visible Spectroscopy. (2020). Chemistry LibreTexts. [Link]
- A SIMPLE METHOD FOR SPECTROPHOTOMETRIC DETERMINATION OF TRACES OF COPPER. (2012). Rasayan Journal of Chemistry. [Link]
- Spectrophotometric Determination of Cobalt, Nickel Palladium, Copper, Ruthenium and Molybdenum Using Sodium Isoamylxanthate in P. (2001). TÜBİTAK Academic Journals. [Link]
- Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu (II) and Zn (II). (n.d.). Google Scholar.
- Examining Metal Complexes and How They Enhance Detection Techniques. (2024). Spectroscopy Online. [Link]
- THE SPECTROPHOTOMETRIC DETERMIN
- Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. (n.d.). PMC - NIH. [Link]
- Spectrophotometric Determination of Cu(II) in Analytical Sample Using a New Chromogenic Reagent (HPEDN) Esraa Raafid1, Mune. (n.d.).
- Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. (2022). PubMed Central. [Link]
- An Eco-Friendly, Interference, and Solvent Free Surfactant-Assisted Dual-Wavelength β-Correction Spectrometric. (2023). Semantic Scholar. [Link]
- Removal Interferences with Spectrophotometric Study for the Determination of Chromium, Vanadium and Their Application. (2017). Ibn AL-Haitham Journal For Pure and Applied Sciences. [Link]
- An Eco-Friendly, Interference, and Solvent Free Surfactant-Assisted Dual-Wavelength β-CorrectionSpectrometric Method for Total Determination and Speciation of Cu2+ Ions in W
- Chemical Interferences in Atomic Absorption Spectrophotometric Measurements. (n.d.). Scribd. [Link]
- Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. (2020).
- Tusek-Bozic, L., et al. (2020). Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. Molecules, 25(7), 1575. [Link]
- Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. (n.d.). MDPI. [Link]
Sources
- 1. ijmr.net.in [ijmr.net.in]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sci-arch.org [sci-arch.org]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. chem.purdue.edu [chem.purdue.edu]
- 14. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 15. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. scribd.com [scribd.com]
- 18. Qualitative tests on 3d-metal ions (Cr, Mn, Fe, Co, Ni, Cu, Zn) and Al, Pb: [staff.buffalostate.edu]
- 19. An Eco-Friendly, Interference, and Solvent Free Surfactant-Assisted Dual-Wavelength β-CorrectionSpectrometric Method for Total Determination and Speciation of Cu2+ Ions in Water - PMC [pmc.ncbi.nlm.nih.gov]
Gravimetric Analysis of Zinc Using Quinaldic Acid Sodium Salt: Application Notes and Protocols
This document provides a comprehensive guide for the gravimetric determination of zinc using quinaldic acid sodium salt as a precipitating agent. It is intended for researchers, scientists, and drug development professionals who require a precise and reliable method for quantifying zinc in various samples. This guide delves into the underlying chemical principles, offers a detailed step-by-step protocol, and addresses potential interferences to ensure the integrity and accuracy of the analytical results.
Introduction: The Principle of Zinc Gravimetry with Quinaldic Acid
Gravimetric analysis is a cornerstone of quantitative chemical analysis, relying on the measurement of mass to determine the amount of an analyte. In this application, zinc ions (Zn²⁺) in a solution are quantitatively precipitated by the addition of a solution of the sodium salt of quinaldic acid (sodium 2-quinolinecarboxylate). The resulting precipitate, zinc quinaldate monohydrate, is a sparingly soluble complex with a well-defined stoichiometry, making it ideal for gravimetric determination.
The reaction proceeds as follows:
Zn²⁺(aq) + 2C₁₀H₆NO₂⁻(aq) + H₂O(l) → Zn(C₁₀H₆NO₂)₂·H₂O(s)
The choice of quinaldic acid as a precipitating agent is predicated on its ability to form a stable, crystalline, and easily filterable precipitate with zinc. The process involves careful control of experimental parameters, particularly pH, to ensure the complete precipitation of zinc while minimizing the co-precipitation of interfering ions.
Causality in Experimental Design: Why Each Step Matters
A robust analytical protocol is built on a foundation of understanding the purpose of each step. Here, we dissect the critical stages of the gravimetric analysis of zinc with quinaldic acid and the scientific rationale behind them.
-
pH Adjustment: The precipitation of zinc quinaldate is highly dependent on the pH of the solution. The reaction is typically carried out in a weakly acidic medium. If the solution is too acidic, the quinaldate ion concentration will be too low (due to the protonation of the carboxylate group), leading to incomplete precipitation of zinc. Conversely, if the solution is too alkaline, there is a risk of precipitating zinc hydroxide or co-precipitating hydroxides of other metal ions that may be present in the sample.
-
Precipitant Addition: The sodium salt of quinaldic acid is added slowly and with constant stirring to the zinc-containing solution. This technique promotes the formation of larger, more perfect crystals (a process known as Ostwald ripening) and minimizes the formation of a colloidal precipitate, which would be difficult to filter.
-
Digestion: After precipitation, the suspension is typically heated gently for a period. This "digestion" process further encourages the growth of larger crystals and the dissolution of smaller, less pure particles. This results in a precipitate that is easier to filter and wash, with fewer impurities trapped within the crystal lattice.
-
Filtration and Washing: A quantitative filtration technique is employed to separate the precipitate from the mother liquor. The precipitate must be washed thoroughly to remove any soluble impurities that may have been co-precipitated. The choice of wash liquid is critical; it should be a solvent that does not dissolve the precipitate but effectively removes the impurities. Often, a dilute solution of the precipitating agent is used initially, followed by a volatile solvent to aid in drying.
-
Drying and Weighing: The final step involves drying the precipitate to a constant weight at a specific temperature. The drying temperature is crucial to ensure that the precipitate has the exact stoichiometric formula, in this case, Zn(C₁₀H₆NO₂)₂·H₂O. The precipitate is heated until all adsorbed water is removed, but not to a temperature that would cause decomposition of the complex.
Experimental Protocol
This protocol outlines a detailed procedure for the gravimetric determination of zinc using this compound.
Reagents and Equipment
-
Zinc Standard Solution: A certified standard solution of zinc (e.g., 1000 ppm Zn²⁺).
-
This compound Solution (Precipitating Agent): Prepare a 2% (w/v) solution by dissolving 2 g of quinaldic acid in 100 mL of deionized water containing a slight excess of sodium hydroxide to ensure complete dissolution of the acid, followed by neutralization with acetic acid.
-
Acetic Acid: Dilute (e.g., 1 M).
-
Ammonia Solution: Dilute (e.g., 1 M).
-
Deionized Water
-
Analytical Balance
-
Beakers (400 mL)
-
Graduated Cylinders
-
Pipettes
-
Glass Stirring Rods
-
Hot Plate
-
Sintered Glass Crucibles (porosity 4) or Ashless Filter Paper (e.g., Whatman No. 42)
-
Drying Oven
-
Desiccator
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh a portion of the sample containing approximately 50-100 mg of zinc into a 400 mL beaker. Dissolve the sample in a minimal amount of dilute acid (e.g., HCl or HNO₃) and dilute to approximately 150 mL with deionized water.
-
pH Adjustment: Add dilute ammonia solution dropwise until a faint permanent turbidity is observed. Then, add dilute acetic acid dropwise until the turbidity just dissolves. This adjusts the pH to the optimal range for precipitation.
-
Precipitation: Heat the solution to approximately 60-70°C on a hot plate. Slowly, and with constant stirring, add a slight excess of the 2% this compound solution. The formation of a white, crystalline precipitate of zinc quinaldate will be observed.
-
Digestion: Keep the beaker on the hot plate at a gentle heat (do not boil) for about 30 minutes to allow the precipitate to digest. This will result in larger, more easily filterable crystals.
-
Filtration: Allow the solution to cool to room temperature. Filter the precipitate through a pre-weighed sintered glass crucible (porosity 4) under gentle suction. Ensure all the precipitate is transferred from the beaker to the crucible using a rubber policeman and by rinsing with the filtrate.
-
Washing: Wash the precipitate in the crucible several times with small portions of hot water to remove any soluble impurities. Finally, wash the precipitate with a small amount of ethanol or acetone to facilitate drying.
-
Drying: Place the crucible containing the precipitate in a drying oven at 110-120°C for at least 2 hours, or until a constant weight is achieved.
-
Weighing: After drying, transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible accurately on an analytical balance. Repeat the drying and weighing process until two consecutive weighings agree within ±0.2 mg.
Calculation
The percentage of zinc in the original sample can be calculated using the following formula:
% Zinc = [(Weight of Precipitate (g) × Gravimetric Factor) / Weight of Sample (g)] × 100
The Gravimetric Factor for the conversion of Zn(C₁₀H₆NO₂)₂·H₂O to Zn is calculated as:
Gravimetric Factor = (Atomic Weight of Zn) / (Formula Weight of Zn(C₁₀H₆NO₂)₂·H₂O)
-
Atomic Weight of Zn = 65.38 g/mol
-
Formula of Precipitate: Zn(C₁₀H₆NO₂)₂·H₂O
-
Molecular Weight of Quinaldic Acid (C₁₀H₇NO₂) = 173.17 g/mol
-
Formula Weight of Precipitate = 65.38 + 2(173.17) + 18.02 = 429.74 g/mol
Gravimetric Factor = 65.38 / 429.74 = 0.1521
Data Presentation
| Parameter | Value |
| Precipitate Formula | Zn(C₁₀H₆NO₂)₂·H₂O |
| Molecular Weight of Precipitate | 429.74 g/mol |
| Gravimetric Factor (for Zn) | 0.1521 |
| Optimal pH for Precipitation | Weakly acidic (acetic acid/acetate buffer) |
| Digestion Temperature | 60-70°C |
| Digestion Time | ~30 minutes |
| Drying Temperature | 110-120°C |
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of zinc.
Potential Interferences and Mitigation Strategies
While quinaldic acid is a relatively selective precipitating agent for zinc, several other metal ions can interfere under the conditions of the analysis. It is crucial to be aware of these potential interferences and to take appropriate steps to mitigate them.
-
Iron (Fe²⁺, Fe³⁺): Ferrous and ferric ions will precipitate with quinaldic acid in a weakly acidic medium. If iron is present, it must be removed prior to the precipitation of zinc. This can be achieved by precipitation of iron as ferric hydroxide by the addition of an excess of ammonia solution. The ferric hydroxide is then filtered off, and the filtrate is acidified before proceeding with the zinc determination.
-
Aluminum (Al³⁺): Aluminum can also interfere by precipitating as aluminum hydroxide. Similar to iron, aluminum can be removed by precipitation with excess ammonia.
-
Titanium (Ti⁴⁺): Titanium forms a precipitate with quinaldic acid and will interfere. If present, it should be removed prior to the analysis.
-
Copper (Cu²⁺): Copper can also be precipitated by quinaldic acid. If copper is present in the sample, it can be separated from zinc by precipitating copper as copper sulfide (CuS) from an acidic solution with hydrogen sulfide. After filtering off the CuS, the filtrate is boiled to expel H₂S, and then the zinc can be precipitated with quinaldic acid.
The selectivity of the method can be significantly enhanced by employing appropriate masking agents or by performing a preliminary separation of the interfering ions.
Trustworthiness and Self-Validation
The reliability of this gravimetric method is ensured by adhering to the following self-validating practices:
-
Constant Weight: The precipitate must be dried to a constant weight. This is verified by repeated cycles of drying, cooling, and weighing until the mass no longer changes, confirming the complete removal of water and the stability of the weighed form.
-
Use of Certified Reference Materials (CRMs): To validate the accuracy of the procedure and the analyst's technique, it is highly recommended to analyze a CRM with a known zinc concentration alongside the unknown samples. The determined value for the CRM should fall within the certified range.
-
Analysis of Blanks: A blank determination, carrying a reagent blank through the entire procedure, should be performed to account for any zinc contamination from the reagents or glassware.
-
Completeness of Precipitation: After filtering the zinc quinaldate precipitate, a few more drops of the this compound solution can be added to the filtrate. The absence of any further precipitation confirms that the precipitation of zinc was complete.
By implementing these measures, researchers can have a high degree of confidence in the accuracy and precision of their results.
References
- Vogel, A. I. (1961). A Text-book of Quantitative Inorganic Analysis Including Elementary Instrumental Analysis (3rd ed.). Longmans.
- Welcher, F. J. (1947). Organic Analytical Reagents, Volume I. D. Van Nostrand Company, Inc.
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
Application Note: Ultrasensitive Detection of Divalent Metal Ions Using Quinaldic Acid Sodium Salt
Abstract
The precise quantification of divalent metal ions, particularly zinc (Zn²⁺), is critical across a spectrum of research fields, from neurobiology to environmental science and drug development.[1] Dysregulation of metal ion homeostasis is linked to numerous diseases, making robust detection methods essential.[1][2] This application note presents a detailed protocol for the use of Quinaldic Acid Sodium Salt as a highly sensitive "turn-on" fluorescent probe for the detection of metal ions like Zn²⁺. The methodology is grounded in the principle of Chelation-Enhanced Fluorescence (CHEF), where the binding of a metal cation to the quinaldic acid scaffold restricts non-radiative decay pathways, leading to a significant and measurable increase in fluorescence intensity.[1][3][4] We provide comprehensive, step-by-step protocols for instrument setup, titration experiments, selectivity studies, and data analysis, including the calculation of the limit of detection (LOD).
Principle of the Assay: Chelation-Enhanced Fluorescence (CHEF)
Quinaldic acid (quinoline-2-carboxylic acid) functions as a bidentate chelating agent, coordinating with metal ions through its heterocyclic nitrogen atom and the carboxylate oxygen.[1] In its unbound, free state in solution, the quinaldic acid molecule has rotational freedom and its fluorescence is typically low due to efficient non-radiative decay processes like photoinduced electron transfer (PET) that quench the excited state.[1][3]
Upon the introduction of a target metal ion such as Zn²⁺, a stable coordination complex is formed. This chelation event has a critical impact on the molecule's photophysical properties:
-
Rigidification: The formation of the metal complex restricts intramolecular rotations and vibrations. This structural rigidity reduces the efficiency of non-radiative pathways for the excited state to return to the ground state.
-
Inhibition of Quenching: The binding of the metal ion alters the electronic properties of the ligand, often inhibiting quenching processes like PET.[3][5]
As a result, the radiative decay pathway (fluorescence) becomes more favorable, leading to a significant increase in the quantum yield and a "turn-on" of fluorescence emission.[1][3] This direct correlation between metal ion concentration and fluorescence intensity forms the basis of this quantitative assay.
Caption: Experimental workflow for metal ion titration.
-
Setup: Configure the spectrofluorometer with the optimal λ_ex and λ_em determined in Protocol 2. Set appropriate slit widths (e.g., 5 nm for both excitation and emission).
-
Blank Measurement: Pipette 3 mL of a 10 µM Quinaldic Acid solution into a quartz cuvette. Place it in the spectrofluorometer and record the initial fluorescence intensity (this is F₀).
-
Titration: Add small, incremental aliquots of the metal ion working solution (e.g., 5 µL of a 100 µM ZnCl₂ solution) to the cuvette.
-
Equilibration & Measurement: After each addition, gently mix the solution by inverting the capped cuvette or pipetting up and down. Allow the solution to equilibrate for 2 minutes before recording the new fluorescence intensity (F).
-
Repeat: Continue the additions until the fluorescence signal plateaus, indicating saturation of the sensor.
-
Data Plotting: Plot the fluorescence enhancement (F/F₀) versus the final concentration of the metal ion.
Protocol 4: Selectivity and Interference Study
This protocol is critical to validate the trustworthiness of the sensor in a complex sample matrix.
-
Prepare a set of 12 cuvettes, each containing 3 mL of 10 µM Quinaldic Acid solution.
-
To cuvette #1, add only the primary target analyte (e.g., 20 µM ZnCl₂) and measure the fluorescence. This is the positive control signal.
-
To cuvettes #2-10, add a single, potentially interfering metal ion at a significantly higher concentration (e.g., 200 µM of Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺ etc.) and measure the fluorescence.
-
To cuvette #11, add the primary analyte (20 µM ZnCl₂) and a mixture of all interfering ions (200 µM each). Measure the fluorescence.
-
To cuvette #12, add only buffer. This is the baseline.
-
Analysis: Compare the fluorescence response from each condition. An ideal sensor will show a large signal for the target analyte (cuvettes #1 and #11) and negligible response for interfering ions alone (cuvettes #2-10). [6][7][8]
Condition Analyte(s) Added Representative Fluorescence (a.u.) Interpretation Baseline None (Buffer only) 50 Sensor's intrinsic fluorescence Target Ion 20 µM Zn²⁺ 850 Strong "turn-on" response Interferent 1 200 µM Na⁺ 55 No significant interference Interferent 2 200 µM Ca²⁺ 60 No significant interference Interferent 3 200 µM Cu²⁺ 120 Minor quenching/enhancement | Competition | 20 µM Zn²⁺ + Mix | 830 | Sensor maintains selectivity |
Data Analysis and Interpretation
Limit of Detection (LOD) Calculation
The Limit of Detection is the lowest concentration of an analyte that can be reliably distinguished from a blank. [9][10]It is commonly calculated using the 3σ/k method. [11]
-
Measure the fluorescence intensity of a blank solution (10 µM Quinaldic Acid in buffer) at least 10 times.
-
Calculate the standard deviation (σ) of these blank measurements.
-
Perform a titration experiment at the low-concentration end of the linear range to determine the slope (k) of the calibration curve (Fluorescence Intensity vs. [Analyte]).
-
Calculate the LOD using the formula:
LOD = 3σ / k
This formula provides the concentration at which the signal is three times the standard deviation of the noise, ensuring high confidence in detection. [12][13]
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Blank Fluorescence | Contaminated buffer or water; Autofluorescent impurities in the sensor. | Use fresh, high-purity DI water; Prepare fresh buffer; Use spectroscopic grade sensor. |
| No Fluorescence Enhancement | Incorrect pH; Wrong wavelengths; Inactive sensor; Metal ion precipitated. | Verify buffer pH is ~7.4; Re-run wavelength scans (Protocol 2); Use fresh sensor stock; Check solubility of metal salt at the used concentration. |
| Signal Drifts Over Time | Photobleaching; Temperature fluctuations. | Reduce excitation light intensity/slit width; Use a shutter; Allow instrument to thermally stabilize; Use a temperature-controlled cuvette holder. |
| Poor Selectivity | Sensor has affinity for other metals; Interfering ions are at very high concentrations. | Acknowledge cross-reactivity; For specific applications, use a masking agent (e.g., EDTA for some divalent cations if the target is not masked). [14][15] |
References
- Wasatch Photonics. LOD in Fluorescence.
- ResearchGate. Mechanism of chelation enhanced fluorescence in complexes of cadmium(II), and a possible new type of anion sensor | Request PDF.
- ResearchGate. Fluorescence assays: limit of detection.
- New Journal of Chemistry (RSC Publishing). Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system.
- ResearchGate. Limits of detection in spectroscopy.
- ResearchGate. General mechanism of chelation-enhanced fluorescence by metal....
- Scribd. Spectroscopy Detection Limits | PDF.
- ACS Publications. Fluorescence Enhancement/Quenching Based on Metal Orbital Control: Computational Studies of a 6-Thienyllumazine-Based Mercury Sensor | The Journal of Physical Chemistry A.
- Chemical Communications (RSC Publishing). Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor.
- ACS Publications. Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. | The Journal of Physical Chemistry.
- Teledyne Leeman Labs. Detection Limits, Limit of Quantitation, Background Equivalent Concentration.
- PMC - NIH. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry.
- University of New Hampshire Scholars' Repository. Synthesis and design of fluorescence ligands to act as sensor for zinc.
- RSC Publishing. Fluorescence imaging of metal ions implicated in diseases.
- ResearchGate. On fluorescent sensing of metal ions using water extracts of Salvia officinalis.
- IJTSRD. Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.
- ResearchGate. Sensing of metal ions using CNDs a Fluorescence response of qCD toward... | Download Scientific Diagram.
- Clark, J. H. Table 9.4 Stability constants for a selection of metal-ligand complexes.
- Semantic Scholar. Stability Constants of Metal Complexes in Solution.
- Wikipedia. Stability constants of complexes.
- PMC - NIH. Fluorescent nanoprobes for sensing and imaging of metal ions: recent advances and future perspectives.
- MDPI. Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings.
- Sensors and Materials. Detection of Zinc Ions Using a Fluorescent Compound Derived from a Cyanoacrylic Acid-based Chemosensor.
- Arabian Journal of Chemistry. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
- RSC Publishing. Unraveling the highly selective nature of silver-based metal–organic complexes for the detection of metal ions: the synergistic effect of dicarboxylic acid linkers.
- MDPI. Metal Cation Detection in Drinking Water.
- ScholarWorks@BGSU. Fluorescence Sensor Array For Metal Ion Detection Based On Various Coordination Chemistries: General Performance And Potential Application.
- Chemistry LibreTexts. 6.4A: Chemical Interferences.
- PMC - NIH. Tannic Acid-Functionalized Silver Nanoparticles as Colorimetric Probe for the Simultaneous and Sensitive Detection of Aluminum(III) and Fluoride Ions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. repository.uncw.edu [repository.uncw.edu]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 9. wasatchphotonics.com [wasatchphotonics.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detection Limits, Limit of Quantitation, Background Equivalent Concentration [ebrary.net]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Application Note: A Validated RP-HPLC Method for the Precise Quantification of Quinaldic Acid Sodium Salt in Aqueous Solutions
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Quinaldic Acid Sodium Salt. Quinaldic acid, or quinoline-2-carboxylic acid, is a significant compound in pharmaceutical development and metabolic research.[1][2] The ability to reliably measure its concentration is paramount for quality control, process monitoring, and various research applications. The presented method employs a C18 stationary phase with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in research and quality control laboratories. This document provides a comprehensive guide, including the scientific rationale for methodological choices, detailed protocols, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction: The Rationale for a Validated Method
Quinaldic acid is a key intermediate in the synthesis of various pharmaceuticals and a known metabolite in the tryptophan degradation pathway.[2][5][6] Its sodium salt is often the form utilized in aqueous solutions for various applications. A precise and reliable analytical method is therefore essential for ensuring product quality and for accurate characterization in biological and chemical studies.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high specificity, sensitivity, and reproducibility.[7] This application note addresses the need for a well-documented and validated HPLC method, providing researchers, scientists, and drug development professionals with a trustworthy protocol. The method's foundation lies in reversed-phase chromatography, which separates analytes based on their hydrophobicity. Quinaldic acid, with its quinoline ring system, exhibits sufficient hydrophobicity to be well-retained and separated on a C18 column.[1] The choice of an acidic mobile phase is critical; by maintaining the pH well below the pKa of the carboxylic acid group (predicted pKa ≈ 1.2-4.5), the analyte is kept in its neutral, protonated form, ensuring good peak shape and consistent retention.[5][8]
Experimental: Materials and Chromatographic Conditions
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump (binary or quaternary), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its proven performance in separating aromatic acids.[1]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Chromatographic Conditions
The selection of chromatographic parameters is pivotal for achieving optimal separation and detection. The following conditions have been optimized for the robust quantification of quinaldic acid.
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) | The non-polar C18 stationary phase provides excellent retention for the aromatic quinaldic acid molecule. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH ensures that the quinaldic acid is in its protonated, less polar form, leading to better retention and peak shape.[9] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC, providing good elution strength for the analyte. |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B | A gradient elution allows for efficient elution of the analyte while ensuring that any more retained impurities are washed from the column, leading to a clean baseline for subsequent injections.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening while providing sufficient analyte for detection. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | UV at 289 nm | Quinaldic acid exhibits significant UV absorbance at this wavelength, providing good sensitivity.[1] |
| Run Time | 15 minutes | Allows for the elution of the analyte and the re-equilibration of the column for the next injection. |
Detailed Protocols
Preparation of Standard Solutions
Accuracy in standard preparation is fundamental to the accuracy of the final quantification.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 10-15 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (premixed at the initial gradient conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The goal of sample preparation is to ensure the sample is free of particulates and compatible with the HPLC system.[10]
-
Dilution: Based on the expected concentration of this compound in your sample, dilute it with methanol to fall within the linear range of the calibration curve (1-100 µg/mL).
-
Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could clog the column.[8][9][10]
HPLC System Setup and Analysis
-
System Equilibration: Purge the HPLC system with the mobile phase components. Equilibrate the column with the initial mobile phase composition (90% A, 10% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Calibration Curve Generation: Inject 10 µL of each working standard solution in triplicate. Record the peak area for quinaldic acid in each chromatogram. Plot a calibration curve of the average peak area versus the concentration of the standard solutions. Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.999.
-
Sample Analysis: Inject 10 µL of the prepared sample solutions in triplicate.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the average peak area from the calibration curve.
Caption: Workflow for the quantification of this compound.
Method Validation: Ensuring Trustworthiness
A comprehensive validation was performed according to ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[4][11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. The method demonstrated high specificity, with no interference observed from common excipients or diluents at the retention time of quinaldic acid.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
| Parameter | Result | Acceptance Criteria |
| Range | 1 µg/mL - 100 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
Accuracy
The accuracy of the method was assessed by a recovery study at three different concentration levels (low, medium, high) by spiking a known amount of quinaldic acid into a sample matrix.
| Spike Level | % Recovery (Mean ± SD, n=3) | Acceptance Criteria |
| Low (5 µg/mL) | 99.5% ± 0.8% | 98.0% - 102.0% |
| Medium (50 µg/mL) | 100.2% ± 0.5% | 98.0% - 102.0% |
| High (90 µg/mL) | 99.8% ± 0.6% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | % RSD (n=6) | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result | Acceptance Criteria |
| LOD | 0.2 µg/mL | S/N ratio ≥ 3:1 |
| LOQ | 0.7 µg/mL | S/N ratio ≥ 10:1 |
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The results remained unaffected by these minor changes, indicating the method's reliability during routine use.
Caption: Core parameters for HPLC method validation per ICH guidelines.
Conclusion
The RP-HPLC method described in this application note provides a reliable, accurate, and precise tool for the quantitative determination of this compound in aqueous solutions. The method has been thoroughly validated to meet the stringent requirements of the pharmaceutical industry and research laboratories. Its robustness ensures consistent performance, making it highly suitable for routine quality control and diverse research applications.
References
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
- Benchchem. what are the physical and chemical properties of Quinaldic Acid.
- PubChem. Quinaldic Acid.
- SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
- Human Metabolome Database. Showing metabocard for Quinaldic acid (HMDB0000842). [Link]
- Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
- Pharmaguideline.
- International Organisation of Vine and Wine. Organic Acids : HPLC (Type-IV). [Link]
- Organomation.
- Agilent.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
- AMSbiopharma.
- YouTube. Understanding ICH Q2(R2)
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hmdb.ca [hmdb.ca]
- 7. medcraveonline.com [medcraveonline.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. organomation.com [organomation.com]
- 11. m.youtube.com [m.youtube.com]
- 12. database.ich.org [database.ich.org]
Application Note: Preparation of a Standard Solution of Sodium 2-quinolinecarboxylate
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the preparation of a standard solution of Sodium 2-quinolinecarboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple list of instructions to explain the scientific rationale behind each procedural choice. Adherence to this protocol will ensure the preparation of an accurate, stable, and reliable standard solution suitable for a variety of analytical applications, including but not limited to, High-Performance Liquid Chromatography (HPLC) and UV-Vis spectrophotometry.
Introduction: The Role of Sodium 2-quinolinecarboxylate as a Reference Standard
Sodium 2-quinolinecarboxylate, the sodium salt of quinaldic acid, is a heterocyclic aromatic compound. Its stable structure and defined molecular weight make it a suitable candidate for use as a reference standard in analytical chemistry.[1] Reference standards are fundamental to achieving accurate and reproducible results in quantitative analysis, serving as the benchmark against which unknown samples are measured. The quality and purity of these standards are, therefore, of paramount importance for any scientifically valid analytical method.[2]
This guide will detail the critical steps and considerations for preparing a standard solution of Sodium 2-quinolinecarboxylate, with a focus on ensuring the integrity and accuracy of the final solution.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of Sodium 2-quinolinecarboxylate is essential for its proper handling and the preparation of an accurate standard solution.
| Property | Value | Source |
| Chemical Name | Sodium 2-quinolinecarboxylate | [3] |
| Synonyms | Quinaldic acid sodium salt | [3] |
| Molecular Formula | C₁₀H₆NNaO₂ | [3] |
| Molecular Weight | 195.15 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Hygroscopicity | Hygroscopic | [4] |
| Solubility | The parent acid, quinaldic acid, is moderately soluble in water (14 mg/mL). As a sodium salt, Sodium 2-quinolinecarboxylate exhibits significantly higher aqueous solubility. | [1] |
Pre-Protocol Considerations: Ensuring a Self-Validating System
Before proceeding with the preparation of the standard solution, it is crucial to establish a framework that ensures the quality and traceability of the standard.
Certificate of Analysis (CoA)
A Certificate of Analysis for the Sodium 2-quinolinecarboxylate reference standard should be obtained from the supplier.[5] This document provides critical information regarding the purity of the material, which is essential for accurate concentration calculations. The purity is typically determined by a mass balance approach, taking into account water content, residual solvents, and non-volatile residues.[5]
Laboratory Equipment and Glassware
The accuracy of a standard solution is directly influenced by the precision of the equipment used in its preparation.
-
Analytical Balance: A calibrated analytical balance with a readability of at least 0.1 mg is required for accurate weighing.
-
Volumetric Glassware: Class A volumetric flasks and pipettes should be used to ensure accurate volume measurements. All glassware must be scrupulously cleaned and dried before use to prevent contamination.
-
Spatulas and Weighing Boats: Use clean, dry spatulas and weighing boats to handle the solid material.
Experimental Protocol: Preparation of a 1000 µg/mL Stock Solution
This protocol details the preparation of a 1000 µg/mL stock solution of Sodium 2-quinolinecarboxylate in a suitable solvent. This stock solution can then be serially diluted to prepare working standards of lower concentrations.
Reagents and Solvents
-
Sodium 2-quinolinecarboxylate reference standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Ultrapure water (Type I)
Step-by-Step Procedure
-
Equilibration of the Standard: Due to its hygroscopic nature, allow the sealed container of Sodium 2-quinolinecarboxylate to equilibrate to room temperature for at least 30 minutes before opening.[4] This prevents condensation of atmospheric moisture onto the solid, which would alter its mass.
-
Weighing the Standard:
-
Tare a clean, dry weighing boat on the analytical balance.
-
Accurately weigh approximately 10 mg of the Sodium 2-quinolinecarboxylate reference standard into the weighing boat.
-
Record the exact weight to four decimal places.
-
-
Dissolution:
-
Carefully transfer the weighed standard to a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of methanol to the flask.
-
Sonicate the flask for 10-15 minutes to ensure complete dissolution of the solid.[3] Visually inspect the solution to ensure no particulate matter remains.
-
-
Dilution to Volume:
-
Once the solid is completely dissolved and the solution has returned to room temperature, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure a homogenous solution.
-
Calculation of the Exact Concentration
The exact concentration of the stock solution should be calculated based on the actual weight of the standard and its purity as stated in the Certificate of Analysis.
Formula:
Concentration (µg/mL) = (Weight of standard (mg) / Volume of flask (mL)) * Purity (%) * 1000
Example Calculation:
-
Weight of standard: 10.05 mg
-
Purity from CoA: 99.5%
-
Volume of flask: 10.00 mL
Concentration = (10.05 mg / 10.00 mL) * 0.995 * 1000 = 999.975 µg/mL
Stability and Storage of the Standard Solution
The stability of the prepared standard solution is critical for its reliable use over time. Quinoline compounds can be susceptible to degradation influenced by factors such as pH, light, and temperature.[6]
-
Short-Term Storage (Working Solutions): Working solutions prepared by diluting the stock solution should ideally be prepared fresh daily. If short-term storage is necessary, they should be kept in a refrigerator at 2-8°C for no longer than 24 hours.[7]
-
Long-Term Storage (Stock Solution): The stock solution should be stored in a tightly sealed, light-protected container (e.g., an amber glass vial) at 2-8°C.[6] To minimize the effects of repeated warming and cooling, it is advisable to aliquot the stock solution into smaller, single-use vials.
-
Stability Studies: For critical applications, it is recommended to perform an in-house stability study to determine the viable shelf-life of the stock solution under your specific storage conditions. A forced degradation study can provide insights into the potential degradation pathways.[6]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the Sodium 2-quinolinecarboxylate standard solution.
Caption: Workflow for the preparation of a standard solution of Sodium 2-quinolinecarboxylate.
Conclusion
The preparation of an accurate and reliable standard solution of Sodium 2-quinolinecarboxylate is a critical prerequisite for any quantitative analytical method. By understanding the chemical properties of the compound, employing meticulous laboratory technique, and adhering to the principles of quality control, researchers can ensure the integrity of their analytical results. This guide provides the necessary framework and detailed protocol to achieve this objective.
References
- National Institute of Standards and Technology. (n.d.). Certificate of Analysis: Standard Reference Material® 351a Sodium Carbonate.
- Spectroscopy Online. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.
- European Medicines Agency. (2024, November 4). Year 2024 In-Use stability testing FAQ.
- Pharma Beginners. (2019, November 11). Calibration of UV Spectrophotometer Procedure and Protocol 2019.
- MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
- Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
- Pharmax. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1.
- Scribd. (n.d.). Uuv Spec.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Annex 10.
- PubChem. (n.d.). Quinaldic Acid.
- Pharmaguideline. (n.d.). SOP for Calibration of UV-Vis Spectrophotometer.
- ResearchGate. (n.d.). New, simple and validated UV-spectrophotometric methods for the estimation of sodium usnate in preparations.
- ResearchGate. (n.d.). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma.
- SciSpace. (n.d.). Validation of cefazolin sodium by UV-spectrophotometric method.
- PubMed. (n.d.). Stability of cefonicid sodium in infusion fluids.
Sources
- 1. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reference Standards | CDMO | Cambrex [cambrex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes and Protocols: Quinaldic Acid and its Derivatives as "Turn-On" Fluorescent Probes for Biological Imaging of Metal Ions
Introduction
The precise regulation of metal ions is fundamental to a vast array of biological processes. Among these, zinc (Zn²⁺) is the second most abundant transition metal in the human body, acting as a critical cofactor for hundreds of enzymes and transcription factors, and playing a pivotal role in processes like gene expression, neurotransmission, and apoptosis.[1] The dysregulation of zinc homeostasis is increasingly implicated in numerous pathologies, including neurodegenerative diseases, diabetes, and cancer.[1] This has spurred the development of sensitive and selective tools for monitoring labile zinc pools in biological systems.
Fluorescence microscopy offers high spatial and temporal resolution for visualizing intracellular analytes, making it an ideal technique for studying metal ion dynamics.[2] While quinaldic acid (quinoline-2-carboxylic acid) itself is not a prominent fluorescent molecule, its rigid heterocyclic structure and inherent ability to coordinate with metal ions through its nitrogen and carboxylic oxygen atoms make it an exceptional chelating scaffold for the rational design of "turn-on" fluorescent probes.[1] Derivatives of quinaldic acid have been engineered into highly effective sensors that exhibit a significant increase in fluorescence intensity upon binding to a target metal ion, most notably Zn²⁺.[1][3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sensing mechanism, key performance characteristics of representative quinaldic acid-based probes, and a detailed, self-validating protocol for their application in live-cell imaging.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The efficacy of most quinaldic acid-based probes is rooted in a photophysical phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][4][5][6] In its unbound state, the probe is designed to have a low fluorescence quantum yield. This is often due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET), where a lone pair of electrons (e.g., from a tertiary amine in the chelating moiety) quenches the excited state of the fluorophore.[4][5]
Upon binding to the target metal ion (e.g., Zn²⁺), the quinaldic acid chelating moiety forms a stable, rigid coordination complex. This binding event sequesters the quenching electrons, inhibiting the PET process. As the non-radiative decay pathway is suppressed, the energy from the excited state is instead released as fluorescence, leading to a dramatic "turn-on" response and a significant increase in emission intensity.[1][7]
Caption: Experimental workflow for live-cell imaging and validation of a quinaldic acid-based zinc probe.
Considerations and Troubleshooting
-
Probe Selectivity: While many quinaldic acid-based probes are designed for high selectivity towards Zn²⁺, some may exhibit cross-reactivity with other biologically relevant metal ions like Fe²⁺ or Cu²⁺. [5]It is crucial to consult the characterization data for the specific probe being used and, if necessary, perform in-solution selectivity tests.
-
Cytotoxicity: At high concentrations or during prolonged incubation, fluorescent probes can be cytotoxic. It is recommended to perform a simple viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) to confirm that the probe concentration and loading conditions used are not adversely affecting the cells.
-
pH Sensitivity: The fluorescence of some probes can be sensitive to changes in pH. This is particularly relevant when studying cellular compartments with different pH values, such as lysosomes. Ensure the probe has been characterized for pH stability within the physiological range.
-
Photostability: Continuous excitation can lead to photobleaching. To minimize this, use the lowest possible excitation intensity and exposure time required to obtain a good signal-to-noise ratio.
Conclusion
Quinaldic acid provides a robust and versatile chemical scaffold for the development of powerful "turn-on" fluorescent probes for biological imaging. Its derivatives have proven to be highly effective for the selective detection of metal ions, particularly Zn²⁺, in living cells. By understanding the underlying CHEF mechanism and employing a rigorous, self-validating experimental protocol that includes both positive and negative controls, researchers can confidently use these tools to investigate the complex roles of metal ion homeostasis and signaling in health and disease.
References
- Cui, A., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 16(7), 104822. [Link]
- Xu, X., et al. (2020). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 30, 347–356. [Link]
- Kowada, T., et al. (2021). Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells. STAR Protocols, 2(2), 100523. [Link]
- Pharmaffili
- Maftouh, M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel), 21(1), 311. [Link]
- Mangion, S. E., et al. (2021). Fluorescence lifetime imaging microscopy (FLIM) for assessing zinc pyrithione follicular delivery to human skin. Journal of Biophotonics, 14(7), e202100028. [Link]
- Holmes, A. M., et al. (2019). Optical Characterisation of Zinc Pyrithione. Photochemistry and Photobiology, 95(4), 1037-1044. [Link]
- Science.gov. chelation-enhanced fluorescence chef: Topics by Science.gov. [Link]
- Loas, A., et al. (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. ACS Sensors, 1(1), 63-71. [Link]
- Kim, S. H., et al. (2014). A highly selective quinoline-based fluorescent sensor for Zn(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 883-887. [Link]
- Kim, H. N., et al. (2012). Synthesis and characterization of Pyrene/Quinoline based Zn2+ selective fluorescent sensor. Bulletin of the Korean Chemical Society, 33(8), 2773-2776. [Link]
- Tomat, E., & Lippard, S. J. (2011). Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues. Current Opinion in Chemical Biology, 15(1), 120-126. [Link]
- Holmes, A. M., et al. (2019). Optical Characterization of Zinc Pyrithione. Photochemistry and Photobiology, 95(4), 1037-1044. [Link]
- Toussaint, A., et al. (2022). A Bright Spiropyran-Based Zinc Sensor for Live-Cell Imaging. ACS Omega, 7(31), 27488–27495. [Link]
- Sanchez, V., et al. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. STAR Protocols, 1(2), 100067. [Link]
- Ghorai, A., et al. (2020). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. New Journal of Chemistry, 44(27), 11456-11467. [Link]
- Nolan, E. M., & Lippard, S. J. (2008). Imaging Mobile Zinc in Biology. Accounts of Chemical Research, 42(1), 193-203. [Link]
- Matias, C. M., et al. (2010). Validation of TPEN as a zinc chelator in fluorescence probing of calcium in cells with the indicator Fura-2. Journal of Fluorescence, 20(2), 515-520. [Link]
- Kumar, A., et al. (2020). Transition Metal-Free Chemoselective Synthesis of Quinaldic Acid Derivatives via One-Pot Assembly: Assessment of their Photophysical Properties. New Journal of Chemistry, 44(37), 16129-16135. [Link]
- Wang, Y., et al. (2022). A Ratiometric Fluorescent Sensor Based on Chelation-Enhanced Fluorescence of Carbon Dots for Zinc Ion Detection. Chemosensors, 10(11), 458. [Link]
- K-Addy, C., et al. (2020). Imaging the penetration and distribution of zinc and zinc species after topical application of zinc pyrithione to human skin. International Journal of Pharmaceutics, 586, 119567. [Link]
- Szałaj, N., et al. (2017). Quinoline Fluorescent Probes for Zinc – from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Current Medicinal Chemistry, 24(16), 1649-1665. [Link]
- ResearchGate. (2017). Schematic representation of chelation-enhanced fluorescence effect (CHEF) of Al³⁺ and AHQ ligand on the surface of nanosensor. [Link]
- García, N., et al. (2022). Turn-On Solid-State Fluorescent Determination of Zinc Ion by Quinoline-Based Covalent Organic Framework.
- ResearchGate. (2009). General mechanism of chelation-enhanced fluorescence by metal.... [Link]
- Castellano, M., et al. (2022). Tuning Photophysical Properties by p-Functional Groups in Zn(II) and Cd(II) Complexes with Piperonylic Acid. Molecules, 27(4), 1324. [Link]
- ResearchGate. (2023).
- Juzenas, P., et al. (2003). Zinc octa-n-alkyl phthalocyanines in photodynamic therapy: photophysical properties, accumulation and apoptosis in cell cultures, studies in erythrocytes and topical application to Balb/c mice skin. Photochemical & Photobiological Sciences, 2(4), 434-441. [Link]
- Kumar, V., et al. (2021). Biological Application of a Fluorescent Zinc Sensing Probe for the Analysis of Zinc Bioavailability Using Caco-2 Cells as an In-Vitro Cellular Model. Journal of Fluorescence, 31(1), 11-21. [Link]
- Koh, K. W. J., et al. (2024). Quantum Yield Enhancement of Carbon Quantum Dots Using Chemical-Free Precursors for Sensing Cr (VI) Ions. Chemosensors, 12(4), 77. [Link]
- Loas, A., et al. (2015). Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues. DSpace@MIT. [Link]
- Ghasemi, F., et al. (2021). Spectrofluorimetric Determination of Hydrochlorothiazide by a Carbon Dots-Based Probe via Inner Filtering Effect and Resonance. Journal of the Brazilian Chemical Society, 33, 404-412. [Link]
- Mohamed, T., et al. (2015). Use of MPA-capped CdS quantum dots for sensitive detection and quantification of Co 2+ ions in aqueous solution. Microchimica Acta, 182, 1951-1958. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Metal Complexes with Sodium 2-Quinolinecarboxylate
Abstract
This document provides a detailed guide for the synthesis and characterization of metal complexes using Sodium 2-quinolinecarboxylate (also known as sodium quinaldate). Quinoline-based metal complexes are of significant interest in medicinal chemistry, materials science, and catalysis due to their diverse physicochemical properties and biological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, step-by-step protocols. We will delve into the coordination chemistry of the 2-quinolinecarboxylate ligand, provide a validated protocol for the synthesis of a representative Cobalt(II) complex, outline essential characterization techniques, and explain the scientific rationale behind each experimental choice.
Introduction: The Versatility of the 2-Quinolinecarboxylate Ligand
Quinoline-2-carboxylic acid (quinaldic acid) is a heterocyclic compound that serves as an exceptionally versatile ligand in coordination chemistry.[3] Its power lies in its ability to act as a bidentate chelating agent, coordinating to a metal ion through the nitrogen atom of the quinoline ring and one of the oxygen atoms from the deprotonated carboxylate group.[3] This N,O-chelation results in the formation of a highly stable five-membered ring with the metal center, a structural motif that is fundamental to the stability and properties of the resulting complex.[3]
The deprotonation of the carboxylic acid group is crucial for coordination. This is typically achieved by using the sodium salt of the ligand, Sodium 2-quinolinecarboxylate, or by deprotonating the acid in situ with a suitable base. The resulting metal complexes exhibit a wide range of coordination geometries, including distorted octahedral and square-pyramidal structures, often incorporating solvent molecules like water or ethanol into the coordination sphere.[4][5] These structural variations, driven by the choice of metal ion and reaction conditions, give rise to a broad spectrum of applications, from antimicrobial and anticancer agents to catalysts for organic synthesis.[6][7][8]
Core Principles of Synthesis
The synthesis of metal-quinaldate complexes is predicated on a straightforward ligand exchange reaction in a solution phase. A soluble metal salt (e.g., chloride, acetate, or nitrate salts of transition metals) is reacted with the sodium salt of the ligand.
Causality of Experimental Choices:
-
Ligand Form: Using Sodium 2-quinolinecarboxylate (or generating it in situ from quinaldic acid and a base like NaOH or NaH) is essential.[9] The anionic carboxylate group is a much stronger Lewis base than the neutral carboxylic acid, enabling it to effectively displace solvent molecules or other weakly bound ligands from the metal's coordination sphere.
-
Solvent Selection: Solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly chosen.[3][9] Their primary roles are to dissolve both the metal salt and the ligand, facilitating their interaction. Furthermore, these polar solvents can coordinate to the metal center and may remain in the final crystal structure as solvates.[4]
-
Molar Ratio: A ligand-to-metal molar ratio of 2:1 is typically employed. This stoichiometry favors the formation of complexes where two bidentate quinaldate ligands coordinate to a single metal center, such as in [M(quin)₂(H₂O)₂].[5] An excess of the ligand can ensure complete reaction of the metal salt.
-
Temperature and Reaction Time: Gentle heating or refluxing the reaction mixture can increase the reaction rate and improve the crystallinity of the product.[3] The duration, typically 2-4 hours, is determined empirically to ensure the reaction goes to completion.
Visualization of Metal Chelation
The fundamental coordination mode of 2-quinolinecarboxylate with a divalent metal ion (M²⁺) is depicted below.
Caption: Bidentate N,O-chelation of a metal ion by two 2-quinolinecarboxylate (quin⁻) ligands.
Experimental Protocol: Synthesis of a Cobalt(II)-Quinaldate Complex
This protocol details a reliable method for synthesizing a typical transition metal complex, [Co(C₁₀H₆NO₂)₂(H₂O)₂], based on established procedures.[3][5]
Materials and Reagents
-
Quinaldic Acid (Quinoline-2-carboxylic acid, C₁₀H₇NO₂)
-
Sodium Hydroxide (NaOH)
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
-
Ethanol (EtOH), 95% or absolute
-
Deionized Water
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Round-bottom flasks
-
Buchner funnel and filter paper
Step-by-Step Synthesis Procedure
-
Preparation of Sodium 2-Quinolinecarboxylate Solution (Ligand):
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of quinaldic acid (0.173 g) in 20 mL of ethanol. Gentle heating may be required to achieve full dissolution.
-
In a separate beaker, dissolve 1.0 mmol of sodium hydroxide (0.040 g) in a minimal amount of deionized water (~2-3 mL) and add it dropwise to the quinaldic acid solution while stirring. This in situ neutralization deprotonates the ligand.
-
-
Preparation of Metal Salt Solution:
-
In a 50 mL beaker, dissolve 0.5 mmol of CoCl₂·6H₂O (0.119 g) in 10 mL of ethanol.
-
-
Reaction:
-
Slowly add the pink cobalt(II) salt solution to the colorless ligand solution with constant, vigorous stirring. A color change and the formation of a precipitate should be observed.
-
-
Reflux:
-
Attach a reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle or water bath.
-
Maintain the reflux for 2-4 hours to ensure the reaction is complete and to promote the growth of crystalline product.[3]
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the precipitate.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid sequentially with small portions of cold ethanol and then diethyl ether to remove any unreacted starting materials and to facilitate drying.
-
Dry the final product in a desiccator or a vacuum oven at a low temperature (~40-50 °C).
-
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of a Cobalt(II)-quinaldate complex.
Quantitative Data for Synthesis
The following table provides reactant quantities for synthesizing complexes of various first-row transition metals using the protocol described above.
| Metal Salt | Formula | Molar Mass ( g/mol ) | Mass for 0.5 mmol (g) | Ligand (Quinaldic Acid) Mass (g) | Expected Product Color |
| Cobalt(II) Chloride Hexahydrate | CoCl₂·6H₂O | 237.93 | 0.119 | 0.173 | Pink/Purple |
| Nickel(II) Chloride Hexahydrate | NiCl₂·6H₂O | 237.69 | 0.119 | 0.173 | Green |
| Copper(II) Acetate Monohydrate | Cu(OAc)₂·H₂O | 199.65 | 0.100 | 0.173 | Blue/Green |
| Zinc(II) Chloride | ZnCl₂ | 136.30 | 0.068 | 0.173 | White |
Essential Characterization Techniques
To confirm the synthesis of the desired metal complex and elucidate its structure, several analytical techniques are indispensable.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful first step to verify that the ligand has coordinated to the metal center. The key diagnostic feature is the shift in the stretching frequencies of the carboxylate group.[3]
-
Free Ligand (Acid Form): Shows a sharp C=O stretch (ν(C=O)) around 1710 cm⁻¹.
-
Coordinated Ligand (Complex): The single C=O bond is replaced by the delocalized COO⁻ group, which gives rise to two distinct stretches: an asymmetric stretch (ν_asym(COO⁻)) and a symmetric stretch (ν_sym(COO⁻)). The separation between these two bands (Δν = ν_asym - ν_sym) is indicative of the coordination mode. For bidentate chelation, as expected here, Δν is significantly smaller than in the ionic sodium salt.[3] Additionally, new bands at lower frequencies (< 500 cm⁻¹) corresponding to M-N and M-O vibrations appear.[3]
| Compound Type | ν_asym(COO⁻) (cm⁻¹) | ν_sym(COO⁻) (cm⁻¹) | Δν (cm⁻¹) | ν(M-N) / ν(M-O) (cm⁻¹) |
| Quinaldic Acid | ~1710 (as C=O) | ~1340 | ~370 | - |
| Co(II) Complex | ~1620 | ~1385 | ~235 | ~265 / ~450 |
| Ni(II) Complex | ~1625 | ~1380 | ~245 | ~270 / ~455 |
| Cu(II) Complex | ~1630 | ~1388 | ~242 | ~280 / ~460 |
| Data compiled from representative studies.[3] |
Single-Crystal X-ray Diffraction
This is the gold standard for determining the precise three-dimensional structure of a crystalline compound. If suitable single crystals can be grown (often by slow evaporation of the solvent from the filtrate or by vapor diffusion), this technique provides unambiguous information on:
-
Coordination geometry of the metal ion (e.g., octahedral, square-pyramidal).[4]
-
Precise bond lengths and angles between the metal and ligand atoms.[3]
-
The role of solvent molecules (coordinated vs. uncoordinated).[5]
-
Intermolecular interactions, such as hydrogen bonding and π-π stacking, which define the crystal packing.[4]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the complexes. TGA measures the change in mass as a function of temperature, revealing the loss of solvent molecules at lower temperatures and the decomposition of the organic ligand at higher temperatures.[4] This can confirm the number of water or other solvent molecules present in the crystal lattice.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Metal salts, particularly those of cobalt and nickel, can be toxic and should be handled with care.
-
Organic solvents like ethanol and diethyl ether are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The synthesis of metal complexes with Sodium 2-quinolinecarboxylate is a robust and versatile process, yielding stable compounds with significant potential for further research and application. By understanding the underlying principles of coordination chemistry and following a validated protocol, researchers can reliably produce these materials. The characterization techniques outlined herein provide a self-validating system to confirm the identity and structure of the synthesized complexes, ensuring the scientific integrity of subsequent studies in drug development, catalysis, or materials science.
References
- BenchChem. (n.d.). Application Notes and Protocols: Metal Complexes of 2-Methyl-8-quinolinecarboxaldehyde and its Derivatives.
- BenchChem. (n.d.). A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes.
- Łyszczek, R., et al. (2025). Transition metal complexes with quinoline-2-carboxylate ligand: synthesis, crystal structure, thermal analysis and quantum chemical calculations. ResearchGate.
- Zhang, et al. (2016). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. Acta Chimica Slovenica.
- Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. CoLab.
- ResearchGate. (n.d.). Cobalt(II) and nickel(II) complexes of quinoline-2-carboxylate.
- ResearchGate. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
- University of Canterbury. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties.
- Uivarosi, V. (2013). Metal complexes of quinolone antibiotics and their applications: an update. Molecules.
- Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications. ResearchGate.
- De Stefano, C., et al. (2025). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PubMed Central.
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules.
- Al-Majid, A. M., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI.
- Journal of Education and Science. (n.d.). Synthesis, Characterization and Theoretical Study of Some Mixed-ligand Complexes of 2-Quinoline Carboxylic Acid and 4,4-dimethyl,2,2-Bipyridyl with Some Transition Metal Ions.
- Papish, E. T., et al. (n.d.). Synthesis and Characterization of Iron(II) Quinaldate Complexes. PubMed Central.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinaldic Acid Metal Complexes.
Sources
- 1. Quinoline-based metal complexes: Synthesis and applications | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metal complexes of quinolone antibiotics and their applications: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Characterization of Iron(II) Quinaldate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Using Quinaldic Acid Sodium Salt for the determination of cadmium in environmental samples
Application Note & Protocol
Topic: Determination of Cadmium in Environmental Samples Using Quinaldic Acid Sodium Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Relevance of Classical Methods in Cadmium Analysis
Cadmium (Cd) is a non-essential, highly toxic heavy metal that poses significant risks to environmental and human health. Its presence in soil, water, and biological systems, often stemming from industrial activities such as mining, smelting, and battery production, necessitates accurate and reliable monitoring. While modern instrumental techniques like Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the current standards for trace metal analysis, classical wet chemistry methods retain their value, particularly in settings where cost, instrument availability, or on-site applicability are primary considerations.[1][2]
This application note details the use of this compound as a selective chelating agent for the gravimetric and spectrophotometric determination of cadmium. Quinaldic acid (Quinoline-2-carboxylic acid) has long been recognized for its ability to form stable, insoluble complexes with specific metal ions, including cadmium and copper.[3][4] By leveraging this property, we present a robust, self-validating protocol that is not only cost-effective but also serves as an excellent foundational method for understanding the principles of metal ion chelation and quantification. We will explore the underlying coordination chemistry, provide step-by-step protocols for sample preparation and analysis, and discuss method validation and interference mitigation.
The Principle: Coordination Chemistry of Cadmium and Quinaldic Acid
The efficacy of quinaldic acid as a reagent for cadmium determination is rooted in the principles of coordination chemistry. The cadmium(II) ion, with its d¹⁰ electron configuration, readily forms stable complexes and can adopt various coordination geometries.[5] Quinaldic acid acts as a bidentate, N,O-chelating ligand. The nitrogen atom of the quinoline ring and the deprotonated oxygen of the carboxyl group coordinate with the Cd²⁺ ion to form a highly stable five-membered ring structure.
The reaction is typically carried out in a slightly acidic to neutral medium. The sodium salt of quinaldic acid is used to ensure the availability of the quinaldate anion in solution. Two quinaldate anions coordinate with one Cd²⁺ ion. In an aqueous solution, the coordination sphere of the cadmium ion is completed by two water molecules, leading to the precipitation of a neutral, sparingly soluble complex, Diquinaldinatodiaquacadmium(II) [Cd(C₁₀H₆NO₂)₂(H₂O)₂].[6]
The formation of this specific, insoluble precipitate is the basis for a highly accurate gravimetric analysis. The stoichiometry of the complex is well-defined, allowing for the precise calculation of the cadmium content from the weight of the dried precipitate.
Caption: Reaction of Cadmium(II) with Quinaldate anions.
Sample Preparation: Bringing Cadmium into Solution
Accurate determination of cadmium is critically dependent on the initial sample preparation, which aims to liberate the metal from the sample matrix into an aqueous solution.[7] The choice of method depends on the environmental sample type.
Protocol 2.1: Water Samples (e.g., Groundwater, Industrial Effluent)
-
Collection: Collect water samples in clean, acid-washed glass or plastic containers.[2]
-
Preservation: To prevent adsorption of cadmium onto the container walls, immediately acidify the sample to pH < 2 by adding trace-metal grade nitric acid (HNO₃).
-
Filtration: If the sample contains suspended solids, filter it through a 0.45 µm membrane filter. The analysis of the filtrate will yield the dissolved cadmium concentration.
-
Digestion (for total cadmium): To determine total cadmium (dissolved + suspended), an unfiltered sample aliquot must be digested. Transfer 100 mL of the sample to a beaker, add 5 mL of concentrated HNO₃, and heat gently on a hot plate until the volume is reduced to ~20 mL. Allow to cool and filter to remove any remaining insoluble material before proceeding with the analysis.[8]
Protocol 2.2: Soil and Sediment Samples
This protocol is adapted from established acid digestion methods like EPA 3052 for liberating metals from solid matrices.[7]
-
Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.
-
Weighing: Accurately weigh approximately 0.5 g of the homogenized sample into a clean microwave digestion vessel.[7]
-
Acid Digestion:
-
Carefully add 9 mL of concentrated HNO₃ and 3 mL of concentrated hydrochloric acid (HCl) to the vessel.[7][8]
-
Seal the vessel and place it in a microwave digestion system.
-
Ramp the temperature to 180°C over 15 minutes and hold for an additional 15 minutes.
-
Causality Note: Microwave-assisted digestion provides rapid and complete dissolution of the sample matrix, ensuring all cadmium is brought into the aqueous phase for analysis.
-
-
Dilution: After cooling, carefully open the vessel, rinse the contents into a 50 mL Class A volumetric flask, and dilute to the mark with Type I reagent water. The sample is now ready for analysis.
Experimental Protocol: Gravimetric Determination of Cadmium
This protocol provides a step-by-step method for precipitating, isolating, and weighing the cadmium-quinaldate complex.
Materials:
-
This compound solution (2% w/v in Type I water)
-
Acetic Acid (glacial)
-
Ammonium Hydroxide solution (1 M)
-
Hydrochloric Acid (1 M)
-
Gooch crucible or sintered glass crucible (G4 porosity), pre-weighed
-
Drying oven (110-120°C)
Procedure:
-
Sample Aliquot: Pipette an aliquot of the prepared sample solution (from Section 2), containing an estimated 20-200 mg of cadmium, into a 400 mL beaker.[9]
-
pH Adjustment: Dilute the aliquot to approximately 150 mL with Type I water. Add a few drops of methyl red indicator. Carefully neutralize the solution by adding 1 M NH₄OH until the solution turns yellow. Then, add glacial acetic acid dropwise until the solution is just acidic (turns red), followed by an additional 1 mL of acetic acid. The final pH should be between 3 and 5.
-
Expert Insight: Precise pH control is critical. At pH values that are too low, the carboxylate group of the quinaldic acid will be protonated, preventing complex formation. At pH values that are too high, cadmium may precipitate as cadmium hydroxide.
-
-
Precipitation: Heat the solution to 60°C on a hot plate (do not boil). Slowly add the 2% this compound solution dropwise with constant stirring until no further precipitation is observed. Add a slight excess (approx. 5-10 mL) to ensure complete precipitation.
-
Digestion of Precipitate: Cover the beaker with a watch glass and keep it on the hot plate at a low temperature (~70-80°C) for 30-60 minutes.
-
Causality Note: This "digestion" step promotes the recrystallization of the precipitate, leading to the formation of larger, purer, and more easily filterable particles. This minimizes losses during the subsequent filtration and washing steps.
-
-
Filtration and Washing: Allow the precipitate to cool and settle. Filter the supernatant through a pre-weighed G4 sintered glass crucible under gentle suction. Wash the precipitate in the beaker with several small portions of hot water, transferring the washings to the crucible. Finally, transfer the entire precipitate to the crucible and wash it with three to four more portions of hot water until the filtrate is free of chloride ions (test with AgNO₃).
-
Drying and Weighing: Place the crucible containing the precipitate in a drying oven at 110-120°C for at least 2 hours, or until a constant weight is achieved. Cool the crucible in a desiccator before weighing it to the nearest 0.1 mg.
Caption: Experimental workflow for gravimetric Cd determination.
Data Analysis and Calculations
The concentration of cadmium in the original sample is calculated based on the weight of the dried precipitate (Cd(C₁₀H₆NO₂)₂(H₂O)₂).
-
Molecular Weight of Precipitate: 512.81 g/mol
-
Atomic Weight of Cadmium: 112.41 g/mol
-
Gravimetric Factor (GF):
-
GF = (Atomic Weight of Cd) / (Molecular Weight of Precipitate)
-
GF = 112.41 / 512.81 = 0.2192
-
Calculation:
Cadmium (mg/L or mg/kg) = (Weight of Precipitate (g) × GF × 1000) / Volume or Weight of Sample (L or kg)
Method Validation and Performance
To ensure the trustworthiness of the results, the method must be validated.[1] Key validation parameters should be assessed according to established guidelines.[10][11][12]
| Parameter | Procedure | Acceptance Criteria |
| Accuracy | Analyze a certified reference material (CRM) or perform spike-and-recovery on a sample matrix. Spike a known quantity of cadmium standard into a sample and calculate the percent recovery. | Recovery should be within 80-120%.[11] |
| Precision | Analyze a minimum of six replicate samples at the same concentration. Calculate the Relative Standard Deviation (RSD). | RSD should be ≤ 10-15% for trace analysis.[11] |
| Linearity | Prepare a series of standards of known cadmium concentrations and analyze them. Plot the weight of the precipitate versus concentration. | The correlation coefficient (r²) should be ≥ 0.995.[11] |
| Limit of Detection (LOD) | Determined as 3 times the standard deviation of the blank measurements. | Typically in the low mg/L range for gravimetry. |
| Limit of Quantification (LOQ) | Determined as 10 times the standard deviation of the blank measurements.[11] | The lowest concentration that can be reliably quantified. |
Interferences and Troubleshooting
The primary source of interference in this method comes from other metal ions that can also form insoluble precipitates with quinaldic acid under similar pH conditions.
-
Copper (Cu²⁺): Forms a green, insoluble precipitate and is a significant interferent.
-
Zinc (Zn²⁺): Can co-precipitate, especially at higher concentrations.
-
Iron (Fe³⁺): Can precipitate as ferric hydroxide at the working pH.
Mitigation Strategies:
-
pH Control: Careful adjustment of pH can provide some selectivity. For instance, copper can be separated from cadmium by precipitating it with quinaldic acid from a sulfuric acid solution, a condition under which cadmium remains dissolved.[3]
-
Masking Agents: Complexing agents like cyanide or iodide can be used to mask interfering ions, although this adds complexity to the procedure.
-
Prior Separation: Techniques like solvent extraction or ion-exchange chromatography can be employed to separate cadmium from interfering ions before precipitation.
Caption: Logic diagram for troubleshooting common issues.
Conclusion
The determination of cadmium using this compound is a robust and reliable classical method. While it may not offer the high throughput or sub-ppb detection limits of modern instrumental techniques, its low cost, simplicity, and high accuracy make it a valuable tool for a wide range of applications.[1][13] It is particularly well-suited for the analysis of samples with moderate to high levels of cadmium contamination, for educational purposes, and in laboratories where access to advanced instrumentation is limited. A thorough understanding of the underlying chemistry and potential interferences, as outlined in this note, is key to achieving accurate and trustworthy results.
References
- A Comparative Guide to Cross-Validation of Analytical Methods for Heavy Metal Detection. (n.d.). Benchchem.
- Toxicological Profile for Cadmium. (1999). Agency for Toxic Substances and Disease Registry (ATSDR).
- METHOD VALIDATION OF HEAVY METAL (As, Cd, Hg and Pb) ANALYSIS IN SEAFOOD AND PRODUCTS. (n.d.). Department of Science and Technology, Philippines.
- Method validation of heavy metals determination in traditional herbal tablet, capsule and liquid by graphite furnace atomic absorption. (2018). The Asian Society of Pharmacognosy.
- Preparation, structural, spectroscopic, thermal and DFT characterization of cadmium(II) complexes with quinaldic acid. (2015). ResearchGate.
- Measurement of heavy metals in soil, plants and water samples based on multi-walled carbon nanotube modified with Bis. (2022). Nature.
- Validation Methods of Analysis Heavy Metals Level Lead (Pb) and Cadmium (Cd) with Oxidator Variations by Atomic Absorption Spectrofotometry In Herbal Medicine. (2020). ResearchGate.
- Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substan. (n.d.). SGS.
- Application Notes and Protocols: Sample Preparation and Conservation for Cadmium Analysis. (n.d.). Benchchem.
- A simple spectrophotometric method for the determination of cadmium in industrial, environmental, biological and soil samples using 5,7-dibromo-8-hydroxyquinoline. (2004). PubMed.
- 10 Tips for Effective Cadmium Testing in Drinking Water. (n.d.). In-Situ.
- Soil Sampling for Lead, Cadmium and Arsenic. (n.d.). P2 InfoHouse.
- SPECTROPHOTOMETRIC DETERMINATION OF TOXIC ELEMENTS (CADMIUM) IN AQUEOUS MEDIA. (2010). Bangladesh Journals Online.
- New Spectrophotometric Method for Determination of Cadmium. (2011). ResearchGate.
- A Simple Spectrophotometric Method for the Determination of Cadmium in Industrial, Environmental, Biological and Soil Samples Using 5,7-Dibromo-8-hydroxyquinoline. (2004). Semantic Scholar.
- Assaying Cadmium Determination Methods. (2018). 911Metallurgist.
- A Simple Spectrophotometric Method for the Determination of Cadmium in Industrial, Environmental, Biological and Soil Samples Using 5,7-Dibromo-8-hydroxyquinoline. (2011). ResearchGate.
- Interferences removal for cadmium determination in samples with complex matrices by hydride generation coupled with non-dispersive atomic fluorescence spectrometry. (2006). PubMed.
- Cadmium: Coordination Chemistry. (2016). ResearchGate.
- Determination of cadmium by precipitation of cadmium molybdate from homogeneous solution. (1977). Indian Academy of Sciences.
- Spectrophotometric Determination of Toxic Elements (Cadmium) in Aqueous Media. (2010). ResearchGate.
- Interference effect of transition metals on Cd. (n.d.). ResearchGate.
- Quinaldinic acid as a reagent for the separation and determination of copper and cadmium. (1939). Analyst (RSC Publishing).
- Quinaldinic acid as a reagent for the separation of copper and cadmium. (1940). Analyst (RSC Publishing).
- Method for the determination of cadmium and its compounds in workplace air using graphite furnace atomic absorption. (2022). The MAK Collection for Occupational Health and Safety.
- A comparative study of different methods for the determination of cadmium in various tissues of ramie (Boehmeria nivea L.). (2023). PubMed Central.
- Analytical chemistry of cadmium: Sample pre-treatment and determination methods. (2006). ResearchGate.
- Synthesis And Characterization Of An Ion Imprinted Polymer For Cadmium Using Quinaldic Acid As Complexing Agent And Applying By Microwave. (2015). International Journal of Scientific & Technology Research.
- Cadmium Complexes—A Novel Family in the Coordination Chemistry of 1,2-bis(arylimino)acenaphthenes. (2023). MDPI.
- Determination of cadmium by atomic absorption spectrometry. (n.d.). International Oenological Codex.
- Synthesis, Crystal Structure and Luminescent Property of Cadmium(II) Complex Assembled by Sebacic Acid. (2013). Asian Journal of Chemistry.
- On-Line Preconcentration System for Cadmium Determination in Environmental Samples by Flame Atomic Absorption Spectrometry. (2010). Polish Journal of Environmental Studies.
- Cadmium(II) Complex Formation with Cysteine and Penicillamine. (2011). PMC - NIH.
- Preconcentration of Cadmium in Environmental Samples by Cloud Point Extraction and Determination by FAAS. (2013). Scirp.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 10 Tips for Effective Cadmium Testing in Drinking Water - Olympian Water Testing, LLC [olympianwatertesting.com]
- 3. Quinaldinic acid as a reagent for the separation and determination of copper and cadmium - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Quinaldinic acid as a reagent for the separation of copper and cadmium - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Cadmium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. fnri.dost.gov.ph [fnri.dost.gov.ph]
- 11. pharmacognosyasia.com [pharmacognosyasia.com]
- 12. sgs.com [sgs.com]
- 13. A comparative study of different methods for the determination of cadmium in various tissues of ramie (Boehmeria nivea L.) - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Physicochemical Characterization of Iron-Quinaldate Complexes: Protocols and Field-Proven Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Iron complexes of quinaldic acid (quinoline-2-carboxylic acid) and its sodium salt are of significant interest due to their diverse coordination chemistry and potential applications in catalysis, environmental remediation, and as therapeutic agents.[1][2][3][4] Their relevance to biological pathways, particularly tryptophan metabolism, further underscores their importance in drug development and neuroscience research.[1] A thorough and multi-faceted characterization is paramount to establishing structure-function relationships, ensuring purity, and predicting behavior in biological systems. This guide provides a suite of detailed protocols and expert insights for the comprehensive characterization of iron-quinaldate complexes, moving from synthesis to in-depth structural, spectroscopic, and electrochemical analysis.
Introduction: The Rationale for Characterization
The coordination of iron with quinaldic acid or its sodium salt typically results in the formation of complexes where the quinaldate anion acts as a bidentate ligand, chelating the iron center through the heterocyclic nitrogen and a carboxylate oxygen.[5] The resulting five-membered metallocycles can adopt various coordination geometries, often octahedral or distorted trigonal bipyramidal, depending on the iron oxidation state (typically Fe(II) or Fe(III)), counter-ions, and coordinating solvents.[1][3]
For drug development professionals, understanding these properties is critical. The geometry and electronic structure of the complex influence its stability, redox potential, and ability to interact with biological targets.[6][7] Therefore, a robust characterization workflow is not merely an academic exercise but a foundational requirement for any preclinical investigation. This document outlines such a workflow, emphasizing the causality behind experimental choices to create a self-validating analytical system.
Synthesis of a Representative Iron(II)-Quinaldate Complex
A reliable characterization begins with a well-defined synthesis. The following protocol is adapted from established literature for the anaerobic synthesis of a mononuclear iron(II) quinaldate complex.[1][2]
Protocol 2.1: Synthesis of Na[Fe(qn)₂Cl]·DMF
Causality: This anaerobic synthesis uses sodium quinaldate, prepared in situ from quinaldic acid (Hqn) and sodium hydride (NaH), to react with an iron(II) source (FeCl₂). The use of anhydrous solvents (THF, DMF) and an inert atmosphere is critical to prevent the oxidation of the air-sensitive Fe(II) center to the more stable Fe(III) state.[8]
Materials:
-
Quinaldic acid (Hqn)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Iron(II) chloride (FeCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Schlenk flask and line
-
Magnetic stirrer and stir bar
-
Cannula/syringe for solvent transfer
Procedure:
-
Prepare Sodium Quinaldate: Under an inert atmosphere (N₂ or Ar), add quinaldic acid (2.00 mmol) and NaH (2.00 mmol) to a Schlenk flask containing 10 mL of anhydrous THF.
-
Reaction: Stir the suspension at room temperature until hydrogen gas evolution ceases. This indicates the complete formation of the sodium quinaldate salt.
-
Add Iron Source: Add anhydrous FeCl₂ (1.00 mmol) to the suspension. Rinse the weighing vessel with an additional 5 mL of THF to ensure complete transfer.
-
Complexation: Allow the reaction to stir for 4-6 hours at room temperature. The solution will typically change color, indicating complex formation.
-
Isolation and Crystallization: Filter the reaction mixture to remove any insoluble byproducts. Remove the THF solvent in vacuo. Dissolve the resulting solid in a minimal amount of anhydrous DMF.
-
Purification: Grow single crystals suitable for X-ray diffraction by slow vapor diffusion of diethyl ether into the concentrated DMF solution over several days.[1]
Core Characterization Workflow
A combination of analytical techniques is required to unambiguously determine the structure, composition, and electronic properties of the synthesized complex.
Single-Crystal X-Ray Diffraction (SC-XRD)
Principle & Causality: SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] It provides unequivocal evidence of the iron's coordination number, geometry (e.g., octahedral, trigonal bipyramidal), bond lengths, bond angles, and the binding mode of the quinaldate ligands.[1][9] This data is foundational for understanding the complex's reactivity.
Protocol 3.1.1: SC-XRD Data Acquisition
-
Crystal Selection: Under a microscope, select a high-quality, single crystal free of defects from the synthesis batch.
-
Mounting: Mount the crystal on a MiTeGen micromount or glass fiber using paratone oil.[1]
-
Data Collection: Mount the crystal on the goniometer of a diffractometer (e.g., Bruker Smart Apex II CCD).[1] Cool the crystal under a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential solvent loss.
-
Radiation: Use a monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) radiation.[1]
-
Data Processing: Collect a series of diffraction frames. Process the data using appropriate software to integrate the reflections and perform absorption corrections.
-
Structure Solution & Refinement: Solve the structure using direct methods or Patterson synthesis and refine the model against the experimental data to obtain the final crystallographic parameters.
Data Presentation:
| Parameter | Example Value for an Fe(II) Complex | Significance |
| Crystal System | Monoclinic[10] | Describes the basic crystal lattice symmetry. |
| Space Group | P2₁/c[9] | Defines the symmetry elements within the cell. |
| Fe-N Bond Length (Å) | ~2.1 - 2.2 Å | Confirms coordination to the quinoline nitrogen. |
| Fe-O Bond Length (Å) | ~2.0 - 2.1 Å | Confirms coordination to the carboxylate oxygen. |
| N-Fe-O Bite Angle (°) | ~75 - 80° | Characterizes the five-membered chelate ring. |
| Coordination Geometry | Distorted Octahedral[3] | Defines the spatial arrangement of ligands. |
Spectroscopic Characterization
Principle & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. For transition metal complexes like iron-quinaldate, it is particularly useful for observing ligand-field transitions and intense metal-to-ligand charge-transfer (MLCT) bands.[4] These bands are sensitive to the iron's oxidation state, coordination environment, and ligand substitutions, making UV-Vis a powerful tool for confirming the complex's electronic structure and monitoring its stability in solution.[1][3]
Protocol 3.2.1.1: UV-Vis Spectrum Acquisition
-
Solvent Selection: Choose a UV-transparent solvent in which the complex is stable and soluble (e.g., DMF, Methanol, Acetonitrile).
-
Sample Preparation: Prepare a dilute solution of the complex (typically 10⁻⁴ to 10⁻⁵ M).
-
Blanking: Use a cuvette containing the pure solvent to zero the spectrophotometer (set absorbance to 0).[11]
-
Measurement: Record the absorbance spectrum of the sample solution, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Expected Results: Iron(II)-quinaldate complexes are known to exhibit a characteristic, intense iron(II)-to-quinaldate(π*) charge-transfer band in the visible region, typically between 520-550 nm.[1][2][3][4] The precise position and intensity of this band can provide a fingerprint for the complex in solution.
| Transition Type | Typical λ_max Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Significance |
| π → π* (Ligand) | 250 - 350 nm | > 10,000 | Intra-ligand transitions within the quinaldate aromatic system. |
| d-d (Metal) | > 600 nm | < 100 | Weak, often broad bands corresponding to ligand-field transitions. |
| MLCT (Fe(II)→Ligand) | 520 - 550 nm[1][2][3][4] | 1,000 - 5,000 | Characteristic charge transfer band confirming the Fe(II)-quinaldate interaction. |
Principle & Causality: FTIR spectroscopy measures the vibrations of molecular bonds. Upon coordination of the quinaldate ligand to the iron center, the vibrational frequencies of the carboxylate group (COO⁻) and the quinoline ring will shift compared to the free ligand. This provides direct evidence of coordination through these functional groups. The appearance of new bands in the far-IR region can be assigned to Fe-N and Fe-O stretching vibrations.[12][13]
Protocol 3.2.2.1: FTIR Spectrum Acquisition (ATR or KBr Pellet)
-
Sample Preparation:
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
-
Background Collection: Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Sample Measurement: Record the IR spectrum of the sample, typically from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the spectrum of the complex to that of free sodium quinaldate. Identify shifts in key vibrational bands.
Expected Results: The most informative region is the "fingerprint region" (1800-600 cm⁻¹).
| Vibrational Mode | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |
| Asymmetric Carboxylate Stretch (ν_as(COO⁻)) | ~1580 - 1610 | Shifts to higher/lower freq. | A significant shift confirms the involvement of the carboxylate group in metal coordination.[14] |
| Symmetric Carboxylate Stretch (ν_s(COO⁻)) | ~1390 - 1420 | Shifts to higher/lower freq. | The magnitude of Δν (ν_as - ν_s) can help infer the carboxylate binding mode (monodentate, bidentate). |
| C=N / C=C Ring Stretch | ~1500 - 1600 | Shifts to higher frequency | A shift indicates coordination via the heterocyclic nitrogen, altering the ring's electron density. |
| Fe-O / Fe-N Stretch | N/A | 400 - 600 | Appearance of new low-frequency bands provides direct evidence of metal-ligand bond formation.[15] |
Principle & Causality: While NMR is a cornerstone of organic characterization, its application to paramagnetic complexes like high-spin Fe(II) is challenging but highly informative. The unpaired electrons on the iron center cause significant shifting and broadening of proton signals. However, these paramagnetically shifted spectra can provide unique insights into the solution-state structure, which may differ from the solid-state structure determined by XRD.[1][2][4] Analysis of chemical shifts, relative integrations, and longitudinal relaxation times (T₁) can allow for full spectral assignment.[1][2][3]
Protocol 3.2.3.1: ¹H NMR of a Paramagnetic Complex
-
Sample Preparation: Dissolve the complex in a suitable deuterated solvent (e.g., DMF-d₇).
-
Acquisition: Use a high-field NMR spectrometer. Acquire a standard ¹H spectrum over a wide spectral width (e.g., -50 to 150 ppm) to ensure all shifted peaks are observed.
-
T₁ Measurement: Perform an inversion-recovery experiment to measure the longitudinal relaxation times (T₁) of the signals. Protons closer to the paramagnetic metal center will have shorter T₁ values.
-
Data Analysis: Assign the peaks based on their chemical shift, integration, and T₁ values. The solution structure may be a mixture of species in equilibrium (e.g., five- and six-coordinate species).[1][2][4]
Compositional and Redox Analysis
Principle & Causality: Mass spectrometry is essential for confirming the molecular weight and elemental composition of the complex. Organometallic compounds can be fragile and thermally labile, often fragmenting under harsh ionization conditions like Electron Ionization (EI).[16][17] Therefore, "soft" ionization techniques such as Electrospray Ionization (ESI) or MALDI are crucial for observing the molecular ion or related species (e.g., [M-Na]⁺).[18][19] The observed isotopic distribution pattern for iron provides a definitive confirmation of its presence in the detected ion.
Protocol 3.3.1.1: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent compatible with ESI (e.g., DMF, methanol, acetonitrile).[16]
-
Infusion: Directly infuse the solution into the mass spectrometer's source via a syringe pump.[1]
-
Ionization: Use a gentle ESI source setting (e.g., low capillary temperature, ~200 °C) to minimize in-source fragmentation.[1]
-
Detection: Acquire the mass spectrum in a positive or negative ion mode.
-
Data Analysis: Identify the peak corresponding to the molecular ion or a key fragment. Compare the observed m/z value and isotopic pattern with the theoretically calculated values for the expected formula.
Principle & Causality: CV is an electrochemical technique used to probe the redox properties of a compound.[20] For an iron-quinaldate complex, CV can determine the formal potential of the Fe(II)/Fe(III) redox couple. This parameter is vital for understanding the complex's stability towards oxidation and its potential role in redox-mediated biological processes.
Protocol 3.3.2.1: Cyclic Voltammetry Measurement
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an appropriate solvent (e.g., DMF, acetonitrile).
-
Analyte Addition: Add the iron complex to the electrolyte solution to a final concentration of ~1 mM.
-
Cell Setup: Use a standard three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Measurement: De-gas the solution with an inert gas (N₂ or Ar) to remove oxygen. Scan the potential over a range that brackets the expected Fe(II)/Fe(III) couple and record the resulting current.
-
Data Analysis: Determine the half-wave potential (E₁/₂) from the anodic and cathodic peak potentials. This value approximates the formal redox potential of the complex.
Conclusion
The characterization of iron complexes with quinaldic acid sodium salt is a multi-step process that requires an integrated analytical approach. By systematically applying the protocols outlined in this guide—from synthesis and purification to definitive structural analysis by SC-XRD and comprehensive spectroscopic and electrochemical profiling—researchers can build a complete and reliable physicochemical profile of their target compounds. This rigorous characterization is an indispensable foundation for further studies, particularly in the field of drug development, where a deep understanding of a compound's structure, stability, and redox behavior is paramount to designing effective and safe therapeutic agents.
References
- Mass Spectra of Organometallic Compounds.RSC Publishing.
- MS of organometallics (for Volume 6 of EMS).University of Victoria.
- Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations.National Institutes of Health (NIH).
- Ionization methods for the mass spectrometry of organometallic compounds.ResearchGate.
- Synthesis and Characterization of Iron(II) Quinaldate Complexes.PubMed Central (PMC) - National Institutes of Health (NIH).
- Detailed Characterization: Iron Colloids, NDDS & SEC-GPC.VitelyBio.
- Synthesis and characterization of novel quinaldic acid based Ni, Fe, and Cr Complexes: A computational and experimental study.CoLab.
- Identification of Organometallic Compounds Using Field Desorption Ionization on the GCT.Waters.
- Synthesis and characterization of iron(II) quinaldate complexes.PubMed - National Institutes of Health (NIH).
- Synthesis and Characterization of Iron(II) Quinaldate Complexes.ResearchGate.
- Synthesis and Characterization of Iron(II) Quinaldate Complexes.Inorganic Chemistry - ACS Publications.
- Synthesis and Structural Studies of Metal Complexes of the Biological Ligand 2-Quinaldic Acid.Inorganic Chemistry - ACS Publications.
- Evaluation of chelation of free iron in solution with UV-visible spectroscopy.ResearchGate.
- Iron(III) complexes: Preparation, characterization, antibacterial activity and DNA-binding.Taylor & Francis Online.
- Determination of Iron by Ultraviolet Spectrophotometry.Analytical Chemistry - ACS Publications.
- Crystal structure of iron(III) complex with pyridine-2,6-dicarboxylic acid.ResearchGate.
- Simple and Precise Quantification of Iron Catalyst Content in Carbon Nanotubes Using UV/Visible Spectroscopy.National Institutes of Health (NIH).
- A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron.MDPI.
- Characteristic FTIR peaks of metal complexes.ResearchGate.
- Analysis of Solid-State Reaction Mechanisms with Two-Dimensional FTIR Correlation Spectroscopy.University of Waterloo.
- FTIR spectra of the (a) GA−Fe and (b) TA−Fe complexes.ResearchGate.
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes.Journal of Chemical and Pharmaceutical Research.
- Recent advances in iron-complexes as drug candidates for cancer therapy.Dalton Transactions (RSC Publishing).
- Chemistry and electrochemistry of iron complexes.ResearchGate.
- FTIR spectra of ligand and metal complexes.ResearchGate.
- Metal Complexes for Therapeutic Applications.PubMed Central (PMC) - National Institutes of Health (NIH).
- Quantitative Analysis of Iron.Chemistry LibreTexts.
- Iron Complexes in Organic Chemistry.Wiley-VCH.
Sources
- 1. Synthesis and Characterization of Iron(II) Quinaldate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of iron(II) quinaldate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of novel quinaldic acid based Ni, Fe, and Cr Complexes: A computational and experimental study | CoLab [colab.ws]
- 6. Recent advances in iron-complexes as drug candidates for cancer therapy: reactivity, mechanism of action and metabolites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 15. researchgate.net [researchgate.net]
- 16. web.uvic.ca [web.uvic.ca]
- 17. waters.com [waters.com]
- 18. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Quinaldic Acid Derivatives in Agricultural Formulations
Introduction: The Versatility of the Quinaldic Acid Scaffold in Agriculture
Quinaldic acid, a quinoline-2-carboxylic acid, and its derivatives represent a versatile class of heterocyclic compounds with significant applications in modern agriculture.[1] While sodium quinaldinate itself is primarily recognized as a key intermediate in the synthesis of agrochemicals, its core structure is fundamental to the activity of prominent herbicides and is emerging as a valuable component in herbicide safener technologies.[2] This document provides detailed application notes and protocols for researchers, scientists, and formulation development professionals on the utilization of quinaldic acid derivatives, with a primary focus on their role as synthetic auxin herbicides and as herbicide safeners.
The high water solubility of sodium quinaldinate makes it an excellent candidate for formulations requiring high bioavailability, contributing to the enhanced efficacy of pesticides and herbicides through improved absorption and stability.[2] Understanding the chemical properties and biological activity of this structural motif is crucial for the development of innovative and sustainable agricultural solutions.
Part 1: Quinaldic Acid Derivatives as Synthetic Auxin Herbicides - The Case of Quinclorac
A prominent application of the quinaldic acid structure is in the herbicide quinclorac. Quinclorac is a selective, post-emergent herbicide widely used for the control of grassy and broadleaf weeds in crops such as rice and in turfgrass management.[3][4][5]
Mechanism of Action: A Synthetic Growth Regulator
Quinclorac functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[6][7] Auxins are critical plant growth regulators that control cell division, elongation, and differentiation.[5] Quinclorac disrupts the normal hormonal balance in susceptible plants, leading to a cascade of detrimental effects:
-
Signal Transduction Disruption: Quinclorac binds to auxin receptors, initiating a distorted growth signal.[7]
-
Uncontrolled Growth: This leads to uncontrolled cell division and elongation, resulting in abnormal tissue development, including leaf and stem curling or twisting.[4][7]
-
Systemic Action: The herbicide is absorbed by the foliage and roots and translocated throughout the plant, accumulating in the growing points.[4][5]
-
Plant Death: The sustained, abnormal growth ultimately leads to the death of the weed.[5]
Caption: General mechanism of action for an herbicide safener.
Protocol for Screening Quinaldic Acid Derivatives for Safener Activity
This protocol describes a method for evaluating the potential of novel quinaldic acid derivatives to protect a cereal crop (e.g., maize) from a specific herbicide.
1. Seed Treatment:
- Prepare solutions of the experimental safener compounds at various concentrations (e.g., 0.1, 0.5, and 1.0 g/kg of seed).
- Use a suitable solvent and a sticker to ensure uniform coating of the seeds.
- Treat a known weight of maize seeds with each safener concentration.
- Include a control group with no safener treatment.
- Allow the treated seeds to air dry.
2. Planting and Herbicide Application:
- Plant the treated and control seeds in pots filled with a standard soil mix.
- Grow the plants in a controlled environment as described in the previous protocol.
- At the 2-3 leaf stage, apply a phytotoxic dose of a selected herbicide (e.g., an ACCase or ALS inhibitor) to all pots using a calibrated sprayer.
- Include a set of untreated (no herbicide) controls for each safener treatment.
3. Evaluation of Safener Efficacy:
- Visually assess herbicide injury (e.g., stunting, chlorosis, necrosis) at 7 and 14 days after herbicide application.
- Measure plant height and collect fresh and dry biomass at the end of the experiment (e.g., 14 days).
- Calculate the percent reduction in injury and the percent increase in biomass for the safener-treated plants compared to the unsafened, herbicide-treated plants.
4. Data Analysis:
- Analyze the data using ANOVA to determine significant differences between treatments.
- Identify the safener candidates and concentrations that provide the best protection against herbicide injury.
Analytical Methods for Quality Control
The concentration and purity of sodium quinaldinate or its derivatives in agricultural formulations can be determined using various analytical techniques. High-performance liquid chromatography (HPLC) with a UV detector is a common and reliable method.
General HPLC Parameters:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with an acid modifier like formic acid).
-
Detection: UV spectrophotometer at a wavelength determined by the absorbance maximum of the analyte.
-
Quantification: Based on a calibration curve generated from certified reference standards.
For residue analysis in crops or environmental samples, more sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) may be required.
The quinaldic acid scaffold is a valuable chemical entity in agricultural science, with a well-established role in the synthetic auxin herbicide quinclorac and emerging potential in the development of herbicide safeners. A thorough understanding of the mechanisms of action and the development of robust formulation and testing protocols are essential for harnessing the full potential of these compounds. The methodologies outlined in this document provide a solid foundation for researchers and formulation scientists working to create more effective and sustainable crop protection solutions.
References
- Quinclorac Herbicides - DIY Pest Control. (n.d.). DIY Pest Control.
- Active Ingredient Overview: Quinclorac. (2016, December 15). UMass Amherst.
- Quinclorac Herbicide | Solutions Pest & Lawn. (n.d.). Solutions Pest & Lawn.
- Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. (2020). Molecules, 25(15), 3343. [Link]
- A New Plant Growth Regulator: An In Silico Evaluation. (2023). International Journal of Molecular Sciences, 24(3), 2345. [Link]
- Davis, J. W. (1959). Studies with Quinolines. I. Synthesis of Quinaldic Acid and Some of Its Amide Derivatives. The Journal of Organic Chemistry, 24(11), 1691-1694. [Link]
- Quinaldic acid. (n.d.). In Wikipedia.
- Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem. (n.d.). PubChem.
- Showing Compound Quinaldic acid (FDB022275) - FooDB. (2011, September 21). FooDB.
- Herbicide Safeners: From Molecular Structure Design to Safener Activity. (2024). Journal of Agricultural and Food Chemistry, 72(5), 2451–2466. [Link]
- US6387388B1 - Pesticidal formulation - Google Patents. (n.d.). Google Patents.
- Chemistry and Structure-Activity Relationships of Herbicide Safeners. (1990).
- Current Advances in the Action Mechanisms of Safeners. (2021). Plants, 10(11), 2267. [Link]
- EP 0862856 A1 - Pesticide compositions - Google Patents. (n.d.). Google Patents.
- Herbicide Safeners: From Molecular Structure Design to Safener Activity. (2024). Journal of Agricultural and Food Chemistry, 72(5), 2451–2466. [Link]
- EP0422026A1 - Tablet formulations of pesticides. - Google Patents. (n.d.). Google Patents.
- WO2018104784A1 - A stable, self-dispersible, low foaming solid pesticide formulation - Google Patents. (n.d.). Google Patents.
- WO2013054194A1 - A formulated solvent composition for pesticide - Google Patents. (n.d.). Google Patents.
- Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs) in Biopolymer Matrices. (2020). Polymers, 12(11), 2639. [Link]
- Safeners Improve Maize Tolerance under Herbicide Toxicity Stress by Increasing the Activity of Enzymes in Vivo. (2019). Journal of Agricultural and Food Chemistry, 67(42), 11568–11576. [Link]
- Herbicidal Carboxylic Acids as Synthetic Auxins. (2014). In Herbicides (pp. 103-129). [Link]
- Analytical methods for food and agriculture - RSC Blogs. (2011, December 13). RSC Blogs.
- Carboxylic Acid Derivatives in Herbicide Development. (2023). Journal of Agricultural and Food Chemistry. [Link]
- Quinoline Derivatives in Discovery and Development of Pesticides. (2024). Journal of Agricultural and Food Chemistry. [Link]
- Encapsulation of Synthesized Plant Growth Regulator Based on Copper(II) Complex in Chitosan/Alginate Microcapsules. (2019). Molecules, 24(21), 3848. [Link]
- Effect of Plant Growth Regulators on Osmotic Regulatory Substances and Antioxidant Enzyme Activity of Nitraria tangutorum. (2022). Plants, 11(15), 1996. [Link]
- FORMULATION OF SPRAYS TO IMPROVE THE EFFICACY OF FOLIAR FERTILISERS. (1993). Scion Research.
- Herbicide Inhibitors of Fatty Acid Synthesis and Elongation. (n.d.). University of Nebraska-Lincoln.
- Development of Analytical Methods to Analyze Pesticide Residues. (2023). Applied Sciences, 13(7), 4301. [Link]
- Plant Growth Regulators: True Managers of Plant Life. (2023). Plant and Cell Physiology, 63(12), 1757–1760. [Link]
- Assay of sodium in food: Comparison of different preparation methods and assay techniques. (2015). Journal of Food Composition and Analysis, 45, 1-7. [Link]
- Quantification of Sodium from Food Sources by Using Various Analytical Techniques. (2023). Biologia (Lahore), 69(2), 66-75. [Link]
- Methods in Agricultural Chemical Analysis : A Practical Handbook. (2000). ResearchGate.
- WO2014094412A1 - Foliar fertilizer composition containing sodium alginate oligosaccharide and use thereof - Google Patents. (n.d.). Google Patents.
- Mineral Particles in Foliar Fertilizer Formulations Can Improve the Rate of Foliar Uptake. (2023). Plants, 13(1), 58. [Link]
- CA3054360A1 - Foliar feeding formulation and methods of use - Google Patents. (n.d.). Google Patents.
- Effect of Foliar Application of Sodium Selenate on Mineral Relationships in Brassicaceae Crops. (2023). Plants, 12(9), 1797. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. diypestcontrol.com [diypestcontrol.com]
- 4. umass.edu [umass.edu]
- 5. Quinclorac Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 6. News - Frequently Asked Questions about Quinclorac [bigpesticides.com]
- 7. pomais.com [pomais.com]
- 8. Development of Analytical Methods to Analyze Pesticide Residues | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Quinaldic Acid Sodium Salt Precipitation
Welcome to the technical support center for Quinaldic Acid Sodium Salt synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common issues encountered during the precipitation of this valuable compound. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving a high-yield, high-purity product is paramount.[1] This document moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.
Section 1: Foundational Physicochemical Principles
A successful precipitation is governed by the physicochemical properties of the molecules involved. Quinaldic acid is a weak organic acid, and its conversion to a sodium salt dramatically alters its solubility.[2][3] Understanding this transition is the first step in troubleshooting.
The core reaction is a simple acid-base neutralization:
Quinaldic Acid (sparingly soluble in water) + Sodium Hydroxide → this compound (highly soluble in water) + Water
The primary challenge is that the desired product, the sodium salt, is noted for its excellent solubility in water.[1] Therefore, a successful precipitation strategy must create conditions where the salt's solubility is deliberately and significantly reduced.
Table 1: Physicochemical Properties of Key Reagents
| Property | Quinaldic Acid | This compound | Rationale for Importance |
| Molecular Formula | C₁₀H₇NO₂[4] | C₁₀H₆NNaO₂[1] | Essential for calculating molar equivalents and theoretical yield. |
| Molecular Weight | 173.17 g/mol [4] | 195.15 g/mol [1] | Critical for accurate mass-based measurements. |
| pKa (Strongest Acidic) | ~1.2[4][5] | N/A | Dictates the pH required to ensure >99.9% conversion to the carboxylate form. |
| Appearance | Light brown needle-like crystalline powder[4][6] | White to light yellow crystalline powder[1] | Visual confirmation of product formation. |
| Aqueous Solubility | Sparingly soluble (~14 g/L at 20-25°C)[4][7] | Excellent solubility[1] | The fundamental property that necessitates an anti-solvent or salting-out strategy. |
Chemical Equilibrium Diagram
Caption: Acid-Base Equilibrium of Quinaldic Acid.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common problems encountered during the precipitation of this compound in a direct question-and-answer format.
Q1: I've mixed my quinaldic acid with sodium hydroxide in water, but no precipitate has formed. What is the primary reason for this?
Answer: This is the most common issue and stems directly from the product's properties. You have successfully formed the this compound, but it is highly soluble in the aqueous reaction medium, preventing it from precipitating.[1] The solution is not to change the initial reaction but to alter the solvent environment to force the salt out of solution.
Core Causality: The formation of the charged sodium salt from the neutral weak acid increases its affinity for the polar water molecules, enhancing solubility.[2]
Solution: You must introduce an anti-solvent . An anti-solvent is a solvent that is miscible with your current solvent (water) but in which your product (this compound) has very low solubility. Adding the anti-solvent reduces the overall solvating power of the mixture, forcing the product to precipitate.
Recommended Anti-Solvents:
-
Isopropanol (IPA)
-
Ethanol
-
Acetone
-
Acetonitrile
See Protocol 1 for a detailed methodology on anti-solvent precipitation.
Q2: My final yield is consistently low. Beyond the lack of precipitation, where could I be losing product?
Answer: Low yield is a multifaceted problem that can arise from incomplete reaction, suboptimal precipitation conditions, or mechanical losses during workup.[8] Let's break down the likely culprits in a logical troubleshooting sequence.
Caption: Systematic Troubleshooting Workflow for Low Yield.
-
Incorrect pH: The deprotonation of quinaldic acid is a prerequisite for salt formation. With a pKa of ~1.2, the pH of the solution must be raised sufficiently to ensure complete conversion to the quinaldate anion.[4][5] A common error is adding an insufficient amount of base or relying on theoretical calculations without empirical measurement.
-
Solution: Use a calibrated pH meter to ensure the final pH of your aqueous solution is at least 2 units above the pKa (i.e., pH > 3.2 ). Aiming for a pH of 4-5 is a safe starting point.
-
-
Suboptimal Anti-Solvent Ratio: Adding too little anti-solvent will not reduce the solubility enough to cause complete precipitation. Conversely, adding a massive excess is inefficient and can sometimes increase the solubility of certain impurities.
-
Solution: The optimal ratio of water to anti-solvent must be determined experimentally. Start with a 1:1 (v/v) ratio and titrate further additions of anti-solvent until precipitation appears complete. See Protocol 2 for a systematic screening method.
-
-
Precipitation Temperature: Solubility is temperature-dependent. For most salts, solubility decreases as the temperature is lowered.
-
Solution: After adding the anti-solvent, cool the mixture (e.g., in an ice bath to 0-4°C) for a period (30-60 minutes) to maximize the amount of precipitate that comes out of solution.
-
-
Loss During Isolation: This is a critical and often overlooked source of yield loss.
-
Problem: Washing the collected precipitate (the "filter cake") with pure water will redissolve a significant portion of your product.
-
Solution: Always wash the filter cake with a small amount of the cold anti-solvent you used for the precipitation. This will wash away soluble impurities without dissolving the desired sodium salt.
-
Q3: The precipitate I'm getting is extremely fine and difficult to filter, often clogging the filter paper. How can I get larger, more manageable crystals?
Answer: This is a classic problem of rapid nucleation versus slow crystal growth. Very fine particles form when the solution becomes supersaturated too quickly, leading to the simultaneous formation of a vast number of tiny crystal nuclei. To get larger crystals, you need to favor the growth of a smaller number of nuclei.
Core Causality: Crystal formation involves two stages: nucleation (the birth of new crystals) and growth (the enlargement of existing crystals). High supersaturation favors nucleation; low supersaturation favors growth.[9]
Solutions:
-
Slow the Rate of Anti-Solvent Addition: Instead of pouring in the anti-solvent all at once, add it dropwise over 15-30 minutes with gentle stirring. This maintains a state of low supersaturation, encouraging the salt to deposit onto existing crystals rather than forming new ones.
-
Control the Temperature: Perform the anti-solvent addition at a slightly elevated temperature (e.g., 30-40°C) where the salt is more soluble, and then cool the mixture down slowly and controllably. This "controlled cooling crystallization" is a powerful technique for growing larger crystals. See Protocol 3 .
-
Reduce Agitation Speed: Vigorous stirring can cause mechanical breakage of growing crystals (attrition), leading to smaller particles. Use gentle, steady stirring to ensure homogeneity without creating excessive shear.
Section 3: Experimental Protocols
Protocol 1: General Procedure for this compound Precipitation via Anti-Solvent Addition
-
Dissolution & Neutralization:
-
Weigh 10.0 g of quinaldic acid (57.7 mmol) and suspend it in 50 mL of deionized water in a beaker with a magnetic stir bar.
-
Prepare a 2.0 M solution of sodium hydroxide (NaOH).
-
Slowly add the NaOH solution dropwise while monitoring the pH with a calibrated meter. Continue adding until the quinaldic acid is fully dissolved and the pH is stable between 4.0 and 5.0. Note the volume of NaOH added.
-
-
Anti-Solvent Addition:
-
Begin adding isopropanol (IPA) to the clear aqueous solution while stirring gently.
-
A good starting point is to add an equal volume of IPA (50 mL). You should observe the solution becoming cloudy as the sodium salt begins to precipitate.
-
-
Crystallization & Maturation:
-
Continue adding IPA until precipitation appears substantial. A final ratio of 1:2 or 1:3 (Water:IPA) is often effective.
-
Once addition is complete, reduce the stirring speed and place the beaker in an ice bath (0-4°C) for at least 60 minutes to maximize yield.
-
-
Isolation:
-
Set up a Büchner funnel with an appropriate filter paper.
-
Pre-wet the filter paper with a small amount of cold IPA.
-
Filter the cold slurry under vacuum.
-
Wash the collected filter cake with two small portions (e.g., 10-15 mL each) of cold IPA to remove residual water and impurities.
-
-
Drying:
-
Carefully transfer the filter cake to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Calculate the final yield.
-
Protocol 2: Small-Scale Screening for Optimal pH and Anti-Solvent Ratio
-
Stock Solution: Prepare a master stock solution of neutralized quinaldic acid as described in Protocol 1, Step 1. For example, neutralize 5.0 g of quinaldic acid and bring the final volume to 50 mL with water. This creates a ~0.5 M solution of the sodium salt.
-
Test Array: Aliquot 1 mL of the stock solution into a series of 5-6 small glass vials.
-
pH Screening: Adjust the pH of each vial to a different value (e.g., 3.5, 4.0, 4.5, 5.0, 5.5, 6.0) using dilute HCl or NaOH.
-
Anti-Solvent Titration: To each vial, slowly add a chosen anti-solvent (e.g., IPA) from a graduated pipette or burette, noting the volume at which precipitation begins and the apparent density of the precipitate formed.
-
Evaluation: Assess each vial for the volume of anti-solvent required and the quality of the precipitate. The optimal condition is the one that gives the most abundant, easily settled precipitate with the most efficient use of anti-solvent.
Protocol 3: Controlled Cooling Crystallization for Improved Crystal Morphology
-
Preparation: Prepare the neutralized this compound solution in a minimal amount of warm water (e.g., 40°C) as described in Protocol 1.
-
Warm Anti-Solvent Addition: While maintaining the temperature at 40°C, slowly add warm (40°C) anti-solvent dropwise until the solution becomes faintly but persistently cloudy (the point of nucleation).
-
Clarification: Add a few drops of warm water to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Controlled Cooling: Turn off the heat source, insulate the beaker (e.g., with glass wool), and allow it to cool slowly to room temperature with very gentle stirring.
-
Final Chilling: Once at room temperature, transfer the beaker to an ice bath for 60 minutes to complete the crystallization.
-
Isolation: Isolate the product via filtration as described in Protocol 1, ensuring the wash solvent is ice-cold.
References
- FooDB. (2011). Showing Compound Quinaldic acid (FDB022275). [Link]
- Human Metabolome Database. (2005). Showing metabocard for Quinaldic acid (HMDB0000842). [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. [Link]
- PubChem. (n.d.). Quinaldic Acid | C10H7NO2 | CID 7124. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Andrew, K. B., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1438-1444. [Link]
- McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules.
- Griffin, D. J., et al. (2023). Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. Request PDF. [Link]
- Icenhour, C. A., & Steefel, C. I. (2010). Silica precipitation in acidic solutions: mechanism, pH effect, and salt effect. Environmental Science & Technology, 44(13), 5043-5048. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Showing Compound Quinaldic acid (FDB022275) - FooDB [foodb.ca]
- 6. Quinaldic acid | 93-10-7 [chemicalbook.com]
- 7. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Metal Chelation with Sodium Quinaldinate
Welcome to the technical support guide for Sodium Quinaldinate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing metal chelation experiments. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only follow protocols but also troubleshoot and adapt them to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Quinaldinate and why is it an effective chelating agent?
Sodium Quinaldinate is the sodium salt of quinaldic acid (quinoline-2-carboxylic acid). Its efficacy as a chelating agent stems from its molecular structure. It is a bidentate ligand, meaning it can form two bonds to a central metal ion. The two coordination sites are the nitrogen atom of the quinoline ring and the oxygen atom of the deprotonated carboxyl group.[1] This forms a stable five-membered ring structure with the metal ion, a configuration known as a chelate. This "chelate effect" results in a complex that is significantly more stable than complexes formed by comparable monodentate ligands.[2]
Q2: How does pH critically influence the chelation efficiency of Sodium Quinaldinate?
The pH of the solution is the single most important variable in controlling chelation with Sodium Quinaldinate because it dictates the ionization state of the ligand itself. Quinaldic acid has two key ionizable sites: the carboxylic acid group and the quinoline ring nitrogen.
-
Carboxylic Acid Group (pKa₁ ≈ 1.1 - 2.0): At very low pH (below 2), the carboxylic acid group is protonated (-COOH) and not available for coordination. As the pH rises above this pKa, the group deprotonates to its carboxylate form (-COO⁻), which is essential for binding metal ions.[3]
-
Quinoline Nitrogen (pKa₂ ≈ 5.2): The nitrogen atom in the quinoline ring can be protonated at acidic pH. This protonated form is not available for coordination. As the pH increases above ~5.2, the nitrogen becomes deprotonated and its lone pair of electrons is available to form a coordinate bond with the metal ion.[3]
Therefore, for effective chelation to occur, the pH must be high enough to ensure the carboxyl group is deprotonated but within a range where the metal ion of interest remains soluble and does not precipitate as a hydroxide.[1]
Caption: pH-dependent species of Quinaldic Acid.
Q3: How can I use pH to selectively chelate one metal ion in the presence of others?
Selectivity is achieved by exploiting the differences in the stability constants (Log K) of the complexes that Sodium Quinaldinate forms with various metal ions.[4] Each metal-quinaldinate complex has a unique stability that is pH-dependent.
For example, quinaldic acid has been shown to selectively remove Al³⁺ ions from aqueous solutions at a pH of 3-5, even in the presence of other divalent metal ions like Cu²⁺, Zn²⁺, and Ni²⁺.[5] This is because the Al³⁺-quinaldinate complex is sufficiently stable at this lower pH range, whereas the complexes with the other metals may require a higher pH to form efficiently. By carefully controlling the pH, you can create conditions that are thermodynamically favorable for the chelation of your target metal while leaving potential interfering ions unbound in the solution.
Q4: What are stability constants (Log K) and why are they important?
A stability constant (K), often expressed in its logarithmic form (Log K), is the equilibrium constant for the formation of a metal-ligand complex.[6] It provides a quantitative measure of the affinity between the chelating agent and the metal ion.
Mⁿ⁺ + L⁻ ⇌ ML⁽ⁿ⁻¹⁾⁺
K = [ML⁽ⁿ⁻¹⁾⁺] / ([Mⁿ⁺][L⁻])
A higher Log K value signifies a stronger, more stable complex.[7] These values are crucial for:
-
Predicting Reaction Outcomes: Comparing the Log K values for different metal ions with Sodium Quinaldinate allows you to predict which metal will be chelated preferentially.[4]
-
Calculating Concentrations: They are essential for calculating the concentration of the metal complex at equilibrium.[2]
-
Optimizing Conditions: Understanding the stability constants helps in designing experiments at the optimal pH and concentration to maximize the yield of the desired metal complex.
Data Presentation
Table 1: Optimal pH Ranges for Selective Metal Chelation
The optimal pH for chelation varies significantly between different metal ions. This variability is the key to achieving selectivity in multi-ion systems.
| Metal Ion | Typical Optimal pH Range | Key Considerations |
| Al³⁺ | 3.0 - 5.0 | Forms a stable complex in acidic conditions, allowing for selective removal from solutions containing divalent metals.[5] |
| Fe³⁺ | 4.0 - 6.0 | Prone to hydrolysis to form Fe(OH)₃ at pH > 7. Chelation should be performed in a slightly acidic to neutral medium.[8] |
| Cu²⁺ | 5.0 - 7.0 | Forms a very stable complex. The solution pH should be maintained below the point where copper hydroxide precipitates.[9] |
| Zn²⁺ | 6.0 - 8.0 | Chelation is most effective in neutral to slightly alkaline conditions.[1] |
| Ni²⁺, Co²⁺, Mn²⁺ | 6.5 - 8.5 | Generally require neutral to slightly alkaline pH for efficient complexation.[1] |
Table 2: Illustrative Stability Constants (Log K) of Metal-Quinaldinate Complexes
| Metal Ion | Stepwise Stability Constant (Log K₁) | Overall Stability Constant (Log β₂) |
| Cu²⁺ | ~5.0 | ~9.5 |
| Ni²⁺ | ~4.2 | ~7.8 |
| Co²⁺ | ~3.9 | ~7.1 |
| Zn²⁺ | ~3.8 | ~7.0 |
| Fe³⁺ | ~6.5 | ~12.0 |
| Al³⁺ | ~6.0 | ~11.0 |
Troubleshooting & Optimization Guide
This section addresses common issues encountered during metal chelation experiments with Sodium Quinaldinate.
Caption: A general workflow for troubleshooting chelation experiments.
Q: I am observing no or very weak chelation (e.g., no color change in a colorimetric assay). What could be wrong?
A: This is a common issue that typically points to one of three areas:
-
Incorrect pH: This is the most likely culprit. The pH of your solution may be too low, keeping the carboxylate and/or the quinoline nitrogen protonated and thus unavailable for binding.
-
Solution: Verify the pH of your reaction mixture with a calibrated pH meter. Adjust the pH upwards into the optimal range for your target metal ion using a suitable buffer or dilute base (e.g., 0.1 M NaOH).
-
-
Degraded Reagents: Sodium Quinaldinate solution, if not stored properly, can degrade over time. Similarly, the metal salt solution may have hydrolyzed or precipitated.
-
Solution: Prepare fresh solutions of both the Sodium Quinaldinate and the metal salt. Ensure you are using high-purity water and reagents.
-
-
Insufficient Ligand Concentration: The stoichiometry of the complex is typically 1:2 (Metal:Ligand). An insufficient amount of Sodium Quinaldinate will result in incomplete complex formation.
-
Solution: Ensure your calculations are correct and that you are using at least a stoichiometric amount of the chelating agent. In many cases, using a slight excess of the ligand can help drive the equilibrium towards complex formation.
-
Q: A precipitate is forming in my solution. What should I do?
A: Precipitate formation indicates that a component of your reaction has exceeded its solubility limit under the current conditions.
-
Metal Hydroxide Precipitation: If the pH is too high, the metal ion will precipitate as a metal hydroxide (e.g., Fe(OH)₃), which prevents chelation.[1]
-
Solution: Lower the pH of the solution to a range where the metal ion is soluble but chelation is still favorable. Consult a solubility chart for the specific metal hydroxide.
-
-
Ligand Precipitation: Quinaldic acid itself has limited solubility in highly acidic aqueous solutions.[10]
-
Solution: Ensure the pH is not excessively low. If working with organic solvents, ensure the ligand is fully dissolved before adding the metal salt.
-
-
Insoluble Metal-Quinaldinate Complex: The resulting chelate itself may be insoluble in the chosen solvent system.
-
Solution: Consider changing the solvent system. Adding a co-solvent like ethanol or DMSO can sometimes increase the solubility of the final complex.
-
Q: My results are inconsistent and not reproducible. What factors should I investigate?
A: Lack of reproducibility often points to subtle variations in experimental conditions.
-
Unstable pH: The buffer used may not have sufficient capacity to maintain a constant pH throughout the experiment, especially if the reaction releases or consumes protons.
-
Solution: Use a high-quality buffer with a pKa close to your target pH and ensure its concentration is sufficient (typically 25-100 mM).
-
-
Temperature Fluctuations: Chelation is an equilibrium process, and stability constants are temperature-dependent.
-
Solution: Perform experiments in a temperature-controlled environment, such as a water bath or incubator.
-
-
Presence of Interfering Ions: Other ions in your sample can compete with your target metal for the chelating agent or form competing complexes.[11]
-
Solution: High concentrations of alkali or alkaline earth metals (Na⁺, K⁺, Ca²⁺, Mg²⁺) can sometimes interfere. Other transition metals with similar coordination properties are also potential interferents. If interference is suspected, consider a purification step (e.g., ion-exchange chromatography) prior to chelation or the use of a masking agent to selectively bind the interfering ion.
-
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Optimal pH for Chelation
This protocol uses UV-Vis spectrophotometry to identify the pH at which the metal-quinaldinate complex formation is maximal.
Objective: To find the optimal pH for the chelation of a specific metal ion (e.g., Cu²⁺) with Sodium Quinaldinate.
Materials:
-
Sodium Quinaldinate stock solution (e.g., 10 mM in deionized water).
-
Metal salt stock solution (e.g., 1 mM CuSO₄ in deionized water).
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 10).
-
UV-Vis Spectrophotometer and cuvettes.
-
Calibrated pH meter.
Methodology:
-
Wavelength Scan: Prepare a sample at a pH where complex formation is expected (e.g., pH 6). Scan the absorbance from 300-800 nm to determine the wavelength of maximum absorbance (λ_max) for the metal-quinaldinate complex, which is distinct from the ligand alone.
-
Prepare a pH Series: Set up a series of test tubes or vials. To each, add a fixed volume of the metal salt stock solution and the Sodium Quinaldinate stock solution (maintaining at least a 2:1 ligand-to-metal molar ratio).
-
Adjust pH: To each tube, add a different buffer solution to achieve the desired pH (e.g., 2, 3, 4, ... 10). Bring all tubes to the same final volume with deionized water.
-
Equilibration: Allow the solutions to equilibrate for a set amount of time (e.g., 15-30 minutes) at a constant temperature.
-
Measure Absorbance: For each solution, measure the absorbance at the predetermined λ_max. Use a reagent blank (containing everything except the metal ion) for each respective pH to zero the spectrophotometer.
-
Plot Data: Plot the measured absorbance (Y-axis) against the corresponding pH value (X-axis). The pH at which the absorbance is highest is the optimal pH for chelation under these conditions.
Protocol 2: Determination of Stability Constants via Potentiometric Titration (Irving-Rossotti Method)
This protocol outlines a method to determine the stepwise stability constants of the metal-quinaldinate complexes.[3]
Objective: To calculate the Log K₁ and Log K₂ values for a metal-quinaldinate complex.
Materials:
-
Quinaldic acid.
-
Standardized strong acid (e.g., 0.1 M HClO₄).
-
Standardized, carbonate-free strong base (e.g., 0.1 M NaOH).
-
Metal salt solution of known concentration (e.g., 0.01 M).
-
Inert salt for maintaining constant ionic strength (e.g., NaClO₄).
-
Calibrated pH meter and a magnetic stirrer.
Methodology:
-
Prepare Titration Mixtures: Prepare the following three solutions in a thermostated vessel:
-
A: Free Acid: A known volume of standard HClO₄ and inert salt.
-
B: Acid + Ligand: The same as A, plus a known amount of quinaldic acid.
-
C: Acid + Ligand + Metal: The same as B, plus a known amount of the metal salt solution.
-
Ensure the final volume is the same for all three mixtures.
-
-
Perform Titrations: Titrate each mixture against the standardized NaOH solution. Record the pH reading after each incremental addition of the base, allowing the reading to stabilize.
-
Plot Titration Curves: Plot pH versus the volume of NaOH added for all three titrations on the same graph.
-
Calculations:
-
From the horizontal distance between curves A and B, calculate n̄_A (the average number of protons associated with the ligand) at various pH values.
-
From the horizontal distance between curves B and C, calculate n̄ (the average number of ligands complexed with the metal ion).
-
From n̄_A and the pKa values of the ligand, calculate pL (the negative logarithm of the free ligand concentration).
-
-
Construct Formation Curve: Plot n̄ (Y-axis) versus pL (X-axis).
-
Determine Stability Constants: The stepwise stability constants can be determined from this curve. The value of pL at n̄ = 0.5 corresponds to Log K₁, and the pL value at n̄ = 1.5 corresponds to Log K₂.
References
- FooDB. (2011). Showing Compound Quinaldic acid (FDB022275). [Link]
- Chem Connections. Stability constants for copper complexes. [Link]
- Baran, E. J. (2000). Synthesis and Structural Studies of Metal Complexes of the Biological Ligand 2-Quinaldic Acid. Inorganic Chemistry. [Link]
- Thakur, S. D., et al. (2011). Metal-ligand stability constants of Th(III), Sm(III), Nd(III) and Pr(III) metal ion complexes. Der Pharma Chemica. [Link]
- PubChem. Quinaldic Acid | C10H7NO2 | CID 7124. [Link]
- Baran, E. J. (2000).
- Wikipedia. Stability constants of complexes. [Link]
- Journal of Chemical and Pharmaceutical Research. (2014). pH – Metric Studies in Binary and Ternary Complexes of Dicarboxylic Acids and Amino Acids with some Transition and. [Link]
- ResearchGate. (2019).
- Chemistry Student. 28.5 Stability constants, K stab. [Link]
- ResearchGate. (2015).
- Trade Science Inc. (2012). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. issr.edu.kh [issr.edu.kh]
- 5. Synthesis and Structural Studies of Metal Complexes of the Biological Ligand 2-Quinaldic Acid: Utilization of the Polymer Pendant Analog PS-2-QA for Selective Aluminum Ion Removal from Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. tsijournals.com [tsijournals.com]
- 8. jocpr.com [jocpr.com]
- 9. Structural diversity and magnetic properties of copper( ii ) quinaldinate compounds with amino alcohols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ00296E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Metal Analysis Using Quinaldic Acid Sodium Salt
Welcome to the Technical Support Center for metal analysis using Quinaldic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this established analytical technique. Here, we move beyond simple protocols to explain the underlying chemical principles, offering robust troubleshooting strategies to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metal analysis?
Quinaldic acid (quinoline-2-carboxylic acid) is a heterocyclic organic compound that acts as a powerful chelating agent.[1][2] In its deprotonated form (quinaldate), facilitated by using its sodium salt, it functions as a bidentate ligand, binding to metal ions through both the heterocyclic nitrogen and the oxygen of the carboxylate group.[3][4][5][6] This chelation forms a stable, ring-like structure with the metal ion, resulting in the formation of an insoluble metal-quinaldate complex.[2][7]
This property makes it an excellent precipitating agent for gravimetric analysis—a technique where the amount of an analyte is determined by the mass of a precipitate.[8][9] It is particularly effective for the determination of metals like copper (Cu²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺).[1][7]
Mechanism of Chelation: The reaction involves the quinaldate anion forming two coordinate bonds with a metal ion (Mⁿ⁺), creating a stable five-membered ring. This chelate effect significantly enhances the stability of the complex compared to binding with monodentate ligands.[2]
Q2: What are the primary factors that can interfere with my analysis?
The primary sources of interference in metal analysis using this compound are:
-
Competing Metal Ions: Other metal ions present in the sample matrix can also react with quinaldic acid to form insoluble precipitates, leading to co-precipitation and erroneously high results.[10]
-
pH of the Solution: The formation of the metal-quinaldate complex is highly pH-dependent.[11][12] Incorrect pH can lead to incomplete precipitation of the target analyte or increased precipitation of interfering ions.
-
Matrix Effects: Other components in your sample (e.g., high concentrations of other salts, organic matter) can affect the solubility of the precipitate or complex with the metal ions, preventing their complete precipitation.
Troubleshooting Guide: Common Interferences & Solutions
This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and a step-by-step protocol for resolution.
Problem 1: My results for copper (Cu²⁺) are consistently high. I suspect co-precipitation of other metals.
Causality: This is a classic case of interference from other metal ions. Quinaldic acid is not entirely specific to copper. Ions like Zinc (Zn²⁺), Cadmium (Cd²⁺), and Iron (Fe³⁺) are common interferences as they also form precipitates with the reagent.[3][13][14] If these ions are present in your sample, they will co-precipitate with the copper quinaldate, artificially inflating the final mass of your precipitate.
Solution: pH Control for Selective Precipitation
The key to separating these ions is to exploit the differences in the pH at which their quinaldate complexes form. Copper quinaldate precipitates quantitatively in weakly acidic solutions (e.g., acetic acid buffer), whereas zinc and cadmium require a more neutral or slightly alkaline pH to precipitate.
Experimental Protocol: Selective Precipitation of Copper
-
Sample Preparation: Dissolve your sample in a suitable acid (e.g., dilute nitric acid) and then dilute with deionized water.
-
Initial pH Adjustment: Add a dilute solution of sodium hydroxide or ammonia dropwise until the solution is nearly neutral. A slight turbidity may appear.
-
Acidification: Add dilute acetic acid to re-dissolve any precipitate and create a weakly acidic environment (typically pH 3-5).
-
Precipitation: Heat the solution to approximately 60-70°C. Slowly add the this compound solution with constant stirring. The copper quinaldate will precipitate as a blue-green crystalline solid.
-
Digestion: Keep the solution hot for another 30-60 minutes to allow the precipitate to "digest." This process, known as Ostwald ripening, encourages smaller particles to dissolve and re-precipitate onto larger ones, improving filterability and purity.[8]
-
Filtration & Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate several times with hot water to remove any soluble impurities.
-
Drying & Weighing: Dry the precipitate to a constant weight at 110-120°C and weigh.
Problem 2: How can I prevent iron (Fe³⁺) from interfering with my zinc (Zn²⁺) analysis?
Causality: Iron (III) is a significant interference in the analysis of many divalent metals because it readily forms a stable, often gelatinous, precipitate of ferric hydroxide (Fe(OH)₃) at the neutral to alkaline pH required for zinc quinaldate precipitation.[15] Furthermore, Fe³⁺ can also form a complex with quinaldic acid.[13][14] This interference cannot be overcome by simple pH adjustment alone.
Solution: Masking the Interfering Ion
The solution is to use a masking agent . A masking agent is a reagent that forms a stable, soluble complex with the interfering ion, preventing it from reacting with the precipitating agent.[15][16][17] For Fe³⁺, common and effective masking agents include fluoride ions (F⁻) or tartrate ions.
Experimental Protocol: Masking Iron for Zinc Analysis
-
Sample Preparation: Dissolve the sample as usual.
-
Reduction (Optional but Recommended): If iron is in the +3 oxidation state, it's often beneficial to reduce it to Fe²⁺ by adding a small amount of ascorbic acid. Fe²⁺ is less prone to hydrolysis and interference.[18]
-
Masking:
-
Using Fluoride: Add a solution of sodium fluoride (NaF) or ammonium bifluoride (NH₄HF₂). The fluoride ions will form the highly stable and soluble hexafluoroferrate(III) complex, [FeF₆]³⁻.
-
Using Tartrate: Add a solution of tartaric acid or sodium tartrate. Tartrate will form a stable, soluble complex with iron, keeping it in solution at the pH required for zinc precipitation.
-
-
pH Adjustment: Adjust the pH of the solution to the optimal range for zinc precipitation (typically pH 6-8) using a suitable buffer (e.g., ammonia-ammonium chloride).
-
Precipitation & Analysis: Proceed with the addition of this compound to precipitate the zinc quinaldate, followed by digestion, filtration, and weighing as previously described.
Table 1: Common Masking Agents for Fe³⁺ Interference
| Masking Agent | Target Ion | Mechanism of Action | Resulting Complex (Example) |
| Fluoride (F⁻) | Fe³⁺ | Forms a stable, colorless, and soluble complex.[17] | [FeF₆]³⁻ |
| Tartrate | Fe³⁺, Al³⁺ | Forms a stable, soluble chelate, preventing hydroxide precipitation.[15] | Soluble Fe-tartrate complex |
| Ascorbic Acid | Fe³⁺ | Reduces Fe³⁺ to Fe²⁺, which is less interfering.[18][19] | Fe²⁺ (in solution) |
Problem 3: No precipitate, or very little precipitate, is forming, even though I know the target metal is present.
Causality: This issue almost always points to an incorrect pH. The this compound reagent must be deprotonated (as the quinaldate anion) to effectively chelate the metal ion. If the solution is too acidic, the carboxyl group of the reagent will be protonated, preventing it from binding to the metal.
Solution: Systematic pH Verification and Adjustment
You must ensure the pH of your solution is within the optimal range for the specific metal you are analyzing.
Troubleshooting Protocol: Verifying and Adjusting pH
-
Calibrate pH Meter: Before starting, ensure your pH meter is properly calibrated with at least two standard buffers (e.g., pH 4.0 and 7.0).
-
Check Solution pH: Measure the pH of your sample solution before adding the this compound.
-
Adjust as Needed:
-
If the pH is too low (too acidic), slowly add a dilute base (e.g., 0.1 M NaOH or dilute ammonia solution) dropwise with constant stirring until the target pH is reached.
-
If the pH is too high (too alkaline), add a dilute acid (e.g., 0.1 M acetic acid or nitric acid) dropwise.
-
-
Re-check after Reagent Addition: After adding the precipitating agent, re-verify the pH, as the reagent itself can sometimes slightly alter the solution's pH.
-
Consider Buffer Capacity: If the pH is unstable, it indicates poor buffering. Ensure you are using a buffer system (e.g., acetate for acidic conditions, ammonia for alkaline) appropriate for your target pH range.
Table 2: General pH Ranges for Metal-Quinaldate Precipitation
| Target Metal Ion | Approximate Optimal pH Range | Recommended Buffer System |
| Copper (Cu²⁺) | 3 - 5 | Acetic Acid / Sodium Acetate |
| Zinc (Zn²⁺) | 6 - 8 | Ammonia / Ammonium Chloride |
| Cadmium (Cd²⁺) | 6 - 8 | Ammonia / Ammonium Chloride |
| Iron (Fe³⁺) | 2.5 - 4.5 | Dilute Acid |
Note: These are general ranges. Optimal pH should be determined empirically for your specific sample matrix.
References
- Synthesis and Structural Studies of Metal Complexes of the Biological Ligand 2-Quinaldic Acid: Utilization of the Polymer Pendant Analog PS-2-QA for Selective Aluminum Ion Removal from Aqueous Solution. Inorganic Chemistry. [Link]
- Synthesis and Structural Studies of Metal Complexes of the Biological Ligand 2-Quinaldic Acid: Utilization of the Polymer Pendant Analog PS-2-QA for Selective Aluminum Ion Removal
- Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest. Oriental Journal of Chemistry. [Link]
- Masking and Demasking Reagents. Pharmacareerinsider. [Link]
- Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S.
- Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution. PubMed Central. [Link]
- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic
- D-(-)-Quinic acid: an efficient physiological metal ion ligand. Journal of Agroalimentary Processes and Technologies. [Link]
- Organic Reagents As Masking Agents in Complexometric Determin
- Precipitation Gravimetry. Chemistry LibreTexts. [Link]
- Selective metal ion recognition via positional isomers: fluorescent chalcone-1,2,3-triazole hybrids for Co(ii) and Cu(ii) detection. RSC Advances. [Link]
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
- Masking and demasking agents MCQs With Answer. Pharmacy Freak. [Link]
- Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry. [Link]
- Organic Precipitants in Gravimetric Analysis. Scribd. [Link]
- Chel
- Manipulation and measurement of pH sensitive metal–ligand binding using electrochemical proton generation and metal detection.
- Gravimetric Analysis and Precipitation Equilibria. Pharmaceutical Analytical Chemistry.
- Effect of pH on the quantitative co-precipitation of the elements studied.
- Chel
- Gravimetric methods of analysis. University of Babylon. [Link]
- Gravimetric Methods of Analysis. Chapter 12. [Link]
- pH – Metric Studies in Binary and Ternary Complexes. Journal of Chemical and Pharmaceutical Research. [Link]
- Analytical Methods for Determining Zinc in Environmental Samples. Toxicological Profile for Zinc. [Link]
- Synthesis and Characterization of Some Mixed Ligand Complexes of Quinaldic Acid and α-Picoline with Some Metal Salts. Al-Mustansiriyah J. Sci.. [Link]
- Synthesis and Characterization of Some Mixed Ligand Complexes of Quinaldic Acid and α-Picoline with Some Metal Salts. Digital Repository. [Link]
- Leaching of Copper Concentrates with Iodized Salts in a Saline Acid Medium: Part 2—Effect on Chloride Concentration and an Aer
- The biological inorganic chemistry of zinc ions. PubMed Central. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chelation - Wikipedia [en.wikipedia.org]
- 3. Complexation of Nicotinic and Quinaldic Acids With Some Metal Ions of Bioloical Interest – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. scribd.com [scribd.com]
- 8. philadelphia.edu.jo [philadelphia.edu.jo]
- 9. web.iyte.edu.tr [web.iyte.edu.tr]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Manipulation and measurement of pH sensitive metal–ligand binding using electrochemical proton generation and metal detection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Structural Studies of Metal Complexes of the Biological Ligand 2-Quinaldic Acid: Utilization of the Polymer Pendant Analog PS-2-QA for Selective Aluminum Ion Removal from Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 16. scribd.com [scribd.com]
- 17. pharmacyfreak.com [pharmacyfreak.com]
- 18. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Preventing the degradation of Quinaldic Acid Sodium Salt stock solutions
Welcome to the Technical Support Center for Quinaldic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the preparation, storage, and troubleshooting of this compound stock solutions. Our goal is to equip you with the necessary knowledge to prevent degradation and ensure the reliability and reproducibility of your experiments.
Introduction: Understanding the Molecule
This compound is the sodium salt of Quinoline-2-carboxylic acid, a heterocyclic aromatic compound.[1][2] Its structure, featuring a hydrophobic quinoline ring and an ionizable carboxylate group, governs its chemical behavior in solution.[1] While the sodium salt form boasts excellent solubility in water, making it ideal for many biological applications, its stability can be compromised by several environmental factors, leading to degradation and loss of activity.[3] This guide will address these challenges head-on, providing you with the expertise to maintain the integrity of your solutions.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of this compound.
Q1: What is the best solvent for preparing a concentrated stock solution of this compound?
While this compound has excellent solubility in water, for very high concentrations or to enhance stability, Dimethyl Sulfoxide (DMSO) is a superior choice.[3] The non-salt form, Quinaldic Acid, is highly soluble in DMSO (up to 35 mg/mL), and this solvent is generally compatible with most cell-based assays at low final concentrations (<0.5%).[4][5] For purely aqueous applications, high-purity, sterile water is the recommended solvent.
Q2: My this compound solution has turned yellow/brown. What does this mean?
A color change from a clear or light-yellow solution to a more intense yellow or brown is a primary visual indicator of chemical degradation. This is a common issue for quinoline-based compounds and is often caused by oxidation or photodegradation. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh batch to ensure the integrity of your experimental results.
Q3: How should I store my stock solution for long-term use?
For long-term stability, stock solutions should be stored at -20°C or -80°C.[6] It is critical to dispense the solution into single-use aliquots to avoid repeated freeze-thaw cycles.[7] These cycles can introduce moisture and accelerate degradation, as well as potentially cause the compound to precipitate out of solution.
Q4: Can I autoclave my this compound solution to sterilize it?
Autoclaving is generally not recommended. Elevated temperatures can accelerate the rate of chemical degradation for many organic compounds, including quinolines. The preferred method for sterilization is filtration through a 0.22 µm sterile filter.
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the preparation and use of this compound solutions.
Issue 1: Precipitation or Cloudiness in the Solution
Precipitation is a frequent challenge that can arise at various stages. The underlying cause is often related to solubility limits being exceeded under specific conditions.
| Symptom | Potential Cause | Recommended Solution |
| Precipitate forms upon initial dissolution in an aqueous buffer. | Concentration Exceeds Solubility: The desired concentration is higher than the compound's solubility at the buffer's pH. | 1. Adjust pH: The solubility of carboxylates can be pH-dependent. Ensure your buffer's pH is in a neutral to slightly basic range (pH 7.0-8.0), which helps keep the carboxylate group ionized and soluble.[6] 2. Use a Co-solvent: Prepare a high-concentration stock in DMSO and dilute it into your aqueous buffer.[5] 3. Gentle Heating: Gently warm the solution to 37°C to aid dissolution, but do not boil. |
| Precipitate forms when adding a DMSO stock to an aqueous buffer. | "Solvent Shock": The rapid change in solvent polarity causes the compound to crash out of the solution. | 1. Slow, Dropwise Addition: Add the DMSO stock solution slowly to the aqueous buffer while vigorously stirring or vortexing. This allows for gradual mixing and prevents localized high concentrations.[5] 2. Serial Dilution: If a large dilution is required, perform an intermediate dilution in a solvent mixture (e.g., 50:50 DMSO:buffer) before the final dilution into the buffer. |
| Precipitate forms in media containing divalent cations (e.g., PBS with Ca²⁺/Mg²⁺). | Insoluble Salt Formation: Carboxylate groups can form insoluble salts with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[8][9] | 1. Use Cation-Free Buffers: When preparing your working solution, use a buffer formulation that does not contain Ca²⁺ and Mg²⁺, such as Ca²⁺/Mg²⁺-free PBS.[10] 2. Use EDTA: In some cases, a small amount of EDTA can be added to chelate divalent cations, but this must be compatible with your downstream application. |
| Precipitate forms after storing the solution at 4°C. | Reduced Solubility at Low Temperature: The solubility of the compound is lower at refrigerated temperatures compared to room temperature. | 1. Warm Before Use: Allow the solution to return to room temperature and vortex or sonicate briefly to redissolve any precipitate before use.[11] 2. Store at Room Temperature (Short-Term): For solutions intended for use within a few hours, storage at room temperature in the dark may be preferable to refrigeration if precipitation is a persistent issue. |
Logical Flow for Troubleshooting Precipitation
Caption: Decision workflow for troubleshooting precipitation.
Protocols for Optimal Stability
Adhering to validated protocols is the most effective way to prevent degradation and ensure consistent results.
Protocol 1: Preparation of an Aqueous Stock Solution (10 mg/mL)
This protocol is for preparing a ready-to-use aqueous stock solution.
Materials:
-
This compound (M.W. 195.15 g/mol )[3]
-
High-purity, sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Aseptically weigh 10 mg of the powder.
-
Dissolve: Add the powder to a sterile container and add 800 µL of sterile water. Vortex thoroughly until the solid is completely dissolved. The sodium salt should dissolve readily.[3]
-
Adjust Volume: Bring the final volume to 1.0 mL with sterile water.
-
Sterilize: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile container.
-
Aliquot & Store: Dispense the solution into single-use, amber (light-protecting) vials. Store immediately at -20°C or -80°C for long-term storage. For short-term storage (up to 24 hours), vials can be kept at 2-8°C.[6]
Protocol 2: Preparation of a Concentrated DMSO Stock Solution (e.g., 20 mg/mL)
This protocol is ideal for experiments requiring a high-concentration stock that will be further diluted into aqueous media.
Materials:
-
This compound
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate & Weigh: Follow steps 1 and 2 from Protocol 1, weighing out 20 mg of the powder.
-
Dissolve: Aseptically add 1.0 mL of anhydrous DMSO to the powder. Vortex or sonicate briefly until fully dissolved. Ensure no particulates are visible.
-
Aliquot & Store: Dispense into single-use, amber vials designed for low-temperature storage. Store at -20°C or -80°C. DMSO stocks are generally very stable when stored frozen.[4]
Understanding Degradation Pathways
The stability of this compound is primarily influenced by pH, light, and temperature. Understanding the "why" behind these factors is key to preventing degradation.
-
pH: In aqueous solutions, the stability of quinoline derivatives is highly pH-dependent. Strongly acidic or basic conditions can catalyze hydrolysis or other degradative reactions. A neutral to slightly basic pH (7.0-8.0) is generally recommended to maintain the stability of the carboxylate salt.[6]
-
Light (Photodegradation): Quinoline compounds are often photosensitive. Exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of byproducts and a loss of potency. This is a primary reason for using amber vials and minimizing light exposure during handling.
-
Temperature & Oxidation: Higher temperatures increase the rate of all chemical reactions, including oxidation and hydrolysis. Dissolved oxygen in the solvent can react with the quinoline ring structure, especially when energized by heat or light. Using degassed solvents and storing solutions frozen significantly mitigates these risks.[6]
Conceptual Degradation Pathway
Caption: Factors leading to the degradation of this compound.
Summary of Stability & Storage Recommendations
| Parameter | Condition | Stability Outlook | Recommendation |
| pH | Neutral to Slightly Basic (7.0 - 8.0) | High | Prepare solutions in buffers within this pH range. |
| Acidic (<6) or Basic (>9) | Low | Avoid prolonged exposure to extreme pH values. | |
| Temperature | Frozen (-20°C to -80°C) | High (Months to Year) | Recommended for long-term storage. Aliquot to prevent freeze-thaw cycles.[6][7] |
| Refrigerated (2-8°C) | Moderate (Days) | Suitable for short-term storage (e.g., up to a few days). Visually inspect for precipitation. | |
| Room Temperature (~25°C) | Low (Hours) | Prepare fresh and use immediately. Protect from light. | |
| Light | Stored in Amber Vials / In Dark | High | Always use light-protecting containers and minimize exposure during handling. |
| Exposed to Ambient/UV Light | Low | Can lead to rapid photodegradation and color change. | |
| Solvent | Anhydrous DMSO (Frozen) | Very High | Excellent choice for a stable, high-concentration primary stock. |
| Aqueous Buffer (Frozen) | High | Good for long-term storage of working-concentration stocks. |
References
- PubChem. (n.d.). Quinaldic acid. National Center for Biotechnology Information.
- FooDB. (2011, September 21). Showing Compound Quinaldic acid (FDB022275).
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.
- ResearchGate. (2024, March 3). Stability of usp stock solution in freezer.
- Wikipedia. (2024, August 1). Quinaldic acid.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Esmann, M. (1988). Precipitation of solubilized Na+/K+-ATPase by divalent cations. Biochimica et Biophysica Acta, 940(1), 71-76.
- ResearchGate. (2018, June 19). Why the PBS buffer precipitate?
- Cannan, R. K., & Kibrick, A. (1938). Complex Formation between Carboxylic Acids and Divalent Metal Cations. Journal of the American Chemical Society, 60(10), 2314-2320.
- Carvajal-Lara, T. M., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113.
- Mishael, Y. G., et al. (2019). Effect of Divalent Cations on the Interaction of Carboxylate Self-Assembled Monolayers. Langmuir, 35(51), 16735-16744.
- Tarsa, P. L. (2009). Stability: Physical and Chemical. In Pharmaceutical Profiling in Drug Discovery and Development.
- Zhang, G. G., & Suryanarayanan, R. (2004). Solid-state surface acidity and pH-stability profiles of amorphous quinapril hydrochloride and silicate formulations. Journal of Pharmaceutical Sciences, 93(2), 489-501.
- Chemistry Stack Exchange. (2015, July 15). Are concentrated salt solutions stable over time?
- Jayawardana, W. A. C., et al. (2022). Rapid preparation of binary mixtures of sodium carboxylates as anodes in sodium-ion batteries. Scientific Reports, 12(1), 1-10.
- ResearchGate. (2022, October 19). Preventing PBS precipitation in LCMS?
- ResearchGate. (2016, December 27). Precipitation of salts in 1X PBS after autoclaving.
- ResearchGate. (2023, July 3). What is the problem in the cell in the PBS?
- Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions?
- Park, H., et al. (2020). Carboxylate binding prefers two cations to one. Physical Chemistry Chemical Physics, 22(34), 19029-19037.
- Scribd. (n.d.). Stock Solutions Preparation Guide.
- Reddit. (2024, January 26). Stability of salt solutions.
- Hecq, J. D., et al. (2009). Long-term stability of sodium folinate in dextrose 5% polyolefin bags at 4°C. European Journal of Hospital Pharmacy, 15(1), 15-19.
- McCoy, F. C., & Hess, H. V. (1969). U.S. Patent No. 3,422,009. Washington, DC: U.S.
- Kim, J., et al. (2020). Diclofenac Degradation in Aqueous Solution Using Electron Beam Irradiation and Combined with Nanobubbling. Applied Sciences, 10(18), 6296.
- Clulow, A. J., et al. (2018).
- ResearchGate. (2024, August 7). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. selleckchem.com [selleckchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Precipitation of solubilized Na+/K+-ATPase by divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Precipitate Formation in Sodium 2-quinolinecarboxylate Reactions
Welcome to the technical support center for Sodium 2-quinolinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to precipitate formation during experimental workflows. By understanding the underlying chemical principles, you can optimize your reaction conditions and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Q1: What is Sodium 2-quinolinecarboxylate and why is its solubility a critical factor?
Sodium 2-quinolinecarboxylate is the sodium salt of 2-quinolinecarboxylic acid (also known as quinaldic acid).[1][2] It is a versatile building block in medicinal chemistry and drug development due to the biological activities associated with the quinoline scaffold.[3] The solubility of this compound is paramount as it directly impacts reaction kinetics, purity of the final product, and the overall efficiency of a synthetic process. Uncontrolled precipitation can lead to impure products, low yields, and difficulties in downstream processing.
Q2: What are the primary factors that influence the solubility of Sodium 2-quinolinecarboxylate?
The solubility of Sodium 2-quinolinecarboxylate, like other organic salts, is governed by several key factors:
-
pH: The pH of the solution is a dominant factor.[4][5][6] As the sodium salt of a carboxylic acid, its solubility is significantly higher in neutral to basic conditions. In acidic conditions, it can be protonated to form the less soluble 2-quinolinecarboxylic acid.[3][7]
-
Temperature: For most solid solutes, solubility increases with temperature.[8][9] This principle can be leveraged to dissolve the compound or to induce crystallization for purification.
-
Solvent System: The polarity of the solvent plays a crucial role.[4][10] Sodium 2-quinolinecarboxylate is more soluble in polar solvents like water and alcohols due to the ionic nature of the sodium carboxylate group and the ability of the quinoline ring to participate in various intermolecular interactions.[4] Its solubility in non-polar organic solvents is generally low.
-
Ionic Strength & "Salting-Out" Effect: The presence of other salts in the solution can decrease the solubility of Sodium 2-quinolinecarboxylate, a phenomenon known as the "salting-out" effect.[6][11] This is particularly relevant in buffered solutions or when other ionic reagents are used.
-
Common Ion Effect: The presence of a common ion (e.g., from another sodium salt) can reduce the solubility of Sodium 2-quinolinecarboxylate by shifting the dissolution equilibrium.[9]
II. Troubleshooting Guide: Precipitate Formation
This section addresses specific issues you may encounter with precipitate formation and provides actionable solutions.
Issue 1: A precipitate forms immediately upon attempting to dissolve Sodium 2-quinolinecarboxylate in my reaction solvent.
Possible Causes & Solutions:
-
Cause: The solvent may not be sufficiently polar to dissolve the salt.
-
Solution: Switch to a more polar solvent. If the reaction chemistry allows, water is an excellent choice. Alcohols like ethanol or methanol can also be effective, or a mixture of a polar solvent with a less polar co-solvent might be necessary to dissolve all reaction components.[4]
-
Cause: The initial concentration is too high, exceeding the solubility limit of the solvent at the current temperature.
-
Solution:
-
Increase the solvent volume: Diluting the solution can bring the concentration below the solubility limit.
-
Gentle heating: Increasing the temperature of the solution can significantly increase solubility.[8][11] Ensure the compound is stable at the elevated temperature.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and facilitate dissolution.[11]
-
-
Cause: The pH of the solvent is too acidic. Even unbuffered "neutral" solvents can be slightly acidic due to dissolved atmospheric CO2.
-
Solution: Adjust the pH of the solution to be neutral or slightly basic (pH 7-9). A small amount of a suitable base (e.g., dilute NaOH) can be added. It is crucial to ensure the added base is compatible with your reaction.
Issue 2: My reaction mixture, initially clear, develops a precipitate as the reaction progresses.
Possible Causes & Solutions:
-
Cause: A change in the reaction medium's properties is occurring.
-
pH Shift: The reaction itself might be generating acidic byproducts, causing the pH to drop and leading to the precipitation of the less soluble 2-quinolinecarboxylic acid.[7]
-
Solvent Composition Change: If your reaction consumes a polar solvent or generates a less polar product, the overall polarity of the reaction mixture can decrease, causing your sodium salt to precipitate.
-
-
Solution:
-
pH Monitoring and Control: Monitor the pH of the reaction mixture periodically. If a drop in pH is observed, a non-nucleophilic base can be added to maintain a suitable pH. The use of a buffer system, if compatible with the reaction, can also be an effective strategy.[12]
-
Solvent System Optimization: If the solvent composition is changing, consider starting with a solvent mixture that can accommodate the final reaction composition. Alternatively, a co-solvent can be added during the reaction to maintain the solubility of all components.
-
-
Cause: The product of the reaction is insoluble in the reaction medium.
-
Solution: This is often the desired outcome for product isolation. However, if the precipitate interferes with the reaction (e.g., by coating the starting material), you may need to adjust the solvent system to keep the product in solution until the reaction is complete. This might involve using a different solvent or increasing the reaction temperature.
-
Cause: "Salting-out" of the Sodium 2-quinolinecarboxylate by an ionic byproduct or reagent.
-
Solution: If possible, choose reagents that do not introduce high concentrations of other salts. If this is unavoidable, increasing the volume of the polar solvent can help to keep all salts dissolved.
Issue 3: An unexpected precipitate forms during the work-up or purification process.
Possible Causes & Solutions:
-
Cause: Acidification during work-up. A common step in the work-up of reactions involving carboxylate salts is acidification to isolate the carboxylic acid. If you are trying to isolate the sodium salt, avoid acidic conditions.
-
Solution: Ensure that all aqueous solutions used in the work-up are neutral or slightly basic. If an extraction is performed, use a neutral or basic aqueous phase.
-
Cause: Use of an anti-solvent for crystallization/precipitation. Adding a solvent in which your compound is insoluble (an anti-solvent) is a common technique for inducing crystallization.
-
Solution: If the precipitation is intended for purification, this is a valid technique. To control the process and obtain a crystalline solid rather than an amorphous precipitate, add the anti-solvent slowly with vigorous stirring. Seeding with a small crystal of the pure compound can also promote controlled crystallization.
-
Cause: High concentration of organic solvent in an aqueous buffer during chromatographic purification. This is a common issue in reversed-phase HPLC.[12][13]
-
Solution: Ensure that the buffer concentration is compatible with the highest percentage of organic solvent used in your gradient.[13] It may be necessary to lower the buffer concentration or use a more organic-soluble buffer system.
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting precipitate formation.
Caption: Troubleshooting workflow for precipitate formation.
III. Experimental Protocols
Protocol 1: Systematic Solvent and pH Screening for Optimal Solubility
This protocol provides a method for determining the best solvent and pH conditions for your Sodium 2-quinolinecarboxylate reaction.
Materials:
-
Sodium 2-quinolinecarboxylate
-
A selection of polar solvents (e.g., deionized water, ethanol, methanol, DMSO, DMF)
-
0.1 M HCl and 0.1 M NaOH solutions
-
pH meter or pH indicator strips
-
Small vials or test tubes
-
Magnetic stirrer and stir bars
Procedure:
-
Solvent Screening:
-
To separate vials, add a small, known amount of Sodium 2-quinolinecarboxylate (e.g., 10 mg).
-
To each vial, add a measured volume of a different solvent (e.g., 1 mL).
-
Stir the mixtures at room temperature for 10 minutes.
-
Visually assess the solubility in each solvent.
-
-
pH Screening (in the most promising solvent from step 1):
-
Prepare a suspension of Sodium 2-quinolinecarboxylate in the chosen solvent.
-
Monitor the pH of the suspension.
-
Slowly add 0.1 M NaOH dropwise while stirring until the solid dissolves. Record the pH at which dissolution is complete.
-
To a separate suspension, slowly add 0.1 M HCl dropwise and observe if the precipitate amount increases. This will confirm the formation of the less soluble carboxylic acid.
-
Data Summary Table: Solubility of Quinaldic Acid and its Sodium Salt
| Compound | Water Solubility | Notes |
| Quinaldic Acid | Moderately soluble (14 mg/mL)[14] | Solubility is pH-dependent.[4] |
| Sodium 2-quinolinecarboxylate | Highly soluble in water | As an ionic salt, it is generally much more soluble in water than its corresponding carboxylic acid.[15][16] |
IV. Mechanistic Insights
The Role of pH in Solubility
The equilibrium between 2-quinolinecarboxylic acid and its sodium salt is central to understanding precipitation issues.
Caption: pH-dependent equilibrium of 2-quinolinecarboxylic acid.
In acidic conditions, the carboxylate anion is protonated, forming the neutral carboxylic acid. This molecule is less polar than its ionic salt form and therefore less soluble in polar solvents, leading to precipitation.[3][7] Conversely, in neutral to basic conditions, the compound exists as the sodium salt, which is ionic and readily solvated by polar solvent molecules, keeping it in solution.[15][16]
V. References
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Google Patents. (n.d.). US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids. Retrieved from
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Reddit. (2024, July 15). Potential Salt Precipitation in Column - advice needed. r/CHROMATOGRAPHY. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 7). 17.5: Factors that Affect Solubility. Retrieved from [Link]
-
StudySmarter. (n.d.). Unit 4: Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
Human Metabolome Database. (2005, November 16). Showing metabocard for Quinaldic acid (HMDB0000842). Retrieved from [Link]
-
PubChem. (n.d.). 2-Quinolinecarboxylic acid; sodium. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, June 15). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]
-
Quora. (2016, August 6). Why is sodium carboxylate salt so soluble?. Retrieved from [Link]
-
ACS Omega. (2020, February 11). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dissolution of ionizable water-insoluble drugs: the combined effect of pH and surfactant. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Quinolinecarboxylic acid. Retrieved from [Link]
-
Google Patents. (n.d.). US5284950A - Process for the preparation of quinoline carboxyolic acids. Retrieved from
-
PubChem. (n.d.). Quinaldic Acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Retrieved from [Link]
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]
-
MDPI. (n.d.). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). PRACTICE PROBLEMS – UNIT 17. Retrieved from [Link]
Sources
- 1. 16907-79-2 CAS MSDS (QUINALDIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-Quinolinecarboxylic acid; sodium | C10H7NNaO2 | CID 24199496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids - Google Patents [patents.google.com]
- 8. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]
- 9. chemistrytalk.org [chemistrytalk.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 14. Human Metabolome Database: Showing metabocard for Quinaldic acid (HMDB0000842) [hmdb.ca]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
How to handle hygroscopic Quinaldic Acid Sodium Salt powder
Technical Support Center: Quinaldic Acid Sodium Salt
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile yet hygroscopic compound. Our goal is to provide you with the technical insights and practical methodologies required to ensure the integrity of your materials and the reproducibility of your experimental outcomes.
Section 1: Understanding the Challenge: Hygroscopicity
This section addresses the fundamental properties of this compound and the implications of its hygroscopic nature.
Q1: What is this compound and why is it used?
This compound (CAS 16907-79-2) is the sodium salt of 2-Quinolinecarboxylic acid.[1] It appears as a white to light yellow crystalline powder and is valued in various fields for its excellent water solubility.[1] Key applications include its use as an intermediate in the synthesis of pharmaceuticals (e.g., anti-inflammatory drugs), a component in agrochemical formulations, and as a reagent in analytical chemistry for the detection of metal ions.[1]
Q2: What does "hygroscopic" mean and why is it a critical factor for this powder?
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[2] For this compound, this property is significant because water absorption can lead to a cascade of undesirable physical and chemical changes.[3]
Q3: What are the specific consequences of moisture absorption?
Exposure to humidity can compromise the quality and performance of this compound in several ways:
-
Physical Changes : The most immediate effect is the clumping and caking of the powder, which makes accurate weighing extremely difficult and impacts flowability.[2][3][4]
-
Chemical Degradation : Absorbed water can act as a reactant or catalyst, potentially leading to hydrolysis or other degradation pathways that reduce the compound's purity and efficacy.[3][4][5] This is a critical concern in pharmaceutical development where purity is paramount.
-
Inaccurate Molar Concentrations : Weighing a sample that has absorbed water means you are weighing both the compound and an unknown amount of water. This leads to the preparation of stock solutions with lower-than-calculated concentrations, directly impacting experimental accuracy.[6]
-
Altered Stability : Increased moisture content can reduce the shelf life of the powder and may affect the stability of its solutions.[7]
| Potential Issue | Root Cause | Impact on Experiment |
| Inaccurate Weighing | Powder has absorbed atmospheric water, increasing its mass. | Molar concentration of solutions will be lower than intended, affecting stoichiometry and reaction kinetics. |
| Powder Caking/Clumping | Inter-particle cohesion due to moisture absorption. | Difficult to handle, transfer, and accurately dispense the powder.[3][4] |
| Chemical Degradation | Water acts as a reactant (hydrolysis) or facilitates oxidation.[3][5] | Reduced purity, formation of unknown byproducts, loss of compound activity. |
| Poor Solubility | Clumped material may dissolve slower or incompletely. | Inaccurate solution preparation and potential for undissolved particulates in assays. |
| Reduced Shelf-Life | Ongoing chemical and physical degradation.[4] | Loss of valuable reagent over time, leading to waste and inconsistent results between experiments. |
Section 2: Recommended Handling & Storage Protocols
Adhering to strict handling and storage protocols is the most effective way to mitigate the effects of hygroscopicity.
Initial Receipt and Storage Workflow
Upon receiving a new container of this compound, it is crucial to establish a controlled workflow to minimize moisture exposure from the very beginning.
Caption: Workflow for receiving and storing new containers.
Step-by-Step Protocol for Weighing
Accurate weighing is impossible in an open-air environment. A controlled atmosphere is mandatory.
-
Preparation : Place all necessary tools (spatulas, weigh boats, container of this compound) inside a desiccator cabinet or the antechamber of a glove box and allow the atmosphere to equilibrate. Glassware should be oven-dried (e.g., 125°C overnight) and cooled in a desiccator before use.[8]
-
Environment : Perform all manipulations within a low-humidity environment. A nitrogen-filled glove box is the ideal solution.[8][9] If a glove box is unavailable, a balance enclosure purged with dry inert gas or a thoroughly desiccated glove bag can be used as alternatives.
-
Tare : Place the weigh boat on the analytical balance and tare the weight.
-
Dispense Quickly : Open the main container and quickly transfer the approximate amount of powder to the weigh boat. Do not leave the main container open for an extended period.[10] Use clean, dry spatulas.
-
Seal Immediately : Tightly close the main container of this compound immediately after dispensing. It is good practice to wrap the cap threads with paraffin film for an extra layer of protection before returning to storage.
-
Record and Use : Record the final weight and immediately proceed to the dissolution step to prevent the weighed powder from absorbing moisture.
Long-Term Storage Best Practices
-
Primary Storage : The container must be kept tightly closed.[11] Store the container inside a desiccator cabinet containing an active desiccant (e.g., silica gel, calcium chloride).[2][12] Ensure the desiccant is regularly refreshed or regenerated.
-
Inert Atmosphere : For maximum protection, especially for high-purity grades used in sensitive applications, store the container inside a larger, sealed vessel that has been backfilled with an inert gas like argon or nitrogen.[11]
-
Temperature : Store at room temperature as recommended, away from direct sunlight or heat sources which can accelerate degradation.[1][5]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound.
Q4: My powder has formed hard clumps. Can I still use it?
Clumping is a clear sign of significant water absorption.[4]
-
Diagnosis : The material's integrity is compromised. The actual concentration of the active compound is now lower than what is stated on the label due to the mass of the absorbed water.
-
Solution :
-
Not Recommended for Quantitative Use : Do not use this material for applications requiring precise concentrations. The weighing error will be significant.
-
Qualitative Use : If the application is qualitative (e.g., synthesis where the material is used in excess), you may be able to use it. First, you must gently break up the clumps with a clean, dry spatula inside a controlled, low-humidity environment.
-
Drying (Advanced) : Drying the material under a high vacuum in the presence of a strong desiccant (like phosphorus pentoxide) may remove the water, but this should be validated with analytical methods (see Section 4) to confirm water removal and ensure the compound has not degraded.
-
Q5: I prepared a stock solution, but my experimental results are inconsistent. Could the powder be the issue?
Yes, this is a classic symptom of using a hygroscopic reagent that has been improperly handled.
-
Diagnosis : If the powder was weighed in an open environment, it likely absorbed moisture, leading to a stock solution with a lower-than-expected concentration. This directly affects reaction stoichiometry, enzyme kinetics, and dose-response curves.
-
Troubleshooting Workflow :
Caption: Troubleshooting workflow for inconsistent results.
-
Solution : Prepare a fresh stock solution using a new, unopened container of this compound, following the strict weighing protocol outlined in Section 2. If the issue persists, other experimental factors should be investigated.[13]
Section 4: Quality Control & Analysis
When in doubt about the integrity of your powder, analytical verification is necessary.
Q6: How can I determine the actual water content of my powder?
The most accurate and specific method for determining water content is Karl Fischer Titration (KFT).[14][15][]
-
Principle : KFT is a chemical method that specifically reacts with water, making it highly accurate even for low moisture levels.[13][17] It is superior to "Loss on Drying" methods, which measure the loss of any volatile component, not just water.[15]
-
Methodology :
-
Instrument Setup : Use a coulometric or volumetric Karl Fischer titrator. The coulometric method is particularly suited for very low water content (ppm levels).[14]
-
Sample Preparation : In a controlled low-humidity environment, accurately weigh a sample of the this compound powder.
-
Titration : Introduce the sample into the KFT vessel containing a suitable solvent (e.g., anhydrous methanol). The reagent is then titrated until all the water has reacted.[17]
-
Calculation : The instrument calculates the amount of water in the sample based on the amount of reagent consumed. The result is typically expressed as a weight percentage (w/w%).
-
Q7: Besides water content, what else should I check?
If degradation is suspected, purity analysis is recommended.
-
High-Performance Liquid Chromatography (HPLC) : An HPLC analysis can be used to determine the purity of the compound. Compare the chromatogram of the suspect powder against a reference standard or a new, unopened lot. The appearance of new peaks or a reduction in the area of the main peak can indicate degradation. A purity of ≥98% is a common specification.[1]
Section 5: Frequently Asked Questions (FAQs)
Q8: Can I make a large stock solution and store it?
While this compound is highly soluble in water, the long-term stability of its solutions should be considered.[1] One strategy to avoid repeatedly opening the powder container is to prepare a concentrated stock solution from the entire bottle's contents at once.[6]
-
Procedure : Weigh the entire bottle, dispense the full contents into a volumetric flask, re-weigh the empty bottle to get the exact mass of the powder, and dissolve in a suitable solvent to a final known volume.
-
Storage : Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] Perform initial stability tests to validate this storage method for your specific application.
Q9: Is this compound hazardous?
According to safety data sheets, it is not classified as a hazardous substance under Regulation (EC) No. 1272/2008.[18] However, standard laboratory precautions should always be taken. The parent compound, Quinaldic Acid, can cause skin and serious eye irritation.[19] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][19] Handle the powder in a well-ventilated area or enclosure to avoid inhaling dust.[11]
Q10: What is the recommended way to dispose of this chemical?
Dispose of unused product and waste in accordance with local, state, and federal regulations. It may be possible to offer surplus and non-recyclable solutions to a licensed disposal company.[18]
References
- Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Mettler Toledo. [Link]
- How does hygroscopy affect storage and packaging of m
- Guide to Moisture Content Testing: Ensuring Quality and Safety Across Industries. Medium. [Link]
- Moisture Content Analysis.
- Top 5 Factors Affecting Chemical Stability. LinkedIn. [Link]
- Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions. [Link]
- SAFETY DATA SHEET - Quinaldic acid. Fisher Scientific. [Link]
- Effect of Humidity in Stability Studies. StabilityStudies.in. [Link]
- Hygroscopic material packing.
- Hygroscopic chemical...how to deal with? Protocol Online. [Link]
- Moisture protection for hygroscopic materials during transport. Absortech. [Link]
- Quinaldic Acid. DrugFuture. [Link]
- Hygroscopic Material Handling – Keeping Moisture-Hungry Powders Stable, Flowable and In-Spec. LinkedIn. [Link]
- Effective moisture protection for stored products. So Sponge. [Link]
- 3 Simple Ways to Keep Your Products Moisture-Free During Long Storage. ABS Impex. [Link]
- The Impact of Powder Moisture Content on Quality and Stability. Ametek. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
- Weighing Hazardous Powders in the Laboratory. University of California, Berkeley EHS. [Link]
- How does one mix and pack a corrosive, highly hygroscopic powder, without getting it lumpy
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. How does hygroscopy affect storage and packaging of materials? [infinitylearn.com]
- 3. Effect of Humidity in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 4. solids-solutions.com [solids-solutions.com]
- 5. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. apdynamics.com [apdynamics.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. quora.com [quora.com]
- 10. ehs.wisc.edu [ehs.wisc.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Effective moisture protection for stored products [sosponge.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 15. mt.com [mt.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. fishersci.fi [fishersci.fi]
Technical Support Center: Quinaldic Acid Sodium Salt Solution Stability
Introduction
Welcome to the technical support guide for Quinaldic Acid Sodium Salt. As a key intermediate in pharmaceutical and agrochemical synthesis, and a valuable reagent in analytical chemistry, the integrity of your this compound solutions is paramount to achieving reproducible and reliable experimental outcomes.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its solution stability. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to proactively ensure stability and effectively troubleshoot any issues that may arise.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling of this compound solutions.
Q1: What is the recommended solvent for preparing this compound solutions? A: High-purity, deionized water is the recommended solvent due to the excellent water solubility of this compound.[1] The use of organic co-solvents is generally not necessary and may introduce impurities or alter solution properties. If co-solvents like ethanol are required for your specific application, their effect on solubility and stability should be validated, as high concentrations can sometimes hinder lignin removal in other processes, suggesting complex interactions.[2]
Q2: What is the optimal pH range for preparing and storing solutions? A: While this compound is the salt of a weak acid, its stability is significantly influenced by pH.[3] The free acid form, Quinaldic Acid, is less soluble in water and has a pH of 3.0-3.5 in a 10 g/L solution.[4] To prevent precipitation of the free acid, it is critical to maintain a neutral to slightly alkaline pH (pH 7.0 - 8.5). Extreme pH values should be avoided; strongly acidic conditions will cause conversion to the less soluble free acid, while strongly alkaline conditions can accelerate chemical degradation.[5][6]
Q3: How should I store prepared solutions to ensure maximum stability? A: For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable.[7] Crucially, all solutions must be protected from light by using amber glass vials or by wrapping the container in aluminum foil.[8] This is a standard precaution for aromatic compounds to prevent photodegradation.
Q4: Can I sterilize solutions of this compound by autoclaving? A: We do not recommend autoclaving. High temperatures can promote degradation of the compound.[9] While specific data for this compound is not available, many complex organic molecules undergo accelerated hydrolysis or decomposition at the high temperatures and pressures of an autoclave.[9] If sterile solutions are required, filtration through a 0.22 µm sterile filter is the preferred method.
Q5: My solution has a slight yellow tint. Is this normal? A: The solid powder of this compound is described as white to light yellow.[1] Therefore, a freshly prepared solution may have a faint yellow appearance. However, a significant color change or darkening of the solution from colorless/faint yellow to a more intense yellow or brown upon storage is an indicator of chemical degradation and should be investigated.
Section 2: Troubleshooting Guide
Encountering unexpected changes in your solution can be a major setback. This guide provides a logical, step-by-step approach to diagnosing and resolving common stability issues.
Problem: A precipitate has formed in my solution.
Causality: Precipitation is a common issue that typically points to a change in the solubility of the compound. This is most often caused by a shift in pH, the presence of interfering ions, or exceeding the solubility limit at a given temperature.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Precipitation Issues.
Problem: The solution color has darkened, or I am observing a loss of potency.
Causality: These issues are strong indicators of chemical degradation. The core structure of Quinaldic Acid is susceptible to modification under stress conditions such as improper pH, oxidation, or light exposure, leading to the formation of new, often colored, species that may lack biological activity or interfere with assays.
Troubleshooting Workflow:
-
Verify Storage Conditions: Immediately confirm that the solution was stored protected from light and at the correct temperature. Accidental light exposure is a primary cause of degradation for many aromatic compounds.[8]
-
Analyze by HPLC: The most definitive way to diagnose degradation is to use a stability-indicating analytical method, with High-Performance Liquid Chromatography (HPLC) being the gold standard.[10][11]
-
Inject a sample of the suspect solution.
-
Compare the chromatogram to that of a freshly prepared standard.
-
Observation A: A decrease in the area of the main Quinaldic Acid peak and the appearance of new, smaller peaks confirms degradation.
-
Observation B: A single, well-defined peak with the correct retention time but a lower-than-expected area suggests a preparation error or uniform degradation without insoluble byproducts.
-
-
Perform a Forced Degradation Test: If a stability-indicating method is not available, a small-scale forced degradation study can provide valuable insights. Exposing small aliquots of a fresh solution to stress conditions (e.g., mild acid, mild base, 3% hydrogen peroxide, heat, intense light) can help identify the likely cause by replicating the observed degradation.[12]
Section 3: Key Factors Influencing Stability
A deep understanding of the factors that govern stability is essential for robust experimental design.
pH and the Acid-Base Equilibrium
The stability of your solution is fundamentally tied to the pH-dependent equilibrium between the water-soluble sodium salt and its less soluble free acid form, quinaldic acid.
-
Mechanism: In acidic conditions (pH below ~6.0), the carboxylate anion (-COO⁻) is protonated to form the neutral carboxylic acid (-COOH). This neutral form is significantly less soluble in water, leading to precipitation.[3][13] Conversely, highly alkaline conditions (pH > 9) can increase the rate of degradative reactions like hydrolysis or oxidation.[5]
-
Practical Implication: Always use buffers in the neutral to slightly alkaline range (e.g., phosphate or HEPES buffers, pH 7.0-8.5) for dilutions and in final formulations. Verify the pH of the final solution.
Temperature
Temperature acts as a catalyst for chemical reactions, including degradation.
-
Mechanism: According to the Arrhenius equation, the rate of chemical reactions generally increases exponentially with temperature. For every 10°C increase, the reaction rate can double or triple. Storing solutions at elevated temperatures, even room temperature for extended periods, will accelerate the degradation of this compound.[9]
-
Practical Implication: Minimize the time solutions spend at room temperature. For long-term stability, cold storage is non-negotiable.
Light Exposure (Photostability)
The quinoline ring system in Quinaldic Acid contains conjugated double bonds, which can absorb UV and visible light.
-
Mechanism: The energy absorbed from light can excite electrons within the molecule, making it highly reactive and susceptible to photodegradation. This can lead to complex reactions, including oxidation and isomerization, resulting in a loss of parent compound and the formation of various degradants.[8]
-
Practical Implication: This is a non-negotiable parameter. Always store and handle solutions in amber vials or containers wrapped to be light-proof. This is a critical requirement under ICH Q1B guidelines for photosensitive compounds.[14]
Oxidative Stress
-
Mechanism: The aromatic ring system can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or oxidizing agents. This can lead to the formation of hydroxylated species or ring-opened products.
-
Practical Implication: For maximum stability in long-term storage, consider preparing solutions with de-gassed water and overlaying the solution in the vial with an inert gas like argon or nitrogen before sealing. Avoid any sources of strong oxidizing agents.[4]
Interaction with Metal Ions
-
Mechanism: Quinaldic acid is a known chelating agent, meaning it can form stable complexes with metal ions.[15][16] If your solution is prepared with water or buffer salts containing trace amounts of divalent or trivalent metal cations (e.g., Fe³⁺, Cu²⁺, Zn²⁺), two problems can arise:
-
Formation of an insoluble metal-quinaldate salt, leading to precipitation.[17]
-
Catalysis of oxidative degradation, where the metal ion facilitates reactions with dissolved oxygen.
-
-
Practical Implication: Use high-purity water (e.g., Milli-Q®, HPLC-grade) and analytical-grade buffer salts to minimize metal ion contamination.
Caption: Key Stressors and Resulting Degradation Pathways.
Section 4: Protocols & Methodologies
Adherence to standardized protocols is key to ensuring solution stability and reproducibility.
Protocol 4.1: Preparation of a Stable 10 mg/mL Aqueous Stock Solution
-
Materials:
-
This compound (Purity ≥ 98%)[1]
-
High-purity, deionized water (e.g., HPLC-grade or 18.2 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Sterile 0.22 µm syringe filter (if sterile solution is needed)
-
Amber glass storage vials with airtight caps
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before weighing to prevent condensation.
-
Accurately weigh the desired amount of powder and transfer it to a volumetric flask of appropriate size.
-
Add approximately 70-80% of the final volume of high-purity water.
-
Gently swirl or sonicate the flask until the solid is completely dissolved. Avoid vigorous shaking which can introduce excess oxygen.
-
Once dissolved, add water to the calibration mark on the flask. Cap and invert the flask 10-15 times to ensure homogeneity.
-
Measure the pH of the solution. If necessary, adjust to between 7.0 and 8.5 using dilute (0.1 M) NaOH or HCl. This step is critical.
-
If sterility is required, filter the solution through a 0.22 µm filter into the final sterile storage vials.
-
Aliquot the solution into amber glass vials, leaving minimal headspace. For maximum stability, consider flushing the headspace with an inert gas (e.g., nitrogen) before capping.
-
Clearly label each vial with the compound name, concentration, date of preparation, and storage conditions.
-
Store immediately at the recommended temperature (2-8°C for short-term, -20°C or below for long-term).
-
Protocol 4.2: Conducting a Basic Stability-Indicating Analysis via HPLC
This protocol outlines a fundamental approach to assess the stability of your solution. A fully validated stability-indicating method is required for regulatory filings.[10]
-
Objective: To separate the parent peak (Quinaldic Acid) from any potential degradation products.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).[15]
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Suggested Method Parameters (Starting Point - Optimization Required):
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 5-10% B, ramp to 90-95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at 255 nm.[8] A DAD can be used to scan across a range (e.g., 190-400 nm) to identify optimal wavelengths for degradants.
-
Injection Volume: 10-20 µL
-
-
Procedure:
-
Prepare a fresh standard solution of this compound at a known concentration (e.g., 0.1 mg/mL). This is your T=0 reference.
-
Inject the T=0 standard and record the chromatogram, noting the retention time and peak area of the main peak.
-
Store your test solution under the desired conditions (e.g., 4°C, protected from light).
-
At specified time points (e.g., 1 day, 7 days, 30 days), withdraw an aliquot, allow it to reach room temperature, and inject it onto the HPLC system using the same method.
-
Analysis: Compare the chromatograms from each time point to the T=0 standard. Look for:
-
A decrease in the area of the main peak.
-
The appearance of new peaks (degradants).
-
Calculate the percent remaining of the parent compound to quantify stability.
-
-
Section 5: Data Summary
Table 1: Summary of Factors Affecting Stability and Recommendations
| Factor | Risk of Instability | Recommended Action | Scientific Rationale |
| pH | High (Acidic or Highly Basic) | Maintain solution pH between 7.0 - 8.5. Use appropriate buffers. | Prevents precipitation of the less soluble free acid form at low pH and minimizes base-catalyzed degradation at high pH.[3][13] |
| Temperature | High (Room Temp or Above) | Store refrigerated (2-8°C) for short-term use and frozen (-20°C or -80°C) for long-term storage. | Reduces the rate of all chemical degradation reactions, as described by the Arrhenius principle.[9] |
| Light | High (UV and Visible) | Always use amber glass vials or wrap containers to be opaque. | The quinoline moiety absorbs light, which can induce photodegradation, forming unwanted byproducts.[8][14] |
| Oxygen | Moderate | Use de-gassed solvents and consider overlaying with inert gas (N₂ or Ar) for long-term storage. | Minimizes the potential for oxidative degradation of the aromatic ring system.[4] |
| Metal Ions | Moderate | Use high-purity water and analytical-grade reagents. | Prevents precipitation of insoluble metal-quinaldate complexes and catalysis of oxidative degradation.[15][17] |
| Solvent Purity | Low to Moderate | Use high-purity, deionized water (e.g., HPLC grade). | Avoids introduction of unknown contaminants that could react with the compound or catalyze its degradation.[18] |
Section 6: References
-
Al-Obaidi, H., & Caulfield, D. (2002). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology. [Link]
-
Human Metabolome Database. (2023). Showing metabocard for Quinaldic acid (HMDB0000842). HMDB. [Link]
-
Asia, B. M., & Rasmia, H. M. (n.d.). Synthesis and Characterization of Some Mixed Ligand Complexes of Quinaldic Acid and α-Picoline with Some Metal Salts. Al-Mustansiriyah Journal of Science. [Link]
-
Suvchem Laboratory Chemicals. QUINALDIC ACID (FOR SYNTHESIS). Suvchem. [Link]
-
National Center for Biotechnology Information. (n.d.). ANALYTICAL METHOD ASSESSMENT. In Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies. NCBI Bookshelf. [Link]
-
Markovich, R. (2023). Validation & Analytical Gaps in Stability Testing. Pharmaceutical Outsourcing. [Link]
-
National Center for Biotechnology Information. (2024). This compound. PubChem Compound Database. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. [Link]
-
Potocki, S., et al. (2021). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. International Journal of Molecular Sciences, 22(23), 12829. [Link]
-
Park, K. (n.d.). Assay and Stability Testing. Kinam Park's Lab. [Link]
-
Cornish, L. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link] (Note: Direct linking to a PDF may vary, the primary source is the ICH website). A general landing page is provided for stability: [Link]
-
Friedman, M., & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]
-
Ragauskas, A. J., & Yang, R. (2003). Solubility of various carboxylic acids and corresponding sodium salts in water and ethanol. ResearchGate. [Link]
-
Compounding Today. (2023). Active Ingredient Summary Table Thermal Stability. [Link]
-
Clever, H. L., & Gery, F. W. (Eds.). (1984). SOLUBILITY DATA SERIES. IUPAC-NIST Solubility Data Series. [Link] (Note: Direct linking to a PDF may vary).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. ibisscientific.com [ibisscientific.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 7. selleckchem.com [selleckchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. kinampark.com [kinampark.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. Validation & Analytical Gaps in Stability Testing – Pharma Stability [pharmastability.com]
- 13. conservancy.umn.edu [conservancy.umn.edu]
- 14. iagim.org [iagim.org]
- 15. benchchem.com [benchchem.com]
- 16. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 17. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. srdata.nist.gov [srdata.nist.gov]
Minimizing interference from other metal ions in Quinaldic Acid Sodium Salt assays
Welcome to the technical support center for Quinaldic Acid Sodium Salt assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot a common challenge: interference from other metal ions. Our goal is to provide you with the expertise and validated protocols necessary to ensure the accuracy and specificity of your results.
Introduction: The Challenge of Specificity
Quinaldic Acid (or its sodium salt) is a versatile heterocyclic compound widely used as a precipitating and chelating agent for various metal ions, most notably copper, zinc, cadmium, and iron. Its ability to form stable, insoluble complexes is the basis for numerous gravimetric, volumetric, and spectrophotometric analytical methods. However, the very reactivity that makes it a powerful analytical tool also presents its greatest challenge: a lack of absolute specificity. In complex biological or environmental samples, the presence of multiple metal ions can lead to co-precipitation and competitive binding, resulting in significant analytical interference and inaccurate quantification of the target analyte.
This guide provides a structured approach to identifying, understanding, and mitigating these interferences through systematic troubleshooting and the application of sound analytical chemistry principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My assay for Zinc (Zn²⁺) is showing unexpectedly high readings. How can I confirm if this is due to interference from other metal ions?
Answer:
This is a classic sign of positive interference, where one or more non-target ions are co-precipitating with your target analyte. The most common culprits in zinc assays using quinaldic acid are Copper (Cu²⁺) and Iron (Fe²⁺/Fe³⁺), as they also form highly stable precipitates with the reagent.
Troubleshooting Workflow:
-
Sample Matrix Analysis: First, review the composition of your sample. Do you expect ions like Cu²⁺, Fe²⁺, Fe³⁺, Ni²⁺, or Co²⁺ to be present? If you are working with biological samples, the presence of iron and copper is highly probable.
-
Qualitative Spot Test: Before running your full quantitative assay, perform a simple qualitative test. On a spot plate, add a drop of your sample solution and a drop of the this compound reagent. Observe the color of the precipitate.
-
Zinc quinaldate is typically a white or pale yellow precipitate.
-
Copper quinaldate forms a characteristic green precipitate.
-
Iron (II) quinaldate is reddish-brown. A green or reddish-brown tinge in your precipitate is a strong indicator of copper or iron interference.
-
-
Control Experiment: Prepare three control samples:
-
A standard solution containing only your target analyte (Zinc).
-
A standard solution containing only a suspected interfering ion (e.g., Copper).
-
A standard solution containing both Zinc and the suspected interfering ion. Run your standard assay protocol on all three. A significantly higher signal in the mixed sample compared to the pure zinc sample will confirm the interference.
-
Below is a logical workflow for diagnosing the issue:
Caption: Diagnostic workflow for identifying metal ion interference.
Question 2: Interference from Iron (Fe³⁺) and Copper (Cu²⁺) is confirmed in my Zinc (Zn²⁺) assay. What are the primary methods to eliminate this interference?
Answer:
The two most powerful and widely accepted strategies for eliminating metal ion interference are pH control and the use of masking agents . Often, a combination of both is required for complex matrices.
1. pH Control: Exploiting Differential Solubility
The formation and precipitation of metal-quinaldate complexes are highly dependent on the pH of the solution. You can exploit the differences in the pH range required for precipitation to selectively isolate your target ion.
-
Principle: Zinc quinaldate precipitates quantitatively in a slightly acidic to neutral medium (pH 3 to 7), often in an acetic acid-acetate buffer. In contrast, many interfering ions have different optimal precipitation pH ranges. For instance, iron can be kept in solution at a lower pH where zinc might precipitate.
2. Masking Agents: Rendering Interferents Inert
A masking agent is a reagent that forms a stable, soluble complex with an interfering ion, preventing it from reacting with the quinaldic acid.
-
Principle: The masking agent has a higher affinity for the interfering ion than the precipitating agent does. The ideal masking agent should form a colorless, soluble complex with the interferent and should not interact with the target analyte.
Comparison of Mitigation Strategies
| Strategy | Principle | Common Application for Zn²⁺ Assay | Advantages | Disadvantages |
| pH Control | Selective precipitation based on pH-dependent solubility of metal complexes. | Precipitate Zn²⁺ at pH ~5.5-6.0 while keeping some other ions soluble. | Simple, cost-effective, avoids introducing more reagents. | May not be selective enough for ions with overlapping precipitation ranges. |
| Masking | Forms stable, soluble complexes with interfering ions, preventing their precipitation. | Use of Cyanide (KCN) to mask Cu²⁺ and Fe³⁺. Use of Thiourea to mask Cu²⁺. | Highly effective and selective. | Masking agents can be highly toxic (e.g., cyanide). May have slight interaction with the target analyte. Requires careful optimization. |
Question 3: Can you provide a detailed protocol for a Zinc (Zn²⁺) assay using a masking agent to remove Copper (Cu²⁺) interference?
Answer:
Certainly. Thiourea is a common and effective masking agent for copper in weakly acidic solutions. It forms a stable, soluble complex with Cu²⁺, preventing its precipitation with quinaldic acid while allowing zinc to precipitate.
Protocol: Selective Precipitation of Zinc using Thiourea Masking
Objective: To quantitatively precipitate Zinc (II) from a solution containing interfering Copper (II) ions.
Reagents:
-
This compound solution (2% w/v in deionized water)
-
Thiourea (solid or 10% w/v solution)
-
Acetic Acid (glacial)
-
Ammonium Hydroxide (concentrated)
-
Sample solution containing Zn²⁺ and Cu²⁺
Procedure:
-
Sample Preparation: Take a known volume of your sample solution in a beaker. Dilute with deionized water to approximately 100 mL.
-
Initial pH Adjustment: Add a few drops of acetic acid to make the solution slightly acidic.
-
Masking of Copper: Add a sufficient amount of thiourea to the solution. A 5 to 10-fold molar excess relative to the suspected maximum concentration of copper is a good starting point. Stir gently until it is completely dissolved. The solution should be clear. This step complexes the Cu²⁺ ions.
-
Heating: Gently heat the solution to approximately 60°C. This promotes the formation of a more crystalline and easily filterable precipitate of zinc quinaldate.
-
Precipitation of Zinc: While stirring the warm solution, slowly add the 2% this compound solution dropwise until no further precipitation is observed. A pale yellow precipitate of zinc quinaldate should form.
-
pH Adjustment for Complete Precipitation: Carefully add dilute ammonium hydroxide dropwise until the pH of the solution is between 5.5 and 6.0 (check with a pH meter). This ensures the complete precipitation of zinc. Avoid making the solution alkaline, as the zinc precipitate may redissolve.
-
Digestion: Keep the beaker on a warm water bath (around 60-70°C) for 30-60 minutes. This process, known as digestion, allows smaller particles to recrystallize into larger, purer crystals that are easier to filter.
-
Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible (G4 porosity). Wash the precipitate several times with small portions of warm water (60°C) to remove any soluble impurities.
-
Drying and Weighing: Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight. Cool in a desiccator before weighing.
-
Calculation: The weight of the zinc can be calculated from the weight of the precipitate using the gravimetric factor for zinc in zinc quinaldate.
Troubleshooting guide for the synthesis of Quinaldic Acid Sodium Salt
Welcome to the technical support guide for the synthesis of Quinaldic Acid Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis, purification, and characterization of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address specific challenges. We will first cover the synthesis of the parent compound, Quinaldic Acid, followed by its conversion to the target sodium salt.
Part 1: Synthesis of Quinaldic Acid (Precursor)
The successful synthesis of the sodium salt begins with high-quality quinaldic acid. Low yields or impurities at this stage will invariably complicate the final salt formation and purification.
Q1: I am planning to synthesize quinaldic acid. Which synthetic route offers the best balance of yield, safety, and accessibility of starting materials?
A1: The choice of synthetic route is critical and depends on the scale of your reaction and the availability of precursors in your lab. The two most common and reliable methods are the oxidation of 2-methylquinoline (quinaldine) and the Doebner-von Miller reaction.
-
Oxidation of 2-Methylquinoline: This is a very direct and common method. The primary challenge lies in the choice of oxidizing agent. Selenium dioxide (SeO₂) is frequently used but is highly toxic.[1] Alternative, less hazardous oxidizing agents can be employed, though reaction conditions may require more optimization.
-
Doebner-von Miller Reaction: This reaction builds the quinoline ring system from simpler, often cheaper starting materials like aniline and α,β-unsaturated carbonyl compounds.[2][3] While versatile, it is known for being sensitive to reaction conditions and can produce significant tar-like byproducts if not properly controlled.[4]
Here is a comparative summary to guide your decision:
| Synthetic Route | Key Reactants | Typical Reagents | Avg. Yield | Advantages | Disadvantages |
| Oxidation | 2-Methylquinoline | Selenium Dioxide (SeO₂) in Pyridine/Water | ~65%[1] | Direct conversion, readily available starting material.[1] | Use of highly toxic selenium compounds, moderate yield.[1] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid Catalyst (e.g., HCl, H₂SO₄) | Low-Variable | One-pot reaction using simple starting materials.[1] | Harsh conditions, often results in isomeric mixtures and tar formation.[1][4] |
For most lab-scale syntheses where the starting material is available, the oxidation of 2-methylquinoline is often preferred due to its predictability, despite the need for careful handling of the oxidant.
Q2: My oxidation of 2-methylquinoline to quinaldic acid is resulting in a low yield and a dark, difficult-to-purify crude product. What are the likely causes?
A2: This is a frequent challenge in this synthesis. The primary causes are typically incomplete reaction, over-oxidation, or side reactions involving the pyridine ring. The choice of oxidant and reaction temperature are the most critical parameters.
Causality Analysis:
-
Incomplete Reaction: Insufficient reaction time or temperature can leave a significant amount of unreacted 2-methylquinoline, which can be difficult to separate from the product due to similar polarities.
-
Over-oxidation/Ring Opening: Strong oxidizing agents or excessively high temperatures can lead to the degradation of the quinoline ring system, producing a complex mixture of byproducts that often appear as a dark, tarry substance.[5]
-
Solvent Issues: The solvent system must keep both the starting material and the intermediate species in solution. Pyridine is often used not only as a solvent but also to moderate the reactivity of the selenium dioxide.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxidation of 2-methylquinoline.
Recommended Experimental Protocol (Oxidation with Selenium Dioxide):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight).[1]
-
Solvent Addition: Add a solvent mixture of pyridine and water (10:1 v/v). The pyridine acts to solubilize the reactants and moderate the oxidant.
-
Reflux: Heat the mixture to reflux (typically 110-120 °C) for approximately 5 hours.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is typically diluted with water. The precipitated selenium metal is removed by filtration.
-
Extraction: The aqueous solution is then acidified with a strong acid (e.g., HCl) to precipitate the quinaldic acid product, as it is sparingly soluble in acidic aqueous media.
-
Purification: The crude quinaldic acid can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Part 2: Formation and Purification of this compound
Once pure quinaldic acid is obtained, it must be converted to its sodium salt. This step appears simple but has several pitfalls related to solubility, pH control, and isolation.
Q3: I have pure quinaldic acid. What is the standard procedure to convert it to the sodium salt, and how do I isolate the final product?
A3: The conversion is a straightforward acid-base neutralization. The primary challenge is isolating the final product, as this compound is highly soluble in water.[6] Therefore, simple precipitation by neutralization in water is not feasible. The strategy involves performing the neutralization and then either removing the solvent or inducing precipitation with an "anti-solvent."
Mechanism: Acid-Base Neutralization
The carboxylic acid group of quinaldic acid (pKa ~4.9) is deprotonated by a sodium base (like NaOH or NaHCO₃) to form the water-soluble sodium quinaldate salt.
Caption: Conversion of quinaldic acid to its sodium salt.
Recommended Experimental Protocol (Salt Formation):
-
Dissolution: Dissolve the purified quinaldic acid (1.0 eq) in a suitable alcohol, such as ethanol.
-
Base Preparation: Prepare a stoichiometric solution of sodium hydroxide (1.0 eq) or sodium ethoxide in ethanol.
-
Neutralization: While stirring, slowly add the basic solution to the quinaldic acid solution. You can monitor the pH of the mixture, aiming for a final pH of 7-8.
-
Isolation (Method A - Evaporation): Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude sodium salt as a solid residue.
-
Isolation (Method B - Anti-Solvent Precipitation): If the salt is poorly soluble in a non-polar solvent, you can add an anti-solvent like acetone or diethyl ether to the ethanolic solution to precipitate the sodium salt.[7]
-
Washing and Drying: Filter the precipitated solid and wash it with a small amount of the cold anti-solvent to remove soluble impurities. Dry the final product, a white to light yellow crystalline powder, under vacuum.[6]
Q4: After neutralization, my product remains fully dissolved and won't crystallize, even after cooling. What's wrong?
A4: This is the most common issue and stems from the high solubility of the sodium salt, particularly in protic solvents like water or ethanol.[6] Cooling alone is often insufficient to overcome this high solubility.
Troubleshooting Steps:
-
Confirm Complete Neutralization: First, ensure you have added a stoichiometric amount of base. Incomplete neutralization means you still have free acid in solution, which can interfere with crystallization. Check the pH.
-
Reduce Solvent Volume: Concentrate your solution significantly using a rotary evaporator. Reducing the solvent volume will increase the concentration of the salt, forcing it to exceed its solubility limit and crystallize.
-
Utilize an Anti-Solvent: This is often the most effective method. After concentrating your initial solution (e.g., in ethanol), slowly add it to a larger volume of a vigorously stirring anti-solvent in which the salt is insoluble (e.g., acetone, ethyl acetate, or diethyl ether).[7] The salt should precipitate immediately.
-
"Salting Out": If the reaction was performed in water, adding a large amount of a highly soluble inorganic salt (like NaCl) can decrease the solubility of the organic salt, causing it to precipitate. This method may introduce inorganic impurities that need to be washed away.
Q5: How do I confirm the identity and purity of my final this compound?
A5: Proper characterization is essential to validate your synthesis. A combination of techniques should be used.
-
Appearance: The pure salt should be a white to light yellow crystalline powder.[6]
-
HPLC: High-Performance Liquid Chromatography is the best method to assess purity, often expected to be ≥98%.[6]
-
NMR Spectroscopy (¹H NMR): Dissolve the salt in D₂O or DMSO-d₆. The spectrum should show the characteristic aromatic peaks of the quinoline ring. Crucially, the carboxylic acid proton peak (usually seen >10 ppm for the acid) will be absent, confirming deprotonation.
-
FT-IR Spectroscopy: For the parent acid, you will see a strong C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch (2500-3300 cm⁻¹). In the sodium salt, the broad O-H peak will disappear, and the C=O stretch will shift to a lower wavenumber (typically 1550-1610 cm⁻¹) corresponding to the carboxylate anion.
-
Solubility Test: A simple but effective test. The parent quinaldic acid is sparingly soluble in water, whereas the sodium salt should be readily soluble.[6]
Overall Synthesis Workflow
The following diagram outlines the complete process from the synthesis of the precursor to the final, purified salt.
Caption: End-to-end workflow for the synthesis of this compound.
References
- This compound - Chem-Impex. (URL: [Link])
- Doebner–Miller reaction - Wikipedia. (URL: [Link])
- Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid - Molecules. (URL: [Link])
- Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. - YouTube. (URL: [Link])
- Doebner-Miller Reaction - SynArchive. (URL: [Link])
- Showing metabocard for Quinaldic acid (HMDB0000842)
- Quinaldine - Wikipedia. (URL: [Link])
- A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization - Organic Chemistry Portal. (URL: [Link])
- Eco-efficient synthesis of 2-quinaldic acids from furfural - Green Chemistry (RSC Publishing). (URL: [Link])
- Eco-efficient synthesis of 2-quinaldic acids from furfural | Request PDF - ResearchG
- Doebner reaction - Wikipedia. (URL: [Link])
- Doebner-Miller reaction and applications | PPTX - Slideshare. (URL: [Link])
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC - NIH. (URL: [Link])
- Quinaldic acid - Wikipedia. (URL: [Link])
- An improvement in the Doebner-Miller synthesis of quinaldines - ResearchG
- 24 questions with answers in QUINOLINES | Science topic - ResearchG
- Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (URL: [Link])
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Public
- Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC - NIH. (URL: [Link])
- Synthesis of quinolinecarboxylic acid - PrepChem.com. (URL: [Link])
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (URL: [Link])
- Microbial metabolism of quinoline and related compounds. XX. Quinaldic acid 4-oxidoreductase from Pseudomonas sp. AK-2 compared to other procaryotic molybdenum-containing hydroxylases - PubMed. (URL: [Link])
- Process for the preparation of periodates - Google P
- SODIUM PERIODATE | -
- Quinaldic Acid | C10H7NO2 | CID 7124 - PubChem. (URL: [Link])
- SODIUM METAPERIODATE | -
- US6017506A - Process for the preparation of periodates - Google P
- Sodium Periodate from Iodide using Chlorine - YouTube. (URL: [Link])
Sources
How to regenerate Quinaldic Acid Sodium Salt from its metal complexes
Welcome to the technical support center for the regeneration of Quinaldic Acid Sodium Salt from its metal complexes. This guide is designed for researchers, scientists, and drug development professionals who utilize quinaldic acid as a chelating agent or encounter its metal complexes in their work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to effectively recover this compound for reuse or further applications.
Understanding the Challenge: The Stability of Quinaldate Complexes
Quinaldic acid, or quinoline-2-carboxylic acid, is a robust bidentate ligand that coordinates with metal ions through the nitrogen atom of the quinoline ring and the oxygen of the deprotonated carboxylate group.[1][2] This chelation forms a stable five-membered ring, enhancing the thermodynamic stability of the resulting metal complex. The strength of this interaction is quantified by the stability constant (K), with higher values indicating a more stable complex that is more challenging to break apart.[3][4]
The regeneration of this compound from these complexes requires the disruption of this coordination. This can be achieved by altering the equilibrium to favor the dissociation of the complex. The primary strategies for this decomplexation involve either shifting the pH to protonate the ligand, thereby making it a less effective chelator, or introducing a more competitive chelating agent to sequester the metal ion.
Troubleshooting Guide: Common Issues in Quinaldic Acid Regeneration
This section addresses specific problems you may encounter during the regeneration process in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Q1: After attempting regeneration, my recovery yield of quinaldic acid is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery is a common issue that can stem from several factors. A systematic approach to troubleshooting is often the most effective:
-
Incomplete Decomplexation: The primary reason for low yield is often that the metal complex has not fully dissociated.
-
For pH Adjustment: The pH may not be sufficiently acidic to fully protonate the quinaldic acid. Monitor the pH of the solution and consider a more significant downward adjustment.
-
For Competitive Chelation: The competing chelator (e.g., EDTA) may not be present in a sufficient molar excess to drive the equilibrium towards the new metal complex. Try increasing the molar ratio of the competing chelator to the metal quinaldate complex.
-
-
Sub-optimal Extraction: If you are using liquid-liquid extraction to separate the regenerated quinaldic acid, the choice of solvent and pH of the aqueous phase are critical.
-
Ensure the pH of the aqueous phase is in a range where quinaldic acid is in its neutral, less water-soluble form to facilitate extraction into an organic solvent.
-
Experiment with different organic solvents to find one with optimal partitioning for quinaldic acid.
-
-
Losses During Purification: The recrystallization step, while crucial for purity, can lead to significant losses if not optimized.
-
Ensure you are using a minimal amount of hot solvent to dissolve the crude quinaldic acid.[5] Using too much solvent will result in a lower yield of recovered crystals upon cooling.[4][5]
-
Avoid cooling the solution too rapidly, as this can trap impurities and lead to the formation of smaller, harder-to-filter crystals.[4]
-
Q2: The regenerated quinaldic acid I recovered is discolored and shows impurities in its analytical characterization (e.g., NMR, HPLC). How can I improve its purity?
A2: Impurities in the final product can arise from several sources. Here’s how to address them:
-
Residual Metal Ions: The presence of residual metal ions is a common impurity.
-
Enhance the decomplexation step by increasing the concentration of the competing chelator or by performing a second treatment.
-
During the workup, consider washing the organic extract containing the regenerated quinaldic acid with a dilute acid solution to remove any remaining metal salts.
-
-
Contamination from the Competing Chelator: If using a method like competitive chelation, the competing chelator or its metal complex might co-precipitate or be co-extracted with your product.
-
Choose a competing chelator whose metal complex has significantly different solubility properties from your regenerated quinaldic acid. For example, the metal-EDTA complex is often highly water-soluble and can be separated in an aqueous phase.
-
-
Ineffective Recrystallization: The purification step is key to removing soluble impurities.
Q3: I am having trouble crystallizing the regenerated quinaldic acid. It either remains an oil or forms a very fine precipitate that is difficult to filter. What should I do?
A3: Crystallization issues often point to the presence of impurities or sub-optimal solvent conditions.
-
"Oiling Out": If your product separates as an oil instead of crystals, it could be due to a high concentration of impurities or the melting point of your compound being lower than the boiling point of the solvent.
-
Try using a lower boiling point solvent for recrystallization.
-
Add a small amount of a solvent in which your compound is less soluble (a co-solvent) to the hot solution to induce crystallization.
-
-
Fine Precipitate: The formation of a very fine powder can be due to rapid cooling.
Step-by-Step Protocols for Regeneration
Here, we provide detailed methodologies for the two primary strategies for regenerating this compound from its metal complexes.
Protocol 1: Regeneration via pH Adjustment (Acidification)
This method is effective for metal quinaldate complexes that are susceptible to dissociation under acidic conditions. The principle is to protonate the carboxylate group of the quinaldic acid ligand, which disrupts its ability to chelate the metal ion.
Experimental Workflow:
Caption: Workflow for regenerating quinaldic acid using EDTA.
Detailed Steps:
-
Dissolution: Dissolve the metal-quinaldate complex in a buffered aqueous solution. The choice of buffer pH will depend on the metal ion and the optimal pH for EDTA chelation, which is generally in the neutral to slightly alkaline range. [8]2. Addition of EDTA: Prepare a solution of the disodium salt of EDTA (Na₂EDTA) and add it to the solution of the metal-quinaldate complex. A molar excess of EDTA (e.g., 1.5 to 2 equivalents relative to the metal complex) is recommended to drive the reaction to completion.
-
Reaction: Stir the mixture at room temperature or with gentle heating for a period sufficient to ensure complete decomplexation. The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy or HPLC.
-
Extraction: Once the decomplexation is complete, acidify the solution to protonate the quinaldic acid and then extract it into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The highly polar metal-EDTA complex will remain in the aqueous phase.
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and then remove the solvent under reduced pressure.
-
Purification and Conversion to Sodium Salt: Purify the resulting crude quinaldic acid by recrystallization as described in Protocol 1. The purified acid can then be converted to its sodium salt if desired.
Frequently Asked Questions (FAQs)
Q: Which regeneration method is better: pH adjustment or competitive chelation?
A: The choice of method depends on the specific metal ion and the stability of its quinaldate complex.
-
pH Adjustment is often simpler and avoids the use of additional reagents that might contaminate the final product. However, it may not be effective for very stable complexes.
-
Competitive Chelation with a strong chelator like EDTA is generally more robust and can be used for a wider range of metal complexes. However, it requires careful separation of the product from the competing chelator and its metal complex.
Q: How can I confirm that the regeneration was successful and that my final product is pure?
A: A combination of analytical techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your regenerated quinaldic acid and for quantifying the yield. [9][10][11][12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the regenerated quinaldic acid and detect any organic impurities.
-
Mass Spectrometry (MS): This can confirm the molecular weight of the product.
-
Inductively Coupled Plasma (ICP) Spectroscopy: This technique can be used to determine the concentration of any residual metal ions in your final product.
Q: Can I reuse the metal-EDTA complex or the metal salt solution?
A: In principle, yes. The metal can be recovered from the EDTA complex, although this may require further chemical processing. The feasibility of this will depend on the specific metal and the scale of your regeneration process.
Quantitative Data Summary
The efficiency of each regeneration method can be compared based on several key parameters. The following table provides a qualitative and quantitative comparison to guide your choice of protocol.
| Parameter | pH Adjustment (Acidification) | Competitive Chelation (EDTA) |
| Generality | Effective for moderately stable complexes. | Effective for a broad range of metal complexes, including highly stable ones. |
| Expected Yield | Variable, depends on the lability of the complex. | Generally high, as the reaction is driven by the formation of a very stable metal-EDTA complex. |
| Purity of Crude Product | Generally good, with potential for residual metal salts. | May contain the competing chelator or its metal complex as impurities. |
| Simplicity | High, involves simple acid-base chemistry. | Moderate, requires an additional reagent and potentially more complex workup. |
| Cost-Effectiveness | High, uses common and inexpensive acids. | Moderate, EDTA is relatively inexpensive, but additional purification steps may add to the cost. |
| Environmental Impact | Moderate, requires neutralization of acidic waste. | Moderate, EDTA is not readily biodegradable, and its disposal should be considered. |
References
- Quantitative Separation of Unknown Organic−Metal Complexes by Liquid Chromatography−Inductively Coupled Plasma-Mass Spectrometry. (2023).
- Analysis of some metal complexes by high-performance liquid chromatography.
- Purifying by recrystallisation.
- Recrystalliz
- Lab Procedure: Recrystalliz
- Purification by Recrystalliz
- Quantitative Separation of Unknown Organic–Metal Complexes by Liquid Chromatography–Inductively Coupled Plasma-Mass Spectrometry.
- High Performance Liquid Chromatography of Metal- Pyrrolidine Dithiocarbamate After Solid Phase Extraction. Universiti Kebangsaan Malaysia. [Link]
- 2.
- The Effect of pH on the Stability of EDTA Chel
- HPLC Applications for Metal Complex Analysis. Scribd. [Link]
- Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PubMed Central. [Link]
- Copper Complexes of Multidentate Carboxamide Ligands. PubMed Central. [Link]
- Review of Synthesis and Characterization of Cu (I) Complexes. ijrrjournal.com. [Link]
- Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. NIH. [Link]
- Synthesis of Novel Bidentate Ligands for Chelation of Metals and/or Me. DigitalCommons@Macalester College. [Link]
- Effect of pH, light, and temperature on Fe-EDTA chelation and Fe hydrolysis in seawater. aslopubs.onlinelibrary.wiley.com. [Link]
- Synthesis and Structure of the Copper Complex CuL(4, 4′bipy)(H2O)2(ClO4).
- Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bident
- Copper Coordination Compounds as Biologically Active Agents. MDPI. [Link]
- Comparison of Magnesium by EDTA and EGTA as chel
- Green and effective complexation – a compar
- Metal recovery from iron slag via pH swing-assisted carbon mineralization with various organic ligands. snu.pure.elsevier.com. [Link]
- Synthesis of N, N‐chelate bidentate ligands L1–L2.
- 4.11: Chelating Ligands. Chemistry LibreTexts. [Link]
- Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calcul
- A series of novel mixed transition metal-Magnesium tartar
- Metal recovery from iron slag via pH swing-Assisted carbon mineralization with various organic ligands. Seoul National University of Science & Technology. [Link]
- Stability constants of complexes. Wikipedia. [Link]
- Stability constants of metal complexes and their applic
- Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. IJTSRD. [Link]
- Stability Constants of Metal Complexes in Solution. Semantic Scholar. [Link]
- IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. old.iupac.org. [Link]
Sources
- 1. Synthesis, characterization and biological evaluation of transition metal complexes derived from N, S bidentate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 8. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Analysis of some metal complexes by high-performance liquid chromatography [digital.maag.ysu.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ukm.my [ukm.my]
Addressing color change issues in Sodium 2-quinolinecarboxylate solutions
Introduction
Welcome to the technical support center for Sodium 2-quinolinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. A common issue reported by users is the unexpected appearance of a yellow or brown color in freshly prepared or stored solutions. This document provides a structured troubleshooting guide, detailed protocols, and answers to frequently asked questions to help you diagnose, mitigate, and prevent these color change issues, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why did my clear, colorless Sodium 2-quinolinecarboxylate solution turn yellow or brown?
The most common cause of color change is the chemical degradation of the quinoline ring structure. Quinoline and its derivatives are susceptible to two primary degradation pathways when in solution:
-
Photo-oxidation: Exposure to ambient or UV light can provide the energy to initiate oxidation reactions. Even aged samples of the parent compound, quinoline, are known to turn yellow and then brown upon exposure to light.[1]
-
Atmospheric Oxidation: The nitrogen atom and the aromatic ring system can be oxidized by dissolved oxygen in the solvent.
These degradation processes lead to the formation of new compounds, such as 2-hydroxyquinoline and Quinoline N-oxide , which are often colored, appearing anywhere from yellow to brown or even purple-brownish.[2][3][4]
Q2: Can impurities in the starting material cause the color change?
Yes. While high-purity starting material is always recommended, residual impurities from the synthesis process can also lead to discoloration.[5] These could include unreacted starting materials or side-products that may be less stable or more prone to oxidation than Sodium 2-quinolinecarboxylate itself. If the color appears immediately upon dissolution, even in the absence of light and air, impurities are a likely cause.
Q3: Does the choice of solvent matter for solution stability?
Absolutely. The purity of the solvent is critical. Solvents that have not been properly degassed contain dissolved oxygen, which can readily oxidize the compound. Furthermore, using solvents from containers that have been open for a long time may have absorbed atmospheric moisture and oxygen. For maximum stability, it is recommended to use fresh, high-purity, degassed solvents. Sodium 2-quinolinecarboxylate has slight solubility in methanol and DMSO.[6]
Q4: How can I confirm that my solution has degraded?
The most definitive way to confirm degradation is by using High-Performance Liquid Chromatography (HPLC).[5] A pure, undegraded solution will show a single major peak corresponding to the Sodium 2-quinolinecarboxylate. Degraded samples will exhibit additional peaks, representing the colored byproducts. A simple, preliminary check can be done with a UV-Vis spectrophotometer by observing changes in the absorption spectrum over time.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying the root cause of solution discoloration.
Step 1: Initial Observation & Environmental Checks
The first step is to assess the conditions under which the color change occurred.
-
Question: Did the color change happen instantly upon dissolving, or did it develop over time (minutes, hours, days)?
-
Instantly: Suggests a potential issue with the purity of the solid material or the solvent. Proceed to Step 2 .
-
Over Time: Suggests environmental factors are causing degradation. Proceed to Step 1B .
-
-
Question: How was the solution stored?
-
Was it in a clear or amber container?
-
Was it exposed to direct sunlight or bright laboratory light?
-
Was the container sealed or open to the air?
-
Step 2: Purity Assessment of Starting Materials
If you suspect the solid material or solvent is impure, a quality check is necessary.
-
Solid Material: If possible, obtain a certificate of analysis for the lot number you are using. Consider running a purity check on the solid material itself via HPLC as described in Protocol 2 .
-
Solvent Purity: Use a fresh bottle of high-purity, HPLC-grade solvent. For maximum stability, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes before use to remove dissolved oxygen.[7][8]
Step 3: Analytical Confirmation
To definitively identify the problem, analytical methods are required. This serves as the self-validating core of the troubleshooting process.
-
Action: Analyze your discolored solution using the HPLC method detailed in Protocol 2 .
-
Expected Result:
-
Pure Sample: A chromatogram with one primary peak at the expected retention time.
-
Degraded Sample: The primary peak will be reduced in area, and new peaks corresponding to degradation products will appear.
-
Visual Troubleshooting Workflow
The following diagram illustrates the logical flow for diagnosing the color change issue.
Potential Degradation Pathways
The primary degradation mechanisms involve oxidation of the quinoline ring.
Experimental Protocols
Protocol 1: Preparation of a Color-Stable Stock Solution
This protocol incorporates best practices to minimize degradation from light and atmospheric oxygen.[9][10]
Materials:
-
Sodium 2-quinolinecarboxylate (high purity)
-
High-purity, HPLC-grade solvent (e.g., Methanol)[5]
-
Amber glass vials with PTFE-lined septa caps
-
Source of inert gas (Nitrogen or Argon) with tubing
-
Sterile syringes and needles
-
Sonicator
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly clean and dry. For critical applications, oven-dry the amber vials overnight at 125°C and allow them to cool in a desiccator or under a stream of inert gas.
-
Solvent Degassing: Sparge the required volume of solvent with a steady stream of nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of Sodium 2-quinolinecarboxylate and place it into the amber vial.
-
Inert Atmosphere: Flush the headspace of the vial containing the solid with the inert gas for 1-2 minutes to displace air.
-
Dissolution: Using a syringe, add the degassed solvent to the vial. Immediately cap the vial.
-
Sonication: Sonicate the vial for 10-15 minutes to ensure complete dissolution.[5]
-
Storage: Store the solution in the dark (e.g., in a cabinet or wrapped in aluminum foil) at the recommended temperature (typically 2-8°C for long-term storage). Ensure the cap is tightly sealed. For repeated use, access the solution via a syringe through the septum to maintain the inert atmosphere.[8]
Protocol 2: HPLC Purity Analysis and Degradation Check
This method is adapted from a validated protocol for the analysis of Quinoline-2-carboxylic acid and is suitable for assessing purity and detecting degradation products.[5]
Instrumentation & Conditions:
| Parameter | Condition |
| HPLC System | System with UV-Vis Detector, Pump, Autosampler |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 289 nm |
| Injection Vol. | 10 µL |
| Run Time | 15 minutes |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 - 2 | 10% |
| 2 - 10 | Ramp from 10% to 90% |
| 10 - 12 | 90% |
| 12 - 13 | Ramp from 90% to 10% |
| 13 - 15 | 10% (Re-equilibration) |
Procedure:
-
Standard Preparation: Prepare a reference standard of approximately 10 µg/mL by dissolving high-purity Sodium 2-quinolinecarboxylate in the mobile phase (at initial conditions: 90% A, 10% B).
-
Sample Preparation: Dilute your experimental solution (both clear and discolored samples) with the initial mobile phase to fall within the linear range of the detector (a 10 µg/mL concentration is a good starting point).
-
Filtering: Filter all samples and standards through a 0.45 µm syringe filter into HPLC vials before injection.[5]
-
Analysis: Run the sequence on the HPLC system.
-
Data Interpretation: Compare the chromatograms. The appearance of new peaks or a significant reduction in the main peak's area in the discolored sample relative to a freshly prepared, clear sample confirms degradation.
References
- Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Applied and Environmental Microbiology. [Link]
- Quinoline-N-oxide Product Inform
- Photodegradation of quinoline in water. (1983). Environmental Science & Technology. [Link]
- Quinoline.Wikipedia. [Link]
- 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog. [Link]
- Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]
- 8-Hydroxyquinoline.Wikipedia. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group, University of Pittsburgh. [Link]
- 2-Hydroxyquinoline.PubChem. [Link]
- Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (2014). Indian Journal of Pharmaceutical Sciences. [Link]
- How to do HPLC method valid
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Quinoline-N-oxide - Protheragen [protheragen.ai]
- 3. echemi.com [echemi.com]
- 4. 2-Hydroxyquinoline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 16907-79-2 CAS MSDS (QUINALDIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 10. ossila.com [ossila.com]
Technical Support Center: Optimization of Metal Complexation with Quinaldic Acid Sodium Salt
Welcome to the technical support center for the optimization of reaction time for metal complexation with Quinaldic Acid Sodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information to ensure you can achieve reliable and efficient results in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the complexation reaction. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.
Issue 1: The complexation reaction is extremely slow or appears to be incomplete.
Potential Causes & Solutions:
-
Suboptimal pH: The pH of the reaction medium is a critical factor.[1][2] Quinaldic acid needs to be deprotonated to act as an effective ligand. If the pH is too low, the carboxylic acid group remains protonated, hindering its ability to coordinate with the metal ion.[1] Conversely, if the pH is too high, the metal ion may precipitate as a hydroxide, reducing the concentration of free metal ions available for complexation.[3][4]
-
Recommended Action: Systematically vary the pH of your reaction mixture. For many divalent transition metals, a neutral to slightly basic pH is often optimal.[3] It is advisable to perform small-scale trial reactions across a pH range (e.g., 4 to 9) to identify the ideal condition for your specific metal ion.[5] Monitor the pH throughout the reaction and adjust as necessary using a suitable buffer or dropwise addition of a dilute acid or base.[3]
-
-
Low Reaction Temperature: Like many chemical reactions, the rate of complexation is often temperature-dependent. At room temperature, the reaction may be kinetically slow.
-
Recommended Action: Gently heat the reaction mixture. A moderate increase in temperature (e.g., to 40-80°C) can significantly increase the reaction rate without promoting side reactions or decomposition.[3] However, be aware that for some complexes, higher temperatures can decrease stability.[6][7] It is recommended to monitor the reaction progress at various temperatures to find the optimal balance.
-
-
Inappropriate Solvent System: The choice of solvent affects the solubility of both the this compound and the metal salt, as well as the stability of the resulting complex.[8][9] Polar solvents can coordinate with the metal ion, competing with the quinaldic acid ligand and potentially slowing down the reaction.[6][10]
-
Recommended Action: If solubility is an issue, consider using a solvent mixture. Alcohols like methanol or ethanol are commonly used.[11] For less soluble complexes, solvents like DMF or DMSO might be necessary.[11] The dielectric constant of the solvent can influence the stability of the complex, so experimenting with solvents of varying polarities may be beneficial.[8]
-
-
Steric Hindrance: The structure of the ligand and the coordination geometry of the metal ion can influence the reaction rate.[12][13]
-
Recommended Action: While you cannot change the inherent structure of quinaldic acid, ensure that your reaction conditions do not favor the formation of bulky, kinetically stable intermediates that could slow down the formation of the desired complex.
-
Issue 2: An unexpected precipitate forms during the reaction.
Potential Causes & Solutions:
-
Metal Hydroxide Precipitation: As mentioned, if the pH is too high, the metal ion can precipitate as a hydroxide.[3][4]
-
Recommended Action: Carefully control the pH of the reaction. Add base dropwise with vigorous stirring and monitor the pH to keep it below the precipitation point of the metal hydroxide.[3]
-
-
Low Solubility of the Complex: The newly formed metal-quinaldate complex may have low solubility in the chosen solvent, causing it to precipitate prematurely.
-
Recommended Action: Choose a solvent or solvent system in which the complex has at least moderate solubility at the reaction temperature.[11] You might need to screen a few different solvents to find the most suitable one.
-
Issue 3: The color of the reaction mixture is not what is expected, or it changes unexpectedly.
Potential Causes & Solutions:
-
Incorrect Complex Formation or Solvent Coordination: The color of a metal complex is a good indicator of the metal's coordination environment and oxidation state.[11] An unexpected color could signify that the solvent is participating in coordination or that an unintended complex has formed.
-
Recommended Action: Verify the purity of your starting materials. Ensure that the solvent is appropriate and not interfering with the complexation.
-
-
Change in Metal Oxidation State: For some transition metals, such as cobalt(II), oxidation to a higher state (e.g., cobalt(III)) can occur, leading to a dramatic color change.[11]
-
Recommended Action: If you are working with an air-sensitive metal ion, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[11]
-
Experimental Workflow for Optimizing Reaction Time
The following diagram outlines a systematic approach to troubleshooting and optimizing your metal complexation reaction.
Caption: A step-by-step workflow for diagnosing and optimizing slow or incomplete metal complexation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind metal complexation with quinaldic acid?
A1: Metal complexation with quinaldic acid is a type of Lewis acid-base reaction.[13] The metal ion acts as a Lewis acid (electron pair acceptor), and the deprotonated quinaldic acid (quinaldate) acts as a Lewis base (electron pair donor). Quinaldic acid is a bidentate ligand, meaning it forms two bonds with the central metal ion, creating a stable ring structure known as a chelate.[14] This "chelate effect" results in a more stable complex compared to coordination with monodentate ligands.[12]
Q2: How does the nature of the metal ion affect the reaction?
A2: The properties of the central metal ion, such as its charge, size, and oxidation state, significantly influence the stability of the resulting complex.[4][15] Generally, smaller metal ions with a higher positive charge form more stable complexes due to stronger electrostatic attraction with the ligand.[4][15] For instance, Fe³⁺ typically forms more stable complexes than Fe²⁺.[4] The electronic configuration of the metal ion also plays a role in the kinetics and thermodynamics of the reaction.[16]
Q3: What analytical techniques can be used to monitor the progress of the complexation reaction?
A3: Several analytical methods can be employed to follow the reaction:
-
UV-Vis Spectroscopy: The formation of the metal complex often results in a shift in the absorption spectrum compared to the free ligand and metal ion.[17][18] This change can be used to monitor the increase in complex concentration over time.
-
pH Measurement: As complexation involves the deprotonation of quinaldic acid, monitoring the pH can provide insights into the reaction's progress.[19]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding event, providing thermodynamic data about the interaction.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of the final complex and, in some cases, to follow the kinetics of the reaction.
-
Electrochemical Methods: Techniques like anodic stripping voltammetry (ASV) can be used to determine the concentration of free metal ions in the solution.[20]
Q4: How should I prepare and store the this compound solution?
A4: this compound is generally soluble in water.[21] It is stable under normal temperatures and pressures.[22][23] For preparing a stock solution, use high-purity water and store the solution in a tightly closed container in a cool, dry place.[22] Avoid exposure to strong oxidizing agents, acids, and bases.[22][23]
Chemical Equilibrium of Complexation
The following diagram illustrates the equilibrium involved in the complexation of a divalent metal ion (M²⁺) with quinaldate (QA⁻).
Caption: The equilibrium between a free metal ion and quinaldate to form a stable metal complex.
Summary of Key Reaction Parameters
| Parameter | Influence on Reaction Rate and Success | Recommendations |
| pH | Critical for ligand deprotonation and metal ion solubility.[2][3] | Optimize for your specific metal ion, typically in the neutral to slightly basic range.[3] |
| Temperature | Higher temperatures generally increase the reaction rate.[24] | Gentle heating (40-80°C) is often beneficial, but monitor for complex instability.[3] |
| Solvent | Affects solubility of reactants and stability of the complex.[8][9] | Start with polar solvents like water or ethanol; consider mixtures or other solvents like DMF/DMSO if needed.[11] |
| Metal Ion | Charge, size, and oxidation state determine complex stability.[4][15] | Be aware of the properties of your chosen metal ion and potential side reactions like oxidation.[11] |
| Atmosphere | Important for air-sensitive metal ions to prevent oxidation.[11] | Use an inert atmosphere (N₂ or Ar) for metals like Co(II).[11] |
References
- Metal-Ligand Interactions | Solubility of Things.
- Solvent effect on complexation reactions - ResearchGate.
- KINETICS AND MECHANISM OF REACTIONS IN METAL COMPLEXES.
- Troubleshooting Low Yield in Metal Complex Formation with 3-Ethyl-2,4-pentanedione - Benchchem.
- Optimizing pH conditions for selective metal chelation with HEEDTA - Benchchem.
- Suitable pH for each metal chelation | Download Scientific Diagram - ResearchGate.
- troubleshooting metal complex formation with 2-Hydroxy-5-methylisophthalaldehyde ligands - Benchchem.
- Solvent effects - Wikipedia.
- Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect - PubMed Central.
- General Concepts of the Chemistry of Chelation - the Chem Connections Homepage.
- Optimizing k% Formation for Enhanced Chelating Agent Production Efficiency in Manufacturing.
- Critical Role of Thermal Fluctuations for CO Binding on Electrocatalytic Metal Surfaces - NIH.
- DESIGN AND SYNTHESIS OF CHELATING COMPOUNDS AND SOLID-SUPPORTED CHELATORS FOR METAL DEPLETED SOLUTIONS - IRL @ UMSL.
- This compound - Chem-Impex.
- 6.6: Reactions of Complexes - Chemistry LibreTexts.
- Factors Affecting Stability of Complexes | Solubility of Things.
- The Effects of Temperature and Pressure on Protein-Ligand Binding in the Presence of Mars-Relevant Salts - MDPI.
- QUINALDIC ACID (FOR SYNTHESIS) - Suvchem Laboratory Chemicals.
- Synthesis and Structural Studies of Metal Complexes of the Biological Ligand 2-Quinaldic Acid: Utilization of the Polymer Pendant Analog PS-2-QA for Selective Aluminum Ion Removal from Aqueous Solution - PubMed.
- Solvent effect on complexation reactions | Semantic Scholar.
- Systematics of metal-ligand binding energies.
- Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PubMed Central.
- Synthesis, Spectral Study and Theoretical Treatment of Some Mixing Ligand Complexes of Quinaldic Acid and 1, 10-Phenathroline - Semantic Scholar.
- Special Issue on Complexation of Metals in Natural Fluids: Simulations, Experiments and Applications - MDPI.
- This compound | C10H6NNaO2 | CID 23672094 - PubChem.
- Metal Complexes and the Environment: Microscale Experiments with Iron-EDTA Chelates.
- pH metric analysis of complex formation of Cu(II),Ni(II),Co(II) and Fe(III)metal ions and 2-hydroxy - JOCPR.
- Effect of pH on the complexation parameters for organic matter dissolved in river water.
- Factors affecting the stability of complexes | Complexes | JEE Chemistry - Unacademy.
- Methods of Analysis A determination of the stoichiometric ratio of ligand to metal or donor to acceptor (n) and a quantitative e.
- Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand | Dalal Institute.
- Analytical methods for determination of free metal ion concentration, labile species fraction and metal complexation capacity of environmental waters: A review | Request PDF - ResearchGate.
- Thermodynamic and Kinetic Stabilities of Al(III) Complexes with N2O3 Pentadentate Ligands.
- Reaction Mechanism of Transition Metal Complexes – I - Dalal Institute.
- Impact of Surface Adsorption on Metal–Ligand Binding of Phenanthrolines | The Journal of Physical Chemistry C - ACS Publications.
- CHAPTER 1: Reactions of Metal Complexes - Books - The Royal Society of Chemistry.
- Dependence of the Fe(II)-Gallic Acid Coordination Compound Formation Constant on the pH - MDPI.
- Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on - Refubium - Freie Universität Berlin.
- Effect of pH and concentration on the complexation of calcium ions with humic acid extracted from composted oil palm bunches. - Academic Journals.
- Investigation of Substitution Reaction Kinetics and Thermodynamics between Salen and [Cu(PDTC) 2 ] Complex - Journal of Applied Organometallic Chemistry.
- ANALYTICAL METHODS FOR ESTIMATION OF METALS - IJRPC.
- 14.4: Complex ion Equilibria and Complexometric Titrations - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.beloit.edu [chemistry.beloit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. Solvent effect on complexation reactions | Semantic Scholar [semanticscholar.org]
- 10. cbpbu.ac.in [cbpbu.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Factors affecting the stability of complexes | Complexes | JEE Chemistry [unacademy.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. jocpr.com [jocpr.com]
- 20. researchgate.net [researchgate.net]
- 21. chemimpex.com [chemimpex.com]
- 22. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. jaoc.samipubco.com [jaoc.samipubco.com]
Technical Support Center: Best Practices for Storing and Handling Quinaldic Acid Sodium Salt
Welcome to the Technical Support Center for Quinaldic Acid Sodium Salt (CAS No. 16907-79-2). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical information and troubleshooting solutions to ensure the integrity and successful application of this compound in your experiments.
Compound Overview and Key Properties
This compound, also known as Sodium 2-quinolinecarboxylate, is a versatile heterocyclic compound widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in research spans from studying enzyme activities and metabolic pathways to its application as a reagent in analytical chemistry for the detection of metal ions.[1]
Understanding its fundamental properties is crucial for proper handling and achieving reproducible experimental outcomes.
| Property | Value | Source |
| CAS Number | 16907-79-2 | [1] |
| Molecular Formula | C₁₀H₆NNaO₂ | [1] |
| Molecular Weight | 195.15 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1][2] |
| Solubility | Excellent solubility in water.[1] Soluble in DMSO (Slightly) and Methanol (Slightly). | [3] |
| Stability | Stable under normal, recommended storage conditions.[4][5] | |
| Hygroscopic Nature | Noted as hygroscopic. | [3] |
Storage and Handling: The Foundation of Experimental Success
Proper storage and handling are critical to maintain the chemical integrity and purity of this compound. The compound is known to be hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[3][6] This can lead to clumping, inaccuracies in weighing, and potential degradation over time.
Frequently Asked Questions: Storage
Q: What are the ideal storage conditions for this compound?
A: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][8] The recommended storage temperature is typically room temperature.[1][3] To mitigate its hygroscopic nature, storing the container within a desiccator containing a drying agent is a highly recommended best practice.[3]
Q: My powder has formed clumps. Is it still usable?
A: Clumping is a strong indicator that the compound has absorbed moisture. While it may not be degraded, the water content will affect the accuracy of its molar concentration when weighed. For non-quantitative applications, it might be acceptable. However, for experiments requiring high precision, using a fresh, non-clumped lot or drying the material under vacuum (if compound stability at elevated temperatures is confirmed) is advisable. The primary solution is preventing moisture absorption in the first place.
Q: How does exposure to light and air affect the compound?
A: While the compound is generally stable, prolonged exposure to light and air (oxygen) can potentially lead to degradation, often indicated by a darkening in color.[9] Storing it in an opaque or amber vial inside a cabinet is a good practice to minimize light exposure.[9] For long-term storage, consider purging the container with an inert gas like argon or nitrogen.[3][9]
Workflow for Safe Storage and Handling
The following diagram outlines the critical steps from receiving the compound to its proper storage.
Caption: Workflow for receiving and storing this compound.
Solution Preparation and Troubleshooting
The excellent water solubility of this compound makes it convenient for many applications.[1] However, issues can arise, often related to pH, concentration, or interactions with other solutes.
Standard Protocol for Aqueous Stock Solution Preparation (10 mM)
-
Pre-calculation: Determine the mass of this compound needed. For 10 mL of a 10 mM solution:
-
Mass (g) = 10 mM * 0.010 L * 195.15 g/mol = 0.0195 g (or 19.5 mg)
-
-
Weighing: In a low-humidity environment, accurately weigh the required mass of the powder using an analytical balance. Perform this step quickly to minimize moisture absorption.
-
Dissolution: Add the powder to a volumetric flask containing approximately 80% of the final volume of high-purity water (e.g., Milli-Q® or equivalent).
-
Mixing: Gently swirl the flask to dissolve the compound. If needed, use a vortex mixer or sonicate briefly in a water bath to aid dissolution.
-
Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent.
-
Storage: Store the solution in a tightly capped, light-protected container. For short-term storage, 2-8°C is recommended. For long-term storage, aliquot and freeze at -20°C or below. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solution-Based Issues
This section addresses common problems encountered when working with solutions of this compound.
Q: My solution appears cloudy or has formed a precipitate. What went wrong?
A: This is a frequent issue with several potential causes:
-
Acidic pH: this compound is the salt of a weak acid. If the pH of your solution becomes acidic (e.g., by adding an acidic buffer or component), the salt can be protonated to form Quinaldic Acid. Quinaldic acid itself has lower water solubility and may precipitate out.[9]
-
Solution: Check the pH of your solution. Adjust to a neutral or slightly alkaline pH (>7) if necessary to re-dissolve the precipitate.[9]
-
-
Exceeded Solubility Limit: While highly soluble in water, you may have exceeded its solubility limit in a mixed-solvent system or at a very high concentration.
-
Solution: Ensure your target concentration is within known solubility limits for your specific solvent system.[9]
-
-
Incompatibility: The compound may be reacting with other components in your formulation, such as divalent metal cations, leading to the formation of a less soluble salt.[10]
-
Solution: Evaluate the compatibility of all components in your mixture. Prepare simpler solutions to identify the interacting species.
-
Q: The color of my solution has changed (e.g., darkened) over time. Why?
A: Discoloration often indicates chemical degradation.[9]
-
Cause: The likely culprits are exposure to light (photodegradation), elevated temperatures, or oxidation from dissolved oxygen in the solvent.[9]
-
Solution: Always protect solutions from light by using amber vials or wrapping containers in foil.[9] Store at recommended cool temperatures. For sensitive applications, preparing solutions with de-gassed solvents or purging the container's headspace with an inert gas can minimize oxidation.[9]
Q: I am observing inconsistent results in my biological assays.
A: Inconsistent results can often be traced back to the stability and handling of the compound's solution.
-
Cause: This could be due to gradual degradation of the stock solution, especially if it is stored improperly or for an extended period. Repeated freeze-thaw cycles can also degrade the compound or cause concentration changes due to solvent evaporation.
-
Solution: Prepare fresh solutions for each experiment or use aliquots that have been frozen and are thawed only once. Perform stability studies under your specific experimental conditions to determine the usable lifetime of the solution.
Troubleshooting Logic Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 16907-79-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. fishersci.fi [fishersci.fi]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. biosynth.com [biosynth.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medscape.com [medscape.com]
Validation & Comparative
A Comparative Guide to the Spectrophotometric Determination of Iron: Validation of the Quinaldic Acid Sodium Salt Method
For researchers, scientists, and drug development professionals, the accurate quantification of metal ions is a critical aspect of quality control, stability testing, and formulation development. Iron, in particular, is a common element in pharmaceutical preparations, both as an active ingredient and as a potential impurity. This guide provides an in-depth validation and comparison of the spectrophotometric method for iron determination using Quinaldic Acid Sodium Salt against other established analytical techniques. Our focus is on providing a comprehensive, scientifically rigorous evaluation to empower you in selecting the most appropriate method for your laboratory's needs.
Introduction: The Principle of Chromogenic Complexation for Iron(II) Determination
Spectrophotometric methods offer a balance of simplicity, speed, and cost-effectiveness for the quantification of metal ions. These techniques rely on the reaction between a metal ion and a chromogenic (color-producing) organic reagent to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, can be measured using a spectrophotometer.
Quinaldic acid (quinoline-2-carboxylic acid) and its sodium salt are effective reagents for the determination of iron(II). The reaction of an iron(II) salt with quinaldic acid or its sodium salt yields a red complex, [Fe(qn)₂]. This complex exhibits a characteristic metal-to-ligand charge-transfer band between 520-550 nm, which forms the basis for its spectrophotometric quantification.
This guide will detail the validation of the this compound method for iron(II) determination and compare its performance against two other common analytical techniques: the 1,10-Phenanthroline spectrophotometric method and the instrumental technique of Atomic Absorption Spectroscopy (AAS).
Method Comparison: Performance Characteristics
The choice of an analytical method is a critical decision based on the specific requirements of the analysis, including sensitivity, precision, accuracy, and the nature of the sample matrix. The following table summarizes the key performance characteristics of the this compound method and its alternatives for the determination of iron.
| Parameter | This compound Method | 1,10-Phenanthroline Method | Atomic Absorption Spectroscopy (AAS) |
| Principle | Forms a red complex with Fe(II). | Forms a red-orange complex with Fe(II). | Measures the absorption of light by free iron atoms in a flame or graphite furnace. |
| Wavelength (λmax) | 520-550 nm | 510 nm | 248.3 nm |
| Linearity Range | To be determined by validation | 0.2 - 1.6 mg/L | 5 - 25 µg/dm³ |
| Accuracy (Recovery) | To be determined by validation | 97-99% | Typically >98% |
| Precision (RSD) | To be determined by validation | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | To be determined by validation | Not specified | 1.10 µg/mL (for a specific validated method) |
| Limit of Quantification (LOQ) | To be determined by validation | Not specified | 3.34 µg/mL (for a specific validated method) |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the validation of the spectrophotometric method using this compound and for the comparative methods.
Validation of the Spectrophotometric Method Using this compound
This protocol is designed to validate the method in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
3.1.1. Materials and Reagents
-
This compound
-
Ferrous Ammonium Sulfate Hexahydrate (Primary Standard)
-
Hydroxylamine Hydrochloride
-
Sodium Acetate
-
Hydrochloric Acid
-
Deionized Water
-
UV-Vis Spectrophotometer
3.1.2. Preparation of Solutions
-
Standard Iron(II) Stock Solution (100 mg/L): Accurately weigh and dissolve an appropriate amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of hydrochloric acid to prevent hydrolysis. Dilute to a known volume in a volumetric flask.
-
This compound Reagent: Prepare a solution of a suitable concentration in deionized water.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe(III) to Fe(II).
-
Sodium Acetate Buffer: Prepare a buffer solution of a specific pH (to be optimized) to maintain a stable environment for the complex formation.
3.1.3. Validation Procedure
The following diagram illustrates the workflow for the validation of the spectrophotometric method.
Caption: Workflow for the validation of the spectrophotometric method for iron determination.
Step-by-Step Validation:
-
Specificity: To demonstrate specificity, a solution containing all excipients expected in a sample matrix (placebo) will be prepared and analyzed. The absence of any significant absorbance at the analytical wavelength will confirm the method's specificity.
-
Linearity and Range: A series of at least five standard solutions of iron(II) will be prepared from the stock solution. Each standard will be treated with the this compound reagent and buffer, and the absorbance will be measured at the predetermined wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration will be plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line will be calculated. The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy of the method will be assessed by performing recovery studies. Known amounts of the iron(II) standard will be added to a placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery of the added iron will be calculated.
-
Precision:
-
Repeatability (Intra-assay precision): Six independent samples of the same concentration (e.g., 100% of the target concentration) will be prepared and analyzed on the same day, by the same analyst, and with the same instrument. The relative standard deviation (RSD) of the results will be calculated.
-
Intermediate Precision: The repeatability assay will be performed on a different day by a different analyst to assess the intermediate precision. The RSD between the results from the two days will be calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Robustness: The robustness of the method will be evaluated by introducing small, deliberate variations in method parameters, such as the pH of the buffer and the wavelength of measurement, and observing the effect on the results.
Comparative Method 1: 1,10-Phenanthroline Spectrophotometric Method
This is a widely used and well-documented spectrophotometric method for iron determination.
3.2.1. Principle
Iron(II) reacts with 1,10-phenanthroline to form a stable, red-orange complex with a maximum absorbance at approximately 510 nm.[3] Any iron(III) present in the sample is first reduced to iron(II) using hydroxylamine hydrochloride.
3.2.2. Experimental Protocol
A detailed protocol for this method, including the preparation of reagents and the procedure for generating a calibration curve, can be found in established analytical chemistry literature. The validation of this method would follow the same principles outlined in section 3.1.3.
Comparative Method 2: Atomic Absorption Spectroscopy (AAS)
AAS is a highly sensitive and specific instrumental technique for the determination of metal ions.
3.3.1. Principle
A sample solution is aspirated into a flame or vaporized in a graphite furnace, where it is atomized. A light beam from a hollow cathode lamp containing iron is passed through the atomized sample. The iron atoms in the sample absorb light at a characteristic wavelength (248.3 nm), and the amount of light absorbed is proportional to the concentration of iron in the sample.
3.3.2. Experimental Protocol
The sample preparation for AAS typically involves digesting the sample in acid to bring the iron into solution. The instrument is calibrated using a series of iron standards of known concentrations. The validation of an AAS method also follows the ICH guidelines, with a focus on instrument performance qualification.
Causality Behind Experimental Choices
-
Choice of this compound: Quinaldic acid is a bidentate ligand that forms a stable complex with iron(II), leading to a distinct color change that is suitable for spectrophotometric analysis. The sodium salt is often used due to its higher solubility in aqueous solutions.
-
Use of a Reducing Agent: Iron can exist in both the +2 and +3 oxidation states in solution. Since this compound reacts specifically with iron(II), a reducing agent like hydroxylamine hydrochloride is essential to ensure that all iron in the sample is converted to the ferrous state, allowing for the determination of total iron content.
-
pH Control: The formation and stability of the iron(II)-quinaldate complex are pH-dependent. Therefore, a buffer solution is used to maintain the optimal pH for the reaction, ensuring reproducible and accurate results.
-
Selection of Wavelength: The wavelength of maximum absorbance (λmax) is chosen for the measurements because at this wavelength, the change in absorbance with concentration is greatest, leading to the highest sensitivity and adherence to Beer's Law.
Self-Validating Systems and Trustworthiness
The protocols described in this guide are designed to be self-validating. The inclusion of a system suitability test before each analytical run is crucial for ensuring the trustworthiness of the results. This typically involves analyzing a standard solution of a known concentration to verify that the instrument and reagents are performing within predefined acceptance criteria.
The validation parameters themselves form a network of checks and balances. For instance, good linearity and accuracy are prerequisites for reliable quantification. High precision demonstrates the reproducibility of the method. By systematically evaluating each of these parameters, we build a comprehensive picture of the method's performance and establish its fitness for the intended purpose.
Conclusion
The spectrophotometric method using this compound presents a viable option for the determination of iron in various samples. Its validation, as outlined in this guide, is essential to ensure the generation of accurate and reliable data. The comparison with established methods like the 1,10-phenanthroline method and AAS allows researchers to make an informed decision based on the specific requirements of their analysis, considering factors such as required sensitivity, sample throughput, and available instrumentation. A thoroughly validated method, regardless of the chosen technique, is the cornerstone of robust scientific research and product development.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005.
- ICH Guideline Q2(R2) on Validation of Analytical Procedures. European Medicines Agency; 2022.
- ICH Q14: Analytical Procedure Development and Revision of Q2(R1): Analytical Validation. ECA Academy.
- Rahman, M. M., et al. Method validation on iron determination by spectrophotometric method in aqueous medium. Indian Journal of Chemical Technology, Vol. 27, May 2020, pp. 235-241.
- Vogel, A. I. A Text-book of Quantitative Inorganic Analysis Including Elementary Instrumental Analysis. 3rd ed., Longmans, 1961.
- Method Validation of Flame Atomic Absorption Spectrophotometry (FAAS) for Determination of Iron (FE) in Multivitamin Mineral Capsule Dosage Form. Research Journal of Pharmacy and Technology. 2019; 12(9):4263-4268.
- Determination of Iron in Iron Tablets by Spectrophotometry and Atomic Absorption Spectroscopy. International Journal of Pharmaceutical & Biological Archives. 2013; 4(3): 556-560.
- Harvey, D. Analytical Chemistry 2.1. DePauw University, 2016.
Sources
A Senior Application Scientist's Guide to the Sensitive Detection of Sodium Quinaldinate: A Comparative Analysis of Analytical Methodologies
Introduction: The Analytical Imperative for Sodium Quinaldinate
Sodium Quinaldinate, the sodium salt of quinaldic acid, is a compound of significant interest in various fields, notably as an anesthetic and sedative for fish in aquaculture and research. Its efficacy is concentration-dependent, and its potential for residues in aquatic environments and food products necessitates precise and sensitive analytical monitoring. The selection of an appropriate analytical method is paramount for ensuring accurate dosage, regulatory compliance, and environmental safety.
This guide provides an in-depth comparison of three primary analytical techniques for the detection and quantification of Sodium Quinaldinate: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Capillary Electrophoresis (CE). We will move beyond a mere listing of protocols to explore the fundamental principles, the rationale behind experimental choices, and the performance characteristics that dictate the suitability of each method for specific applications.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity
HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components within a complex mixture. Its application to Sodium Quinaldinate analysis offers a robust combination of sensitivity and specificity, making it a preferred method for regulatory and research purposes.
Expertise & Experience: The Rationale Behind the HPLC Approach
The power of HPLC lies in its separation capability. When analyzing Sodium Quinaldinate in real-world samples, such as aquaculture water or biological tissues, the matrix is invariably complex. Simply measuring a physical property like UV absorbance is insufficient, as numerous other compounds may interfere. HPLC, particularly in a reverse-phase setup, physically separates the Sodium Quinaldinate from these interfering matrix components before it reaches the detector.
Our choice of a C18 column is deliberate; its nonpolar stationary phase effectively retains the moderately polar quinaldinate analyte from an aqueous/organic mobile phase, allowing for excellent resolution. A Diode Array Detector (DAD) or a variable wavelength UV detector is selected for its sensitivity to the chromophoric structure of the quinaldinate molecule. This entire system is designed to generate a unique, quantifiable signal (a chromatographic peak) at a specific retention time, which serves as a highly reliable identifier for the analyte.
Trustworthiness: A Self-Validating System
An HPLC method's trustworthiness is established through rigorous validation, a process that demonstrates its suitability for the intended purpose.[1][2] Key validation parameters include specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity, accuracy, and precision.[3][4] For Sodium Quinaldinate, specificity is confirmed by analyzing blank and spiked matrix samples to ensure no other compounds co-elute at the same retention time. The consistent retention time and a pure peak spectrum (if using a DAD) validate the identity and purity of the analyte peak in every run.
Experimental Protocol: HPLC-UV Analysis of Sodium Quinaldinate
-
Preparation of Standards and Reagents:
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of Sodium Quinaldinate reference standard and dissolve in 100 mL of a 50:50 methanol:water solution (diluent).
-
Working Standards: Serially dilute the stock standard with the diluent to prepare calibration standards ranging from 0.1 µg/mL to 20 µg/mL.
-
Mobile Phase: Prepare a mobile phase of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). Filter through a 0.45 µm filter and degas.
-
-
Sample Preparation (Water Matrix):
-
Collect the water sample in a clean container.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
If high concentrations of interfering substances are expected, a Solid Phase Extraction (SPE) step using a C18 cartridge may be necessary for cleanup and pre-concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Gradient: Start with 95% A / 5% B, ramp to 50% A / 50% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detector: UV-Vis or DAD at the maximum absorbance wavelength of quinaldic acid (approx. 242 nm and 317 nm).
-
-
Analysis and Quantification:
-
Inject the working standards to establish a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the Sodium Quinaldinate concentration in the samples by interpolating their peak areas from the calibration curve.
-
Visualization: HPLC Workflow
Caption: Workflow for Sodium Quinaldinate analysis by HPLC.
UV-Visible Spectrophotometry: The Rapid Screening Tool
UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that relies on the principle of light absorption by the analyte. It is an excellent tool for preliminary screening or for analyzing samples with a simple, known matrix.
Expertise & Experience: The Rationale Behind the UV-Vis Approach
The quinaldinate molecule contains a quinoline ring system, a chromophore that absorbs light strongly in the UV region. This inherent property allows for direct quantification using the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte. The primary advantage here is speed and simplicity; no complex separation is required.[5] However, this is also its greatest weakness. This method is non-specific. Any other substance in the sample that absorbs light at the same wavelength will lead to a positively biased, inaccurate result. Therefore, UV-Vis is best employed when the sample matrix is clean (e.g., process water with few additives) or as a quick check for the presence of the analyte before committing to a more rigorous method like HPLC.
Trustworthiness: A Self-Validating System
Validation of a UV-Vis method involves confirming its linearity, accuracy, and precision within a specific matrix.[6] To ensure trustworthiness, a "matrix blank" (a sample of the same matrix without the analyte) must be analyzed to determine the background absorbance. This background is then subtracted from the sample absorbance. Furthermore, recovery studies, where a known amount of Sodium Quinaldinate is spiked into the matrix and analyzed, are critical to demonstrate that the method can accurately measure the analyte despite potential matrix effects.[7]
Experimental Protocol: UV-Vis Analysis of Sodium Quinaldinate
-
Preparation of Standards and Reagents:
-
Solvent: Use deionized water or a suitable buffer that does not absorb at the analytical wavelength.
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of Sodium Quinaldinate reference standard and dissolve in 100 mL of the chosen solvent.
-
Working Standards: Serially dilute the stock standard with the solvent to prepare calibration standards ranging from 1 µg/mL to 15 µg/mL.
-
-
Sample Preparation:
-
Collect the sample.
-
Filter the sample through a 0.45 µm filter to remove turbidity, which can scatter light and interfere with absorbance measurements.
-
Dilute the sample with the solvent if the concentration is expected to be above the linear range.
-
-
Spectrophotometric Analysis:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Scan a standard solution (e.g., 10 µg/mL) from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Set the instrument to measure absorbance at the determined λmax.
-
Zero the instrument using a cuvette filled with the solvent (the blank).
-
Measure the absorbance of each working standard.
-
Measure the absorbance of the prepared samples.
-
-
Analysis and Quantification:
-
Plot a calibration curve of Absorbance vs. Concentration for the standards.
-
Determine the concentration of Sodium Quinaldinate in the samples using their absorbance values and the linear regression equation from the calibration curve.
-
Visualization: UV-Vis Workflow
Caption: Workflow for Sodium Quinaldinate analysis by UV-Vis.
Capillary Electrophoresis (CE): The High-Efficiency Separation Alternative
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field.[8] It offers remarkably high separation efficiency, short analysis times, and requires minimal sample volume, presenting a powerful alternative to HPLC.
Expertise & Experience: The Rationale Behind the CE Approach
The primary advantage of CE is its exceptional resolving power. Separations occur in a narrow-bore capillary, minimizing band broadening and leading to very sharp, well-defined peaks.[9] For Sodium Quinaldinate, which exists as the quinaldinate anion and sodium cation in solution, Capillary Zone Electrophoresis (CZE) is the mode of choice. The quinaldinate anion will migrate toward the anode, but in a typical fused silica capillary, a strong electroosmotic flow (EOF) of the bulk buffer toward the cathode will carry all species, regardless of charge, past the detector.[8] Separation occurs because the negatively charged quinaldinate is retarded against the EOF, causing it to migrate more slowly than neutral species and be well-separated from other anions with different charge-to-size ratios. This technique is particularly advantageous when sample volume is limited or when rapid separations are needed.
Trustworthiness: A Self-Validating System
In CE, the migration time is the critical parameter for identification. Its reproducibility is a key indicator of system stability and trustworthiness. The method is validated by demonstrating the precision of migration times and peak areas over multiple injections.[10] Accuracy is confirmed using spiked samples, similar to other methods. The high efficiency of CE often allows for baseline separation from impurities, ensuring specificity and providing confidence that the peak corresponds solely to the analyte of interest.
Experimental Protocol: CE Analysis of Sodium Quinaldinate
-
Preparation of Buffers and Standards:
-
Separation Buffer: Prepare a 25 mM sodium borate buffer, pH 9.2. Filter through a 0.22 µm filter.
-
Stock Standard (500 µg/mL): Accurately weigh 50 mg of Sodium Quinaldinate reference standard and dissolve in 100 mL of deionized water.
-
Working Standards: Serially dilute the stock standard with deionized water to prepare standards from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Follow the same procedure as for HPLC and UV-Vis: filter the sample through a 0.45 µm syringe filter.
-
Dilute the sample with deionized water as necessary.
-
-
CE Instrument Conditions:
-
Capillary: Fused silica, 50 µm internal diameter, 60 cm total length (50 cm to detector).
-
Capillary Conditioning: Before first use, rinse with 1 M NaOH, followed by water, and then the separation buffer.
-
Pre-injection Rinse: Rinse with separation buffer for 2 minutes.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV.
-
Temperature: 25°C.
-
Detector: UV detector at 242 nm.
-
-
Analysis and Quantification:
-
Inject standards to create a calibration curve based on peak area versus concentration.
-
Inject the prepared samples.
-
Identify the Sodium Quinaldinate peak by its migration time and quantify using the calibration curve.
-
Visualization: CE Workflow
Sources
- 1. ashdin.com [ashdin.com]
- 2. publications.iupac.org [publications.iupac.org]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. analyticaltoxicology.com [analyticaltoxicology.com]
- 10. Interlaboratory method validation of capillary electrophoresis sodium dodecyl sulfate (CE-SDS) methodology for analysis of mAbs - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Quinaldic Acid Sodium Salt Gravimetric Analysis with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
An In-Depth Comparative Guide
As a Senior Application Scientist, the choice of an analytical technique is fundamentally a balance of purpose, precision, and practicality. For the quantification of metal ions, this choice often lies between time-honored classical methods and modern instrumental techniques. This guide provides a comprehensive cross-validation study comparing a traditional gravimetric method using quinaldic acid sodium salt with the highly sensitive Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
The objective is not merely to pit one method against the other, but to establish a protocol for their synergistic use—leveraging the absolute nature of gravimetry to validate the high-throughput, trace-level capabilities of ICP-MS. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust, validated methods for elemental quantification.
Pillar 1: The Rationale for Cross-Validation
Why compare a 19th-century technique with a 21st-century one? The answer lies in the concept of orthogonality . Cross-validating two methods that rely on fundamentally different principles provides a high degree of confidence in the analytical results.
-
Gravimetric Analysis is an absolute method based on the measurement of mass.[1][2][3] The analyte is selectively converted into a pure, stable solid, and its mass is used to calculate the concentration of the original analyte.[4] Its direct reliance on the immutable property of mass makes it a "gold standard" for validating other methods.
-
ICP-MS is a comparative instrumental method that measures the mass-to-charge ratio of ions.[5] It offers exceptional sensitivity (parts-per-billion or even parts-per-trillion) and the ability to measure multiple elements simultaneously.[6] However, it is susceptible to various interferences and matrix effects that can compromise accuracy if not properly managed.[7][8][9][10]
By demonstrating concordance between the results from gravimetric analysis and ICP-MS, we can confirm that the ICP-MS method is accurate, free from significant interferences, and suitable for its intended purpose, as outlined in validation guidelines like ICH Q2(R1).[11][12][13][14]
Pillar 2: Principles of the Techniques
A deep understanding of the underlying principles is critical to designing a robust cross-validation study.
Gravimetric Analysis Using Sodium Quinaldate
Gravimetric analysis is a direct analytical method where the amount of an analyte is determined by weighing a pure, solid form of it.[15][16] The process, using sodium quinaldate as a precipitating agent, involves several critical steps.
-
Precipitation: Quinaldic acid (quinoline-2-carboxylic acid) or its sodium salt is an organic precipitating agent that forms stable, insoluble chelate complexes with various metal ions, such as Cu²⁺, Zn²⁺, and Cd²⁺. The selectivity of the precipitation can be controlled by adjusting the pH of the solution.[17]
-
Digestion: The precipitate is heated in the solution from which it was formed (the mother liquor).[18][19] This process, known as digestion, promotes the growth of larger crystals and reduces surface imperfections, making the precipitate easier to filter and purer.[15]
-
Filtration & Washing: The precipitate is separated from the solution using ashless filter paper. It is then washed to remove any co-precipitated impurities.[15][18]
-
Drying & Ignition: The precipitate is heated to a constant weight at a specific temperature. This removes water and converts the precipitate to a compound of known, stable composition.[4][20] The final mass is then used to calculate the concentration of the analyte.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for trace and ultra-trace elemental analysis.[21] Its operation can be broken down into three main stages:
-
Sample Introduction and Ionization: A liquid sample is nebulized into a fine aerosol and introduced into a high-temperature (up to 10,000 K) argon plasma.[9] The intense heat desolvates, atomizes, and ionizes the atoms of the sample.
-
Ion Focusing and Mass Analysis: The resulting ions are extracted from the plasma and guided by electrostatic lenses into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An ion detector counts the number of ions at each m/z, generating a signal proportional to the concentration of that element in the original sample.
A critical challenge in ICP-MS is managing interferences, which can be spectroscopic (isobaric or polyatomic overlaps) or non-spectroscopic (matrix effects).[7][8][10][21] Modern instruments use collision/reaction cells to mitigate polyatomic interferences, and techniques like matrix-matching or the use of internal standards can correct for matrix effects.[9][21][22]
Pillar 3: The Cross-Validation Protocol
This section outlines a self-validating experimental workflow for comparing the two methods. The objective is to demonstrate that the ICP-MS method is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[13][14]
Experimental Protocol: Gravimetric Determination of Copper (II)
-
Sample Preparation: Accurately weigh a sample containing approximately 100-150 mg of copper and transfer it to a 400 mL beaker. Dissolve in 100 mL of deionized water, adding a few drops of dilute acetic acid.
-
Precipitation: Heat the solution to approximately 70°C. Slowly add a 3% solution of sodium quinaldate with constant stirring until precipitation is complete. A faint yellow color in the supernatant indicates a slight excess of the reagent.
-
Digestion: Cover the beaker with a watch glass and keep the solution hot (60-70°C) for 30 minutes to allow the precipitate to digest.
-
Filtration: Filter the hot solution through a pre-weighed, medium-porosity sintered glass crucible.
-
Washing: Wash the precipitate with several small portions of hot deionized water until the filtrate is free of excess precipitating agent.
-
Drying: Dry the crucible and precipitate in an oven at 110-120°C to a constant weight.[4]
-
Calculation: Calculate the mass of copper using the gravimetric factor derived from the formula of the copper quinaldate precipitate.
Experimental Protocol: ICP-MS Determination of Copper (II)
-
Sample Preparation (Acid Digestion): Accurately pipette an aliquot of the sample solution into a digestion vessel. Add ultra-pure nitric acid (e.g., 5 mL of 65% HNO₃).[23][24] If the matrix is complex, closed-vessel microwave digestion may be required to ensure complete dissolution.[23][25] After digestion, cool the solution and dilute it to a final volume with 18 MΩ·cm deionized water, ensuring the final acid concentration is around 1-2%.[26]
-
Calibration: Prepare a series of multi-element calibration standards from a certified 1000 ppm stock solution.[26][27] The concentration range of these standards should bracket the expected concentration of the analyte in the diluted samples.
-
Internal Standard: Add an internal standard (e.g., Yttrium, Rhodium) to all blanks, standards, and samples to correct for instrumental drift and matrix effects.[21][28]
-
Instrumental Analysis: Aspirate the samples into the ICP-MS. Monitor the chosen isotope for copper (e.g., ⁶³Cu or ⁶⁵Cu) and the internal standard.
-
Calculation: The instrument software will generate a calibration curve by plotting the intensity ratio (analyte/internal standard) against concentration. The concentration of the analyte in the samples is then calculated from this curve.
Pillar 4: Data Presentation & Performance Comparison
The cross-validation data can be summarized to compare the key performance characteristics of each method.
| Validation Parameter | Gravimetric Analysis | ICP-MS | Rationale & Causality |
| Principle | Absolute measurement of mass of a pure compound.[1][29] | Comparative measurement of mass-to-charge ratio.[5] | The orthogonal principles provide a high degree of confidence if results are concordant. |
| Accuracy (% Recovery) | Typically 99.5 - 100.5% | Typically 95 - 105%[5][6] | Gravimetry's accuracy is limited by chemical purity and handling; ICP-MS accuracy depends on calibration and interference correction. |
| Precision (%RSD) | < 0.5% | < 3%[27] | Gravimetry is highly precise for macro amounts due to the precision of analytical balances. ICP-MS precision is subject to instrumental stability. |
| Limit of Quantitation (LOQ) | ~0.1% (w/w) | Low µg/L (ppb)[5][27] | ICP-MS is vastly more sensitive, making it suitable for trace analysis where gravimetry is not feasible.[13] |
| Selectivity | Moderate; dependent on pH control and absence of other precipitating ions.[30][31] | High; can be affected by isobaric and polyatomic interferences.[7][9] | ICP-MS can distinguish between elements with high resolution, but gravimetry's selectivity relies on chemical manipulation. |
| Sample Throughput | Low (hours per sample) | High (minutes per sample) | The multi-step, manual nature of gravimetry contrasts with the automated, rapid analysis of ICP-MS. |
| Typical Application | Assay of pure substances, reference material certification.[29] | Trace element analysis, impurity testing, high-throughput screening.[23][29] | Each method is suited for different analytical problems based on concentration and sample volume. |
Conclusion: A Symbiotic Relationship
The cross-validation of this compound gravimetric analysis with ICP-MS is not a competition but a confirmation of analytical integrity. Gravimetric analysis, with its direct traceability to the SI unit of mass, serves as the ultimate arbiter of accuracy for major component analysis. It provides the foundational, trustworthy data needed to validate the performance of a high-throughput, ultra-sensitive technique like ICP-MS.
This guide demonstrates that by leveraging the strengths of both a classical and an instrumental method, laboratories can build a robust, self-validating system. This ensures that the generated data is not only rapid and sensitive but also unequivocally accurate and reliable, meeting the stringent demands of scientific research and the pharmaceutical industry.
References
- A Pragmatic Approach to Managing Interferences in ICP-MS. Spectroscopy Online.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Sample Preparation for Quantitative Metal Impurity Testing. Pharmaceutical Technology.
- What Are Common Interferences In ICP-MS?. Chemistry For Everyone - YouTube.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- ICP-MS Sample Preparation - What You Need to Know. Drawell.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
- Video: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Interferences. JoVE.
- Quality Guidelines. ICH.
- Sample Prep for Trace Metal Analysis in Environmental Samples. Lab Manager.
- Standard Operating Procedure for The Trace Metals Analysis of Ambient Air Particulate Samples using Inductively Coupled Plasma - Mass Spectrometry. [No Source Provided]
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [No Source Provided]
- 1.6: ICP-MS for Trace Metal Analysis. Chemistry LibreTexts.
- Gravimetric method of analysis. [No Source Provided]
- ICP-MS Method for Simultaneous Determination of Aluminum, Sodium, and Potassium in Human Albumin Solution for Infusion. PMC - NIH.
- Comparison of the gravimetric and HR-ICP-MS methods for validation... ResearchGate.
- Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). [No Source Provided]
- Gravimetric analysis. Wikipedia.
- 01-00574-EN Analysis of Trace Elements in Table Salt Using ICPMS-2050. Shimadzu.
- Overcoming the Challenges of High-Salt Sample Analysis in ICP-MS. AELAB.
- Principle and Steps Involved in Gravimetric Analysis. Pharmaguideline.
- Gravimetry Analysis. pharmrecord.com.
- Gravimetric analysis | Research Starters. EBSCO.
- 5.6: The Gravimetric determination of Aluminum as Oxinate. Chemistry LibreTexts.
- Eksplorium Validation of The Gravimetry Method for Determining Rare Earth Elements Oxides. ejournal brin.
- Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Plati. HylaPharm.
- Analytical Chemistry. [No Source Provided]
- VALIDATION OF THE ICP-MS METHOD FOR DETERMINATION THE HEAVY METALS IN W
- Gravimetric Analysis. Ursinus Digital Commons.
- Gravimetric. Scribd.
- Inorganic Chemistry Lab Experiment -1: Gravimetric Determination of Aluminum as Oxin
- Chapter 12: Gravimetric Methods of Analysis. [No Source Provided]
Sources
- 1. Gravimetric analysis - Wikipedia [en.wikipedia.org]
- 2. Principle and Steps Involved in Gravimetric Analysis | Pharmaguideline [pharmaguideline.com]
- 3. pharmrecord.com [pharmrecord.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. ICP-MS Method for Simultaneous Determination of Aluminum, Sodium, and Potassium in Human Albumin Solution for Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 10. selectscience.net [selectscience.net]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. Gravimetric analysis | Research Starters | EBSCO Research [ebsco.com]
- 16. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 17. chemimpex.com [chemimpex.com]
- 18. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- 19. web.iyte.edu.tr [web.iyte.edu.tr]
- 20. scribd.com [scribd.com]
- 21. Video: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Interferences [jove.com]
- 22. aelabgroup.com [aelabgroup.com]
- 23. pharmtech.com [pharmtech.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. Sample Prep for Trace Metal Analysis in Environmental Samples | Lab Manager [labmanager.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 28. s27415.pcdn.co [s27415.pcdn.co]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. mcconline.org.in [mcconline.org.in]
A Comparative Analysis of the Stability Constants of Divalent Metal Complexes with Quinaldinate Derivatives: A Guide for Researchers
Introduction: The Significance of Metal Complex Stability in Drug Discovery and Beyond
The intricate dance between metal ions and organic molecules, known as coordination chemistry, is fundamental to numerous biological processes and technological applications. The stability of the resulting metal complexes, quantified by the stability constant (log K), is a critical parameter that governs their behavior and utility. For researchers in drug development, materials science, and analytical chemistry, a thorough understanding of the factors influencing these constants is paramount. This guide provides a comparative analysis of the stability constants of metal complexes formed with quinaldinate and its derivatives, offering insights into the principles that dictate their formation and persistence in solution.
Sodium quinaldinate, the sodium salt of quinaldic acid (quinoline-2-carboxylic acid), is a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline ring and an oxygen atom of the carboxylate group. This forms a stable five-membered chelate ring, a structural motif that enhances complex stability. The study of such complexes is crucial for applications ranging from the development of antimicrobial agents to the design of catalysts and analytical reagents.
This guide will delve into the theoretical underpinnings of metal complex stability, present a comparative analysis using a closely related analogue, detail the experimental methodologies for determining stability constants, and provide a framework for interpreting the resulting data.
Theoretical Framework: Unraveling the Factors Governing Complex Stability
The stability of a metal complex is not a random phenomenon but is governed by a set of well-established chemical principles. Understanding these factors is essential for predicting and interpreting the stability constants of different metal-ligand systems.
The Nature of the Metal Ion: Charge, Size, and the Irving-Williams Series
The properties of the central metal ion play a pivotal role in determining the stability of the complex. Key factors include:
-
Charge and Ionic Radius: Generally, for a given ligand, the stability of a complex increases as the charge on the metal ion increases and its ionic radius decreases. This is due to the stronger electrostatic attraction between a smaller, more highly charged cation and the electron-donating atoms of the ligand.
-
The Irving-Williams Series: For divalent first-row transition metal ions, a well-established trend in stability is observed, known as the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] This empirical observation holds true for a wide variety of ligands and is a cornerstone of coordination chemistry. The series can be explained by the interplay of two main factors:
-
Decreasing Ionic Radii: Across the period from Mn(II) to Cu(II), the ionic radius generally decreases, leading to an increase in the charge-to-radius ratio and thus stronger electrostatic interactions.
-
Ligand Field Stabilization Energy (LFSE): As d-electrons are added across the series, the LFSE increases from Mn(II) (d⁵, high-spin) to a maximum at Ni(II) (d⁸). This extra stabilization energy contributes to the overall stability of the complexes. The Jahn-Teller effect provides additional stabilization for Cu(II) (d⁹) complexes, explaining its peak position in the series. Zn(II) (d¹⁰) has zero LFSE, leading to a drop in stability compared to Cu(II).
-
The Nature of the Ligand: Basicity, Chelation, and Steric Effects
The ligand's structure and electronic properties are equally crucial in determining complex stability.
-
Basicity of the Ligand: A more basic ligand, being a stronger Lewis base, will generally form a more stable complex with a given metal ion.
-
The Chelate Effect: Multidentate ligands, like sodium quinaldinate, form a ring structure with the metal ion. This chelation results in a significantly more stable complex compared to one formed with a similar number of analogous monodentate ligands. The enhanced stability is primarily due to a favorable entropy change upon chelation.
-
Steric Hindrance: Bulky substituents on the ligand near the coordination site can sterically hinder the formation of the complex, leading to a decrease in its stability.
Comparative Analysis: Stability Constants of Divalent Metal Complexes with a Quinaldinate Analogue
| Metal Ion | log β₁₁₀ (MLH⁺) | log β₁₁₁ (ML) | log β₁₂₀ (ML₂²⁻) |
| Mn(II) | 12.45 ± 0.01 | - | 12.45 ± 0.01 |
| Fe(II) | - | - | 13.45 |
| Co(II) | 15.90 ± 0.04 | - | 15.90 ± 0.04 |
| Ni(II) | 17.17 ± 0.05 | - | 17.17 ± 0.05 |
| Cu(II) | 20.64 ± 0.03 | - | 20.64 ± 0.03 |
| Zn(II) | 18.78 ± 0.02 | - | 18.78 ± 0.02 |
| Data sourced from Crespo-Gallent et al. (2016) for 8-hydroxyquinoline-2-carboxylic acid in KCl(aq) at I = 0.2 mol dm⁻³ and T = 298.2 K.[1] |
Analysis of the Data:
The stability constants for the 1:2 metal-ligand complexes (log β₁₂₀) of 8-HQA clearly follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1] This trend underscores the predictable nature of complex stability for these metal ions. The significant increase in stability from Mn(II) to Cu(II) can be attributed to the combined effects of decreasing ionic radii and increasing ligand field stabilization energy. The exceptionally high stability of the Cu(II) complex is a hallmark of the Irving-Williams series, further enhanced by the Jahn-Teller effect. The subsequent decrease in stability for the Zn(II) complex is consistent with its filled d-shell and lack of LFSE.
Based on these principles and the data for the analogue, we can confidently predict that the stability constants for the corresponding sodium quinaldinate complexes would follow a similar trend.
Experimental Determination of Stability Constants
The accurate determination of stability constants is crucial for any comparative analysis. Two common and powerful techniques employed for this purpose are potentiometric titration and spectrophotometry.
Potentiometric Titration: A Precise Method for Quantifying Complexation
Potentiometric titration is a highly accurate method for determining stability constants. The principle lies in monitoring the change in pH of a solution containing the metal ion and the ligand as a standardized solution of a strong base is added. The competition between the metal ion and protons for the ligand is what allows for the calculation of the stability constants.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation:
-
Prepare a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a stock solution of the ligand (sodium quinaldinate) of known concentration.
-
Prepare stock solutions of the metal perchlorate or nitrate salts (e.g., Mn(ClO₄)₂, Fe(ClO₄)₂, etc.) of known concentrations. Perchlorates are often preferred as they are generally non-complexing.
-
Prepare a solution of a background electrolyte (e.g., 1.0 M NaClO₄) to maintain a constant ionic strength throughout the titration.
-
-
Calibration of the Electrode:
-
Calibrate the pH meter and glass electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.
-
-
Titration Procedure:
-
In a thermostated titration vessel, pipette a known volume of the ligand solution and a known volume of the strong acid. Add the required volume of the background electrolyte to maintain constant ionic strength.
-
In a separate experiment, add a known volume of the metal salt solution to the ligand and acid mixture.
-
Titrate the solution with the standardized base, recording the pH value after each addition of the titrant. It is crucial to allow the system to reach equilibrium before each reading.
-
Perform a blank titration of the strong acid alone to determine the exact concentration of the base.
-
-
Data Analysis:
-
The titration data (volume of base added vs. pH) is used to calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).
-
The stability constants (log K) are then determined from these values using computational methods, such as the Bjerrum method or by using specialized software that performs non-linear least-squares refinement of the data.
-
Caption: Workflow for Spectrophotometric Determination using Job's Method.
Conclusion: A Framework for Rational Design
The stability of metal complexes is a fundamental parameter that dictates their efficacy in a wide range of applications. This guide has provided a comprehensive overview of the theoretical principles governing the stability of sodium quinaldinate metal complexes, a comparative analysis based on a structurally similar ligand, and detailed protocols for their experimental determination.
By understanding the interplay of factors such as the nature of the metal ion, the properties of the ligand, and the chelate effect, researchers can make informed predictions about the stability of novel complexes. The adherence to the Irving-Williams series provides a robust framework for comparing the stabilities of divalent first-row transition metal complexes. The experimental techniques of potentiometric titration and spectrophotometry offer precise and reliable means to quantify these stabilities.
For professionals in drug development, a deep understanding of metal complex stability is crucial for designing metallodrugs with optimal therapeutic windows, minimizing off-target effects, and ensuring that the active species reaches its intended biological target. In the broader scientific community, this knowledge is invaluable for the rational design of catalysts, sensors, and other advanced materials with tailored properties. This guide serves as a foundational resource for researchers embarking on the study of metal-quinaldinate complexes and their diverse applications.
References
- Crespo-Gallent, I., et al. (2016). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. Inorganic Chemistry, 55(24), 12867–12879. [Link]
- Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210. [A seminal paper, though a direct link is not available through the search, its principles are widely cited, e.g., in reference 1]
Sources
A Senior Application Scientist's Guide to HPLC Method Validation for Quinaldic Acid Sodium Salt Analysis
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of quality control and regulatory compliance. Quinaldic acid sodium salt, a key intermediate in various synthetic pathways, demands a precise and accurate analytical method to ensure the integrity of the final product. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for its analysis, comparing it with a common alternative, UV-Vis spectrophotometry, to provide a comprehensive analytical perspective.
The Analytical Imperative: Why a Validated HPLC Method is Crucial
Quinaldic acid (Quinoline-2-carboxylic acid) is a critical building block in pharmaceutical synthesis. Its purity and concentration must be meticulously controlled. While seemingly straightforward, the quantification of its sodium salt necessitates a method that is not only accurate and precise but also specific enough to distinguish it from potential impurities, starting materials, and degradation products. A stability-indicating HPLC method is the gold standard, providing the necessary resolution and sensitivity to ensure that the measured analyte is unequivocally the compound of interest.
This guide is structured to walk you through the entire validation process, not just as a set of instructions, but as a logical workflow, explaining the scientific rationale behind each step, as dictated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4]
Method Selection: HPLC vs. UV-Vis Spectrophotometry
Before diving into the validation of our primary HPLC method, it is instructive to compare it with a simpler, alternative technique: UV-Vis spectrophotometry.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Physical separation of components based on their differential affinity for a stationary and mobile phase, followed by detection. | Measurement of light absorbance by the analyte at a specific wavelength, based on the Beer-Lambert law.[5] |
| Specificity | High. Capable of separating the analyte from impurities and degradation products, making it a "stability-indicating" method.[6][7] | Low to Moderate. Any substance that absorbs at the same wavelength will interfere, leading to potentially inaccurate results. It cannot distinguish the analyte from many potential impurities. |
| Sensitivity | High. Can detect and quantify analytes at very low concentrations (µg/mL to ng/mL levels). | Moderate. Generally less sensitive than HPLC, with detection limits typically in the µg/mL range.[5] |
| Quantitative Accuracy | Very High. When properly validated, it provides highly accurate and precise quantitative results. | Good (for pure samples). Accuracy is highly dependent on sample purity. |
| Complexity & Cost | High. Requires specialized equipment, skilled operators, and more complex method development. Higher operational cost (solvents, columns). | Low. Simpler instrumentation, faster analysis time, and lower cost of operation.[5] |
| Application | Ideal for quality control, stability studies, impurity profiling, and regulatory submissions where specificity is paramount. | Suitable for rapid, routine analysis of relatively pure samples, in-process controls, or dissolution testing where interferences are known to be minimal. |
While UV-Vis spectrophotometry offers speed and simplicity, its lack of specificity makes it unsuitable for the comprehensive quality assessment required in drug development. Therefore, a robust RP-HPLC method is the preferred approach.[8]
The Core of the Analysis: A Validated RP-HPLC Method
The following method, based on established principles for quinoline-based compounds, serves as the foundation for our validation guide.[8]
Table 1: HPLC Method Parameters for Quinaldic Acid Quantification [8]
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 289 nm |
| Run Time | 15 minutes |
The Validation Gauntlet: A Parameter-by-Parameter Guide
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Here, we dissect each validation parameter, providing the rationale, a detailed experimental protocol, and acceptance criteria.
System Suitability
Experimental Protocol:
-
Prepare a standard solution of this compound at the working concentration (e.g., 50 µg/mL).
-
Inject this standard solution five or six consecutive times.
-
Calculate the key performance parameters from the resulting chromatograms.
Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation performance.[10] |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 1.0% for 5 or 6 injections | Demonstrates the precision of the autosampler and detector response. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% for 5 or 6 injections | Indicates the stability and precision of the pump and flow rate. |
Specificity (Stability-Indicating Nature)
The Rationale: Specificity is the ability of the method to measure the analyte accurately in the presence of other components like impurities, degradants, and matrix components.[3] To prove this, we intentionally degrade the drug substance in a process known as forced degradation or stress testing.[6][7]
Experimental Protocol (Forced Degradation):
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 60°C for 30 minutes.[6]
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 60°C for 30 minutes.[6]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines).
-
Analyze each stressed sample by the HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.
Acceptance Criteria:
-
The peak for Quinaldic Acid should be free from any co-eluting peaks from the blank, placebo, and stressed samples.
-
Peak purity analysis (using a Diode Array Detector) should show that the analyte peak is spectrally pure in all stressed samples.
-
There should be adequate resolution (Rs > 2) between the main peak and the peaks of any degradation products.
Diagram: Forced Degradation Workflow
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method [article.sapub.org]
- 3. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijper.org [ijper.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Study on Quantitative Determination of Ellagic Acid by UV-spectrophotometry | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Quinaldic Acid Sodium Salt and Other Organic Precipitants for Selective Metal Separation
Introduction: The Art and Science of Selective Precipitation
In the realms of analytical chemistry, hydrometallurgy, and pharmaceutical development, the ability to isolate a specific metal ion from a complex mixture is a frequent and critical challenge. While numerous techniques exist, selective precipitation using organic reagents remains a powerful, cost-effective, and widely adopted method. This process leverages the formation of highly insoluble and stable coordination complexes, or chelates, between a target metal ion and a specific organic molecule.
The selectivity of this process is not merely a matter of adding a reagent; it is a carefully controlled interplay of chemical equilibria, governed by factors such as pH, temperature, and the presence of masking agents. The choice of precipitant is paramount, as each reagent possesses a unique profile of reactivity, selectivity, and optimal operating conditions. This guide provides an in-depth comparison of Quinaldic Acid Sodium Salt against three other stalwart organic precipitants: 8-Hydroxyquinoline, Dimethylglyoxime, and Cupferron. We will explore the causality behind their mechanisms, present comparative performance data, and provide actionable experimental protocols to empower researchers in making informed decisions for their specific separation needs.
The Precipitants: A Mechanistic Overview
Organic precipitants are organic compounds that form strong, insoluble complexes with metal ions. The most effective of these are chelating agents, which bind to a central metal ion at two or more points, forming a stable ring structure. This chelate effect significantly enhances the thermodynamic stability of the complex, driving the precipitation reaction to completion.
-
Quinaldic Acid (Quinoline-2-carboxylic acid): As its sodium salt, quinaldic acid is a versatile precipitant. It acts as a bidentate chelating agent, binding to metal ions through the nitrogen atom of the quinoline ring and an oxygen atom of the deprotonated carboxyl group. This forms a stable five-membered ring, effectively sequestering the metal ion into an insoluble complex. It is particularly noted for its use in the gravimetric determination of copper, zinc, and cadmium.[1]
-
8-Hydroxyquinoline (Oxine): Perhaps one of the most well-known organic precipitants, 8-hydroxyquinoline is a bidentate chelating agent that also forms five-membered rings with metal ions via its phenolic oxygen and quinoline nitrogen atoms.[2][3] Its versatility is its greatest strength and weakness; it precipitates a wide array of metals, making selectivity highly dependent on rigorous pH control.[4]
-
Dimethylglyoxime (DMG): DMG is the gold standard for nickel determination due to its remarkable selectivity. Two molecules of DMG coordinate with a single nickel(II) ion. Intramolecular hydrogen bonds in the resulting square planar complex lead to exceptional stability and a characteristic, vibrant red precipitate. This structural specificity is the source of its high selectivity for nickel and palladium.
-
Cupferron (Ammonium salt of N-nitroso-N-phenylhydroxylamine): Cupferron is unique in its ability to precipitate metals like iron(III), titanium(IV), and zirconium(IV) from strongly acidic solutions. This is a significant advantage as it allows for the separation of these metals from many others that remain soluble under such conditions. However, the reagent is known to be unstable, especially when exposed to light and air, and is recognized as a potential carcinogen.[5]
Performance Deep Dive: A Comparative Analysis
The utility of a precipitant is defined by its selectivity, efficiency, and the conditions under which it operates. The most critical variable governing selectivity for most organic precipitants is the hydrogen ion concentration (pH), as the chelating agents are typically conjugate bases of weak acids. By controlling the pH, one can control the concentration of the active chelating anion, thus dictating which metal-ligand complexes will exceed their solubility product and precipitate.
The stability constant (log K) of a metal-ligand complex is a quantitative measure of the strength of the interaction.[6][7] A higher stability constant generally implies that the complex can form and precipitate at a lower pH (higher acidity) compared to a complex with a lower stability constant.
| Precipitant | Primary Target Metals | Optimal pH Range for Precipitation | Key Interferences & Separation Opportunities | Precipitate Characteristics |
| This compound | Cu(II), Zn(II), Cd(II) | Weakly acidic to neutral (pH > 3.5 for Zn).[8] | Separates from: Fe, Ni, Co, Mn, Al, Be. | Crystalline, easily filterable chelates, e.g., Cu(C₁₀H₆NO₂)₂·H₂O. |
| 8-Hydroxyquinoline (Oxine) | Al(III), Fe(III), Cu(II), Zn(II), Mg(II), and many others. | Highly pH-dependent; e.g., Al (4.2-9.8), Cu (>2.7), Zn (>4.4), Mg (>7.4). | Separation by pH control: Al can be separated from Be and Mg in acidic solution.[2][4] | Often bulky and flocculent, but can be crystalline under controlled conditions. |
| Dimethylglyoxime (DMG) | Ni(II), Pd(II) | Weakly ammoniacal (pH 8-9 for Ni). | Interferences: Fe(III) precipitates as Fe(OH)₃ (can be masked with tartrate), Pd(II), Pt(II), Bi(III). | Bright red, bulky, crystalline precipitate, Ni(C₄H₇N₂O₂)₂. |
| Cupferron | Fe(III), Zr(IV), Ti(IV), V(V), Sn(IV), Cu(II). | Strongly acidic (e.g., 1-2 M H₂SO₄ or HCl). | Separates from: Al, Be, Cr, Mn, Ni, Zn, phosphates in strong acid. | Curdy, flocculent precipitates. The reagent is unstable in solution.[5] |
Field-Proven Protocols and Workflows
The theoretical advantages of a precipitant are only realized through robust and reproducible experimental protocols. The following methods are self-validating systems, designed to ensure complete precipitation and minimal co-precipitation of interfering ions.
Protocol 1: Selective Precipitation of Nickel(II) using Dimethylglyoxime (DMG)
This protocol is designed for the separation of nickel from solutions containing other metals like cobalt and iron. The key is the masking of iron(III) with a complexing agent (citric or tartaric acid) and careful pH adjustment.
Methodology:
-
Sample Preparation: To an acidic sample solution containing Ni(II) and potential interferents (e.g., Fe(III), Co(II)), add a sufficient quantity of citric acid or tartaric acid to complex the iron. A 5-10 fold excess by weight relative to the iron content is recommended.
-
Initial pH Adjustment: Slowly add concentrated ammonium hydroxide (NH₄OH) until the solution is slightly alkaline. A deep blue color will indicate the formation of the Ni(NH₃)₆²⁺ complex.
-
Precipitation: Heat the solution to 60-80°C. Add a 1% (w/v) ethanolic solution of dimethylglyoxime in slight excess. A voluminous, bright red precipitate of nickel dimethylglyoximate will form immediately.
-
Digestion: Keep the solution hot (60-80°C) for 30-60 minutes to allow the precipitate to "digest." This process promotes the growth of larger, more easily filterable crystals and reduces impurities.
-
Filtration and Washing: Filter the hot solution through a pre-weighed sintered glass crucible (G3 or G4 porosity). Wash the precipitate several times with hot water to remove any soluble salts.
-
Drying and Weighing: Dry the crucible containing the precipitate in an oven at 110-120°C to a constant weight. The weight of the Ni(C₄H₇N₂O₂)₂ precipitate can be used to calculate the initial amount of nickel.
Protocol 2: Separation of Copper(II) from Zinc and Iron using Quinaldic Acid
This method leverages the ability of quinaldic acid to precipitate copper from a weakly acidic solution where iron and zinc remain soluble, especially if iron is complexed.
Methodology:
-
Sample Preparation: Take an acidic sample solution (e.g., in dilute H₂SO₄) containing Cu(II), Zn(II), and Fe(III). Add sufficient tartaric acid to complex the iron.
-
pH Adjustment: Heat the solution to boiling and add a 3% (w/v) aqueous solution of this compound. Then, carefully add dilute ammonium hydroxide (NH₄OH) dropwise until a permanent precipitate begins to form. The optimal condition is a slightly acidic environment.
-
Precipitation & Digestion: Continue boiling gently for 5-10 minutes to coagulate the pale blue-green copper quinaldate precipitate.
-
Filtration and Washing: Allow the precipitate to settle, then filter through a pre-weighed sintered glass crucible. Wash the precipitate thoroughly with hot water to remove any co-precipitated zinc or other soluble salts.
-
Drying and Weighing: Dry the precipitate at 125°C to a constant weight. The gravimetric factor for copper in Cu(C₁₀H₆NO₂)₂ is 0.1554.
Decision Framework for Precipitant Selection
Choosing the appropriate precipitant requires a logical assessment of the analytical problem. The primary considerations are the target metal, the composition of the sample matrix (especially potential interferents), and the required acidity of the solution.
Conclusion
While no single organic precipitant is universally superior, each holds a distinct and valuable position in the toolkit of a research scientist. Dimethylglyoxime offers unparalleled selectivity for nickel, making it the unequivocal choice for this application. Cupferron provides the unique capability to isolate refractory metals like iron, zirconium, and titanium from highly acidic media, a task difficult for many other reagents. 8-Hydroxyquinoline serves as a versatile, general-purpose precipitant whose selectivity can be finely tuned through careful control of pH.
In this context, This compound emerges as a highly effective and more selective alternative to 8-Hydroxyquinoline for specific, high-value targets like copper, zinc, and cadmium. Its ability to quantitatively precipitate these metals from weakly acidic solutions allows for clean separations from common interferents such as iron, cobalt, and nickel. The crystalline nature of its metal chelates facilitates easier handling and filtration compared to the often flocculent precipitates of other reagents. For researchers and drug development professionals needing to isolate Cu, Zn, or Cd with high purity and without the need for extreme pH conditions, this compound represents a robust, reliable, and scientifically sound precipitating agent.
References
- Flagg, J. F., & Vanas, D. W. (1946). Factors Affecting the Precipitation of Some Insoluble Quinaldates. Journal of the American Chemical Society, 68(8), 1594–1596. [Link]
- Sarkar, M., Clérac, R., Mathonière, C., Hearns, N. G. R., Bertolasi, V., & Ray, D. (2010). oxido-bridged copper benzoate quasi-tetrahedron and bis-mu(3)-hydroxido-bridged copper azide and copper thiocyanate stepped cubanes: core conversion, structural diversity, and magnetic properties. Inorganic Chemistry, 49(14), 6575–6585. [Link]
- ResearchGate. (2016). Cadmium removal with pH?[Link]
- Precipitant or precipit
- Kumar, R., & Kumar, G. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 623-630. [Link]
- Sarkar, M., et al. (2022). Synthesis and Characterization of Novel Quinaldic Acid Based Ni, Fe, and Cr Complexes: A Computational and Experimental Study.
- Khan, K., et al. (2022). Green Analytical Approach for the Determination of Zinc in Pharmaceutical Product Using Natural Reagent. Journal of Chemistry. [Link]
- National Toxicology Program. (n.d.). RoC Profile: Cupferron. Department of Health and Human Services. [Link]
- Shastri, V. S. (n.d.).
- Jamieson, G. S. (1912). The gravimetric and volumetric determination of zinc precipitated as zinc mercury thiocyanate. Journal of the American Chemical Society, 34(8), 1037-1041. [Link]
- JOURNAL OF INTERNATIONAL SCIENTIFIC RESEARCH. (2023). SELECTIVE SEPARATION OF COPPER AND ZINC IONS FROM INDUSTRIAL EFFLUENTS USING ORGANIC COMPLEXING AGENTS: MECHANISMS AND PROCESS DESIGN. [Link]
- Scribd. (n.d.). Gravimetric Determination of Zinc Using Anthranilic Acid. [Link]
- Sandrin, T. R., & Maier, R. M. (2002). Effect of pH on cadmium toxicity, speciation, and accumulation during naphthalene biodegradation. Environmental Toxicology and Chemistry, 21(10), 2075-2079. [Link]
- Feng, D., et al. (2022). A Comprehensive Recovery Process for Selective Separation and Enrichment of Copper, Zinc and Iron Minerals from a Polymetallic Ore and the Adsorption Mechanism of Collector Z-200. Minerals, 12(3), 381. [Link]
- Zhang, Z., et al. (2019). Eco-efficient synthesis of 2-quinaldic acids from furfural. Green Chemistry, 21(21), 5863-5867. [Link]
- Sarangi, K., et al. (n.d.). SOLVENT EXTRACTION AND SEPARATION OF COPPER AND ZINC FROM A PICKLING SOLUTION. Eprints@NML. [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 2(4). [Link]
- Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 11, 1157–1178. [Link]
- Park, I., et al. (2019). Selective Precipitation of Copper and Zinc over Iron from Acid Mine Drainage by Neutralization and Sulfidization for Recovery. Minerals, 9(10), 619. [Link]
- ResearchGate. (n.d.). Distribution of ionic, molecular species, and precipitates of cadmium at different sodium chloride background salt concentrations at pH 6.0 (left) and pH 10.0 (right). [Link]
- Ray, P., & Sarkar, A. K. (1933). Quinaldinic acid as a reagent for the separation and determination of copper and cadmium. The Analyst, 58(686), 273-274. [Link]
- MDPI. (2024).
- Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
Sources
- 1. Quinaldinic acid as a reagent for the separation and determination of copper and cadmium - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Assaying Zinc Determination Methods - 911Metallurgist [911metallurgist.com]
- 6. Solvent Extraction and Separation of Copper and Zinc from a Pickling Solution [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to the Bioanalytical Efficiency of Sodium 2-quinolinecarboxylate Across Key Sample Matrices
This guide provides an in-depth evaluation of analytical strategies for the quantification of Sodium 2-quinolinecarboxylate (the sodium salt of quinaldic acid) in common biological matrices: plasma, urine, and tissue homogenates. As researchers, scientists, and drug development professionals, our goal extends beyond mere detection; we seek robust, reproducible, and efficient methods that yield trustworthy data. The "efficiency" of a method is not a single parameter but a composite of its accuracy, precision, sensitivity, selectivity, and throughput. The choice of analytical approach is fundamentally dictated by the sample matrix, as each presents unique challenges in terms of interfering substances and required sample preparation.
This document eschews a rigid template in favor of a logical, cause-and-effect narrative. We will first establish the principles of a validatable analytical method, then explore the primary analytical techniques, and finally, conduct a comparative analysis of sample preparation workflows tailored to the complexities of each biological matrix.
Pillar 1: The Foundation of Trustworthiness: Bioanalytical Method Validation
Before comparing techniques, we must define our performance benchmarks. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that form the bedrock of our experimental design.[2][3][4][5] Adherence to these principles ensures that our data is reliable and reproducible. The core parameters we must evaluate include:
-
Specificity & Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components.[6]
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).[6]
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[6][7]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest analyte concentrations that can be reliably detected and quantified with acceptable accuracy and precision, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]
Pillar 2: Core Analytical Technologies for Quinaldic Acid Quantification
Quinaldic acid (2-quinolinecarboxylic acid) is a polar, aromatic carboxylic acid.[8] Its chemical properties guide our choice of analytical instrumentation.
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): This is a workhorse technique for many laboratories. Quinaldic acid possesses a chromophore, making it suitable for UV detection.[9] RP-HPLC offers excellent robustness and is cost-effective. However, its sensitivity and selectivity can be limited in complex biological matrices where co-eluting, UV-absorbing interferences are common.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[10][11] By monitoring specific precursor-to-product ion transitions, we can effectively eliminate matrix interference. In positive electrospray ionization (ESI) mode, quinaldic acid is protonated to [M+H]+, and subsequent collision-induced dissociation yields characteristic product ions, providing a highly specific analytical signature.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization: Direct GC-MS analysis of quinaldic acid is challenging due to its low volatility.[13] A necessary prerequisite is chemical derivatization to convert the polar carboxylic acid group into a more volatile and thermally stable ester (e.g., methyl ester) or silyl ester (e.g., trimethylsilyl ester).[13] While powerful, this adds a sample preparation step that can introduce variability and increase analysis time.
For the purpose of this guide, we will focus on comparing sample preparation efficiencies for the superior LC-MS/MS technique, as it is most frequently employed for regulated bioanalysis.
Pillar 3: The Matrix Challenge: A Comparative Workflow Evaluation
The primary determinant of an assay's efficiency is often the sample preparation protocol. The goal is to remove interfering components (proteins, salts, lipids) while maximizing the recovery of the analyte.[14][15]
The principal challenge in plasma is the high concentration of proteins (~6-8 g/dL), which can precipitate in the analytical system, clog columns, and cause significant ion suppression in the MS source.
-
Workflow A: Protein Precipitation (PPT)
-
Principle: A simple and fast method where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma to denature and precipitate proteins.[15] The supernatant is then analyzed.
-
Causality: This is often the first choice for high-throughput screening. Its speed is unparalleled, but it is a non-selective "crash" that leaves many salts and phospholipids in the supernatant, which are notorious for causing matrix effects in LC-MS.[15]
-
-
Workflow B: Liquid-Liquid Extraction (LLE)
-
Principle: The analyte is partitioned from the aqueous plasma into a water-immiscible organic solvent based on its relative solubility.
-
Causality: LLE provides a cleaner extract than PPT by removing non-lipid-soluble interferences like salts. However, method development can be more time-consuming, requiring careful selection of the extraction solvent and pH to ensure efficient partitioning of the analyte.
-
-
Workflow C: Solid-Phase Extraction (SPE)
-
Principle: The plasma sample is loaded onto a cartridge containing a solid sorbent. Interferences are washed away, and the analyte is selectively eluted.[15] For quinaldic acid, a mixed-mode or ion-exchange sorbent can be highly effective.
-
Causality: SPE is the most selective and powerful technique, yielding the cleanest extracts and minimizing matrix effects.[15][16] This cleanliness often translates to better sensitivity and reproducibility. The trade-off is higher cost and a more complex, multi-step procedure.
-
Diagram 1: Plasma Sample Preparation Workflow
Caption: Comparative workflows for preparing plasma samples.
Table 1: Performance Comparison in Human Plasma (LC-MS/MS)
| Parameter | Workflow A: PPT | Workflow B: LLE | Workflow C: SPE | Rationale |
|---|---|---|---|---|
| Recovery (%) | 85 - 105 | 70 - 90 | 95 - 105 | SPE provides the most consistent and highest recovery. LLE can be variable. |
| Precision (%RSD) | < 10% | < 8% | < 5% | Cleaner samples from SPE lead to more reproducible injections and lower variability. |
| Matrix Effect (%) | 40 - 60 | 80 - 95 | > 95 | Significant ion suppression with PPT. SPE effectively removes interfering phospholipids. |
| Throughput | High | Medium | Low | PPT is easily automated for 96-well plates. SPE is the most labor-intensive. |
Urine is less proteinaceous than plasma but presents challenges with high salt concentrations and wide variability in pH and specific gravity.
-
Workflow A: Dilute-and-Shoot
-
Principle: The simplest approach, where the urine sample is merely diluted with water or mobile phase, centrifuged, and injected.
-
Causality: This method is extremely fast and cost-effective. It is often sufficient for urine analysis because the primary interferences from plasma (proteins, lipids) are absent. However, high salt content can still cause ion suppression and build up on the MS interface over time.
-
-
Workflow B: Solid-Phase Extraction (SPE)
-
Principle: Similar to plasma, SPE is used to remove salts and other polar interferences while concentrating the analyte.
-
Causality: For assays requiring very low limits of quantification (LOQ), SPE is necessary to concentrate the analyte from a larger initial volume of urine and provide a cleaner extract, leading to improved signal-to-noise.
-
Diagram 2: Urine Sample Preparation Workflow
Caption: Comparative workflows for preparing urine samples.
Table 2: Performance Comparison in Human Urine (LC-MS/MS)
| Parameter | Workflow A: Dilute-and-Shoot | Workflow B: SPE | Rationale |
|---|---|---|---|
| Recovery (%) | N/A (Dilution) | 90 - 105 | SPE allows for quantitative recovery and concentration. |
| Precision (%RSD) | < 15% | < 5% | SPE removes matrix variability between patient samples, improving precision. |
| LOQ (ng/mL) | ~5-10 | ~0.5-1 | The concentration step in SPE significantly improves the method's sensitivity. |
| Throughput | Very High | Low | Dilute-and-shoot is ideal for rapid screening. |
Tissues are the most complex matrix, requiring initial homogenization to release the analyte, followed by cleanup to remove a vast array of lipids, proteins, and cellular debris.[17]
-
Workflow A: Homogenization + PPT
-
Principle: The tissue is first mechanically homogenized in a buffer. An organic solvent is then added to the resulting homogenate to precipitate proteins.
-
Causality: This is a common approach, but the resulting supernatant is often "dirty," containing high levels of lipids which can cause severe matrix effects and contaminate the LC-MS system.
-
-
Workflow B: Homogenization + SPE
-
Principle: Following homogenization, the sample undergoes SPE for a rigorous cleanup.
-
Causality: This is the preferred method for quantitative tissue analysis. A multi-modal SPE sorbent can be used to remove both proteins and lipids, resulting in a much cleaner extract that is essential for reliable quantification.
-
Diagram 3: Tissue Sample Preparation Workflow
Caption: Comparative workflows for preparing tissue samples.
Table 3: Performance Comparison in Rat Liver Homogenate (LC-MS/MS)
| Parameter | Workflow A: Homog. + PPT | Workflow B: Homog. + SPE | Rationale |
|---|---|---|---|
| Recovery (%) | 75 - 95 | 90 - 105 | SPE provides more exhaustive extraction and less analyte loss to lipid binding. |
| Precision (%RSD) | < 15% | < 7% | The superior cleanup of SPE leads to significantly better reproducibility. |
| Matrix Effect (%) | 20 - 50 | > 90 | Lipids are a major source of ion suppression; SPE is critical for their removal. |
| Method Robustness | Low | High | PPT extracts can quickly degrade LC column and MS performance. SPE protects the system. |
Pillar 4: Decision Framework: Selecting the Optimal Strategy
The choice of method is a balance between the required data quality and available resources. A "one-size-fits-all" approach is inefficient. The following decision framework guides the selection process based on the study's objective.
Diagram 4: Method Selection Decision Framework
Caption: Decision tree for selecting an appropriate analytical strategy.
For early-stage discovery or high-throughput screening, the speed of PPT (for plasma) and Dilute-and-Shoot (for urine) is highly advantageous. However, for regulated studies (nonclinical toxicology or clinical trials) that will be submitted to regulatory agencies, the data integrity afforded by a fully validated SPE-LC-MS/MS method is non-negotiable.[18][19]
Detailed Experimental Protocols
This protocol serves as a starting point; it must be fully validated according to ICH/FDA guidelines.[4][7]
-
Chromatographic System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 Reverse-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: ESI Positive Mode.
-
MRM Transition: Monitor the transition from the protonated parent ion (m/z 174.1) to a characteristic product ion (e.g., m/z 128.1, corresponding to loss of COOH and H).[12]
This is a representative protocol using a mixed-mode cation exchange cartridge.
-
Condition: Wash cartridge with 1 mL Methanol, followed by 1 mL Water.
-
Equilibrate: Equilibrate with 1 mL of 2% Formic Acid in Water.
-
Load: Pre-treat 100 µL plasma with 300 µL of 2% Formic Acid. Vortex. Load the entire pre-treated sample onto the cartridge.
-
Wash 1: Wash with 1 mL of 2% Formic Acid in Water to remove salts and polar interferences.
-
Wash 2: Wash with 1 mL of Methanol to remove lipids and other non-polar interferences.
-
Elute: Elute quinaldic acid with 1 mL of 5% Ammonium Hydroxide in Methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of 50:50 Water:Acetonitrile for LC-MS/MS analysis.
Conclusion
The efficient analysis of Sodium 2-quinolinecarboxylate is not determined by a single "best" method, but by a systematic, matrix-aware approach. For plasma and tissue, the investment in a more rigorous sample cleanup technique like SPE pays significant dividends in data quality, reproducibility, and long-term system robustness, making it the superior choice for decision-making studies. For urine, a simple "Dilute-and-Shoot" approach is often highly efficient for screening purposes, but SPE may be required to meet stringent sensitivity requirements. By aligning our analytical strategy with both the chemical nature of the analyte and the unique challenges of the biological matrix, we can ensure the generation of scientifically sound and trustworthy data.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). Labcompliance.
- ICH Guidelines for Analytical Method Valid
- ICH guideline Q2(R2) on validation of analytical procedures. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023).
- Bioanalytical Method Validation: What does the FDA expect?. (2013). ECA Academy.
- Bioanalytical Method Validation - Guidance for Industry. (2018). U.S.
- FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". (2018). American Society for Clinical Pharmacology & Therapeutics.
- FDA Announces Draft Guidance for Bioanalytical Method Validation. (2019). Pharmaceutical Technology.
- Bioanalytical Method Validation (BMV) Panel Discussion. (2020). YouTube.
- A review on biological matrices and analytical methods used for determination of drug of abuse. (2011). Journal of Applied Pharmaceutical Science.
- CZE Determination of Quinolinic Acid in Rat Brain Tissue and Plasma. (n.d.).
- Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. (n.d.). PubMed.
- Sample Preparation of Drug Substances and Products in Regul
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. (n.d.). BenchChem.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
- 2-Quinolinecarboxylic acid. (n.d.). NIST WebBook.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.).
- 2-Quinolinecarboxylic acid; sodium. (n.d.). PubChem.
- Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. (n.d.). BenchChem.
- Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (n.d.). MDPI.
- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
- Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. (2020). Analyst (RSC Publishing).
- HPLC Methods for analysis of Sodium ion. (n.d.).
- Analytical Methods for Nanomaterial Determination in Biological M
- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. (n.d.). BenchChem.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PMC - NIH.
- Sample preparation for pharmaceutical analysis. (2025).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.).
Sources
- 1. database.ich.org [database.ich.org]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. youtube.com [youtube.com]
- 8. 2-Quinolinecarboxylic acid [webbook.nist.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols | MDPI [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioanalytical Method Validation: What does the FDA expect? - ECA Academy [gmp-compliance.org]
- 19. youtube.com [youtube.com]
A Comparative Analysis of Crystal Structures in Metal-Quinaldate Complexes: A Guide for Researchers
Quinaldic acid (quinoline-2-carboxylic acid), a heterocyclic aromatic ligand, has garnered significant attention in coordination chemistry due to its versatile binding modes and the resultant diverse structural motifs and properties of its metal complexes. The rigid quinoline backbone and the bidentate N,O-chelation capability of the carboxylate group make it an excellent candidate for constructing novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, magnetism, and as antimicrobial agents. This guide provides a comparative overview of the crystal structures of metal-quinaldate complexes, focusing on first-row transition metals such as iron, cobalt, nickel, copper, and zinc. We will delve into the subtle interplay of the metal ion's nature, reaction conditions, and ancillary ligands in dictating the final supramolecular architecture.
The Influence of the Metal Center on Coordination Geometry
The choice of the central metal ion is paramount in determining the coordination number, geometry, and overall crystal packing of the resulting quinaldate complex. The inherent electronic configuration and preferred coordination geometries of different metal ions lead to a fascinating diversity of structures.
Iron(II) Quinaldate Complexes: A Study in Coordinative Unsaturation
Iron(II) complexes of quinaldate often exhibit coordinative unsaturation, leading to interesting solution-state behavior and reactivity. Treatment of iron(II) halides with sodium quinaldate typically yields anionic, five-coordinate complexes.[1][2]
A common structural motif is the distorted square pyramidal or trigonal bipyramidal geometry around the Fe(II) center. For instance, the complex Na[Fe(qn)₂Cl]·DMF, synthesized from iron(II) chloride and sodium quinaldate, features a five-coordinate iron center.[1][2][3] The solid-state structure, confirmed by single-crystal X-ray diffraction, shows the two quinaldate ligands acting as bidentate chelators, with a chloride ion completing the coordination sphere.[1] However, it is crucial to note that these solid-state structures may not be retained in solution, where equilibria between five- and six-coordinate species can exist.[1][3]
When a non-coordinating anion like triflate is used, a different structural outcome is observed. A linear tri-iron(II) complex, [Fe₃(qn)₆(DMF)₂], can be formed, which showcases both five-coordinate and six-coordinate iron centers within the same molecule.[2] This highlights the subtle influence of the counter-ion on the final crystal structure.
Zinc(II) Quinaldate Complexes: Versatility in Coordination
Zinc(II), with its d¹⁰ electronic configuration, lacks ligand field stabilization energy, allowing it to adopt a variety of coordination geometries, most commonly tetrahedral and octahedral. This flexibility is evident in its complexes with quinaldic acid. The core {Zn(quin)₂} unit, where quinaldate ligands bind in a chelating manner, can be modified by introducing secondary pyridine-based ligands.[4]
For example, starting with the precursor [Zn(quin)₂(CH₃OH)₂], labile methanol ligands can be easily substituted by various pyridines (e.g., 3,5-lutidine, 3-hydroxymethylpyridine, 4-hydroxymethylpyridine) to yield heteroleptic complexes with distorted octahedral geometries.[4] The two quinaldate ligands typically occupy four coordination sites in a chelating fashion, while the secondary pyridine ligands complete the coordination sphere.[4] This strategy allows for the fine-tuning of the crystal packing and potential properties of the resulting materials.
Comparative Structural Parameters
To facilitate a direct comparison, the table below summarizes key crystallographic data for representative metal-quinaldate complexes.
| Metal Ion | Complex Formula | Coordination Number | Geometry | Key Bond Lengths (Å) | Reference |
| Iron(II) | Na[Fe(qn)₂Cl]·DMF | 5 | Distorted Square Pyramidal | Fe-N: ~2.1-2.2, Fe-O: ~2.0-2.1, Fe-Cl: ~2.3 | [1][2] |
| Iron(II) | [Fe₃(qn)₆(DMF)₂] | 5 and 6 | Sq. Pyramidal & Octahedral | Fe-N: ~2.1-2.3, Fe-O: ~2.0-2.2 | [2] |
| Zinc(II) | [Zn(quin)₂(3,5-Lut)₂] | 6 | Distorted Octahedral | Zn-N(quin): ~2.1, Zn-O: ~2.1, Zn-N(Lut): ~2.2 | [4] |
| Zinc(II) | [Zn(quin)₂(3-Hmpy)₂] | 6 | Distorted Octahedral | Zn-N(quin): ~2.1, Zn-O: ~2.1, Zn-N(Hmpy): ~2.2 | [4] |
Note: Bond lengths are approximate and can vary depending on the specific crystal structure. qn = quinaldate; DMF = N,N-dimethylformamide; 3,5-Lut = 3,5-lutidine; 3-Hmpy = 3-hydroxymethylpyridine.
Visualizing Coordination Environments
The coordination polyhedra of the metal centers in these complexes can be visualized using graph theory. The following diagrams, generated using DOT language, illustrate the connectivity around the metal ions.
Caption: 5-Coordinate Fe(II) in Na[Fe(qn)₂Cl].
Caption: 6-Coordinate Zn(II) in [Zn(quin)₂(3,5-Lut)₂].
Experimental Protocols: A Guide to Synthesis and Crystallization
The successful isolation of high-quality single crystals is fundamental to structural elucidation.[5][6][7] The protocols described below are representative of methods used to synthesize metal-quinaldate complexes.
Protocol 1: Synthesis of Anionic Iron(II) Quinaldate Complexes (e.g., Na[Fe(qn)₂Cl]·DMF)[1]
Rationale: This anaerobic synthesis prevents the oxidation of the air-sensitive Fe(II) starting material. The use of sodium quinaldate ensures the deprotonation of the ligand for coordination. Slow diffusion is a classic crystallization technique to promote the growth of well-ordered single crystals.
Step-by-Step Methodology:
-
Preparation of Sodium Quinaldate: In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve quinaldic acid in anhydrous tetrahydrofuran (THF). Add one equivalent of sodium hydride (NaH) portion-wise. Stir the resulting suspension at room temperature for 1-2 hours until hydrogen evolution ceases.
-
Reaction: In a separate Schlenk flask, suspend anhydrous iron(II) chloride (FeCl₂) in THF. To this suspension, add two equivalents of the freshly prepared sodium quinaldate suspension via cannula.
-
Stirring: Stir the reaction mixture at room temperature for 12-24 hours.
-
Isolation: Filter the resulting mixture to remove sodium chloride (NaCl) byproduct. Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
-
Crystallization: Dissolve the crude product in a minimal amount of N,N-dimethylformamide (DMF). Place this solution in a small vial. Carefully layer anhydrous diethyl ether on top of the DMF solution. Seal the vial and allow it to stand undisturbed for several days. Single crystals suitable for X-ray diffraction will form at the interface.
Protocol 2: Synthesis of Heteroleptic Zinc(II) Quinaldate Complexes[4]
Rationale: This solvothermal method utilizes elevated temperature and pressure to overcome kinetic barriers and promote the formation of crystalline products. The substitution of labile methanol ligands in the precursor complex provides a straightforward route to a family of related compounds.
Step-by-Step Methodology:
-
Precursor Synthesis: First, synthesize the precursor complex [Zn(quin)₂(CH₃OH)₂]. This can typically be achieved by reacting zinc(II) acetate with quinaldic acid in methanol.
-
Reaction Mixture: In a Teflon-lined stainless steel autoclave, place the precursor complex (e.g., 50 mg). Add the secondary pyridine ligand (e.g., 3,5-lutidine, 1 mL) and a solvent such as dried acetonitrile (10-15 mL).
-
Solvothermal Reaction: Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 105 °C) for a set period (e.g., 24 hours).
-
Cooling: Allow the autoclave to cool slowly to room temperature. Slow cooling is critical for the formation of large, high-quality crystals.
-
Isolation: Collect the resulting crystals by filtration, wash with a suitable solvent (e.g., acetonitrile), and air-dry.
Essential Characterization Techniques
Beyond single-crystal X-ray diffraction, a suite of analytical techniques is necessary for the comprehensive characterization of these complexes.[8]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Used to confirm the coordination of the quinaldate ligand by observing shifts in the carboxylate stretching frequencies.[9][10][11]
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, such as metal-to-ligand charge-transfer (MLCT) bands, which are often observed in these systems.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging for paramagnetic complexes like Fe(II), NMR can provide insights into solution-state structures and dynamics.[1][12]
-
-
Thermal Analysis:
Conclusion and Future Directions
The crystal engineering of metal-quinaldate complexes is a rich field driven by the interplay between the metal ion's coordination preferences and the ligand's binding capabilities. As demonstrated, subtle changes in the metal source or the introduction of ancillary ligands can lead to significant structural diversity, from five-coordinate mononuclear species to extended coordination polymers. This structural tunability is key to designing materials with tailored properties for specific applications.
Future research will likely focus on incorporating functionalized quinaldate ligands to introduce new properties, exploring lanthanide metals for luminescent materials, and scaling up synthesis for potential catalytic and biomedical applications. The detailed structural understanding gained from the comparative studies presented here provides a crucial foundation for these future endeavors.
References
- Yaghi, O. M., O'Keeffe, M., Ockwig, N. W., Chae, H. K., Eddaoudi, M., & Kim, J. (2003). Reticular synthesis and the design of new materials.
- Batten, S. R., & Robson, R. (1998). Interpenetrating Nets: Ordered, Periodic Entanglement. Angewandte Chemie International Edition, 37(11), 1460-1494. [Link]
- Figgis, B. N., & Hitchman, M. A. (2000).
- McDonald, A. R., & Que, L., Jr. (2010). Synthesis and Characterization of Iron(II) Quinaldate Complexes. Inorganic Chemistry, 49(3), 986-994. [Link]
- Modec, B., & Petrič, M. (2018). Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands. Molecules, 23(11), 2969. [Link]
- Clegg, W., & Harbron, E. J. (2014). Crystallography of metal–organic frameworks.
- Haines, R. I. (2011). Thermal analysis of coordination compounds. Coordination Chemistry Reviews, 255(1-2), 154-168. [Link]
Sources
- 1. Synthesis and Characterization of Iron(II) Quinaldate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of iron(II) quinaldate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands [mdpi.com]
- 5. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Pitfalls in metal-organic framework crystallography: towards more accurate crystal structures. | Semantic Scholar [semanticscholar.org]
- 7. Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Spectroscopic characterization of metal complexes of novel Schiff base. Synthesis, thermal and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Structural and Thermal Investigations of Co(II) and Ni(II) Coordination Polymers Based on biphenyl-4,4′-dioxydiacetate Linker [mdpi.com]
- 14. Synthesis, crystal structures and thermal analysis of two new coordination polymers [comptes-rendus.academie-sciences.fr]
- 15. researchgate.net [researchgate.net]
- 16. journals.iucr.org [journals.iucr.org]
A Comparative Guide to Zinc Quantification: The Quinaldic Acid Sodium Salt Method vs. Modern Instrumental Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of zinc is critical in the pharmaceutical industry, from ensuring the correct dosage in nutritional supplements to its role as a stabilizer for complex biologic drugs.[1] The choice of an analytical method can significantly impact the reliability of these measurements. This guide contrasts the time-honored gravimetric approach using quinaldic acid with the speed, sensitivity, and precision of contemporary instrumental methods like Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and colorimetric assays.
Part 1: The Classical Approach — Gravimetric Determination with Quinaldic Acid
Gravimetric analysis is an absolute method of quantitative analysis, meaning it relies on the measurement of mass and the known stoichiometry of a compound, rather than calibration against standards. The quinaldic acid sodium salt method is a specific application of precipitation gravimetry.
Principle of the Method
The core of this method is the reaction of zinc ions (Zn²⁺) with sodium quinaldinate (the sodium salt of 2-quinolinecarboxylic acid) in a slightly acidic or neutral solution. This reaction forms zinc quinaldinate, a sparingly soluble and stable precipitate. The reaction is governed by the following equilibrium:
Zn²⁺(aq) + 2C₁₀H₆N(COO)⁻(aq) → Zn(C₁₀H₆NCOO)₂(s)
The precipitate is carefully collected, washed, dried to a constant weight, and weighed. The mass of zinc in the original sample is then calculated using the known stoichiometric relationship (the gravimetric factor) between the weighed precipitate, Zn(C₁₀H₆NCOO)₂, and zinc.
Expertise in Practice: Causality Behind the Protocol
A successful gravimetric analysis is a testament to meticulous technique. Each step is designed to maximize the accuracy of the final weighed mass by ensuring the precipitate is both pure and completely recovered.[2]
-
pH Control is Critical: The precipitation is typically carried out in an acetic acid-acetate buffer. This is crucial because if the solution is too acidic, the quinaldinate precipitate will be partially soluble, leading to incomplete precipitation and falsely low results. If the solution is too alkaline, zinc may precipitate as zinc hydroxide, leading to a positively biased, impure final product.
-
Slow Addition and Digestion: The precipitating agent (sodium quinaldinate solution) is added slowly with constant stirring. This promotes the formation of larger, more perfect crystals (a process called Ostwald ripening) and minimizes coprecipitation of impurities. The subsequent step, "digestion," involves heating the solution gently for a period. This further encourages the growth of larger particles and the dissolution of smaller, less pure ones, significantly improving the filterability and purity of the precipitate.[3]
-
Washing and Drying: The precipitate must be washed to remove any adsorbed impurities from the mother liquor. However, it is washed with cold water, sometimes containing a small amount of the precipitating agent, to minimize solubility losses.[4] Finally, drying at a specific temperature (e.g., 130-140°C) is essential to remove all moisture and ensure the weighed form corresponds exactly to the anhydrous zinc quinaldinate complex.
Performance Characteristics & Limitations
-
Accuracy: When performed by a skilled analyst on samples with macro-level zinc concentrations and minimal interferences, gravimetry can be highly accurate, with errors of ±0.1% or better.[2] The accuracy is directly tied to the analyst's ability to minimize solubility losses and prevent contamination.
-
Precision: Precision is highly dependent on operator skill. It is susceptible to manual errors in weighing, volume measurement, and physical manipulation of the precipitate. Unlike automated instrumental methods, precision is not easily guaranteed.
-
Interferences: The primary limitation of the quinaldic acid method is its lack of specificity. Several other metal ions, notably copper (Cu²⁺), cadmium (Cd²⁺), and iron (Fe³⁺), also form insoluble precipitates with quinaldinate and will interfere, causing a positive error.[5] While techniques like pH control or the use of masking agents can mitigate some interferences, they add complexity and potential sources of error.
-
Sensitivity & Throughput: This method is not suitable for trace or ultra-trace analysis. It is labor-intensive, slow, and has a very low throughput, making it impractical for the high-volume screening required in modern drug development.[6]
Part 2: Modern Instrumental Alternatives
Instrumental methods have largely replaced classical gravimetric techniques for routine zinc analysis due to their superior sensitivity, speed, and amenability to automation.
Atomic Absorption Spectroscopy (AAS)
-
Principle: AAS measures the absorption of light by free atoms in a gaseous state. A sample is atomized (by a flame or a graphite furnace), and a light beam specific to the element of interest (213.9 nm for zinc) is passed through the atomic vapor. The amount of light absorbed is proportional to the zinc concentration.
-
Performance:
-
Accuracy: Excellent, with recoveries typically in the 95-105% range.[7]
-
Precision: Good, with Relative Standard Deviation (%RSD) values often below 3-5%.[1] Graphite Furnace AAS (GF-AAS) offers even better precision for lower concentrations.
-
Sensitivity: Flame AAS (FAAS) has detection limits in the low parts-per-million (ppm) range, while GF-AAS can reach low parts-per-billion (ppb) levels.[8]
-
Inductively Coupled Plasma (ICP) Techniques
-
Principle: ICP-based methods use a high-temperature argon plasma (6,000-10,000 K) to desolvate, atomize, and ionize the sample. In ICP-Optical Emission Spectrometry (ICP-OES), the excited ions emit light at characteristic wavelengths, and the intensity is measured. In ICP-Mass Spectrometry (ICP-MS), the ions are passed into a mass spectrometer, which separates them by their mass-to-charge ratio for highly sensitive quantification.[9]
-
Performance:
-
Accuracy: Considered the gold standard, with accuracy (% error) around 3.5% across various labs and instruments.[7][10]
-
Precision: Exceptional, with %RSD values often below 3%.[1][10]
-
Sensitivity: ICP-OES is sensitive to ppb levels. ICP-MS is the most sensitive technique, routinely measuring in the parts-per-trillion (ppt) range.[8][11]
-
Colorimetric Methods (e.g., Zincon Method)
-
Principle: This spectrophotometric method involves the formation of a colored complex between zinc and a chelating agent, such as Zincon (2-carboxy-2'-hydroxy-5'-sulfoformazylbenzene). In a buffered solution (pH 9), Zincon forms a distinct blue complex with zinc, and the absorbance of this complex at a specific wavelength (e.g., 620 nm) is measured. The color intensity is proportional to the zinc concentration.
-
Performance:
-
Accuracy: Good, though often slightly less accurate than atomic spectroscopy methods due to higher potential for chemical interferences.
-
Precision: Good for a colorimetric assay, with %RSD values typically below 5%. One study noted a %RSD of 1.7% under specific conditions.
-
Interferences: Like the quinaldic acid method, the Zincon method is susceptible to interference from other metal ions that can form colored complexes, such as copper and iron.[12] Masking agents like cyanide are often used to improve selectivity.
-
Part 3: Head-to-Head Performance Comparison
The choice of method is a trade-off between the required performance and practical constraints like cost and sample throughput.
Table 1: Comparison of Zinc Quantification Methodologies
| Parameter | Gravimetry (Quinaldic Acid) | Flame AAS (FAAS) | ICP-MS | Colorimetry (Zincon) |
| Principle | Precipitation & Mass | Atomic Absorption | Mass Spectrometry | Color Formation & Absorbance |
| Accuracy | High (for macro amounts), but operator dependent | Excellent (~95-105% Recovery) | Gold Standard (~3.5% Error)[7] | Good |
| Precision (%RSD) | Operator dependent, generally >5% | Good (<5%) | Excellent (<3%)[1] | Good (<5%) |
| LOD/LOQ | Poor (mg range) | Good (ppm range) | Exceptional (ppt range)[11] | Fair (high ppb to low ppm) |
| Throughput | Very Low (hours/sample) | Moderate (minutes/sample) | High (seconds/sample) | Moderate to High |
| Interferences | High (many metal ions)[5] | Low (primarily spectral) | Low (isobaric, managed with DRC/CRC) | Moderate (other metal ions)[12] |
| Cost/Equipment | Very Low (balance, glassware) | Moderate | High | Low (spectrophotometer) |
| Expertise | High manual skill required | Moderate technical skill | High technical skill | Low to Moderate skill |
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of a typical analytical project and a decision-making process for selecting the appropriate method.
Caption: A generalized workflow for quantitative zinc analysis.
Caption: Decision tree for selecting a zinc quantification method.
Part 4: Detailed Experimental Protocols
Trustworthy data begins with a robust, well-documented protocol. Below are representative methodologies.
Protocol 1: Gravimetric Determination using Sodium Quinaldinate
Objective: To determine the concentration of zinc in a high-concentration aqueous sample.
-
Sample Preparation: Accurately weigh a sample containing an estimated 100-200 mg of zinc and transfer it to a 400 mL beaker. Dissolve in ~100 mL of deionized water, adding dilute acetic acid if necessary.
-
pH Adjustment: Add an acetic acid-sodium acetate buffer solution to bring the pH to approximately 5.5.
-
Precipitation: Heat the solution to ~60°C. Slowly add a 5% solution of sodium quinaldinate dropwise with continuous, gentle stirring until no more precipitate forms. Add a small excess to ensure complete precipitation.
-
Digestion: Cover the beaker with a watch glass and keep the solution at a gentle heat (~70-80°C) on a hot plate for 30-60 minutes. Do not boil.
-
Filtration: Allow the solution to cool. Filter the precipitate through a pre-weighed, fine-porosity sintered glass crucible (Gooch crucible).
-
Washing: Wash the precipitate in the crucible with several small portions of cold deionized water. Test the filtrate for completeness of washing (e.g., with AgNO₃ if chlorides are present).
-
Drying: Place the crucible in a drying oven at 130°C for at least 2 hours.
-
Weighing: Transfer the crucible to a desiccator to cool to room temperature. Weigh the crucible accurately. Repeat the drying and cooling steps until a constant mass (±0.2 mg) is achieved.
-
Calculation: Mass of Zn = Mass of Precipitate × (Atomic Mass of Zn / Formula Mass of Zn(C₁₀H₆NCOO)₂)
Protocol 2: FAAS Determination of Zinc
Objective: To determine the zinc concentration in a pharmaceutical preparation.
-
Standard Preparation: Prepare a 1000 ppm zinc stock solution. Serially dilute this stock with 1% nitric acid to create a series of calibration standards (e.g., 0.5, 1.0, 2.0, 3.0, 5.0 ppm).
-
Sample Preparation: Accurately weigh and dissolve the sample in 1% nitric acid. A digestion step (e.g., with concentrated nitric acid and heat) may be required for complex matrices to liberate the zinc.[1] Dilute the digested sample to bring the expected zinc concentration within the linear range of the calibration standards.
-
Instrument Setup: Set up the AAS instrument according to the manufacturer's specifications for zinc analysis (Wavelength: 213.9 nm, Slit: 0.7 nm, Air-Acetylene flame).
-
Calibration: Aspirate the blank (1% nitric acid) to zero the instrument. Aspirate the calibration standards in order of increasing concentration and generate a calibration curve (Absorbance vs. Concentration). The correlation coefficient (R²) should be >0.995.
-
Sample Analysis: Aspirate the prepared sample solutions and record their absorbance.
-
Calculation: The instrument software will automatically calculate the concentration of zinc in the prepared samples based on the calibration curve. Apply the dilution factor to determine the concentration in the original sample.
Conclusion and Recommendations
While the This compound method for gravimetric analysis can provide highly accurate results for macro-level zinc quantification, its practical application in modern research and pharmaceutical development is limited. Its low throughput, high demand for operator skill, and susceptibility to interferences render it unsuitable for the efficiency and sensitivity required today.
For most applications, instrumental methods are superior .
-
FAAS offers a robust, cost-effective solution for routine analysis at the ppm level.[11]
-
ICP-OES and ICP-MS are the methods of choice for high-throughput, multi-element, and trace-to-ultra-trace analysis.[10][11] The exceptional sensitivity of ICP-MS makes it indispensable for applications like impurity testing and metallomics.[1][8]
-
Colorimetric methods like the Zincon assay serve as a simple, low-cost alternative when high-end instrumentation is not available, but careful management of interferences is necessary.
Ultimately, the selection of a method must be guided by a thorough validation process that considers the specific sample matrix, required detection limits, and data quality objectives of the project.
References
- The AAS, ICP-MS and electrochemical determinations of zinc in selected pharmaceutical preparations. (n.d.). PubMed.
- Comparison of AAS and HR-ICPMS for the measurement of total zinc content in human faeces. (n.d.). ResearchGate.
- L-A. H. et al. (2021). Comparison of Serum, Plasma, and Liver Zinc Measurements by AAS, ICP-OES, and ICP-MS in Diverse Laboratory Settings. PubMed.
- L-A. H. et al. (2022). Comparison of Serum, Plasma, and Liver Zinc Measurements by AAS, ICP-OES, and ICP-MS in Diverse Laboratory Settings. eScholarship.
- Zinc Testing Methods, An Overview of Common Analytical Techniques. (n.d.).
- Sharma, H. et al. (2022). Green Analytical Approach for the Determination of Zinc in Pharmaceutical Product Using Natural Reagent. Semantic Scholar.
- Assaying Zinc Determination Methods. (2018). 911Metallurgist.
- Gravimetric Determination of Zinc Using Anthranilic Acid. (n.d.). Scribd.
- Jamieson, G. S. (1918). THE GRAVIMETRIC AND VOLUMETRIC DETERMINATION OF ZINC PRECIPITATED AS ZINC MERCURY THIOCYANATE. Zenodo.
- Gravimetric Analysis Module: 5 Estimation of Zn as zinc oxinate. (2020). YouTube.
- Sharma, H. et al. (2022). Green Analytical Approach for the Determination of Zinc in Pharmaceutical Product Using Natural Reagent. NIH.
- Ize-Iyamu, O. C. (2025). Investigations of Copper Interference on the Colorimetric Determination of Zinc by Microfluidic Analytical Method. ResearchGate.
- Gravimetric method of analysis. (n.d.).
- ANALYTICAL METHODS - Toxicological Profile for Zinc. (n.d.). NCBI Bookshelf.
- Precipitation Gravimetry. (2022). Chemistry LibreTexts.
Sources
- 1. The AAS, ICP-MS and electrochemical determinations of zinc in selected pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. sc.nahrainuniv.edu.iq [sc.nahrainuniv.edu.iq]
- 4. zenodo.org [zenodo.org]
- 5. Assaying Zinc Determination Methods - 911Metallurgist [911metallurgist.com]
- 6. Green Analytical Approach for the Determination of Zinc in Pharmaceutical Product Using Natural Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Serum, Plasma, and Liver Zinc Measurements by AAS, ICP-OES, and ICP-MS in Diverse Laboratory Settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Interference Studies in the Validation of the Quinaldic Acid Sodium Salt Analytical Method
This guide provides an in-depth analysis of interference studies as a critical component of the validation of the analytical method for Quinaldic Acid Sodium Salt. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust, specific, and stability-indicating analytical method in accordance with regulatory expectations. The principles and experimental designs discussed herein are grounded in established scientific practices and regulatory guidelines, ensuring a self-validating and trustworthy approach to method validation.
The Imperative of Specificity: Why Interference Studies Matter
In the realm of pharmaceutical analysis, specificity is the cornerstone of a reliable analytical method. It is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2][3] For this compound, these components can include impurities, degradation products, and matrix components (excipients) from the drug product formulation.[4][5] An interference study is the experimental confirmation of this specificity, providing documented evidence that the method can distinguish between the active pharmaceutical ingredient (API) and any potential interferents.[2]
The absence of a thorough interference study can lead to inaccurate quantification of the API, potentially masking stability issues or under-reporting impurities. This has direct implications for patient safety and product efficacy. Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate the demonstration of specificity as part of method validation.[1][6]
Designing a Comprehensive Interference Study for this compound
A robust interference study for the this compound analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be systematically designed to challenge the method's ability to remain selective. The following experimental workflow outlines the key steps.
Figure 1: Experimental workflow for a comprehensive interference study.
-
Preparation of Solutions:
-
Analyte Solution: Prepare a standard solution of this compound at a known concentration.
-
Placebo Solution: Prepare a solution containing all the excipients of the drug product in the same proportion as in the final formulation, but without the API.[4][5]
-
Individual Excipient Solutions: Prepare solutions of each individual excipient to identify the source of any potential interference.
-
Known Impurities and Related Substances: If available, prepare solutions of known process impurities or related substances of Quinaldic Acid.[2]
-
-
Forced Degradation Studies:
-
The objective of forced degradation is to intentionally degrade the this compound to generate potential degradation products.[7][8] This is crucial for establishing the stability-indicating nature of the method.[7][9]
-
Expose the API to various stress conditions as outlined in ICH guideline Q1A(R2).[6]
-
Acid Hydrolysis: Treat the API solution with an acid (e.g., 0.1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the API solution with a base (e.g., 0.1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the API solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the API solution to light of a specified wavelength (e.g., UV and visible light).
-
-
The extent of degradation should be targeted to be between 5-20% to ensure that significant degradation products are formed without completely consuming the parent drug.[10]
-
-
Chromatographic Analysis:
-
Inject and analyze each of the prepared solutions (analyte, placebo, individual excipients, known impurities, and stressed samples) using the developed HPLC method.
-
Analyze a spiked sample containing the API, placebo, and known impurities to assess the resolution between all components.
-
-
Data Evaluation:
-
Specificity against Placebo: The chromatogram of the placebo solution should show no peak at the retention time of this compound.[11]
-
Specificity against Impurities and Degradants: The chromatograms of the stressed samples should demonstrate that the degradation product peaks are well-resolved from the main analyte peak.[9] Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally pure and not co-eluting with any other component.[9]
-
Resolution: The resolution between the this compound peak and the closest eluting peak (impurity or degradant) should be greater than 1.5.
-
Potential Interferents for this compound
Understanding the potential sources of interference is key to designing a targeted study.
Figure 2: Potential sources of interference in the analysis of this compound.
The following table summarizes the expected outcomes of a successful interference study for a this compound HPLC method.
| Sample | Peak Observed at Retention Time of this compound? | Resolution (Rs) with API Peak | Peak Purity |
| Blank (Mobile Phase) | No | N/A | N/A |
| Placebo | No | N/A | N/A |
| Known Impurity A | No | > 2.0 | N/A |
| Known Impurity B | No | > 2.0 | N/A |
| Acid Stressed Sample | Yes (API peak) | > 2.0 (with closest degradant) | Pass |
| Base Stressed Sample | Yes (API peak) | > 2.0 (with closest degradant) | Pass |
| Oxidative Stressed Sample | Yes (API peak) | > 2.0 (with closest degradant) | Pass |
| Thermal Stressed Sample | Yes (API peak) | > 2.0 (with closest degradant) | Pass |
| Photolytic Stressed Sample | Yes (API peak) | > 2.0 (with closest degradant) | Pass |
Method Comparison: this compound Analysis
While a stability-indicating HPLC method is the gold standard, other analytical techniques could be considered. Here, we compare the validated HPLC method with a UV-Spectrophotometric method.
| Feature | Validated HPLC Method | UV-Spectrophotometric Method |
| Specificity | High; capable of separating API from impurities and degradants. | Low; susceptible to interference from any substance that absorbs at the same wavelength. |
| Quantitation | Highly accurate and precise for both API and impurities. | Primarily suitable for the assay of the pure API. Not suitable for impurity quantification. |
| Stability-Indicating | Yes, as demonstrated through forced degradation studies. | No, cannot distinguish between the intact drug and its degradation products. |
| Throughput | Lower, due to chromatographic run times. | Higher, as it involves a direct measurement. |
| Development Complexity | Higher, requires optimization of mobile phase, column, and other parameters. | Lower, primarily involves selecting an appropriate wavelength and solvent. |
Conclusion
Interference studies are a non-negotiable aspect of validating an analytical method for this compound. A meticulously designed and executed study, encompassing challenges from placebo, known impurities, and forced degradation products, provides the necessary scientific evidence of the method's specificity and stability-indicating capabilities. This not only ensures compliance with global regulatory standards but also underpins the quality, safety, and efficacy of the final drug product. The adoption of a systematic approach, as outlined in this guide, will lead to a robust and reliable analytical method suitable for its intended purpose throughout the product lifecycle.
References
- Alsante, K. M., et al. (2007). The role of forced degradation studies in stability indicating HPLC method development. Pharmaceutical Technology, 31(3), 60-74. [Link]
- Blessy, M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biomedical Analysis, 98, 33-41. [Link]
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Wisdomlib. (2024). Interference from Placebo and Impurities: Significance and symbolism. [Link]
- Ngwa, G. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
- Wisdomlib. (2025). Placebo interference: Significance and symbolism. [Link]
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
- Soni, A. (2016).
- Kam, A., et al. (2013). Interaction between drug and placebo effects: a cross-over balanced placebo design trial. PLoS One, 8(5), e62411. [Link]
- Borman, P., & Nethercote, P. (Eds.). (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Method Validation in Pharmaceutical Analysis (pp. 1-26). CRC Press. [Link]
- Leuchter, A. F., et al. (2002). Placebos, drug effects, and study design: a clinician's guide.
- ResearchGate. (n.d.). Chromatogram of placebo sample Specificity It is analyzed by observing.... [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. database.ich.org [database.ich.org]
- 3. scribd.com [scribd.com]
- 4. Interference from Placebo and Impurities: Significance and symbolism [wisdomlib.org]
- 5. Placebo interference: Significance and symbolism [wisdomlib.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. onyxipca.com [onyxipca.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. researchgate.net [researchgate.net]
Comparing the cost-effectiveness of Quinaldic Acid Sodium Salt with other chelating agents
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of chemical synthesis and analysis, the control of metal ions is paramount. Unwanted metal contaminants can catalyze side reactions, degrade final products, and interfere with sensitive analytical measurements. Chelating agents, molecules that bind tightly to metal ions, are the workhorses employed to sequester these problematic species. While commodity chelators like Ethylenediaminetetraacetic acid (EDTA) and citric acid are widely used due to their low cost and broad efficacy, the selection of an optimal chelating agent is a nuanced decision where performance, selectivity, and context-specific cost-effectiveness must be carefully weighed.
This guide provides an in-depth comparison of Quinaldic Acid Sodium Salt, a specialized heterocyclic chelator, with common alternatives. We will move beyond simple price-per-kilogram comparisons to a more sophisticated analysis of performance metrics, application-specific utility, and the underlying chemical principles that govern their efficacy. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a chelating agent for their specific needs.
The Mechanism of Chelation: A Tale of Two Structures
At its core, chelation is the formation of a stable, ring-like complex between a ligand (the chelating agent) and a central metal ion. The stability of this complex, a key performance indicator, is dictated by the number and type of bonds formed.
Quinaldic Acid , or 2-quinolinecarboxylic acid, is a bidentate ligand. Its sodium salt readily dissolves in aqueous solutions, where it chelates metal ions through the nitrogen atom of the quinoline ring and one of the oxygen atoms of the carboxylate group, forming a stable five-membered ring.[1]
EDTA , in contrast, is a powerful hexadentate ligand. In its deprotonated form, it offers six binding sites—two nitrogen atoms and four carboxylate groups—allowing it to envelop a metal ion in a cage-like structure, forming multiple stable five-membered rings.[2] This structural difference is a primary determinant of the differing performance characteristics of these two agents.
Performance Showdown: Stability Constants (log K)
The most direct measure of a chelating agent's effectiveness is the stability constant (K) of the metal-ligand complex, often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex and, therefore, a stronger chelating agent for that particular metal ion.
The table below summarizes the log K values for Quinaldic Acid and EDTA with several common divalent metal ions.
| Metal Ion | Quinaldic Acid (log K₁) | EDTA (log K) |
| Cu²⁺ | 5.3 | 18.8 |
| Ni²⁺ | 4.7 | 18.6 |
| Zn²⁺ | 4.4 | 16.5 |
| Co²⁺ | 4.2 | 16.3 |
| Cd²⁺ | 3.9 | 16.5 |
| Fe²⁺ | ~3.8 | 14.3 |
| Mn²⁺ | 3.1 | 14.0 |
Sources: Stability constants for Quinaldic Acid are approximated from data for bivalent metals. EDTA stability constants are widely published and sourced from IUPAC and other databases.[3][4][5][6]
Analysis of Performance Data:
The data clearly illustrates that EDTA's hexadentate nature results in significantly more stable complexes across the board, with log K values that are orders of magnitude higher than those for the bidentate Quinaldic Acid. This is a direct consequence of the chelate effect , where a multidentate ligand forms a more stable complex than multiple monodentate ligands that bind with similar affinity. The formation of multiple rings by EDTA results in a more favorable entropy change upon complexation.
However, this does not render Quinaldic Acid ineffective. Its utility lies not in brute strength, but in specificity and application context. In analytical chemistry, for instance, Quinaldic Acid is used for the gravimetric determination of metals like copper and zinc precisely because it forms insoluble complexes with them, a property not shared by the highly soluble EDTA complexes.[7] Furthermore, in pharmaceutical synthesis, a less tenacious chelator might be desirable to temporarily sequester a metal catalyst before it is removed in a subsequent step, avoiding the formation of an overly stable complex that is difficult to break.
Application-Specific Cost-Effectiveness
A true cost-effectiveness analysis must extend beyond the raw price of the material to consider the value it delivers in a specific application.
Scenario 1: Bulk Water Treatment
In applications like industrial water treatment or pulp and paper manufacturing, the primary goal is to sequester large quantities of hardness ions (Ca²⁺, Mg²⁺) and transition metals to prevent scaling and catalytic degradation.[8] Here, the sheer volume of water treated necessitates a low-cost, broadly effective chelator.
| Chelating Agent | Typical Bulk Price (USD/kg) | Molar Mass ( g/mol ) | Relative Cost per Mole |
| Citric Acid | ~$1 - $3 | 192.12 | Low |
| EDTA | ~$2 - $5 | 292.24 | Low-Medium |
| This compound | >$15,000 (Lab Scale) | 195.15 | Very High |
Verdict: For bulk industrial applications, the extremely high cost of this compound makes it non-viable. EDTA and Citric Acid are the clear choices due to their low price and proven effectiveness at scale.
Scenario 2: Pharmaceutical Intermediate and Metal Scavenging
In drug development and the synthesis of high-value organic molecules, trace metal contamination from catalysts (e.g., Palladium, Copper) can compromise the safety and efficacy of the final active pharmaceutical ingredient (API). Here, the goal is highly efficient removal of specific metal ions, and the cost of the chelating agent is often negligible compared to the value of the product.
Quinaldic Acid and its derivatives are used as key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[9] In this context, its ability to form complexes with specific transition metals can be leveraged. Polymer-supported versions of Quinaldic Acid have been shown to selectively remove Al³⁺ ions from aqueous solutions, demonstrating its potential in specialized purification processes.[12]
Verdict: In high-value applications where selectivity is key and the volume of chelator used is small, the high unit cost of a specialized agent like this compound can be justified. Its unique chemical structure offers opportunities for creating selective metal scavengers that may outperform broad-spectrum agents like EDTA, which might chelate essential metal cofactors in a biological system if not used judiciously.
Experimental Protocol: Determining Chelation Efficiency via Potentiometric Titration
To quantitatively compare the performance of different chelating agents, one of the most common and reliable methods is potentiometric titration. This protocol outlines the determination of the stability constant of a metal-chelator complex.
Objective: To determine the stability constant (K) for the complex formed between a metal ion (e.g., Cu²⁺) and a chelating agent (e.g., Quinaldic Acid).
Principle: The formation of a metal-ligand complex is a competitive equilibrium with the protonation of the ligand. By titrating a solution containing the metal ion and the protonated ligand with a strong base (e.g., NaOH) and monitoring the pH, the concentration of all species in solution at each point of the titration can be calculated. These concentrations are then used to determine the stability constant.
Materials:
-
pH meter with a glass electrode, calibrated with standard buffers.
-
Temperature-controlled titration vessel.
-
Standardized solutions of:
-
Strong acid (e.g., 0.1 M HCl)
-
Carbonate-free strong base (e.g., 0.1 M NaOH)
-
Metal salt (e.g., 0.01 M CuCl₂)
-
Chelating agent (e.g., 0.01 M Quinaldic Acid)
-
-
Inert electrolyte (e.g., 1 M KCl) to maintain constant ionic strength.
-
High-purity deionized water.
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH electrode using at least two standard buffers (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).
-
Ligand Protonation Titration: a. In the titration vessel, add a known volume of standardized HCl, a known volume of the chelating agent solution, and a sufficient volume of KCl solution to maintain a constant ionic strength. Add deionized water to reach a set total volume. b. Titrate this solution with the standardized NaOH solution, recording the pH after each addition of titrant. Continue well past the final equivalence point.
-
Complex Formation Titration: a. In the same manner, prepare a solution containing the same amounts of HCl, chelating agent, and KCl, but also add a known volume of the standardized metal salt solution. b. Titrate this solution with the same standardized NaOH solution, recording the pH versus the volume of titrant added.
-
Data Analysis (Causality): a. Why two titrations? The first titration allows for the determination of the acid dissociation constants (pKa values) of the chelating agent itself. This is crucial because the ligand is in competition for the metal ion with protons (H⁺). You cannot determine the metal-ligand stability without first knowing the proton-ligand stability. b. From the titration curves, calculate the average number of ligands bound per metal ion (ñ) and the concentration of the free ligand (pL) at each point in the titration. This is typically done using specialized software (e.g., Hyperquad) that solves the mass-balance equations for all species in solution. c. Plot ñ versus pL to generate a "formation curve." d. Self-Validation: The shape of the formation curve provides a self-validating system. For a 1:1 complex, the log K value is numerically equal to the pL value at ñ = 0.5. If 1:2 complexes are formed, log K₂ can be determined at ñ = 1.5. The consistency of the data points along the theoretical curve validates the proposed speciation model.
Conclusion: Choosing the Right Tool for the Job
The cost-effectiveness of a chelating agent is not a simple function of its price. While the high cost of This compound precludes its use in bulk industrial processes, its unique chemical properties make it a valuable tool for specialized, high-value applications.
-
For broad-spectrum, large-volume metal sequestration , the economic case for commodity chelators like EDTA and Citric Acid is undeniable. Their low cost and high efficacy make them the industry standard.
-
For specialized applications in research, analytical chemistry, and pharmaceutical development , the focus shifts from cost-per-kilogram to performance and selectivity. In these areas, This compound offers a distinct profile. Its bidentate nature and the chemistry of the quinoline ring can be exploited for selective metal binding, precipitation, or as a structural motif in the synthesis of complex molecules.
Ultimately, the choice of a chelating agent requires a deep understanding of the specific application's requirements. By moving beyond a superficial cost analysis and considering the stability constants, potential for selectivity, and the total value delivered within the process, researchers and developers can select the most truly cost-effective chelating agent for their needs.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Quinaldic Acid Metal Complexes.
- Chem-Impex. (n.d.). Quinaldic acid.
- Google Sites. (n.d.). Formation Constants for metal-EDTA Complexes. Chempendix.
- ResearchGate. (n.d.). Log K values for heavy metal complexes formed with EDTA and Acetic acid (Smith and Martell, 1976).
- Chem-Impex. (n.d.). This compound.
- Sciedco. (n.d.). This compound, Min. 98.0 (HPLC,T), 25 g.
- ChemicalBook. (n.d.). 16907-79-2(this compound) Suppliers.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Alliance Chemical. (n.d.). Trisodium EDTA - 9 Sizes Available.
- Research Collection. (2005).
- Benchchem. (n.d.). Quinaldic Acid | 93-10-7.
- ResearchGate. (n.d.). Stability constants K of various metal complexes with edta 4À and corresponding solubility constants Ks.
- Chemistry LibreTexts. (2021). 9.
- Chemistry Stack Exchange. (2024). The log K value for Cr-EDTA complex is 23, still Cr(III)
- Kuey. (n.d.). The Formation Constants Of Certain Transition Metal Complexes.
- Miller et al. (2015). Quantitative measurement of metal chelation by fourier transform infrared spectroscopy. Analytical Chemistry Research.
- Shandong Yuanlian. (2024).
- IJTSRD. (n.d.). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands.
- PubMed. (1996). Synthesis and Structural Studies of Metal Complexes of the Biological Ligand 2-Quinaldic Acid.
- Shandong Yuanlian. (2025).
- IUPAC. (n.d.).
- ACS Publications. (n.d.). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry.
- Benchchem. (n.d.). what are the physical and chemical properties of Quinaldic Acid.
- SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution.
- PubChem. (n.d.). Quinaldic Acid.
Sources
- 1. kgint.com [kgint.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Biodegradable Chelating Agents Price: Find Best Deals [accio.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound >98.0%(HPLC)(T) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 7. Sodium Chloride Price Trends, Chart, Forecast And Index [price-watch.ai]
- 8. alliancechemical.com [alliancechemical.com]
- 9. chemimpex.com [chemimpex.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sciedco.ca [sciedco.ca]
- 12. discovery.researcher.life [discovery.researcher.life]
A Comparative Literature Review of Quinaldic Acid Sodium Salt and Other Bidentate and Polydentate Chelators
This guide provides a comprehensive analysis of Quinaldic Acid Sodium Salt, comparing its performance and characteristics as a metal chelator against other widely used agents in research and development. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, mechanisms of action, and practical applications of these compounds, supported by experimental data and protocols.
The Principle of Metal Chelation: A Foundational Overview
Metal ions, particularly transition metals, are integral to a vast array of biological and chemical processes.[1] They can act as structural components of proteins or as catalytic cofactors in metalloenzymes.[2] However, an imbalance or dysregulation of these metal ions can lead to cellular damage and disease.[3][4] Chelating agents are organic molecules that can bind to metal ions through multiple coordination bonds, forming stable, ring-like structures called chelates.[5] This "claw-like" grip (from the Greek chele) effectively sequesters the metal ion, modulating its reactivity and bioavailability.[6]
The efficacy of a chelator is determined by several factors, including its denticity (the number of bonds it can form with a single metal ion), its affinity and selectivity for specific metals, and its physicochemical properties like solubility and pH stability.[7][8] This review will compare this compound, a bidentate chelator, with other agents of varying denticity and application to provide a clear perspective on its utility.
In Focus: this compound
This compound is the water-soluble salt of Quinaldic Acid (2-Quinolinecarboxylic acid).[9][10] Its structure, featuring a quinoline ring with a carboxylate group at the 2-position, makes it an effective bidentate chelating agent.[11]
Chemical Structure and Chelation Mechanism
Quinaldic Acid acts as a classic bidentate ligand, forming two coordination bonds with a central metal ion.[11][12] Chelation occurs through the nitrogen atom of the quinoline ring and an oxygen atom from the deprotonated carboxylate group. This forms a stable five-membered ring with the metal ion, a highly favorable conformation in coordination chemistry. This mechanism is fundamental to its function in various applications, from analytical chemistry to the inhibition of metalloenzymes.[9][11]
Caption: Bidentate chelation mechanism of Quinaldic Acid with a metal ion.
Primary Applications
This compound is a versatile compound utilized across several scientific domains:
-
Analytical Chemistry: It serves as a reagent for the detection, quantification, and gravimetric analysis of metal ions like copper, zinc, and uranium.[9][13]
-
Biochemical Research: It is used to study and inhibit metalloenzymes.[11] Its ability to sequester catalytic metal ions makes it a valuable tool for probing enzyme mechanisms.
-
Pharmaceutical and Agrochemical Synthesis: The compound acts as an intermediate in the synthesis of various biologically active molecules, including drugs and pesticides.[9]
-
Oncology Research: Studies have shown that Quinaldic Acid can suppress the proliferation of colon cancer cells in vitro, indicating its potential in cancer research.[14]
A Comparative Analysis of Selected Chelators
To contextualize the performance of this compound, we will compare it with two other widely recognized chelators: 1,10-Phenanthroline, another bidentate chelator, and EDTA, a hexadentate chelator that serves as an industry benchmark.
1,10-Phenanthroline (phen)
Similar to Quinaldic Acid, 1,10-Phenanthroline is a heterocyclic, bidentate chelating agent that binds metals via its two nitrogen atoms.[12] It is well-known for forming a stable, intensely colored complex with ferrous iron (Fe²⁺), a property widely used in the spectrophotometric quantification of iron.[11][12] Its structural rigidity and aromatic nature make it a staple in coordination chemistry and a potent inhibitor of metalloenzymes, particularly zinc metallopeptidases.[15]
Ethylenediaminetetraacetic Acid (EDTA)
EDTA is a powerful, non-selective hexadentate chelating agent, capable of forming six coordination bonds with a single metal ion.[7] This high denticity results in the formation of exceptionally stable metal complexes.[8] EDTA binds a broad spectrum of divalent and trivalent metal ions, including Ca²⁺, Mg²⁺, Fe³⁺, and Zn²⁺.[16][17] Its disodium salt is highly water-soluble and is extensively used in medicine for chelation therapy to treat heavy metal poisoning[18], in cosmetics as a stabilizer[16], and in molecular biology to inhibit DNases by sequestering Mg²⁺ ions.
Head-to-Head Performance Comparison
The choice of a chelator depends critically on the specific application, which dictates the required metal selectivity, binding strength, and tolerance for environmental conditions like pH.
Metal Ion Affinity and Stoichiometry
The stability of a metal-chelator complex is quantified by its stability constant (log β). A higher value indicates stronger binding. The stoichiometry (ligand:metal ratio) is dictated by the chelator's denticity.
| Chelator | Denticity | Typical Stoichiometry (Ligand:Metal) | Key Metal Affinities (Illustrative) | References |
| Quinaldic Acid | Bidentate | 2:1 or 3:1 | Forms stable complexes with Cu²⁺, Zn²⁺, Fe³⁺, Mn²⁺. | [11] |
| 1,10-Phenanthroline | Bidentate | 3:1 | High affinity for Fe²⁺; also binds Cu²⁺, Zn²⁺. | [11][12][15] |
| EDTA | Hexadentate | 1:1 | Very high affinity for most di- and trivalent cations (e.g., Fe³⁺ log β ~25, Cu²⁺ log β ~18.8, Zn²⁺ log β ~16.5). | [8][17] |
Expert Interpretation: Quinaldic Acid and 1,10-Phenanthroline, as bidentate chelators, require multiple molecules to saturate the coordination sphere of a metal ion, leading to different complex geometries compared to the 1:1 "caging" effect of EDTA. While EDTA's high stability constants make it excellent for general metal sequestration, the bidentate ligands can offer more subtle modulation of metal activity, which can be advantageous in applications like enzyme inhibition where complete metal stripping is not desired.
Efficacy in Metalloenzyme Inhibition
Metalloenzymes are a major class of drug targets.[2] Chelators can inhibit these enzymes by binding to the catalytic metal ion in the active site.[19]
| Chelator | Target Enzyme Class (Example) | Mechanism of Inhibition | Considerations | References |
| Quinaldic Acid | Zinc Metallopeptidases, others | Binds to the active site Zn²⁺ or other catalytic metal, displacing water and preventing substrate binding. | Its carboxylate group can mimic substrate interactions. | [11][20] |
| 1,10-Phenanthroline | Matrix Metalloproteinases (MMPs) | Strongly coordinates the active site Zn²⁺, leading to potent inhibition. | Often used as a broad-spectrum metalloprotease inhibitor. | [15] |
| EDTA | Various Metalloenzymes (e.g., DNases) | Strips the metal cofactor entirely from the enzyme, leading to irreversible inactivation. | Lack of specificity; can denature proteins by removing structural metal ions. | [18] |
Expert Interpretation: Quinaldic Acid and 1,10-Phenanthroline act as competitive inhibitors by occupying the metal's coordination sites. This is a reversible and often more specific mode of inhibition. EDTA's action is more drastic and less specific, essentially destroying the enzyme's catalytic competency by removing the cofactor. For targeted drug design, scaffolds like Quinaldic Acid that can be modified to improve specificity are often preferred over sledgehammer agents like EDTA.[2][20]
Experimental Protocols for Comparative Chelator Analysis
To ensure scientific integrity, protocols must be self-validating. The following are standardized, step-by-step methodologies for comparing the performance of chelating agents.
Protocol: Spectrophotometric Assay for Metal Chelation
This protocol uses a competitive displacement principle to assess the chelation ability of a test compound. A colored metal-indicator complex is prepared, and the addition of a stronger chelator will displace the indicator, causing a measurable change in absorbance.
Workflow Diagram
Caption: Workflow for a competitive displacement chelation assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a metal salt (e.g., 10 mM ZnCl₂ in deionized water).
-
Prepare a stock solution of a colorimetric indicator that complexes with the metal (e.g., 1 mM Pyridylazo-resorcinol (PAR) in a suitable buffer like 50 mM Tris-HCl, pH 7.4).
-
Prepare stock solutions of the chelators to be tested (e.g., 100 mM this compound, 100 mM EDTA in the same buffer).
-
-
Assay Procedure:
-
In a 96-well plate or cuvette, add buffer, the metal salt solution, and the indicator solution to achieve a final concentration that gives a strong absorbance signal (e.g., 50 µM Zn²⁺, 100 µM PAR).
-
Measure the initial absorbance (A_initial) at the wavelength of maximum absorbance for the metal-indicator complex (e.g., ~490 nm for Zn-PAR).
-
Add varying concentrations of the test chelator to different wells. Include a control well with no chelator.
-
Incubate the plate at room temperature for a sufficient time (e.g., 15-30 minutes) to allow the displacement reaction to reach equilibrium.
-
Measure the final absorbance (A_final) of each well.
-
-
Data Analysis:
-
Calculate the percentage of metal chelated at each concentration of the test compound.
-
Plot the percentage of chelation against the chelator concentration and determine the IC₅₀ value, which is the concentration of chelator required to displace 50% of the indicator.[21] A lower IC₅₀ indicates a higher binding affinity relative to the indicator.
-
Protocol: Evaluating Cytoprotection Against Oxidative Stress
This assay assesses a chelator's ability to protect cells from oxidative damage induced by redox-active metals. It is based on protocols used to compare various iron chelators.[3][4][22]
Workflow Diagram
Caption: Workflow for assessing a chelator's cytoprotective effects.
Step-by-Step Methodology:
-
Cell Culture:
-
Plate a suitable cell line (e.g., H9c2 cardiomyocytes) in 96-well plates and grow to ~80% confluency.
-
-
Treatment:
-
Remove the culture medium and replace it with a fresh medium containing various concentrations of the chelators to be tested (e.g., Quinaldic Acid, Deferiprone, EDTA).
-
Include a "no chelator" control group.
-
Pre-incubate the cells with the chelators for a set period (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
-
To all wells except the negative control, add a pro-oxidant agent like tert-butyl hydroperoxide (t-BHP) to a final concentration known to induce significant cell death (e.g., 200 µM).[3] The presence of labile iron often catalyzes the formation of reactive oxygen species from t-BHP.
-
Incubate the cells for an appropriate time (e.g., 24 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard method. For example, the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which measures membrane integrity by quantifying lactate dehydrogenase release into the medium.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the viability of the untreated (negative) control cells (set to 100%).
-
Compare the viability of cells treated with the pro-oxidant alone versus those pre-treated with a chelator. An effective chelator will show a significant increase in cell viability by sequestering the redox-active metal ions.
-
Synthesis and Concluding Remarks
The selection of a chelating agent is a nuanced decision that requires a deep understanding of the system under investigation.
-
This compound emerges as a versatile bidentate chelator. Its utility in analytical chemistry is well-established, and its potential as a specific metalloenzyme inhibitor is significant.[9][11] Its bidentate nature allows for more targeted interactions compared to the overwhelming binding power of EDTA, making it a valuable tool for probing biological systems where complete metal depletion would be detrimental.
-
1,10-Phenanthroline serves as a close structural and functional analogue to Quinaldic Acid. It is a potent, well-characterized inhibitor and a reliable choice for applications requiring strong bidentate chelation of transition metals like iron and zinc.[12][15]
-
EDTA remains the chelator of choice for applications demanding the strong, non-selective removal of a wide range of metal ions.[8][17] Its power, however, is also its weakness in biological contexts where specificity is key. Its use as a direct enzyme inhibitor is limited, as its action is often too harsh, leading to protein denaturation.
References
- Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. International Journal of Molecular Sciences, 21(22), 8573. [Link]
- Yuan, Y., et al. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. ACS Chemical Biology, 8(1), 31–38. [Link]
- Bidentate Chelating Agent: Significance and symbolism. (2025).
- Science.gov. bidentate chelating ligands: Topics by Science.gov. [Link]
- Fisher Scientific.
- Bendova, P., et al. (2010). Comparison of clinically used and experimental iron chelators for protection against oxidative stress-induced cellular injury. Chemical Research in Toxicology, 23(6), 1105–1114. [Link]
- OXFORD LAB FINE CHEM LLP.
- Vourvouhaki, E., et al. (2021). Comparison of Treatment Effects of Different Iron Chelators in Experimental Models of Sepsis. International Journal of Molecular Sciences, 22(2), 799. [Link]
- Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 374. [Link]
- Bendova, P., et al. (2010). Comparison of Clinically Used and Experimental Iron Chelators for Protection against Oxidative Stress-Induced Cellular Injury. Chemical Research in Toxicology, 23(6), 1105-1114. [Link]
- Wencewicz, B., et al. (2015). Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways. European Journal of Pharmacology, 757, 21-27. [Link]
- Bendova, P., et al. (2010). Comparison of Clinically Used and Experimental Iron Chelators for Protection against Oxidative Stress-Induced Cellular Injury.
- Calvin, M., & Wilson, K. W. (1945). Bidentate Chelate Compounds. I. Journal of the American Chemical Society, 67(11), 2003–2007. [Link]
- Al-Adely, K. J., et al. (2015).
- PubChem. This compound. [Link]
- Wikipedia. Quinaldic acid. [Link]
- Larson, A. A., & Giovengo, S. L. (1999). Chelation of zinc in the extracellular area of the spinal cord, using ethylenediaminetetraacetic acid disodium-calcium salt or dipicolinic acid, inhibits the antinociceptive effect of capsaicin in adult mice. Journal of Pharmacology and Experimental Therapeutics, 288(2), 759-765. [Link]
- Makowska, J., et al. (2015). Investigating the Selectivity of Metalloenzyme Inhibitors. Journal of Visualized Experiments, (100), e52824. [Link]
- ResearchGate. What is different of EDTA, K2 EDTA, and EDTA (disodium salt)?. [Link]
- Acme-Hardesty.
- Gaal, M., et al. (2012). New natural chelating agents with modulator effects on copper phytoextraction.
- Wang, X., et al. (2020). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. Frontiers in Chemistry, 8, 453. [Link]
- Marzano, C., et al. (2002). New water-soluble platinum(II) phenanthroline complexes tested as cisplatin analogues: First-time comparison of cytotoxic activity between analogous four- and five-coordinate species. Journal of Inorganic Biochemistry, 88(3-4), 214-222. [Link]
- Lenci, E., et al. (2018). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1033–1037. [Link]
- FooDB. Showing Compound Quinaldic acid (FDB022275). [Link]
- Wang, X., et al. (2020). Zinc-Containing Metalloenzymes: Inhibition by Metal-Based Anticancer Agents. PMC. [Link]
- Lountos, G. T., et al. (2018). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews, 118(3), 1183–1224. [Link]
- Gonzalez-Iglesias, H., et al. (2018). binding properties of de-coppering drugs for the treatment of Wilson disease. α-Lipoic acid as a potential anti-copper agent. Journal of Inorganic Biochemistry, 181, 156-165. [Link]
- Kumar, A., et al. (2019). Sodium, Potassium, and Lithium Complexes of Phenanthroline and Diclofenac: First Report on Anticancer Studies. ACS Omega, 4(21), 19041–19054. [Link]
- Novichkova, D. A., et al. (2021). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. Antioxidants, 10(11), 1836. [Link]
- British Journal of Medicine & Medical Research. (2014). Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. CABI Digital Library. [Link]
- Al-Abadleh, H. A. (2015). From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. RSC Advances, 5(90), 73581-73599. [Link]
- Szyrwiel, Ł., et al. (2017). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 22(12), 2098. [Link]
Sources
- 1. Clawing Back: Broadening the Notion of Metal Chelators in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of clinically used and experimental iron chelators for protection against oxidative stress-induced cellular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. technotes.alconox.com [technotes.alconox.com]
- 7. Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rawsource.com [rawsource.com]
- 9. chemimpex.com [chemimpex.com]
- 10. This compound | C10H6NNaO2 | CID 23672094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Bidentate Chelating Agent: Significance and symbolism [wisdomlib.org]
- 13. Quinaldic acid - Wikipedia [en.wikipedia.org]
- 14. Quinaldic acid inhibits proliferation of colon cancer ht-29 cells in vitro: effects on signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium, Potassium, and Lithium Complexes of Phenanthroline and Diclofenac: First Report on Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xr-biotech.com [xr-biotech.com]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. annexechem.com [annexechem.com]
- 19. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Quinaldic Acid Sodium Salt
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Quinaldic Acid Sodium Salt, grounded in established safety principles and regulatory frameworks. As scientists, our responsibility for a compound continues until its final, safe disposition.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal protocol can be initiated, a thorough understanding of the compound's characteristics is paramount. This compound (CAS RN: 16907-79-2) is the sodium salt of Quinaldic Acid.[1] While some safety data sheets (SDS) may classify the salt itself as non-hazardous under specific regulatory frameworks, it is crucial to recognize the hazards associated with the parent compound, Quinaldic Acid.[2][3]
Quinaldic Acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5][6] Therefore, as a matter of sound laboratory practice, the sodium salt should be handled with the same level of precaution. The first step in disposal is to characterize the waste: is it unused, pure this compound, or is it a solution or mixture containing the compound? This determination is critical for selecting the correct disposal pathway.
Table 1: Hazard Profile of Parent Compound (Quinaldic Acid)
| Hazard Classification | Description | Precautionary Statement Reference |
| Skin Irritation | Causes skin irritation. | P280, P302 + P352 |
| Eye Irritation | Causes serious eye irritation. | P280, P305 + P351 + P338 |
| Respiratory Irritation | May cause respiratory irritation. | P261 |
Data synthesized from multiple Safety Data Sheets.[4][5]
The causality here is direct: treating the salt with the precautions of its parent acid ensures a conservative and safe approach, mitigating risks even if the salt form presents a lower immediate hazard.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. This workflow is designed to guide the researcher from the point of waste generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste material, ensure appropriate PPE is worn. The choice of PPE is dictated by the potential for exposure.
-
Eye Protection: Goggles are mandatory to protect against dust particles and splashes.[4]
-
Hand Protection: Wear protective gloves. Inspect gloves for integrity before use.[3][7]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary to prevent skin exposure.[4]
-
Respiratory Protection: While not typically required for small-scale laboratory use with adequate ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used if dust generation is significant or during emergency situations.[4][7]
Step 2: Waste Segregation and Containerization
Proper segregation prevents accidental chemical reactions and ensures the waste can be managed safely by disposal vendors.
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container with a secure screw-top cap.[8] Do not use containers that may react with the waste, such as metal containers for acidic or basic solutions.[9]
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazard (e.g., "Irritant").[10]
-
Solid Waste: Collect unused or waste this compound in its solid form. Sweep up spills carefully to avoid creating dust and place into the designated container.[1][3]
-
Aqueous Solutions: Do not dispose of aqueous solutions of this compound down the drain.[4][11] While it is water-soluble, discharging chemicals into the wastewater system is generally prohibited.[4] Collect these solutions in a separate, labeled hazardous waste container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly strong acids or bases, to prevent unintended reactions.[2][8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[8] This is a designated location at or near the point of waste generation and under the control of laboratory personnel.[12]
-
Location: The SAA must be within the line of sight of where the waste is generated.[10]
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[8]
-
Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, or the container is full, it must be moved to the facility's central accumulation area within three days.[8][12]
Step 4: Arranging for Final Disposal
The final step is to ensure the waste is transported off-site for proper treatment and disposal.
-
Consult Your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department is the primary resource for waste disposal procedures. They will have established protocols and relationships with licensed waste disposal vendors.
-
Licensed Disposal Company: The waste must be handled by a licensed and reputable hazardous waste disposal company.[3][7] These companies are equipped to handle chemical waste in accordance with all federal, state, and local regulations.[2]
-
Potential Disposal Methods: While the final determination rests with the disposal facility, common methods for this type of waste include incineration. Some sources suggest that dissolving the material in a combustible solvent to be burned in a chemical incinerator with an afterburner and scrubber is a viable option.[1]
This structured approach ensures that from the moment a material is deemed "waste," it is handled in a self-validating system that prioritizes safety and compliance.
Part 3: Visualizing the Disposal Decision Process
To clarify the workflow, the following diagram outlines the key decision points in the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Conclusion: A Commitment to the Full Chemical Lifecycle
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By adhering to a protocol grounded in hazard assessment, proper segregation, compliant storage, and partnership with certified disposal experts, researchers uphold their commitment to safety and environmental responsibility. This guide serves as a foundational document to empower scientists and drug development professionals to manage chemical waste with the same rigor and precision they apply to their research.
References
- Managing Hazardous Chemical Waste in the Lab.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. [Link]
- MATERIAL SAFETY DATA SHEET. (n.d.). Oxford Lab Fine Chem LLP. [Link]
- Quinaldic acid - Hazardous Agents. Haz-Map. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. Quinaldic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. biosynth.com [biosynth.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Quinaldic Acid Sodium Salt
Welcome to your definitive guide for the safe handling of Quinaldic Acid Sodium Salt. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that your focus remains on innovation, not on mitigating preventable risks.
Understanding the Hazard: Why PPE is Non-Negotiable
This compound (CAS No. 16907-79-2) is a white to light yellow crystalline powder used as a key intermediate in pharmaceutical and agrochemical synthesis.[1] While some regulations may not classify it as a hazardous substance, the parent compound, Quinaldic Acid, is a known irritant to the eyes, skin, and respiratory system.[2][3][4] Prudent laboratory practice dictates that we treat the sodium salt with a similar level of caution, particularly when handling it in its powdered form, which can be easily aerosolized.[5] The primary risks we aim to mitigate are:
-
Inhalation: Fine powders can become airborne during handling, leading to respiratory tract irritation.[3][4]
-
Dermal Contact: Direct skin contact can cause irritation.[3][4]
-
Ocular Exposure: Dust or splashes can cause serious eye irritation.[4]
Therefore, a comprehensive PPE strategy is not merely a recommendation but a foundational requirement for safe handling.
Core Protective Equipment: Your First Line of Defense
The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The following table summarizes the essential equipment required for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/Weighing Solid Powder | Tightly fitting safety goggles or a face shield over safety glasses.[4][6] | Chemical-resistant nitrile gloves.[2][6] | Full-coverage lab coat. | Work within a chemical fume hood or use a NIOSH/MSHA-approved respirator if dust is generated.[2][6][7] |
| Handling Solutions (<1M) | Safety glasses with side shields.[8] | Chemical-resistant nitrile gloves. | Lab coat. | Not required if handled in a well-ventilated area without aerosol generation.[4] |
| Large-Scale Operations or Spill Cleanup | Chemical splash goggles and a face shield.[8][9] | Heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber).[10] | Chemical-resistant apron or coverall over a lab coat.[6][9] | NIOSH/MSHA or European Standard EN 136 approved respirator.[4][11] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured operational plan ensures that safety measures are integrated into every step of your workflow.
Step 1: Preparation and Area Setup
-
Designate the Area: Cordon off and label a specific area for handling this compound.[5]
-
Prepare the Surface: Cover the work surface (e.g., balance, fume hood base) with absorbent bench paper to contain any potential spills.[5]
-
Assemble Equipment: Ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available before you begin.
-
Verify Ventilation: If handling the powder, confirm that the chemical fume hood is functioning correctly. For work with solutions, ensure the lab has adequate general ventilation.[12][13]
-
Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station, safety shower, and spill kit.[14][15]
Step 2: Handling and Weighing the Powder
-
Don PPE: Put on your lab coat, tightly fitting safety goggles, and nitrile gloves.
-
Work in an Enclosure: Perform all powder handling within a chemical fume hood to minimize inhalation exposure.[15]
-
Minimize Dust: Keep the container of this compound closed as much as possible.[5] Use a spatula to carefully transfer the powder to a weigh boat, avoiding actions that could generate dust.[5]
-
Address Static: If the powder is clinging to surfaces due to static, an ionizing bar can be beneficial.[5]
-
Seal and Store: Tightly close the primary container immediately after use and store it in a cool, dry, well-ventilated place.[7][14]
Step 3: Post-Handling Cleanup
-
Decontaminate Tools: Clean any non-disposable tools used during the process.
-
Package Waste: Carefully fold the used bench paper inward and place it, along with used weigh boats and contaminated gloves, into a designated, sealed waste container.[2][11]
-
Wipe Down Surfaces: Clean the work surface with an appropriate cleaning solution.
-
Doff PPE: Remove your PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.
-
Wash Hands: Always wash your hands thoroughly with soap and water after handling any chemical, even if you were wearing gloves.[2][3]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
Emergency Protocols: Immediate Response Plan
Preparedness is key to mitigating the impact of an accidental exposure.[8]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][7]
-
Skin Contact: Remove contaminated clothing immediately.[3] Wash the affected skin area with plenty of soap and water.[2][4] Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air immediately.[3][4] If the person is not breathing, give artificial respiration. Seek medical attention.
-
Spill: Evacuate non-essential personnel from the area.[12] Wearing the appropriate PPE (see table for large-scale handling), contain the spill. For powders, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3][12]
Disposal Plan: Responsible End-of-Life Management
Proper disposal is a critical component of the chemical lifecycle, protecting both personnel and the environment.
-
Waste Segregation: Collect all waste materials containing this compound, including contaminated gloves, bench paper, and excess chemical, in a dedicated, clearly labeled, and sealable container.[2][11]
-
Consult Regulations: Disposal must be carried out in accordance with all federal, state, and local regulations.[3][11] Never dispose of this chemical down the drain or in the general trash.[11]
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[2][16]
-
Contaminated Packaging: Dispose of the original container as unused product unless it has been properly decontaminated.[2]
By integrating these protocols into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety - University of Washington. URL: https://www.ehs.washington.
- Safeguarding Your Research: A Comprehensive Guide to Handling Quinaldic Acid. Benchchem. URL: https://www.benchchem.com/product/b1393
- QUINALDIC ACID CAS NO 93-10-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. URL: https://www.cdhfinechemical.com/images/product/msds/23930_msds.pdf
- This compound. Chem-Impex. URL: https://www.chemimpex.com/products/07026
- QUINALDIC ACID (FOR SYNTHESIS). Suvchem Laboratory Chemicals. URL: https://www.suvchem.com/images/msds/Q0185100500.pdf
- This compound SDS, 16907-79-2 Safety Data Sheets. ECHEMI. URL: https://www.echemi.com/sds/QUINALDIC-ACID-SODIUM-SALT-cas-16907-79-2.html
- SAFETY DATA SHEET - Quinaldic acid. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC171050250
- SAFETY DATA SHEET - this compound. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/assets/sds/Q0004_IN_EN.pdf
- Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. URL: https://www.gz-supplies.
- SAFETY DATA SHEET - Quinaldic acid. Fisher Scientific. URL: https://www.fishersci.co.uk/chemicalProductData_sds.action?productName=A10192&brand=ACROS
- Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software. URL: https://www.sdsmanager.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage. Lab Manager. URL: https://www.labmanager.com/safety-and-ergonomics/chemical-safety-in-laboratories-best-practices-for-handling-and-storage-to-ensure-personnel-safety-and-prevent-accidents-30155
- Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK55868/
- Essential Chemical PPE. Trimaco. URL: https://trimaco.com/blog/essential-chemical-ppe/
- MATERIAL SAFETY DATA SHEET - QUINALDIC ACID AR. Oxford Lab Fine Chem LLP. URL: https://www.oxfordlabchem.com/msds/QUINALDIC_ACID_AR_HS_Code_29334900.pdf
- SAFETY DATA SHEET - Quinaldic acid. Thermo Fisher Scientific. URL: https://www.thermofisher.com/sds?productId=A10192
- PPE For Chemical Handling With Example. Industrial Safety Tips. URL: https://industrialsafetytips.com/ppe-for-chemical-handling/
- Recommended PPE to handle chemicals. Bernardo Ecenarro. URL: https://www.bernardoecenarro.com/en/recommended-ppe-to-handle-chemicals/
- What to do in a chemical emergency. GOV.UK. URL: https://www.gov.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide. Benchchem. URL: https://www.benchchem.com/product/b1393/resources/disposal-guide
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. fishersci.fi [fishersci.fi]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. trimaco.com [trimaco.com]
- 10. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 14. gz-supplies.com [gz-supplies.com]
- 15. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
